molecular formula C8H9BrO B182379 4-Bromo-2,6-dimethylphenol CAS No. 2374-05-2

4-Bromo-2,6-dimethylphenol

Número de catálogo: B182379
Número CAS: 2374-05-2
Peso molecular: 201.06 g/mol
Clave InChI: ZLVFYUORUHNMBO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Iodine initiated polymerization of 4-bromo-2,6-xylenol in tetrahydrofuran solution has been investigated. 4-Bromo-2,6-xylenol on bromination in chloroform or carbobn tetrachloride yields 3,4-dibromo-2,6-xylenol and 3,4,5-tribromo-2,6-xylenol.>

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-bromo-2,6-dimethylphenol
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InChI

InChI=1S/C8H9BrO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZLVFYUORUHNMBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)Br
Source PubChem
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Molecular Formula

C8H9BrO
Source PubChem
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Related CAS

25734-86-5
Record name Phenol, 4-bromo-2,6-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID9062354
Record name Phenol, 4-bromo-2,6-dimethyl-
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Molecular Weight

201.06 g/mol
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Physical Description

Red or light brown crystalline powder with a phenolic odor; [Alfa Aesar MSDS]
Record name 4-Bromo-2,6-xylenol
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CAS No.

2374-05-2, 58170-30-2
Record name 4-Bromo-2,6-dimethylphenol
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Record name 4-Bromo-2,6-xylenol
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Record name Phenol, bromodimethyl-
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Record name 4-Bromo-2,6-dimethylphenol
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Record name Phenol, 4-bromo-2,6-dimethyl-
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Record name Phenol, 4-bromo-2,6-dimethyl-
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Record name 4-bromo-2,6-xylenol
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Record name 4-BROMO-2,6-XYLENOL
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Foundational & Exploratory

4-Bromo-2,6-dimethylphenol CAS number 2374-05-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2,6-dimethylphenol (CAS 2374-05-2)

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's properties, synthesis, reactivity, and applications, grounded in mechanistic principles and practical, field-proven insights.

Introduction and Strategic Overview

This compound, registered under CAS number 2374-05-2, is a substituted phenol that holds significant utility as a versatile intermediate in organic synthesis and as a functional ingredient in various industrial formulations.[1][2] Its structure, featuring a hydroxyl group, two sterically hindering methyl groups ortho to the hydroxyl, and a bromine atom at the para position, imparts a unique combination of reactivity and stability.

This guide is structured to provide a holistic understanding of the compound, beginning with its fundamental physicochemical properties and spectral signature, moving through its synthesis and reactivity, and culminating in its practical applications and safety considerations. The objective is to empower researchers to not only use this compound effectively but to innovate from a foundation of deep chemical knowledge.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and analytical characteristics is the bedrock of its effective application. These properties dictate solubility, reaction conditions, and purification strategies, while spectroscopic data provides the definitive structural confirmation.

Key Physicochemical Properties

The properties of this compound are summarized below. Its solid state at room temperature and slight solubility in water are key considerations for handling and reaction setup.[3][4] The compound's higher solubility in organic solvents like ethanol, methanol, and acetone is typical for phenolic compounds with significant hydrocarbon character.[4]

PropertyValueSource(s)
CAS Number 2374-05-2[1][5]
Molecular Formula C₈H₉BrO[6][7]
Molecular Weight 201.06 g/mol [1][2]
Appearance White to light brown crystalline powder[3][4]
Melting Point 74-78 °C[3][6]
Boiling Point ~253 °C at 760 mmHg[8]
Water Solubility Slightly soluble[3][5]
pKa 10.10 ± 0.23 (Predicted)[3]
IUPAC Name This compound[1][7]
Spectroscopic Characterization: A Structural Blueprint

Spectroscopic analysis provides irrefutable evidence of molecular structure. Below is a guide to the expected spectral features for confirming the identity and purity of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The symmetry of the molecule simplifies its ¹H NMR spectrum.

    • A singlet for the two equivalent methyl groups (-CH₃) would appear around δ 2.2-2.3 ppm.

    • A singlet for the two equivalent aromatic protons (-CH) would be observed further downfield, typically in the δ 7.0-7.2 ppm range.

    • A broad singlet corresponding to the phenolic hydroxyl proton (-OH) would be visible, with its chemical shift being concentration and solvent-dependent, often between δ 4.5-5.5 ppm.[9]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Due to molecular symmetry, only four distinct carbon signals are expected in the proton-decoupled spectrum.

    • The methyl carbons (-CH₃).

    • The aromatic C-H carbons.

    • The bromine-substituted aromatic carbon (C-Br).

    • The hydroxyl-substituted aromatic carbon (C-OH).

  • IR (Infrared) Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the phenolic group.

    • C-H stretching vibrations from the methyl and aromatic groups typically appear just above and below 3000 cm⁻¹.

    • Aromatic C=C stretching can be observed in the 1500-1600 cm⁻¹ region.

    • A strong C-O stretching band is expected around 1200 cm⁻¹.

  • MS (Mass Spectrometry):

    • The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The molecular ion peak would be at m/z 200 and 202.[7][10]

Synthesis and Purification Protocol

The most common and efficient synthesis of this compound is through the electrophilic aromatic substitution of 2,6-dimethylphenol. The ortho methyl groups sterically direct the incoming electrophile (bromine) to the para position, leading to high regioselectivity.

Electrophilic Bromination of 2,6-Dimethylphenol

This protocol describes a robust method for synthesizing the target compound. The causality behind each step is explained to ensure reproducibility and understanding.

Core Reaction: 2,6-dimethylphenol + Br₂ → this compound + HBr

Materials:

  • 2,6-Dimethylphenol

  • Glacial Acetic Acid (Solvent)

  • Bromine (Br₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether or Dichloromethane (Extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (Drying agent)

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), dissolve 2,6-dimethylphenol in glacial acetic acid.

    • Causality: Glacial acetic acid is an ideal solvent as it is polar enough to dissolve the phenol but does not compete in the electrophilic substitution reaction.

  • Temperature Control: Cool the reaction mixture to approximately 15 °C using an ice-water bath.[3]

    • Causality: Bromination is an exothermic reaction. Maintaining a low temperature is critical to prevent over-reaction and the formation of poly-brominated byproducts.

  • Bromine Addition: Dissolve the stoichiometric equivalent of bromine in a small amount of glacial acetic acid and add it to the dropping funnel. Add the bromine solution dropwise to the stirred phenol solution over 30-60 minutes.

    • Causality: Slow, dropwise addition ensures that the local concentration of bromine remains low, which is key to maximizing the yield of the mono-brominated product and controlling the reaction's exotherm.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture into a beaker containing an ice-water slurry. Then, add saturated sodium thiosulfate solution portion-wise until the reddish-brown color of excess bromine disappears.

    • Causality: The thiosulfate reduces unreacted Br₂ to colorless Br⁻, effectively stopping the reaction and simplifying the workup.

  • Neutralization & Extraction: Neutralize the acidic solution with saturated sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x volumes).

    • Causality: Neutralization removes the acetic acid and HBr, making the product less soluble in the aqueous phase and facilitating its extraction into the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification (Recrystallization): Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or hexane, to obtain pure white to off-white crystals.[11]

    • Causality: Recrystallization is an effective method for purifying solid organic compounds, separating the desired product from any remaining starting material or byproducts based on differences in solubility.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Reactants 2,6-Dimethylphenol + Glacial Acetic Acid Cooling Cool to 15°C Reactants->Cooling Bromination Dropwise Addition of Br₂ Solution Cooling->Bromination Stirring Stir at Room Temp (Reaction Monitoring) Bromination->Stirring Quench Quench with Na₂S₂O₃ Stirring->Quench Reaction Complete Neutralize Neutralize with NaHCO₃ & Extract with Ether Quench->Neutralize Dry Dry Organic Layer (Na₂SO₄) Neutralize->Dry Concentrate Concentrate Solvent (Rotary Evaporator) Dry->Concentrate Recrystallize Recrystallize from Ethanol/Water Concentrate->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Applications

The utility of this compound stems from its defined points of reactivity, which allow it to serve as a versatile building block.

Key Reactivity Centers
  • Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can then participate in Williamson ether synthesis or esterification reactions.

  • Aromatic Ring: While the ring is somewhat deactivated by the bromine atom, it is activated by the hydroxyl and methyl groups. The positions ortho to the hydroxyl group are sterically hindered by the methyl groups. Further electrophilic substitution, if forced, would likely occur at the remaining ortho position to the bromine. For instance, further bromination can yield di- and tri-bromo derivatives.[3]

  • Carbon-Bromine Bond: The C-Br bond opens avenues for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds, thus enabling the synthesis of more complex molecules.

Caption: Key reactive sites of the this compound molecule.

Industrial and Research Applications
  • Chemical Intermediate: It is a crucial building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its derivatives have been explored for various biological activities.[4] While direct evidence is sparse for the parent compound, related bromophenol structures are known inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, suggesting a potential scaffold for drug discovery.[12][13]

  • Antimicrobial and Preservative: The compound is used as a microbicide in disinfectants and as a preservative to control microbial growth in coatings, paper mills, oil fields, and water treatment processes.[3]

  • Polymer Science: It has been investigated for use in polymerization reactions. For example, it can undergo iodine-initiated polymerization.[3] It has also been used as a comonomer in the synthesis of polymers like poly(p-phenylenevinylene).

  • Antioxidant Research: Phenolic compounds are well-known antioxidants. While specific studies on this compound are limited, derivatives of 2,6-dimethylphenol have been synthesized and shown to possess marked antioxidative effects, sometimes superior to traditional antioxidants like alpha-tocopherol.[14]

Safety, Handling, and Disposal

Adherence to strict safety protocols is non-negotiable when working with this compound. It is classified as hazardous and requires careful management.[15][16]

Hazard Summary
  • Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[17] It causes skin irritation and serious eye irritation.[1][15] It may also cause respiratory irritation.[6][16]

  • GHS Classification: Acute Toxicity (Oral, Dermal), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity – single exposure (Category 3).[1][15]

Safe Handling and Storage Protocol

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[15]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Wash hands and any exposed skin thoroughly after handling.[17]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dust formation is likely, a NIOSH/MSHA or EN 149 approved respirator should be used.[6][18]

Storage:

  • Store in a cool, dry, and well-ventilated place.[6]

  • Keep the container tightly closed and store under an inert atmosphere.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release:

  • Evacuate personnel to a safe area.

  • Avoid dust formation and breathing dust/vapors.[6]

  • Wear full PPE.

  • Sweep up the material, place it in a suitable, closed container for disposal, and avoid creating dust.[6]

  • Prevent the product from entering drains.

Safe Handling Workflow

Safe_Handling_Workflow start START: Handling Required ppe 1. Don Full PPE (Goggles, Gloves, Lab Coat) start->ppe location 2. Work in Ventilated Area (Fume Hood) ppe->location handling 3. Handle Compound Carefully (Avoid Dust/Contact) location->handling storage 4. Store Properly (Tightly Closed, Cool, Dry) handling->storage spill Accidental Spill Occurs handling->spill cleanup 5. Clean Work Area & Wash Hands Thoroughly storage->cleanup end END: Procedure Complete cleanup->end spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Wear Full PPE 3. Contain & Collect 4. Dispose as Hazardous Waste spill->spill_protocol YES spill_protocol->cleanup

Caption: A standard workflow for the safe handling of this compound.

Conclusion

This compound is a chemical of significant practical value, underpinned by its straightforward synthesis and versatile reactivity. For the medicinal chemist, it serves as an important scaffold; for the materials scientist, a useful monomer; and for the industrial chemist, an effective antimicrobial agent. By understanding its fundamental properties, synthesis protocols, reactivity patterns, and safety requirements as detailed in this guide, researchers can confidently and effectively leverage this compound to achieve their scientific and developmental goals.

References

A numbered list of all sources cited in this guide, with clickable URLs for verification.

  • Solubility of Things. This compound. [Link]
  • PubChem. This compound | C8H9BrO | CID 16919. [Link]
  • NIST. Phenol, 4-bromo-2,6-dimethyl-. [Link]
  • Thermo Fisher Scientific. SAFETY DATA SHEET (Alfa Aesar) - this compound. [Link]
  • Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]
  • Google Patents. A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.
  • PubChemLite. This compound (C8H9BrO). [Link]
  • PubMed. [New promising antioxidants based on 2,6-dimethylphenol]. [Link]
  • MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

4-Bromo-2,6-dimethylphenol is a halogenated derivative of 2,6-dimethylphenol (2,6-xylenol) that serves as a crucial intermediate in organic synthesis and possesses notable biological activities.[1] Its applications range from the synthesis of more complex molecules in the pharmaceutical industry to its use as a microbicide in disinfectants and a preservative in various industrial processes.[1][2] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental considerations and protocols.

Core Physical and Chemical Properties

A summary of the essential physical and chemical properties of this compound is presented below. It is important to note that slight variations in reported values can occur due to differences in experimental conditions and purity of the sample.

PropertyValueSource(s)
CAS Number 2374-05-2[2][3][4]
Molecular Formula C₈H₉BrO[2][4][5]
Molecular Weight 201.06 g/mol [1][2][4][5]
Appearance White to off-white, cream, or light brown crystalline solid/powder[1][2][3][6]
Melting Point 72-81 °C[2][3][6][7]
Boiling Point ~253 °C at 760 mmHg (some sources estimate lower)[2][3][7][8]
Density ~1.471 - 1.567 g/cm³[1][8]
pKa 10.10 ± 0.23 (Predicted)[2]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone.[1][2][9]
LogP (Octanol/Water Partition Coefficient) 2.77[10]

In-Depth Analysis of Physical Properties

Melting Point

The melting point of a solid is a critical indicator of its purity. For this compound, the reported range of 72-81°C suggests that minor impurities can significantly depress and broaden the melting point range.[2][6] When synthesizing or utilizing this compound, a sharp melting point within this range is indicative of high purity.

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the apparatus rapidly to about 10°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). This range is the melting point.

  • Validation: A pure sample should exhibit a sharp melting point range of 1-2°C. A broader range may indicate the presence of impurities.

MeltingPointWorkflow A Sample Preparation (Dry, Powdered) B Capillary Loading (2-3 mm height) A->B C Melting Point Apparatus B->C D Heating Protocol (Rapid then Slow) C->D E Record Melting Range (Onset to Completion) D->E F Purity Assessment E->F

Caption: Workflow for Melting Point Determination.

Boiling Point

The boiling point of this compound is reported to be around 253°C at atmospheric pressure.[7][8] However, some sources provide a rough estimate of 195.33°C, which may be a predicted value or determined under vacuum.[2][3] Due to the relatively high boiling point, distillation should be performed under reduced pressure to prevent decomposition.

Solubility

The solubility of this compound is a key consideration for its use in reactions and formulations. Its chemical structure, featuring a polar hydroxyl group and a larger, nonpolar brominated aromatic ring, results in amphiphilic character.[1]

  • In Water: It is slightly soluble in water.[2][9] The hydroxyl group can participate in hydrogen bonding with water molecules, but the hydrophobic nature of the rest of the molecule limits its solubility.

  • In Organic Solvents: It is expected to have good solubility in polar organic solvents such as ethanol, methanol, and acetone, as well as in nonpolar solvents like diethyl ether and chloroform.[1] This is due to the "like dissolves like" principle, where the organic nature of the bulk of the molecule interacts favorably with these solvents.

  • Solvent Selection: Choose a range of solvents (e.g., water, ethanol, acetone, hexane).

  • Sample Addition: To 1 mL of each solvent in separate test tubes, add approximately 10 mg of this compound.

  • Observation: Agitate the mixture and observe for dissolution at room temperature.

  • Heating (Optional): If the compound does not dissolve at room temperature, gently warm the mixture to assess for temperature-dependent solubility.

  • Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

SolubilityLogic Compound This compound Hydrophilic Hydrophilic (-OH group) Compound->Hydrophilic Hydrophobic Hydrophobic (Aromatic Ring, Br, Methyls) Compound->Hydrophobic Water Water Solubility (Slight) Hydrophilic->Water H-bonding Hydrophobic->Water Limits solubility Organic Organic Solvent Solubility (High) Hydrophobic->Organic Favorable interactions

Caption: Factors influencing the solubility of this compound.

Spectral Properties

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include a singlet for the hydroxyl proton, a singlet for the two equivalent aromatic protons, and a singlet for the six equivalent methyl protons. The exact chemical shifts will depend on the solvent used.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule. Due to the symmetry of the molecule, fewer signals than the total number of carbons are expected.

  • IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the phenolic hydroxyl group. Absorptions corresponding to C-H stretching, C=C stretching of the aromatic ring, and C-Br stretching will also be present.

  • MS (Mass Spectrometry): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M⁺) would be expected at m/z 200 and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).[4]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed or in contact with skin, causes skin irritation, and serious eye irritation.[4][7] It may also cause respiratory irritation.[4][7]

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Avoid creating dust.[3]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[2][3]

Synthesis Overview

This compound is typically prepared by the bromination of 2,6-dimethylphenol.[2][11] A common method involves reacting 2,6-dimethylphenol with a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, in a suitable solvent like glacial acetic acid or a mixture of water and an organic solvent.[2][11]

SynthesisPathway Reactant 2,6-Dimethylphenol Product This compound Reactant->Product Bromination Reagent Brominating Agent (e.g., Br₂ or NBS) Reagent->Product Solvent Solvent (e.g., Acetic Acid) Solvent->Product

Caption: General synthesis pathway for this compound.

Conclusion

The physical properties of this compound are well-defined, making it a reliable compound for various applications in research and industry. A comprehensive understanding of its melting point, solubility, and spectral characteristics, coupled with strict adherence to safety protocols, is essential for its successful and safe utilization. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this versatile chemical intermediate.

References

  • This compound | Solubility of Things. URL: https://solubilityofthings.com/water/solubility/4-bromo-2-6-dimethyl-phenol
  • 58170-30-2, this compound Formula - ECHEMI. URL: https://www.echemi.com/products/58170-30-2.html
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  • This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals. URL: https://www.thermofisher.
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  • This compound | C8H9BrO | CID 16919 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/16919
  • Chemical Properties of Phenol, 4-bromo-2,6-dimethyl- (CAS 2374-05-2) - Cheméo. URL: https://www.chemeo.com/cid/40-785-5/Phenol-4-bromo-2-6-dimethyl.html
  • This compound, CAS No. 2374-05-2 - iChemical. URL: https://www.ichemical.com/cas-2374-05-2.html
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  • This compound(2374-05-2) 1H NMR spectrum - ChemicalBook. URL: https://www.chemicalbook.com/Spectrum_2374-05-2_1HNMR.htm
  • 2-Bromo-4,6-dimethylphenol | C8H9BrO | CID 299976 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4_6-dimethylphenol
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Solubility Profile of 4-Bromo-2,6-dimethylphenol: A Physicochemical Guide to Solvent Selection and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-dimethylphenol is a key halogenated aromatic intermediate with significant applications in chemical synthesis and as a microbicide.[1] Its utility in reaction chemistry, purification, and formulation is fundamentally governed by its solubility in various organic solvents. This technical guide provides a comprehensive analysis of the molecular factors influencing the solubility of this compound, offers an anticipated solubility profile across a spectrum of common laboratory solvents, and presents a robust, step-by-step experimental protocol for its precise quantitative determination. This document is designed to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to make informed decisions in solvent selection, thereby optimizing experimental design, enhancing purification efficiency, and ensuring formulation stability.

Introduction: The Significance of this compound

This compound (CAS No: 2374-05-2, Molecular Weight: 201.06 g/mol ) is a solid crystalline compound, typically appearing as white to off-white or light pink-beige powder.[1][2] Structurally, it is a derivative of phenol, featuring a bromine atom at the para position and two methyl groups flanking the hydroxyl group on the aromatic ring. This substitution pattern imparts a unique combination of steric hindrance and electronic effects that define its chemical reactivity and physical properties.

The compound serves as a critical building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry, and is also utilized in the production of phenolic resins.[2] Furthermore, its studied antimicrobial properties make it a candidate for use in disinfectants and preservatives for coatings and industrial processes.[1][2]

A deep understanding of its solubility is paramount for its practical application. In synthesis, the choice of solvent dictates reaction rates and pathways. For purification, particularly via recrystallization, selecting an appropriate solvent system is the most critical factor for achieving high purity and yield. In formulation science, solubility determines the bioavailability and delivery mechanism of active pharmaceutical ingredients (APIs).

Theoretical Framework: Molecular Determinants of Solubility

The solubility of this compound is a direct consequence of its molecular structure, which possesses both polar and non-polar characteristics.[2] The principle of "like dissolves like" provides the fundamental basis for predicting its behavior in different solvents.

  • Polar Characteristics : The hydroxyl (-OH) group is the primary polar feature of the molecule. It can act as both a hydrogen bond donor (from the hydrogen) and a hydrogen bond acceptor (at the oxygen). This capability allows for strong intermolecular interactions with polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., acetone, DMSO).[2]

  • Non-Polar Characteristics : The benzene ring, the two methyl (-CH₃) groups, and the bromine (-Br) atom contribute to the molecule's hydrophobic and lipophilic nature. These non-polar regions interact favorably with non-polar solvents (e.g., hexane, toluene) through van der Waals forces.

The overall solubility in a given solvent is determined by the balance of energy required to break the solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions. For this compound, its crystalline solid state (Melting Point: 74-78 °C) indicates that significant energy is required to overcome the crystal lattice forces before solvation can occur.[1][3]

Anticipated Solubility Profile in Common Organic Solvents

While exhaustive quantitative data for this compound is not widely published, a reliable qualitative profile can be extrapolated from its chemical structure and the known behavior of similar phenolic compounds.[4][5][6] The following table summarizes the expected solubility across various solvent classes. This profile should be used as a starting point for experimental verification.

Solvent ClassExample SolventsPredicted SolubilityRationale for Interaction
Polar Protic Methanol, EthanolVery SolubleStrong hydrogen bonding between the solvent's and solute's hydroxyl groups dominates the interaction, readily overcoming the solute's crystal lattice energy. The alkyl portion of the alcohol also interacts favorably with the aromatic ring.[2][7]
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleThese solvents can act as strong hydrogen bond acceptors for the solute's hydroxyl group. Their polarity is sufficient to solvate the molecule effectively. DMSO is a particularly powerful solvent for a wide range of organic compounds.[2][4]
Moderately Polar Ethyl Acetate, Dichloromethane (DCM)SolubleThese solvents offer a balance of polarity and non-polar character. Ethyl acetate can accept hydrogen bonds, while DCM's dipole can interact with the polar regions of the solute. Both can effectively solvate the non-polar aromatic backbone.[4][5]
Non-Polar Hexane, Toluene, CyclohexaneSparingly Soluble to InsolubleThe energy gained from weak van der Waals interactions between the solvent and the hydrophobic parts of the solute is insufficient to overcome the strong solute-solute interactions (hydrogen bonding) in the crystal lattice.[2]
Aqueous WaterSlightly SolubleWhile the hydroxyl group can form hydrogen bonds with water, the large, hydrophobic aromatic ring and substituents significantly limit solubility.[1][8] The solubility of phenols is generally much lower than that of alcohols with a similar number of carbons due to the larger hydrocarbon part.[9]

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

To obtain precise solubility data, the isothermal shake-flask method is a reliable and widely accepted technique.[10][11] This protocol provides a self-validating system for determining the saturation solubility of this compound at a specific temperature.

Methodology Rationale

This method establishes a thermodynamic equilibrium between the undissolved solid solute and the solvent, ensuring that the measured concentration represents the true saturation point. The subsequent analysis of the supernatant provides a direct quantitative measure of solubility.

Step-by-Step Protocol
  • Preparation : Add an excess amount of solid this compound to a series of glass vials or flasks. An excess is critical to ensure that a saturated solution is formed, with undissolved solid remaining at equilibrium.

  • Solvent Addition : Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

  • Equilibration : Seal the vials tightly to prevent solvent evaporation. Place them in an isothermal environment, such as a temperature-controlled shaker bath, set to the desired experimental temperature (e.g., 25 °C). Agitate the vials for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation : After equilibration, cease agitation and allow the vials to rest in the temperature-controlled bath for at least 4-6 hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.

  • Sampling : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean, pre-weighed volumetric flask. This step is crucial to remove any microscopic solid particles that could artificially inflate the concentration measurement.

  • Quantification :

    • Gravimetric Method : Evaporate the solvent from the volumetric flask under reduced pressure (e.g., using a rotary evaporator). Once the solvent is fully removed, weigh the flask containing the dried solute residue. The mass of the solute per volume of solvent used represents the solubility.[10]

    • Spectrophotometric Method : If the compound has a distinct UV-Vis chromophore, a calibration curve can be prepared using solutions of known concentration. The filtered supernatant can then be diluted appropriately and its absorbance measured to determine the concentration.

  • Data Analysis : Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L). The experiment should be repeated at least in triplicate to ensure reproducibility and calculate the standard deviation.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal and place in isothermal shaker bath (24-48h) B->C D Cease agitation and allow solid to settle (4-6h) C->D E Withdraw supernatant with syringe D->E F Filter through 0.22µm PTFE filter E->F G Quantify solute via gravimetric or spectroscopic method F->G H Calculate Solubility (e.g., g/100mL) G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Practical Applications in Solvent Selection

The theoretical and experimental solubility data are directly applicable to common laboratory and industrial challenges.

Solvent Selection for Recrystallization

The goal of recrystallization is to identify a solvent (or solvent pair) in which the compound is highly soluble at an elevated temperature but poorly soluble at a lower temperature.

  • Single Solvent System : Based on the anticipated profile, polar solvents like ethanol or methanol are promising candidates. One would dissolve the crude this compound in a minimal amount of the boiling solvent and allow it to cool slowly to induce crystallization.

  • Mixed Solvent System : A more versatile approach often involves a solvent pair.[12][13]

    • A "good" solvent in which the compound is highly soluble (e.g., ethanol, acetone).

    • A "poor" or "anti-solvent" in which the compound is insoluble (e.g., water, hexane).[13]

    The crude product is dissolved in a minimum of the hot "good" solvent. The "poor" solvent is then added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are added to redissolve the precipitate, and the solution is then cooled slowly to yield pure crystals. An ethanol/water mixture is a common and effective choice for purifying phenols.[13]

Solvent Selection for Reaction Chemistry

For chemical reactions, the solvent must dissolve all reactants to ensure a homogeneous reaction mixture while remaining inert under the reaction conditions. For the synthesis of this compound via bromination of 2,6-dimethylphenol, glacial acetic acid is often used.[1] For subsequent reactions involving this compound, solvents like THF or dichloromethane are often suitable choices, providing good solubility without interfering with common organometallic or substitution reactions.

Conclusion

This compound presents a solubility profile dominated by the strong hydrogen-bonding capability of its hydroxyl group and the significant hydrophobicity of its substituted aromatic ring. It is predicted to be highly soluble in polar organic solvents like alcohols and acetone, with diminishing solubility in less polar and non-polar media. While this guide provides a robust theoretical framework and an anticipated solubility profile, it is imperative for researchers to perform experimental verification for their specific applications. The detailed shake-flask protocol provided herein offers a standardized and reliable method for generating precise, quantitative solubility data. A thorough understanding and application of these principles will enable scientists to streamline purification processes, optimize reaction conditions, and develop stable formulations, ultimately accelerating research and development timelines.

References

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A Comprehensive Guide to the Physicochemical Characterization of 4-Bromo-2,6-dimethylphenol: A Focus on Melting Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-2,6-dimethylphenol (CAS No. 2374-05-2) is a pivotal halogenated phenol derivative that serves as a versatile intermediate in the synthesis of high-value organic molecules and polymers.[1][2][3] Its applications span from being a precursor in the production of polyphenylene oxide (PPO) plastics to a key building block in the development of novel pharmaceuticals and antimicrobial agents.[1][4][5] For professionals in drug discovery and materials science, establishing the identity and purity of such a precursor is of paramount importance. The melting point is a fundamental, yet critically informative, physicochemical property that serves as a primary indicator of sample purity.

This technical guide provides an in-depth analysis of the melting point of this compound. It moves beyond a simple statement of values to explore the causality behind experimental observations, offering field-proven insights into accurate measurement, data interpretation, and the impact of synthetic and purification methodologies on this key parameter. We will dissect literature-reported values, present a validated protocol for determination, and discuss factors such as impurities and potential polymorphism that influence melting behavior.

Core Profile of this compound

Chemical Identity
  • IUPAC Name: this compound[6][7]

  • Synonyms: 4-Bromo-2,6-xylenol, 2,6-Dimethyl-4-bromophenol[8][9]

  • CAS Registry Number: 2374-05-2[4][9]

  • Molecular Formula: C₈H₉BrO[4][9]

  • Molecular Weight: 201.06 g/mol [4][7]

Physicochemical Properties
  • Appearance: The compound is typically described as a crystalline solid.[1] Its color can vary significantly from white or cream to light yellow, pink-beige, or even brown, which is often indicative of the level of purity or the presence of oxidized impurities.[4][6][10]

  • Solubility: this compound is slightly soluble in water but exhibits good solubility in various organic solvents, including ethanol, methanol, and acetone.[1][4] This solubility profile is governed by the interplay between the polar hydroxyl group, which can participate in hydrogen bonding, and the largely nonpolar brominated aromatic ring.[1]

Significance in Research and Drug Development

While a seemingly simple molecule, this compound is a crucial starting material in several advanced applications. It is used as a preservative and microbicide in various industrial processes.[4][11] More significantly for the target audience, phenolic compounds are foundational scaffolds in medicinal chemistry. Bromophenol derivatives, in particular, are explored for their potent biological activities. Recent studies have synthesized novel bromophenol compounds that demonstrate effective inhibition of key enzymes like carbonic anhydrase and acetylcholinesterase, suggesting potential therapeutic applications for glaucoma, epilepsy, and Alzheimer's disease.[12] Furthermore, derivatives of 2,6-dimethylphenol have been synthesized and evaluated as promising antioxidants.[13] The purity of the initial building block, validated by its melting point, is therefore the first critical step in the synthesis of these complex, high-value molecules.

The Centrality of Melting Point in Compound Validation

The transition of a substance from a solid to a liquid phase at a specific temperature is a defining physical constant. For a crystalline solid, this transition requires sufficient energy to overcome the forces holding the molecules in a fixed crystal lattice.

Theoretical Basis: Melting Point as a Purity Criterion

A pure crystalline substance typically exhibits a sharp and characteristic melting point range (often ≤ 1°C). The presence of even small amounts of impurities disrupts the uniform crystal lattice structure. This disruption weakens the intermolecular forces, requiring less energy to break them apart. Consequently, two observable effects occur:

  • Melting Point Depression: The temperature at which the mixture begins to melt is lower than that of the pure substance.

  • Melting Point Broadening: The transition from solid to liquid occurs over a wider temperature range.

Therefore, a low and broad melting range is a strong indicator of an impure sample, a critical piece of data for any researcher before proceeding with a synthesis.[14][15]

Factors Influencing Observed Melting Point
  • Purity: As discussed, this is the most significant factor. Impurities from the synthesis, such as unreacted 2,6-dimethylphenol or byproducts like di- or tri-brominated phenols, will depress and broaden the melting range.[4]

  • Polymorphism: This phenomenon occurs when a single compound can crystallize into multiple, distinct solid-state forms, each with a unique crystal lattice and, consequently, a different melting point. While no definitive studies on polymorphism for this compound were found, a closely related Schiff base derivative, (E)-4-Bromo-2-[(phenylimino)methyl]phenol, is known to exhibit polymorphism, with different forms having distinct colors and molecular conformations.[16] This raises the possibility that variations in crystallization conditions could potentially lead to different polymorphs of this compound, contributing to discrepancies in reported melting points.

  • Experimental Technique: The accuracy of the measurement is highly dependent on the methodology. A rapid rate of heating can lead to an artificially high and broad melting range because the sample and thermometer do not have time to reach thermal equilibrium.[14]

Reported Melting Point Data for this compound

A review of commercial supplier and literature data reveals a notable variance in the reported melting point, underscoring the influence of the factors discussed above.

Compilation of Literature and Commercial Values

Reported melting point ranges for this compound include:

Data Summary Table
Data Source TypeReported Melting Point Range (°C)Purity Specification (if available)Reference(s)
Commercial Supplier72-81°C≥96.0% (GC)[6][17]
Commercial Supplier74-79°C98%[18]
Chemical Database74-78°C (lit.)Not specified[4][10][19][20]
Analysis of Discrepancies

The broadest range of 72-81°C is associated with a minimum purity of 96%, suggesting that a sample just meeting this specification would likely melt at the lower end of this range and exhibit significant broadening.[6] The tighter range of 74-79°C corresponds to a higher purity of 98%.[18] The commonly cited "literature" value of 74-78°C likely represents a typical range for a reasonably pure, recrystallized sample.[4][19] A highly pure sample should be expected to melt at the upper end of these ranges (e.g., 77-79°C) with a sharp transition.

Standard Operating Procedure for Accurate Melting Point Determination

This section provides a detailed, self-validating protocol for determining the melting point of this compound using the capillary method, suitable for both manual (Thiele tube/oil bath) and automated apparatus.

Principle

A small, finely powdered sample of the crystalline solid is packed into a thin capillary tube and heated at a controlled rate. The temperatures at which the first drop of liquid appears (onset) and the last crystal disappears (clear point) are recorded as the melting range.

Apparatus and Reagents
  • Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube with high-boiling mineral oil)

  • Calibrated thermometer or digital temperature probe

  • Capillary tubes (sealed at one end)

  • This compound sample

  • Spatula and watch glass

  • Mortar and pestle (if sample is not a fine powder)

  • Reference standard with a known melting point (e.g., Benzoic Acid, 122.4°C) for instrument calibration.

Step-by-Step Protocol
  • Sample Preparation: a. Place a small amount of this compound on a clean, dry watch glass. If the crystals are large, gently grind them to a fine powder using a mortar and pestle. Causality: A fine powder ensures uniform packing and efficient heat transfer. b. Invert a capillary tube and press the open end into the powder multiple times to collect a small amount of sample. c. Tap the sealed end of the capillary tube firmly on a hard surface, or drop it down a long glass tube, to compact the powder into the bottom. The packed sample height should be no more than 1-2 mm.[14] Causality: A small sample size minimizes temperature gradients within the sample itself.

  • Instrument Setup & Calibration: a. Ensure the melting point apparatus is calibrated using a certified reference standard. b. Place the packed capillary tube into the sample holder of the apparatus, ensuring the bottom of the capillary is properly positioned for heating and observation.

  • Measurement: a. Rapid Scan (Optional but Recommended): Heat the sample rapidly to get a coarse estimate of the melting point. Let the instrument cool significantly. b. Accurate Determination: Set the starting temperature to at least 15-20°C below the estimated melting point. c. Set the heating ramp rate to 1-2°C per minute. Causality: A slow heating rate is critical to ensure the system remains in thermal equilibrium, allowing for an accurate reading. d. Observe the sample closely as the temperature approaches the expected melting point. e. Record T₁ (Onset): The temperature at which the first visible drop of liquid appears within the sample. f. Record T₂ (Clear Point): The temperature at which the last solid crystal melts, and the sample becomes a completely clear liquid. g. Report the result as the range T₁ – T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_report Data Analysis prep1 Grind Sample (if necessary) prep2 Load Capillary Tube (1-2 mm height) prep1->prep2 Ensures uniform packing measure1 Place tube in apparatus prep2->measure1 measure2 Set start temp ~15°C below expected M.P. measure1->measure2 measure3 Heat slowly (1-2°C / min) measure2->measure3 measure4 Observe & Record T1 (First liquid drop) measure3->measure4 measure5 Observe & Record T2 (All liquid) measure4->measure5 report1 Report Range: T1 - T2 measure5->report1 report2 Compare to literature and assess purity report1->report2

Caption: Workflow for accurate melting point determination.

The Self-Validating Mixed Melting Point Technique

To definitively confirm the identity of a synthesized batch of this compound against an authentic, known pure standard, the mixed melting point technique is an invaluable and self-validating tool.[15]

  • Principle: If two substances are identical, a mixture of the two will behave as a pure substance, exhibiting the same sharp melting point. If they are different, one will act as an impurity in the other, causing a significant melting point depression and broadening.

  • Protocol: a. Prepare an intimate 50:50 mixture of your synthesized sample and the authentic standard by grinding them together. b. Determine the melting point of this mixture using the same protocol as above. c. Interpretation:

    • No Depression: If the mixture's melting point is sharp and identical to that of the standard, your synthesized sample is confirmed to be this compound.
    • Depression & Broadening: If the mixture melts at a lower temperature and over a wide range, your sample is not the same compound as the standard.

Impact of Synthesis and Purification on Melting Point

The observed melting point is a direct reflection of the success of the synthesis and subsequent purification steps.

Common Synthetic Route

This compound is commonly prepared via the electrophilic bromination of 2,6-dimethylphenol.[4][20] A typical laboratory-scale procedure involves dissolving 2,6-dimethylphenol in a solvent like glacial acetic acid and adding bromine (Br₂) at a controlled temperature (e.g., 15°C) to favor para-substitution.[4][20]

SynthesisPurityMeltingPoint cluster_synthesis Synthesis cluster_purification Purification start 2,6-Dimethylphenol + Bromine (Br2) reaction Electrophilic Aromatic Substitution start->reaction crude Crude Product reaction->crude recryst Recrystallization crude->recryst impurities Impurities: - Unreacted starting material - Dibrominated byproducts - Solvent residue crude->impurities pure Pure 4-Bromo-2,6- dimethylphenol recryst->pure mp2 Sharp & Elevated Melting Point pure->mp2 mp1 Low & Broad Melting Point impurities->mp1

Sources

4-Bromo-2,6-dimethylphenol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2,6-dimethylphenol for Advanced Research Applications

This compound, also known as 4-bromo-2,6-xylenol, is a substituted phenolic compound with significant utility in synthetic organic chemistry and various industrial applications.[1][2] As a brominated xylenol derivative, it serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and polymers.[2][3] Its structure, featuring a hydroxyl group, two methyl groups, and a bromine atom on the aromatic ring, imparts a unique combination of reactivity and biological activity. This guide provides a comprehensive technical overview of its molecular properties, synthesis, analytical characterization, applications, and safety protocols, tailored for researchers and professionals in chemistry and drug development.

Molecular and Physicochemical Properties

The fundamental characteristics of this compound are crucial for its application in experimental design. Its molecular weight and physical state dictate handling procedures, while solubility and thermal properties are key for reaction and purification protocols.

PropertyValueSource(s)
Molecular Weight 201.06 g/mol [1][2][3][4][5]
Monoisotopic Mass 199.98368 Da[1]
Molecular Formula C₈H₉BrO[1][4][5]
IUPAC Name This compound[1]
CAS Number 2374-05-2[1][4][5]
Appearance Red or light brown crystalline powder with a phenolic odor.[1][3][4]
Melting Point 74 - 78 °C[4][5]
Boiling Point ~195 - 253 °C[4][5][6]
Solubility Slightly soluble in water; more soluble in organic solvents like ethanol, methanol, and acetone.[3][5]

Synthesis and Chemical Reactivity

The primary route for preparing this compound is through the electrophilic bromination of 2,6-dimethylphenol. The methyl groups direct the incoming electrophile (bromine) to the para position, leading to the desired product with high regioselectivity.

Laboratory Synthesis Protocol

This protocol describes a common method for the bromination of 2,6-dimethylphenol. The causality behind this choice is the high yield and selectivity afforded by using a polar solvent like glacial acetic acid, which can stabilize the reaction intermediates.

Materials:

  • 2,6-dimethylphenol

  • Bromine

  • Glacial Acetic Acid

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethylphenol in glacial acetic acid. Cool the mixture in an ice bath to approximately 15 °C.[5]

  • Bromination: Add a solution of bromine in glacial acetic acid dropwise to the cooled phenol solution with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium thiosulfate to neutralize any unreacted bromine. This is followed by the addition of saturated aqueous sodium bicarbonate to neutralize the acetic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether.[5]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[5] The crude product can be further purified by recrystallization to yield light brown crystals.[1][4]

  • Characterization: Confirm the identity and purity of the final product using the analytical methods described in Section 4.0.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Process cluster_product Final Product start1 2,6-Dimethylphenol reaction Electrophilic Bromination (15 °C) start1->reaction start2 Bromine in Glacial Acetic Acid start2->reaction quench Quenching (Na₂S₂O₃, NaHCO₃) reaction->quench extract Solvent Extraction quench->extract purify Drying & Recrystallization extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

This compound exhibits reactivity characteristic of a hindered phenol.

  • Polymerization: Under certain conditions, such as initiation with iodine, it can undergo polymerization.[2][5]

  • Further Bromination: Reaction with excess bromine can lead to the formation of di- and tri-brominated products, such as 3,4-dibromo-2,6-xylenol.[2][5]

  • Coupling Reactions: The aryl bromide moiety makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Heck reaction, enabling the formation of new carbon-carbon bonds.[7]

Analytical Characterization

Rigorous analytical validation is essential to confirm the structural integrity and purity of synthesized this compound. A multi-technique approach ensures a comprehensive characterization.

Analytical_Workflow cluster_spectroscopy Spectroscopic Identity cluster_chromatography Purity Assessment Sample Purified Sample (this compound) NMR ¹H & ¹³C NMR Structural Elucidation Sample->NMR MS GC-MS Molecular Weight & Fragmentation Sample->MS IR FTIR Functional Group ID (O-H, C-Br) Sample->IR GC GC-FID Quantitative Purity Analysis Sample->GC Report Certificate of Analysis NMR->Report MS->Report IR->Report GC->Report

Caption: A typical analytical workflow for compound characterization.

Spectroscopic Methods

Spectroscopy provides detailed information about the molecular structure.

TechniqueKey ObservablesSource(s)
¹H NMR Singlets for the two equivalent methyl groups, a singlet for the two equivalent aromatic protons, and a broad singlet for the phenolic hydroxyl proton.[1][8]
¹³C NMR Distinct signals for the methyl carbons, the four unique aromatic carbons (C-OH, C-CH₃, C-H, C-Br), confirming the molecular symmetry.[1][9]
Mass Spec (EI) A molecular ion peak (M⁺) at m/z 200 and an M+2 peak at m/z 202 of nearly equal intensity, which is the characteristic isotopic pattern for bromine. A major fragment is often observed at m/z 121.[1][10]
IR Spectroscopy A broad absorption band for the O-H stretch (~3400-3600 cm⁻¹), sharp peaks for aromatic C-H stretching (~3000-3100 cm⁻¹), and characteristic absorptions for C-Br stretching in the fingerprint region.[1][11]
Chromatographic Methods

Gas Chromatography (GC) is the preferred method for assessing the purity of volatile phenols.

Protocol: Purity Analysis by GC-FID This protocol is based on established methods for phenol analysis, such as EPA Method 8041A.[12] The Flame Ionization Detector (FID) is chosen for its robust and linear response to hydrocarbons.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized this compound in a suitable solvent like dichloromethane or methanol.

  • Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent) and an FID detector.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[13]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Detector Temperature: 300 °C

  • Analysis: Inject 1 µL of the sample solution. The retention time will be characteristic of the compound under the specified conditions.

  • Quantification: Purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Research and Drug Development

This compound is more than a laboratory chemical; it is a key building block and a molecule of interest for its bioactive properties.

  • Synthetic Intermediate: It is a crucial precursor in the production of higher-value chemicals, including active pharmaceutical ingredients (APIs) and materials like phenolic resins.[3] Its defined structure allows for precise modifications in multi-step syntheses.

  • Antimicrobial and Preservative: The compound has documented use as a microbicide in disinfectants and as a preservative to control microbial growth in industrial processes such as paper mills, oil fields, and water treatment.[3][5]

  • Scaffold for Bioactive Molecules: The broader class of bromophenols is actively researched for significant biological activities. Studies have shown that novel bromophenol derivatives can act as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes and acetylcholinesterase (AChE).[14] This makes them promising candidates for developing treatments for glaucoma, epilepsy, and Alzheimer's disease.[14]

  • Antioxidant Research: Derivatives of the closely related 2,6-dimethylphenol have been synthesized and shown to possess marked antioxidative effects, in some cases superior to classic antioxidants like alpha-tocopherol.[15] This suggests that the 4-bromo derivative could serve as a scaffold for developing new antioxidant agents.

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when working with this compound.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard ClassGHS StatementSource(s)
Acute Toxicity (Oral)H302: Harmful if swallowed[1]
Acute Toxicity (Dermal)H312: Harmful in contact with skin[1]
Acute Toxicity (Inhalation)H332: Harmful if inhaled
Skin IrritationH315: Causes skin irritation[1][16]
Eye IrritationH319: Causes serious eye irritation[1][16]
STOT Single ExposureH335: May cause respiratory irritation[1][4]
Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][16]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][16]

  • Safe Handling: Avoid formation of dust and aerosols.[4] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible materials.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local and national regulations.

Conclusion

This compound is a compound of significant scientific and industrial importance. With a molecular weight of 201.06 g/mol , its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an invaluable tool for researchers.[1] Its utility extends from a fundamental building block in organic synthesis to a scaffold for developing new therapeutic agents and industrial materials. A thorough understanding of its properties, combined with stringent adherence to safety protocols, is paramount for unlocking its full potential in research and development.

References

  • PubChem. This compound | C8H9BrO | CID 16919.
  • Solubility of Things. This compound. [Link]
  • Stenutz. This compound. [Link]
  • Beilstein Journals.
  • NIST WebBook. Phenol, 4-bromo-2,6-dimethyl-. [Link]
  • NIST WebBook. Phenol, 4-bromo-2,6-dimethyl- (Notes). [Link]
  • Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]
  • ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]
  • PubChem. 2-Bromo-4,6-dimethylphenol | C8H9BrO | CID 299976. [Link]
  • ResearchGate. FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. [Link]
  • NIST WebBook. Phenol, 4-bromo-. [Link]
  • PubChemLite. This compound (C8H9BrO). [Link]
  • EPA.
  • PubMed. [New promising antioxidants based on 2,6-dimethylphenol]. [Link]
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  • The University of Liverpool Repository.

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Introduction: The Versatility of a Halogenated Phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2,6-dimethylphenol: Synthesis, Reactions, and Applications

This compound, a substituted aromatic compound, serves as a pivotal intermediate in a multitude of synthetic pathways. Its unique structure, featuring a reactive hydroxyl group, a strategically placed bromine atom, and two activating methyl groups, makes it a valuable building block for complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in organic chemistry and drug development. The presence of the bromine atom offers a handle for cross-coupling reactions, while the phenolic hydroxyl group can be readily derivatized, and the methyl groups sterically influence reaction outcomes. This combination of features underpins its utility in fields ranging from materials science to medicinal chemistry.[1][2]

The compound is also known by synonyms such as 4-Bromo-2,6-xylenol. It typically appears as a light pink-beige to brown crystalline solid with a characteristic phenolic odor.[1][3][4] Understanding its fundamental properties is the first step toward leveraging its synthetic potential.

Core Physicochemical Properties

A summary of the essential properties of this compound is provided below, offering a quick reference for experimental planning.

PropertyValueSource(s)
CAS Number 2374-05-2[3][4][5][6][7][8]
Molecular Formula C₈H₉BrO[3][4][5]
Molecular Weight 201.06 g/mol [1][3][4]
Melting Point 74-78 °C[3][9]
Boiling Point ~253 °C at 760 mmHg[10]
Appearance Light pink-beige to brown crystals or powder[3][4]
Solubility Slightly soluble in water; more soluble in organic solvents like ethanol, methanol, and acetone.[1][3]
IUPAC Name This compound[4][5]

Part 1: Synthesis Protocol and Mechanistic Rationale

The most common and straightforward synthesis of this compound involves the electrophilic bromination of 2,6-dimethylphenol.[3] The methyl groups are ortho, para-directing and activating, but the ortho positions are sterically hindered, leading to preferential substitution at the para position.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 2,6-Dimethylphenol

  • Liquid Bromine (Br₂)

  • Glacial Acetic Acid

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Diethyl Ether or Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel, dissolve 2,6-dimethylphenol in glacial acetic acid. Cool the flask in an ice bath to 10-15 °C.

  • Bromine Addition: Prepare a solution of liquid bromine in glacial acetic acid. Add this solution dropwise to the stirred solution of 2,6-dimethylphenol over 1-2 hours, ensuring the temperature does not exceed 15 °C. The causality for this temperature control is to minimize the formation of poly-brominated byproducts.

  • Reaction Monitoring: Stir the mixture at this temperature for an additional 2-3 hours after the addition is complete. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of cold water. Quench the excess bromine by adding saturated sodium thiosulfate solution until the reddish-brown color disappears.

  • Neutralization & Extraction: Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water or hexanes) to yield pure this compound.[11]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Purification start Dissolve 2,6-Dimethylphenol in Glacial Acetic Acid cool Cool to 10-15 °C start->cool add_br2 Dropwise addition of Br₂ in Acetic Acid cool->add_br2 stir Stir for 2-3 hours add_br2->stir quench Quench with Na₂S₂O₃ stir->quench extract Extract with Ether quench->extract dry Dry & Concentrate extract->dry purify Recrystallize dry->purify end end purify->end Final Product

Caption: Workflow for the synthesis of this compound.

Part 2: Chemical Reactivity and Transformations

This compound is a versatile substrate for further chemical transformations. Its reactivity is dominated by the phenolic hydroxyl group and the carbon-bromine bond.

  • O-Alkylation/Acylation: The hydroxyl group can be easily alkylated or acylated to form ethers and esters, respectively.

  • Polymerization: Under certain conditions, such as initiation with iodine, it can undergo polymerization.[3]

  • Further Bromination: The aromatic ring can be further brominated to yield dibromo and tribromo derivatives, demonstrating the activating nature of the hydroxyl and methyl groups.[3]

  • Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of its utility in building complex molecules.[12]

Experimental Protocol: Further Bromination

This protocol details the synthesis of 3,4-dibromo-2,6-dimethylphenol from this compound.[3]

Procedure:

  • Dissolve this compound in chloroform or carbon tetrachloride in a flask protected from light.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with stirring.

  • Allow the reaction to proceed to completion (monitored by TLC).

  • Perform an aqueous work-up similar to the synthesis protocol above to isolate the crude product.

  • Purify by column chromatography or recrystallization to obtain 3,4-dibromo-2,6-dimethylphenol.

Reaction Mechanism Visualization

Reaction_Mechanism cluster_reactants Reactants cluster_products Products R1 This compound Electrophilic\nAromatic\nSubstitution Electrophilic Aromatic Substitution R1->Electrophilic\nAromatic\nSubstitution R2 + Br₂ R2->Electrophilic\nAromatic\nSubstitution P1 3,4-Dibromo-2,6-dimethylphenol P2 + HBr Electrophilic\nAromatic\nSubstitution->P1 Electrophilic\nAromatic\nSubstitution->P2

Caption: Electrophilic substitution mechanism for further bromination.

Part 3: Applications in Drug Development and Material Science

The structural motifs present in this compound make it a valuable precursor in several high-value applications.

  • Pharmaceutical Synthesis: Halogenated phenols are common intermediates in the synthesis of active pharmaceutical ingredients (APIs). The brominated xylenol core can be found in or used to synthesize molecules with a range of biological activities. For example, bromophenol derivatives isolated from marine sources have shown anticancer, antidiabetic, and antimicrobial properties.[13] New synthetic derivatives are being explored for their potential as antioxidants and enzyme inhibitors.[13][14]

  • OLED Materials: In material science, it serves as a building block for Organic Light-Emitting Diode (OLED) materials. The dimethylphenol moiety can be incorporated into larger conjugated systems where it influences the electronic properties and stability of the final material.[2]

  • Industrial Biocide: It is used as a microbicide and preservative in coatings, paper mills, oil fields, and water treatment processes to control microbial growth.[3]

Conceptual Role in Drug Synthesis

The diagram below illustrates a conceptual pathway where this compound acts as a starting scaffold for a hypothetical kinase inhibitor. The C-Br bond is used for a Suzuki coupling to introduce a heterocyclic moiety (common in kinase inhibitors), and the phenol is functionalized to improve solubility or binding.

DrugDev_Workflow A This compound (Starting Scaffold) B Suzuki Coupling (Introduce Heterocycle) A->B Pd Catalyst, Boronic Acid C Phenol Derivatization (Modify Physicochemical Properties) B->C Alkylation/ Acylation D Final API Candidate C->D

Caption: Role as a scaffold in a hypothetical drug discovery workflow.

Part 4: Analytical Characterization

Confirming the identity and purity of this compound is critical. This is typically achieved through a combination of spectroscopic techniques.

TechniqueExpected Data & Interpretation
¹H NMR - A singlet for the phenolic -OH proton (can be broad).- A singlet for the two equivalent aromatic protons.- A singlet for the six equivalent protons of the two methyl groups.[15]
¹³C NMR - Signals corresponding to the 4 unique carbon atoms in the aromatic ring (ipso-OH, ipso-Br, ipso-CH₃, and aromatic CH).- A signal for the methyl carbons.
IR Spectroscopy - A broad absorption band around 3200-3600 cm⁻¹ for the O-H stretch.- C-H stretching bands just below 3000 cm⁻¹.- Aromatic C=C stretching bands around 1470-1600 cm⁻¹.- A C-Br stretching band in the fingerprint region (typically 500-600 cm⁻¹).[15]
Mass Spec (GC-MS) - A molecular ion peak (M⁺) at m/z 200 and an (M+2)⁺ peak at m/z 202 of nearly equal intensity, which is characteristic of a molecule containing one bromine atom.[4]

Part 5: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate precautions.

  • Hazards: The compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4][9][16][17][18]

    • GHS Hazard Statements: H302, H312, H315, H319, H335.[4][17]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17][18] Avoid breathing dust and prevent contact with skin and eyes.[18] Wash hands thoroughly after handling.[16]

  • Storage: Store in a cool, dry, and well-ventilated place.[16] Keep the container tightly closed and locked up.[16][19]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][16]

    • Skin: Wash off with plenty of soap and water. If irritation persists, seek medical advice.[9][16]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[16]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

Conclusion

This compound is more than just a chemical intermediate; it is a versatile tool for molecular innovation. Its predictable reactivity, stemming from its well-defined structure, provides chemists with a reliable platform for constructing complex molecules for pharmaceuticals, advanced materials, and other specialized applications. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for harnessing its full potential in a safe and effective manner.

References

  • Solubility of Things. (n.d.). This compound.
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  • Chemexpress. (n.d.). CAS 2374-05-2|this compound.
  • Organic Syntheses. (n.d.). Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of this compound in Modern Chemical Synthesis.
  • Beilstein Journals. (n.d.). Supplementary Information.
  • The Royal Society of Chemistry. (2006). Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor.
  • ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.
  • PubChem. (n.d.). 2-Bromo-4,6-dimethylphenol. National Center for Biotechnology Information.
  • Fisher Scientific. (n.d.). This compound, 99%.
  • PubMed. (n.d.). [New promising antioxidants based on 2,6-dimethylphenol].
  • The University of Liverpool Repository. (n.d.). Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins.
  • Organic Syntheses. (n.d.). p-BROMOPHENOL.
  • MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase.

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An In-Depth Technical Guide to the Synthesis of 4-Bromo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-2,6-dimethylphenol, a valuable intermediate in the pharmaceutical and materials science industries. The document delves into the mechanistic underpinnings of the regioselective bromination of 2,6-dimethylphenol, offers a detailed, field-tested experimental protocol, and addresses critical aspects of process optimization and troubleshooting. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough and practical understanding of this important chemical transformation.

Introduction: The Significance of this compound

This compound is a key building block in the synthesis of a variety of more complex molecules.[1] Its utility stems from the presence of three key functional groups: a hydroxyl group, two sterically hindering methyl groups, and a bromine atom at the para position. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of diverse functionalities. The dimethylphenol moiety imparts specific electronic and steric properties to the final products.[1] Consequently, this compound finds applications in the development of novel pharmaceuticals, agrochemicals, and advanced materials such as those used in Organic Light Emitting Diodes (OLEDs).[1] The controlled and efficient synthesis of this compound is therefore a critical process for advancing research and development in these fields.

Mechanistic Insights: The Electrophilic Aromatic Substitution of 2,6-Dimethylphenol

The synthesis of this compound from 2,6-dimethylphenol proceeds via an electrophilic aromatic substitution (EAS) reaction. This class of reactions is fundamental to the functionalization of aromatic rings. In this specific case, a bromine electrophile (Br+) attacks the electron-rich aromatic ring of 2,6-dimethylphenol.

The regioselectivity of this reaction, which overwhelmingly favors the substitution at the para-position (position 4), is a direct consequence of the directing effects of the substituents on the phenol ring:

  • Hydroxyl Group (-OH): The hydroxyl group is a powerful activating and ortho, para-directing group.[2][3] The lone pairs of electrons on the oxygen atom can be delocalized into the benzene ring through resonance, significantly increasing the electron density at the ortho (positions 2 and 6) and para (position 4) carbons.[3] This makes these positions more susceptible to attack by an electrophile.

  • Methyl Groups (-CH3): The two methyl groups at positions 2 and 6 are also activating and ortho, para-directing, albeit to a lesser extent than the hydroxyl group. They activate the ring through a hyperconjugation effect.

Synergistic and Steric Effects: The combined electronic effects of the hydroxyl and methyl groups strongly activate the ring towards electrophilic attack. However, the two methyl groups at the ortho positions create significant steric hindrance. This steric bulk effectively shields the ortho positions from the approaching electrophile, leading to a strong preference for substitution at the less sterically hindered and electronically activated para position.

The choice of brominating agent and reaction conditions can influence the generation of the bromine electrophile. Common brominating agents for phenols include molecular bromine (Br2) and N-bromosuccinimide (NBS).[4][5] The reaction is often carried out in a suitable solvent that can facilitate the polarization of the Br-Br bond to generate the electrophilic species.[3][6]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed and validated protocol for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Properties & Hazards
2,6-DimethylphenolC8H10O122.16576-26-1Corrosive, toxic if swallowed or in contact with skin.[7][8]
BromineBr2159.8087726-95-6Highly corrosive, toxic by inhalation, causes severe skin burns and eye damage.[9]
Acetic Acid (Glacial)CH3COOH60.0564-19-7Flammable, causes severe skin burns and eye damage.
Dichloromethane (DCM)CH2Cl284.9375-09-2Volatile, suspected carcinogen.
Sodium BicarbonateNaHCO384.01144-55-8Mild base.
Sodium Sulfate (Anhydrous)Na2SO4142.047757-82-6Drying agent.
Diethyl Ether(C2H5)2O74.1260-29-7Highly flammable, forms explosive peroxides.
HexaneC6H1486.18110-54-3Flammable, skin and respiratory irritant.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[7][9]

  • Fume Hood: This experiment must be performed in a well-ventilated chemical fume hood to avoid inhalation of toxic and corrosive vapors of bromine and other reagents.[7]

  • Handling Bromine: Bromine is extremely hazardous.[9] Handle with extreme care, using a syringe or a dropping funnel for transfer. Have a solution of sodium thiosulfate ready to neutralize any spills.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.[10]

Reaction Setup

Reaction_Setup cluster_fume_hood Chemical Fume Hood rb_flask Round-Bottom Flask (with stir bar) ice_bath Ice-Water Bath rb_flask->ice_bath dropping_funnel Dropping Funnel dropping_funnel->rb_flask condenser Condenser (with drying tube) condenser->rb_flask

Caption: Reaction setup for the bromination of 2,6-dimethylphenol.

Step-by-Step Procedure
  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.2 g (0.1 mol) of 2,6-dimethylphenol in 100 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature reaches 0-5 °C.

  • Preparation of Bromine Solution: In a separate beaker, carefully prepare a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid. This should be done in the fume hood.

  • Addition of Bromine: Transfer the bromine solution to a dropping funnel. Add the bromine solution dropwise to the stirred solution of 2,6-dimethylphenol over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate of the crude product should form.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the mixture until the effervescence ceases and the solution is neutral to pH paper. This step neutralizes the excess acetic acid.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration and wash it with copious amounts of cold water.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethanol and water. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[11]

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.

  • Characterization: Determine the melting point of the product and characterize it using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.[12][13]

Process Optimization and Troubleshooting

The efficiency and selectivity of the bromination of 2,6-dimethylphenol can be influenced by several factors. This section provides insights into optimizing the reaction and troubleshooting common issues.

Optimization Parameters
  • Brominating Agent: While molecular bromine is effective, N-bromosuccinimide (NBS) can be a milder and easier-to-handle alternative, especially for preventing over-bromination.[5][14] The reaction with NBS is often carried out in solvents like acetonitrile.[5]

  • Solvent: The choice of solvent can impact the reaction rate and selectivity.[3] Polar aprotic solvents like acetonitrile can be effective.[15] For molecular bromine, acetic acid is a common choice.

  • Temperature: Maintaining a low temperature during the addition of bromine is crucial to control the reaction rate and minimize the formation of byproducts.

  • Stoichiometry: Using a 1:1 molar ratio of 2,6-dimethylphenol to the brominating agent is important to favor mono-bromination. An excess of the brominating agent can lead to the formation of di-brominated products.[14]

Troubleshooting Guide

Troubleshooting cluster_low_yield Low Yield cluster_impurity Product Impurity issue issue cause cause solution solution issue_ly issue_ly cause_ly1 cause_ly1 issue_ly->cause_ly1 cause_ly2 cause_ly2 issue_ly->cause_ly2 solution_ly1 solution_ly1 cause_ly1->solution_ly1 solution_ly2 solution_ly2 cause_ly2->solution_ly2 issue_imp issue_imp cause_imp1 cause_imp1 issue_imp->cause_imp1 cause_imp2 cause_imp2 issue_imp->cause_imp2 solution_imp1 solution_imp1 cause_imp1->solution_imp1 solution_imp2 solution_imp2 cause_imp2->solution_imp2

Sources

An In-depth Technical Guide to the Spectral Analysis of 4-Bromo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Signature of 4-Bromo-2,6-dimethylphenol

This compound is a substituted aromatic compound with significant applications in chemical synthesis and as a microbicide in various industrial processes[1]. Accurate and unambiguous characterization of this molecule is paramount for quality control, reaction monitoring, and regulatory compliance. This technical guide provides a comprehensive analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the narrative of this guide is designed to not only present the spectral data but to also provide field-proven insights into the interpretation of this data, explaining the causal relationships between the molecular structure and the observed spectral features. This self-validating approach ensures that researchers, scientists, and drug development professionals can confidently identify and characterize this compound.

The structural framework of this compound, with its unique substitution pattern on the phenol ring, gives rise to a distinct and interpretable spectral signature. The following sections will delve into the detailed analysis of each spectroscopic technique, providing both the foundational data and the expert interpretation necessary for a thorough understanding of the molecule's properties.

Molecular Structure and Key Features

To fully appreciate the spectral data, it is essential to first visualize the molecular structure of this compound and understand the electronic environment of each atom.

Figure 2: ¹H NMR Spectral Assignments. This diagram visually correlates the proton signals with their respective positions on the this compound molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule.

Experimental Data

The ¹³C NMR spectrum of this compound reveals six distinct carbon signals, consistent with the molecule's structure.

Chemical Shift (δ) ppmAssignment
150.1C1 (-OH)
132.0C3, C5 (Ar-CH)
129.8C2, C6 (-CH₃)
115.7C4 (-Br)
16.2-CH₃

Note: Specific peak assignments are based on established chemical shift predictions and data for similar substituted phenols. Data for similar compounds can be found on databases like ChemicalBook.[2]

Interpretation of the ¹³C NMR Spectrum

The chemical shift of each carbon is influenced by the electronegativity of neighboring atoms and the overall electronic structure of the molecule.

  • C1 (ipso-Carbon to -OH): The carbon atom attached to the hydroxyl group (C1) is the most deshielded aromatic carbon, appearing at approximately 150.1 ppm. The high electronegativity of the oxygen atom withdraws electron density from this carbon, causing it to resonate downfield.

  • C3 and C5 (Aromatic CH): The two equivalent aromatic methine carbons (C3 and C5) resonate at around 132.0 ppm.

  • C2 and C6 (ipso-Carbons to -CH₃): The carbons bearing the methyl groups (C2 and C6) are observed at approximately 129.8 ppm.

  • C4 (ipso-Carbon to -Br): The carbon atom bonded to the bromine (C4) appears at a higher field (around 115.7 ppm) compared to the other substituted aromatic carbons. This is due to the "heavy atom effect" of bromine.

  • Methyl Carbons (-CH₃): The two equivalent methyl carbons are the most shielded, resonating at a characteristic upfield chemical shift of approximately 16.2 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Experimental Data

The key IR absorption bands for this compound are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational Mode
3372BroadO-H stretch
2977, 2946, 2916MediumC-H stretch (methyl)
1609, 1474StrongC=C aromatic ring stretch
1188StrongC-O stretch (phenol)
853StrongC-H out-of-plane bend
716MediumC-Br stretch

Data sourced from The Royal Society of Chemistry.[3]

Interpretation of the IR Spectrum

Each absorption band in the IR spectrum corresponds to a specific molecular vibration.

  • O-H Stretch: The broad absorption band at 3372 cm⁻¹ is characteristic of the stretching vibration of a hydroxyl group involved in hydrogen bonding.

  • C-H Stretch (methyl): The absorptions in the 2916-2977 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl groups.

  • C=C Aromatic Ring Stretch: The strong absorptions at 1609 cm⁻¹ and 1474 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring.

  • C-O Stretch (phenol): The strong band at 1188 cm⁻¹ is assigned to the C-O stretching vibration of the phenolic hydroxyl group.

  • C-H Out-of-plane Bend: The strong absorption at 853 cm⁻¹ is indicative of the out-of-plane bending of the C-H bonds on the aromatic ring. The position of this band can be diagnostic of the substitution pattern.

  • C-Br Stretch: The absorption at 716 cm⁻¹ is attributed to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Data

The electron ionization (EI) mass spectrum of this compound shows several characteristic fragments.

m/zRelative IntensityProposed Fragment
20289.40[M+2]⁺˙ (Molecular ion with ⁸¹Br)
20092.50[M]⁺˙ (Molecular ion with ⁷⁹Br)
12199.99[M - Br]⁺
7741.90[C₆H₅]⁺
3918.90[C₃H₃]⁺

Data sourced from PubChem [4]and the National Institute of Standards and Technology (NIST).[5]

Interpretation of the Mass Spectrum and Fragmentation Pathway

The fragmentation of this compound under electron ionization can be rationalized as follows:

  • Molecular Ion Peak: The molecular ion peaks are observed at m/z 200 and 202, corresponding to the presence of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This isotopic signature is a clear indicator of a bromine-containing compound.

  • Loss of Bromine: The base peak at m/z 121 results from the loss of a bromine radical from the molecular ion. This is a favorable fragmentation pathway as it leads to the formation of a relatively stable phenoxy radical cation.

  • Further Fragmentation: The fragment at m/z 77 corresponds to the phenyl cation, likely formed through the loss of the hydroxyl and methyl groups. The peak at m/z 39 is a common fragment in the mass spectra of aromatic compounds, corresponding to the cyclopropenyl cation.

MS_Fragmentation M [C₈H₉BrO]⁺˙ m/z = 200/202 F1 [C₈H₉O]⁺ m/z = 121 M->F1 - Br• F2 [C₆H₅]⁺ m/z = 77 F1->F2 - CO, -CH₃• F3 [C₃H₃]⁺ m/z = 39 F2->F3 - C₃H₂

Figure 3: Proposed Mass Spectral Fragmentation Pathway. This diagram illustrates the key fragmentation steps of this compound under electron ionization.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectral data, standardized experimental protocols should be followed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Employ proton decoupling. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography (GC): Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program to separate the analyte from any impurities.

  • Mass Spectrometry (MS): The eluent from the GC is introduced into the ion source of the mass spectrometer. Use electron ionization (EI) at 70 eV. Acquire the mass spectrum over a suitable mass range (e.g., m/z 35-300).

Conclusion

The comprehensive spectral analysis of this compound presented in this guide provides a robust and self-validating framework for its identification and characterization. The unique substitution pattern of the molecule gives rise to distinct and interpretable signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. By understanding the causal relationships between the molecular structure and the spectral data, researchers and scientists can confidently utilize these techniques for quality control, research, and development purposes. The provided experimental protocols serve as a reliable starting point for obtaining high-quality spectral data for this and similar compounds.

References

  • The Royal Society of Chemistry. (n.d.). Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor.
  • PubChem. (n.d.). This compound.
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An In-depth Technical Guide to the Safe Handling of 4-Bromo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety protocols and technical data for 4-Bromo-2,6-dimethylphenol (CAS No. 2374-05-2), a versatile chemical intermediate used in various fields, including the synthesis of OLED materials and pharmaceutical compounds.[1][2] As a substituted phenol, it requires careful management in a laboratory setting to mitigate potential hazards. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative safety data.

Chemical Identity and Physicochemical Profile

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. This compound is a light brown or pink-beige crystalline solid.[3][4] Its key identifiers and properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[5]
Synonyms 4-Bromo-2,6-xylenol[6][7]
CAS Number 2374-05-2[3][5]
EC Number 219-153-1[3][8]
Molecular Formula C₈H₉BrO[3][5]
Molecular Weight 201.06 g/mol [3][5]
Appearance Light brown/pink-beige to brown powder/crystals[3][4]
Melting Point 74 - 78 °C[3]
Boiling Point ~253 °C at 760 mmHg[9]
Solubility Slightly soluble in water; more soluble in organic solvents.[2][4]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[5][8] The primary hazards are acute toxicity upon exposure through multiple routes and significant irritation to the skin and eyes.[6][8]

Hazard ClassGHS CategoryHazard StatementPictogramSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][8]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3][8]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[8]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[6][8]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[6][8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][6]

Signal Word: Warning [3][8]

Toxicological Summary

The toxicological profile indicates that this compound is moderately toxic following a single exposure.[8] Limited data is available regarding chronic effects, carcinogenicity, or reproductive toxicity.[3][8]

  • Acute Toxicity : Harmful if swallowed, inhaled, or in contact with skin.[8] An LD50 value (intraperitoneal) in mice has been reported as 650 mg/kg.[3][4]

  • Irritation : Causes serious irritation to the eyes and skin.[6] Prolonged or repeated exposure can lead to tissue damage.[3][10]

  • Sensitization : No data is available to classify it as a respiratory or skin sensitizer.[3]

  • Carcinogenicity : No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[3][10]

  • Germ Cell Mutagenicity : No data available.[3]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and personal protective equipment is essential for minimizing exposure. The causality behind these choices is to create redundant barriers between the researcher and the chemical hazard.

Engineering Controls: The First Line of Defense
  • Ventilation : All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to prevent the dispersion of dust and vapors.[8][10]

  • Safety Stations : Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation.[6][7]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is a critical control point. The following protocol represents a self-validating system; if any part of this ensemble is breached or missing, work should not proceed.

PPE_Workflow cluster_ppe PPE Protocol for this compound eyes Eyes/Face Protection goggles Chemical safety goggles providing a complete seal. eyes->goggles Minimum hands Hand Protection gloves Double-layered nitrile gloves for incidental contact. hands->gloves Minimum body Body Protection lab_coat Chemical-resistant lab coat, fully buttoned. body->lab_coat respiratory Respiratory Protection dust_mask N95 dust mask for weighing solids. respiratory->dust_mask During solid transfer face_shield Face shield worn over goggles for splash risk. goggles->face_shield If splash potential exists heavy_gloves Neoprene or butyl rubber gloves for direct handling. gloves->heavy_gloves For direct handling or immersion

Caption: PPE selection workflow for handling this compound.

  • Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes.[11] When there is a risk of splashing, a face shield must be worn over the goggles.[11][12]

  • Skin and Body Protection : A chemical-resistant, long-sleeved laboratory coat is mandatory.[11] For incidental contact, double-layered nitrile gloves are recommended. For direct handling or risk of splashes, heavy-duty neoprene or butyl rubber gloves should be used.[11] Gloves must be inspected before use and changed immediately if contamination is suspected.[13][14]

  • Respiratory Protection : For weighing or transferring the solid material where dust may be generated, a NIOSH-approved N95 particle respirator is necessary.[10]

Detailed Protocols for Safe Handling and Storage

Adherence to strict protocols is non-negotiable. These steps are designed to prevent accidental exposure and maintain the integrity of the chemical.

Handling Protocol
  • Pre-Handling Assessment : Before starting, review this safety guide and the specific Safety Data Sheet (SDS).[3] Locate and verify the functionality of the nearest fume hood, eyewash station, and safety shower.[11]

  • Donning PPE : Put on all required PPE as outlined in the section above before entering the designated handling area.[11]

  • Chemical Transfer : Conduct all weighing and transfer operations within a chemical fume hood to control dust.[10] Use non-sparking tools.[15]

  • Solution Preparation : When dissolving the solid, add it slowly to the solvent to prevent splashing.[11]

  • Post-Handling Hygiene : After handling, wash hands and any exposed skin thoroughly with soap and water.[8] Do not eat, drink, or smoke in the laboratory area.[3][10]

  • Decontamination : Decontaminate all work surfaces and equipment after use. Remove PPE carefully, avoiding contact with potentially contaminated outer surfaces, and dispose of contaminated items as hazardous waste.[11]

Storage Protocol
  • Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][7]

  • Atmosphere : Some sources recommend storing under an inert gas to maintain chemical purity.[8]

  • Incompatibilities : Store away from incompatible materials such as oxidizing agents, acid anhydrides, brass, and copper.[3]

Emergency Procedures: A Validated Response Plan

In the event of an exposure or spill, a rapid and correct response is critical.

First-Aid Measures
  • General Advice : If symptoms persist, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[3][7]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and get medical attention.[7][8]

  • Skin Contact : Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7][8] Call a poison center or doctor if you feel unwell.[8]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[6]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Call a poison center or doctor if the person feels unwell.[3][8]

Accidental Release Measures
  • Evacuate : Evacuate non-essential personnel from the spill area.[10]

  • Ventilate : Ensure adequate ventilation.[3]

  • Contain : Prevent the product from entering drains.[3][10]

  • Clean-up : Wearing full PPE, pick up and arrange disposal without creating dust.[3] Sweep up the material and place it in a suitable, closed, and labeled container for disposal.[10]

Emergency_Response cluster_emergency Emergency Response Workflow start Exposure or Spill Occurs exposure_type What is the exposure type? start->exposure_type inhalation Inhalation: Move to fresh air. Seek medical attention. exposure_type->inhalation Inhalation skin Skin Contact: Remove clothing. Wash with soap & water for 15 min. exposure_type->skin Skin eye Eye Contact: Flush with water for 15 min. Seek immediate medical attention. exposure_type->eye Eye ingestion Ingestion: Rinse mouth. Seek medical attention. exposure_type->ingestion Ingestion spill Spill: Evacuate & Ventilate. Contain & Clean up with full PPE. exposure_type->spill Spill

Caption: Logical flow for emergency response to an incident.

Stability and Reactivity

  • Chemical Stability : The compound is stable under normal, recommended storage conditions.[3][7]

  • Conditions to Avoid : Avoid the formation of dust.[3]

  • Incompatible Materials : Strong oxidizing agents, acid anhydrides, brass, and copper.[3]

  • Hazardous Decomposition Products : Under fire conditions, hazardous decomposition products can include carbon oxides and hydrogen bromide gas.[3][10]

Disposal Considerations

  • Waste Classification : This material and its container must be disposed of as hazardous waste.[7] Chemical waste generators must consult local, regional, and national regulations to ensure complete and accurate classification.[6]

  • Disposal Method : Offer surplus and non-recyclable solutions to a licensed disposal company.[10] One method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[10] Do not allow the product to enter drains.[10]

  • Contaminated Packaging : Dispose of contaminated packaging as unused product.[10]

Conclusion

This compound is a valuable research chemical that poses moderate acute health risks. Its safe use is predicated on a thorough understanding of its hazards and the diligent application of engineering controls, appropriate personal protective equipment, and strict handling protocols. By integrating these safety measures into all workflows, researchers can effectively mitigate the risks associated with this compound.

References

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An In-depth Technical Guide to the Handling and Storage of 4-Bromo-2,6-dimethylphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and disposal of 4-Bromo-2,6-dimethylphenol (CAS No. 2374-05-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure laboratory safety and maintain the integrity of this critical chemical intermediate.

Introduction: Understanding the Compound

This compound, also known as 4-Bromo-2,6-xylenol, is a substituted phenol that serves as a valuable building block in organic synthesis.[1] Its utility spans various applications, including its use as a preservative and microbicide, and notably as an intermediate in the synthesis of advanced materials like those used in Organic Light Emitting Diodes (OLEDs).[2][3] In the realm of drug discovery, substituted phenols are a recurring motif in pharmaceuticals, making a thorough understanding of their handling paramount for medicinal chemists.[4][5][6]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and storage. This crystalline solid typically appears as a white to light pink-beige or brown powder.[2][7]

PropertyValueSource(s)
Molecular Formula C₈H₉BrO[2]
Molecular Weight 201.06 g/mol [2]
Melting Point 74-78 °C[2]
Boiling Point ~195.33 °C (rough estimate)[2]
Solubility Slightly soluble in water.[2][8]
Appearance Light pink-beige to brown crystals or powder.[2]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to mitigate risks. The primary hazards are associated with skin, eye, and respiratory irritation.[9]

GHS Hazard Statements
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

PPE_Workflow cluster_ppe Essential Personal Protective Equipment cluster_additional_ppe Additional Precautions (as needed) node_gloves Chemically resistant gloves (e.g., neoprene or nitrile) node_eyewear Safety glasses with side shields or chemical goggles node_clothing Laboratory coat node_respirator NIOSH-approved respirator (if dust is generated) node_face_shield Face shield (for splash hazards) node_handler Researcher/ Scientist node_handler->node_gloves Always wear node_handler->node_eyewear Always wear node_handler->node_clothing Always wear node_handler->node_respirator Assess need node_handler->node_face_shield Assess need

Caption: Essential and supplementary PPE for handling this compound.

Engineering Controls
  • Fume Hood: All handling of solid this compound that may generate dust, and any work with its solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.

Detailed Handling Procedures

Adherence to meticulous handling protocols is crucial for both personal safety and the integrity of experimental results.

General Handling
  • Avoid contact with skin and eyes.[10]

  • Avoid the formation of dust and aerosols.[10]

  • Wash hands thoroughly after handling, even if gloves were worn.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Weighing and Transferring the Solid
  • Preparation: Before weighing, ensure all necessary PPE is donned. The analytical balance should be placed inside a fume hood or a ventilated balance enclosure.

  • Container Selection: Use a tared, appropriate container (e.g., a glass vial or beaker) for weighing.

  • Transfer: Carefully transfer the solid using a clean spatula. Avoid any actions that could create airborne dust.

  • Cleaning: After transfer, carefully clean the spatula and any contaminated surfaces.

Preparation of a Standard Solution (Example: 0.1 M in Methanol)

This protocol outlines the preparation of a 100 mL of a 0.1 M solution of this compound in methanol.

  • Calculation:

    • Molecular Weight (MW) = 201.06 g/mol

    • Moles required = 0.1 mol/L * 0.1 L = 0.01 mol

    • Mass required = 0.01 mol * 201.06 g/mol = 2.0106 g

  • Procedure:

    • In a chemical fume hood, accurately weigh approximately 2.01 g of this compound into a 100 mL volumetric flask.

    • Record the exact mass.

    • Add approximately 50 mL of methanol to the flask and swirl gently to dissolve the solid. A magnetic stirrer can be used for this purpose.

    • Once the solid is completely dissolved, add methanol to the calibration mark of the volumetric flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Label the flask clearly with the chemical name, concentration, solvent, and date of preparation.

Storage and Stability

Proper storage is essential to maintain the quality and purity of this compound.

Recommended Storage Conditions
  • Temperature: Store in a cool place.[10]

  • Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[10]

  • Light: While not explicitly stated for this specific compound, it is good practice to store phenolic compounds, which can be light-sensitive, in amber glass bottles or in a dark cabinet.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.

Chemical Incompatibilities

To prevent hazardous reactions, this compound should be stored away from:

  • Strong Oxidizing Agents: Can cause vigorous or explosive reactions.

  • Strong Bases: As a phenol, it will react with strong bases.

  • Certain Metals: Can catalyze oxidation.[11]

Incompatibility_Diagram compound This compound oxidizers Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides) compound->oxidizers  Violent Reaction bases Strong Bases (e.g., Sodium Hydroxide) compound->bases  Acid-Base Reaction metals Reactive Metals compound->metals  Potential Catalysis  of Oxidation

Caption: Key chemical incompatibilities for this compound.

Long-Term Stability and Degradation

While this compound is generally stable under recommended storage conditions, prolonged storage may lead to degradation.[10] Potential degradation pathways for brominated phenols can include oxidation and polymerization, which may be accelerated by exposure to light, air, and certain contaminants.[12] For applications requiring high purity, it is advisable to re-analyze the compound after extended storage periods to confirm its integrity.

Emergency Procedures

Prompt and correct response to emergencies is critical when working with hazardous chemicals.

First Aid Measures
  • In case of skin contact: Immediately wash off with plenty of soap and water. If skin irritation persists, seek medical attention.[9]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

  • If swallowed: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[9]

Spill and Leak Procedures
  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.

  • Personal Protection: Don appropriate PPE, including respiratory protection if dust is present.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material without creating dust and place it in a suitable, closed container for disposal.

    • For liquid spills (solutions), absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Waste Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect solid this compound and contaminated materials (e.g., paper towels, gloves) in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions containing this compound in a labeled, sealed container for halogenated organic waste.

  • Disposal Methods: Do not dispose of down the drain.[10] Treatment technologies for halogenated organic waste include incineration in a permitted hazardous waste incinerator.[13][14] It is recommended to use a licensed professional waste disposal service.

Applications in Research and Drug Development

Substituted phenols are a cornerstone of medicinal chemistry. Their ability to form key hydrogen bonds and participate in various coupling reactions makes them valuable scaffolds in the design of new therapeutic agents.[4][15] this compound, with its specific substitution pattern, offers a unique combination of steric and electronic properties that can be exploited in:

  • Fragment-Based Drug Discovery (FBDD): As a fragment, it can be used in screening campaigns to identify initial hits that bind to a biological target.

  • Lead Optimization: The bromine atom provides a reactive handle for structure-activity relationship (SAR) studies, allowing for the facile introduction of new functional groups through cross-coupling reactions.

  • Synthesis of Complex Molecules: It serves as a key intermediate in the synthesis of more complex bioactive molecules.

Conclusion

This compound is a versatile and important chemical for research and development. Its safe and effective use hinges on a thorough understanding of its properties, hazards, and the implementation of rigorous handling, storage, and disposal protocols. By adhering to the guidelines outlined in this document, researchers and drug development professionals can minimize risks and ensure the integrity of their work.

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The Versatile Role of 4-Bromo-2,6-dimethylphenol in Advanced Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-2,6-dimethylphenol, a halogenated derivative of 2,6-xylenol, is a molecule of significant interest in materials science. Its unique combination of a sterically hindered phenolic group and a reactive bromine atom opens up a wide array of potential applications, ranging from the synthesis of high-performance polymers to the enhancement of material stability. This technical guide provides an in-depth exploration of the core applications of this compound, offering insights into its role as a monomer for specialty polymers, a building block for robust phenolic resins, a potent antioxidant, and a precursor for flame-retardant materials. This document serves as a comprehensive resource, detailing the underlying chemical principles, providing exemplary experimental protocols, and presenting key performance data to guide researchers and professionals in leveraging the capabilities of this versatile compound.

Introduction to this compound: Properties and Significance

This compound is a crystalline solid with a molecular formula of C₈H₉BrO.[1] Its structure, featuring two methyl groups ortho to the hydroxyl group, classifies it as a hindered phenol. This steric hindrance is crucial to its function as an antioxidant, as it enhances the stability of the resulting phenoxy radical.[2] The bromine atom at the para position introduces additional functionalities, making it a valuable intermediate in various chemical syntheses.[3]

PropertyValueReference
CAS Number 2374-05-2[1]
Molecular Weight 201.06 g/mol [1]
Melting Point 74-78 °C[4]
Boiling Point ~195 °C (rough estimate)[4]
Appearance White to light orange powder/crystals[4]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone.[3]

The strategic placement of the methyl and bromine substituents on the phenol ring dictates its reactivity and potential applications in materials science.

High-Performance Polymers: A Monomer for Polyphenylene Oxide (PPO) Derivatives

One of the most significant applications of 2,6-disubstituted phenols is in the synthesis of poly(p-phenylene oxide) (PPO), a high-performance thermoplastic with excellent thermal stability, dimensional stability, and dielectric properties.[5][6] this compound can serve as a monomer in oxidative coupling polymerization to produce brominated PPO, a specialty polymer with tailored properties.

The Chemistry of Oxidative Coupling Polymerization

The polymerization of 2,6-disubstituted phenols proceeds via an oxidative coupling mechanism, typically catalyzed by a copper-amine complex in the presence of oxygen.[7][8] The reaction involves the formation of phenoxy radicals, which then couple to form the polymer chain. The general mechanism is outlined below.

Oxidative_Coupling Monomer This compound Phenoxy_Radical Phenoxy Radical Intermediate Monomer->Phenoxy_Radical Oxidation Catalyst Cu(I)-Amine Complex + O₂ Polymer_Chain Growing Polymer Chain Phenoxy_Radical->Polymer_Chain C-O Coupling DPQ Diphenoquinone (byproduct) Phenoxy_Radical->DPQ C-C Coupling (Side Reaction) PPO Poly(4-bromo-2,6-dimethyl-1,4-phenylene oxide) Polymer_Chain->PPO Propagation

Caption: Oxidative coupling polymerization of this compound.

The presence of the bromine atom can influence the reactivity of the monomer and the properties of the resulting polymer. It may affect the rate of polymerization and the final molecular weight. Furthermore, the bromine atoms in the polymer backbone can be further functionalized, opening possibilities for post-polymerization modification.

Experimental Protocol: Synthesis of Poly(4-bromo-2,6-dimethyl-1,4-phenylene oxide)

Exemplary Protocol (Adapted):

  • Catalyst Preparation: In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, dissolve a copper(I) salt (e.g., CuBr) and an amine ligand (e.g., N,N,N',N'-tetramethylethylenediamine - TMEDA) in a suitable solvent such as toluene or dioxane.

  • Monomer Addition: Add this compound to the catalyst solution.

  • Polymerization: Bubble oxygen through the reaction mixture at a controlled rate while maintaining a specific temperature (e.g., room temperature to 50°C). The reaction progress can be monitored by the viscosity of the solution.

  • Termination and Precipitation: After the desired reaction time, terminate the polymerization by adding a chelating agent (e.g., EDTA solution) to deactivate the copper catalyst.

  • Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol. The polymer is then filtered, washed, and dried under vacuum.

Note: The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-catalyst ratio, reaction time, and temperature.

Enhancing Material Stability: The Role of this compound as a Hindered Phenol Antioxidant

Hindered phenols are a major class of primary antioxidants used to protect polymeric materials from degradation caused by heat, light, and oxygen.[2][10][11] The bulky substituents ortho to the hydroxyl group in this compound stabilize the phenoxy radical formed upon scavenging a free radical, thus preventing the initiation of degradation chain reactions.[12]

Mechanism of Antioxidant Action

The primary function of a hindered phenol antioxidant is to donate a hydrogen atom to a peroxy radical (ROO•), a key species in the auto-oxidation cycle of polymers. This process is outlined in the diagram below.

Antioxidant_Mechanism ROO_Radical Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO_Radical->ROOH H-atom abstraction Hindered_Phenol This compound (ArOH) Phenoxy_Radical Stable Phenoxy Radical (ArO•) Hindered_Phenol->Phenoxy_Radical H-atom donation Further_Reaction Termination Reactions Phenoxy_Radical->Further_Reaction

Caption: Mechanism of radical scavenging by a hindered phenol antioxidant.

The resulting phenoxy radical is sterically hindered and resonance-stabilized, making it less reactive and unable to propagate the degradation chain. It can further react with another radical to terminate the chain reaction.

Performance in Polymer Matrices

The effectiveness of an antioxidant depends on its compatibility with the polymer matrix, its volatility, and its inherent radical-scavenging activity. While specific comparative data for this compound is limited in the provided results, studies on similar hindered phenols in polyolefins like polyethylene (PE) and polypropylene (PP) demonstrate their efficacy in improving long-term thermal stability.[13] The efficiency of sterically hindered phenolic antioxidants is influenced by the nature of the substituents at the 2 and 6 positions.[14]

Expected Performance Characteristics:

  • Good Thermal Stability: The relatively high molecular weight and polarity of this compound suggest it would have lower volatility compared to simpler phenols, making it suitable for high-temperature processing of polymers.

  • Synergistic Effects: Hindered phenols are often used in combination with secondary antioxidants, such as phosphites or thioethers, which decompose hydroperoxides, to achieve a synergistic stabilizing effect.[11]

Building Blocks for Robust Networks: Application in Phenolic Resins

Phenolic resins, such as novolacs and resols, are thermosetting polymers known for their high thermal stability, chemical resistance, and flame retardancy.[15] this compound can be incorporated into the structure of these resins to impart specific properties.

Novolac and Resol Synthesis
  • Novolac Resins: These are produced by reacting a phenol with a substoichiometric amount of formaldehyde under acidic conditions. The resulting thermoplastic polymer can be cured by adding a crosslinking agent like hexamethylenetetramine.

  • Resol Resins: These are synthesized with an excess of formaldehyde under alkaline conditions, leading to a resin with reactive methylol groups that can self-crosslink upon heating.[7]

Incorporating this compound into these syntheses would result in a brominated phenolic resin. The bromine atoms can enhance the flame retardancy and potentially modify the curing characteristics and final properties of the thermoset.

Experimental Protocol: Synthesis of a Brominated Novolac Resin (Conceptual)

This protocol is a conceptual adaptation based on general novolac synthesis.[4]

  • Reaction Setup: Charge a reaction vessel with this compound and a co-monomer phenol (if desired), and an acidic catalyst (e.g., oxalic acid).

  • Formaldehyde Addition: Heat the mixture and add formaldehyde solution dropwise while maintaining the reaction temperature.

  • Condensation: Allow the reaction to proceed until the desired viscosity or molecular weight is achieved.

  • Dehydration: Remove water from the reaction mixture by distillation, initially at atmospheric pressure and then under vacuum.

  • Product Isolation: The molten resin is discharged and cooled to a solid state.

The resulting brominated novolac resin can then be formulated with a curing agent for various applications.

Enhancing Fire Safety: Potential as a Flame Retardant

The presence of bromine in this compound makes it a candidate for use as a reactive or additive flame retardant. Brominated compounds are well-known for their effectiveness in interrupting the combustion cycle of polymers.[1]

Mechanism of Brominated Flame Retardants

Brominated flame retardants primarily act in the gas phase during combustion.[7][10] Upon heating, they decompose to release hydrogen bromide (HBr). HBr is a radical scavenger that interferes with the high-energy radical chain reactions (involving H• and OH• radicals) that propagate the flame, effectively "poisoning" the fire.

Flame_Retardancy cluster_gas_phase Gas Phase (Flame) cluster_solid_phase Solid Phase (Polymer) H_Radical H• H2O H₂O H_Radical->H2O OH_Radical OH• OH_Radical->H2O Br_Radical Br• Br_Radical->H_Radical Scavenging Br_Radical->OH_Radical Scavenging Brominated_Polymer Polymer containing This compound HBr HBr Brominated_Polymer->HBr Heat HBr->Br_Radical Decomposition

Sources

A Comprehensive Technical Guide to 4-Bromo-2,6-dimethylphenol: Synthesis, Reactivity, and Applications for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Brominated Phenol

4-Bromo-2,6-dimethylphenol, a seemingly unassuming aromatic compound, holds a significant position in the toolbox of synthetic chemists and drug discovery professionals. Its strategic combination of a reactive bromine atom, a nucleophilic hydroxyl group, and sterically shielding methyl groups makes it a versatile building block for a diverse array of chemical transformations. This in-depth guide provides a comprehensive overview of the synthesis, key reactions, and burgeoning applications of this compound, offering valuable insights for researchers navigating the landscape of organic synthesis and medicinal chemistry. From its role as a monomer in polymer synthesis to its utility as a precursor for novel bioactive molecules, this document aims to be an essential resource for unlocking the full potential of this multifaceted compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in research. The key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 2374-05-2[1]
Molecular Formula C₈H₉BrO[1]
Molecular Weight 201.06 g/mol [1]
Melting Point 74-78 °CChemicalBook
Solubility Slightly soluble in water.ChemicalBook
Appearance Red or light brown crystalline powder with a phenolic odor.[1]
¹H NMR (90 MHz, CDCl₃) δ (ppm): 2.2 (s, 6H, CH₃), 4.8 (s, 1H, OH), 7.0 (s, 2H, Ar-H)ChemicalBook
IR (KBr disc) Key peaks indicative of O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-Br bonds.PubChem

Synthesis and Purification: A Practical Approach

The most common and efficient method for the synthesis of this compound is the electrophilic bromination of 2,6-dimethylphenol. The para-position is selectively brominated due to the directing effect of the hydroxyl group and the steric hindrance at the ortho positions from the methyl groups.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from analogous bromination procedures for substituted phenols.

Materials:

  • 2,6-Dimethylphenol

  • Glacial Acetic Acid

  • Bromine

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous sodium bicarbonate

  • Diethyl ether or Dichloromethane

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethylphenol in glacial acetic acid at a concentration of approximately 1-2 M.

  • Cool the reaction mixture to 15 °C using an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid (1.0-1.1 equivalents) to the stirred solution of 2,6-dimethylphenol over a period of 30-60 minutes, maintaining the temperature at 15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of a 1:1 mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate until the bromine color disappears and gas evolution ceases.

  • Extract the aqueous mixture with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Strategies

The crude this compound can be purified by one of the following methods:

  • Recrystallization: This is often the most effective method for obtaining high-purity material. A suitable solvent system is typically a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. The resulting crystals can be collected by vacuum filtration.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be employed. A typical eluent system is a mixture of hexane and ethyl acetate, with the polarity adjusted based on TLC analysis.

Synthesis_Workflow Start 2,6-Dimethylphenol Reaction Bromination (Br₂, Acetic Acid, 15°C) Start->Reaction Quench Quenching (Na₂S₂O₃ / NaHCO₃) Reaction->Quench Extraction Extraction (Ether or DCM) Quench->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Purification Purification Drying->Purification Product This compound Purification->Product Recrystallization Recrystallization (Ethanol/Water) Purification->Recrystallization ColumnChrom Column Chromatography (Silica, Hexane/EtOAc) Purification->ColumnChrom Recrystallization->Product ColumnChrom->Product

Caption: General workflow for the synthesis and purification of this compound.

Key Chemical Transformations: A Gateway to Molecular Diversity

The presence of both a hydroxyl group and a bromine atom on the aromatic ring makes this compound a valuable substrate for a variety of cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[2][3][4][5][6] While specific examples with this compound are not abundant in the readily available literature, a general protocol can be adapted from similar aryl bromides. This reaction is crucial for the synthesis of substituted anilines, which are prevalent in pharmaceuticals and materials science.

Generalized Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃ or a specific palladacycle), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add this compound and the desired amine.

  • Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH Deprotonation Deprotonation AmineCoord->Deprotonation Base ReductiveElim Reductive Elimination Deprotonation->ReductiveElim ReductiveElim->Pd0 Ar-NR₂

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly biaryl structures.[6][7][8][9][10][11][12][13] this compound can be coupled with various aryl or vinyl boronic acids or their esters to generate substituted phenols.

Generalized Protocol for Suzuki-Miyaura Coupling:

  • In a reaction flask, combine this compound, the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Heat the reaction to reflux (typically 80-110 °C) and monitor its progress.

  • Upon completion, cool the reaction, add water, and extract the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation provides a classic and still relevant method for the formation of diaryl ethers.[11][14][15][16][17] This reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst. Modern variations often employ ligands to facilitate the reaction at lower temperatures.

Generalized Protocol for Ullmann Condensation:

  • Combine this compound, the desired alcohol or phenol (1.0-1.5 equivalents), a copper catalyst (e.g., CuI, Cu₂O, or copper powder), a ligand (e.g., 1,10-phenanthroline, N,N-dimethylglycine), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a reaction vessel.

  • Add a high-boiling polar solvent such as DMF, NMP, or DMSO.

  • Heat the mixture to a high temperature (typically 120-180 °C) under an inert atmosphere.

  • After the reaction is complete, cool the mixture, dilute with water, and extract the product.

  • Purify the diaryl ether by column chromatography.

Oxidative Coupling Polymerization

This compound can serve as a monomer in oxidative coupling polymerization to produce poly(phenylene oxide) (PPO) derivatives.[2][10][18][19][20][21] The presence of the bromine atom on the polymer backbone can impart unique properties, such as flame retardancy, and provides a handle for further post-polymerization modification.

Generalized Conditions for Oxidative Polymerization:

  • Catalyst: Typically a copper-amine complex, such as those derived from CuCl and pyridine or other amines.

  • Solvent: A solvent that can dissolve both the monomer and the growing polymer chain, such as toluene or chlorobenzene.

  • Oxidant: Oxygen is bubbled through the reaction mixture.

  • Temperature: The reaction is often carried out at room temperature or slightly elevated temperatures.

The polymerization proceeds via the formation of phenoxy radicals, which then couple to form the polymer chain.

Polymerization_Mechanism Monomer This compound Radical Phenoxy Radical Monomer->Radical Cu-Amine Catalyst, O₂ Coupling Radical Coupling Radical->Coupling n Polymer Poly(4-bromo-2,6-dimethyl- 1,4-phenylene oxide) Coupling->Polymer

Caption: Simplified representation of the oxidative coupling polymerization of this compound.

Applications in Research and Development

The unique structural features of this compound have led to its use in several areas of chemical research and development.

Building Block in Organic Synthesis

As demonstrated by the reactions discussed above, this compound is a valuable starting material for the synthesis of more complex molecules. The ability to selectively functionalize either the hydroxyl group or the bromine atom provides a high degree of synthetic flexibility. For instance, it can be a precursor to 4-amino-2,6-dimethylphenol through a Buchwald-Hartwig amination or a more traditional nitration-reduction sequence.[9][22][23][24][25]

Monomer for Specialty Polymers

The polymerization of this compound leads to the formation of brominated poly(phenylene oxide)s. These polymers are of interest for their thermal stability and flame-retardant properties. The bromine atoms on the polymer backbone can also be further functionalized to create materials with tailored properties.[2][26]

Potential in Drug Discovery

While the direct biological activity of this compound is not extensively studied, the broader class of brominated phenols has shown a range of biological activities, including antimicrobial, antifungal, and anticancer effects.[14][20][22][27][28][29][30][31][32][33][34][35][36]

  • Anticancer Potential: Derivatives of bromophenols have been investigated for their cytotoxic effects on various cancer cell lines.[4][27][30][31] The evaluation of this compound and its derivatives in cytotoxicity assays, such as the MTT assay, could reveal potential leads for anticancer drug development.[4][27][30][31][38][39]

Table of Biological Activities of Related Bromophenol Derivatives

Compound ClassBiological ActivityCell Lines/OrganismsIC₅₀ / MICSource(s)
Polybrominated Diphenyl EthersCytotoxicityHuman leukemic cells1.61 - 2.95 µM[4]
Brominated ChromonesAntifungalCandida species5 - 50 µg/mL[32]
Substituted BromophenolsAntibacterialS. aureus, P. aeruginosaVaries[29]

Safety and Toxicology

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • LD₅₀ (oral, rat): Data not widely available, but related compounds suggest moderate toxicity.

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion: A Versatile Reagent with Untapped Potential

This compound stands as a testament to the power of functional group interplay in organic synthesis. Its utility as a synthetic intermediate and a monomer is well-established, and its potential in the realm of medicinal chemistry is an area ripe for further exploration. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, with the aim of empowering researchers to confidently incorporate this versatile building block into their synthetic strategies. As the demand for novel materials and therapeutics continues to grow, the importance of foundational molecules like this compound in driving innovation will undoubtedly persist.

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An In-depth Technical Guide to 4-Bromo-2,6-dimethylphenol: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2,6-dimethylphenol, a significant halogenated aromatic compound. Delving into its historical context, this document details its synthesis, physicochemical properties, and diverse applications, particularly in polymer chemistry and as a versatile chemical intermediate. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and insights into its practical utility.

Introduction: The Significance of Hindered Phenols

This compound, also known as 4-bromo-2,6-xylenol, belongs to the class of sterically hindered phenols. The presence of two methyl groups ortho to the hydroxyl functionality imparts unique chemical properties, influencing its reactivity and making it a valuable building block in organic synthesis. The bromine atom at the para position further enhances its utility, providing a reactive site for various transformations. This guide explores the journey of this compound from its early preparations to its current role in advanced chemical manufacturing.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2374-05-2[1][2]
Molecular Formula C₈H₉BrO[1][2]
Molecular Weight 201.06 g/mol [1][2]
Appearance White to light pink-beige or brown crystals or powder[2]
Melting Point 74-78 °C[2]
Boiling Point 195.33°C (estimate)[2]
Solubility Slightly soluble in water[2]
pKa 10.10 ± 0.23 (Predicted)[2]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl groups. The spectral data are consistent with the assigned structure.[2]

  • ¹³C NMR: The carbon-13 NMR spectrum shows distinct peaks for the aromatic carbons and the methyl carbons, confirming the molecular framework.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group and C-Br stretching, as well as bands associated with the aromatic ring.[4][5]

  • Mass Spectrometry (MS): The mass spectrum exhibits a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine. Common fragmentation patterns include the loss of a methyl group or the bromine atom.[5][6]

Discovery and Historical Synthesis

While a singular, definitive "discovery" paper for this compound is not readily apparent in early chemical literature, its synthesis is intrinsically linked to the broader history of electrophilic aromatic substitution, specifically the bromination of phenols. The selective synthesis of halogenated phenols has been a long-standing challenge in organic chemistry due to the high reactivity of the phenol ring, which often leads to polyhalogenation and mixtures of isomers.

The foundational method for preparing this compound involves the direct bromination of 2,6-dimethylphenol (2,6-xylenol).[2] This reaction is a classic example of electrophilic aromatic substitution where the hydroxyl group strongly activates the aromatic ring, directing the incoming electrophile (bromine) to the ortho and para positions. The steric hindrance provided by the two methyl groups at the ortho positions effectively blocks these sites, leading to highly selective bromination at the para position.

An early and common procedure for this transformation involves the bromination of 2,6-dimethylphenol in glacial acetic acid at a controlled temperature of around 15 °C.[2]

Modern Synthetic Methodologies

While the classical approach remains effective, modern organic synthesis has introduced refined and alternative methods for the preparation of this compound, often focusing on improved yields, milder reaction conditions, and greater sustainability.

Standard Laboratory Protocol: Bromination of 2,6-Dimethylphenol

This protocol details a contemporary adaptation of the classical bromination method.

Objective: To synthesize this compound from 2,6-dimethylphenol.

Materials:

  • 2,6-Dimethylphenol

  • Tetrabutylammonium bromide

  • Trifluoroacetic acid

  • 30% Hydrogen peroxide

  • Ultrapure water

  • Ether

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Argon gas

Procedure:

  • In a two-neck flask equipped with a reflux condenser, add 2,6-dimethylphenol (0.25 mmol) and tetrabutylammonium bromide (161.2 mg, 0.50 mmol).[2]

  • Evacuate the flask and backfill with argon three times to ensure an inert atmosphere.[2]

  • To the reaction mixture, add ultrapure water (0.5 mL), trifluoroacetic acid (57.5 μL, 0.75 mmol), and 30% hydrogen peroxide (77 μL, 0.75 mmol).[2]

  • Stir the reaction mixture at 25 °C under the argon atmosphere.[2]

  • Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction by adding a 1:1 mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.[2]

  • Extract the product with ether.[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • The yield of the product can be determined by ¹H NMR analysis using an internal standard.[2]

Diagram 1: Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation start Combine 2,6-Dimethylphenol and Tetrabutylammonium Bromide inert Establish Inert Atmosphere (Argon Purge) start->inert reagents Add Water, TFA, and Hydrogen Peroxide inert->reagents stir Stir at 25°C reagents->stir quench Quench with Na₂S₂O₃ and NaHCO₃ stir->quench extract Extract with Ether quench->extract dry Dry, Filter, and Concentrate extract->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound.

Key Applications in Science and Industry

This compound is more than a simple laboratory chemical; it is a key intermediate in several industrial processes and a valuable tool in academic research.

Polymer Science: A Monomer for Poly(phenylene oxide)s

One of the most significant applications of this compound is in the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) and its derivatives. PPO is a high-performance thermoplastic with excellent dimensional stability, high heat resistance, and good electrical insulating properties.

The polymerization of this compound can be initiated by iodine in a tetrahydrofuran solution.[2] This process involves an oxidative coupling mechanism. Further research has explored phase transfer catalyzed polymerization of this monomer, which allows for the synthesis of well-defined polymers and copolymers.

Diagram 2: Polymerization of this compound

G monomer This compound polymer Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) monomer->polymer Oxidative Coupling Polymerization initiator Initiator (e.g., Iodine) initiator->polymer

Caption: Polymerization of this compound to PPO.

Organic Synthesis Intermediate

The bromine atom on the aromatic ring of this compound serves as a handle for a variety of organic transformations, including:

  • Further Halogenation: Bromination in chloroform or carbon tetrachloride can lead to the formation of 3,4-dibromo-2,6-xylenol and 3,4,5-tribromo-2,6-xylenol.[2]

  • Cross-Coupling Reactions: The bromo-substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form more complex molecules. This makes it a valuable precursor for the synthesis of fine chemicals and materials for organic light-emitting diodes (OLEDs).[5]

Biocidal and Preservative Applications

This compound has been utilized as a microbicide in disinfectants.[2] It is also employed as a preservative for coatings and slurries and to control microbial fouling in various industrial processes, including paper mills, oil fields, leather processing, and water treatment.[2]

Safety, Handling, and Toxicology

As with any chemical compound, proper handling and awareness of potential hazards are crucial when working with this compound.

Table 2: GHS Hazard Information

Hazard StatementDescriptionSource(s)
H302Harmful if swallowed[7][8]
H312Harmful in contact with skin[7][8]
H315Causes skin irritation[7][8]
H319Causes serious eye irritation[7][8]
H332Harmful if inhaled[7]
H335May cause respiratory irritation[8]

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][8]

  • Ventilation: Use only outdoors or in a well-ventilated area.[8]

  • Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[7]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]

Toxicological Data:

  • LD50 (intraperitoneal, mouse): 650 mg/kg[2]

Conclusion

This compound stands as a testament to the enduring importance of fundamental organic chemistry. From its roots in the study of aromatic substitution, it has evolved into a versatile and valuable compound with significant applications in materials science and industrial microbiology. Its unique combination of a sterically hindered phenolic hydroxyl group and a reactive bromine substituent ensures its continued relevance in both academic and industrial research. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and applications, underscoring its role as a cornerstone in the synthesis of advanced materials and a key component in various industrial processes.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • National Institute of Standards and Technology. (n.d.). Phenol, 4-bromo-2,6-dimethyl-. NIST Chemistry WebBook.
  • The Significance of this compound in Modern Chemical Synthesis. (n.d.). [Source name not provided].
  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET: this compound.
  • National Institute of Standards and Technology. (n.d.). Phenol, 4-bromo-2,6-dimethyl-. NIST Mass Spec Data.

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Methodological & Application

Application Note & Protocol: Synthesis of Poly(phenylene oxide) via Halogen Displacement Polymerization of 4-Bromo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Poly(phenylene oxide) (PPO), also known as poly(phenylene ether) (PPE), is a high-performance amorphous thermoplastic recognized for its exceptional heat resistance, dimensional stability, and excellent dielectric properties.[1][2] While the most prevalent commercial synthesis route involves the copper-catalyzed oxidative coupling of 2,6-dimethylphenol, alternative methods offer unique advantages for controlling polymer architecture and end-group functionality. This document provides a detailed protocol for the synthesis of PPO from 4-Bromo-2,6-dimethylphenol. This method proceeds via a copper-catalyzed halogen displacement polymerization, offering a robust pathway to produce well-defined PPO oligomers and polymers. We will explore the underlying reaction mechanism, provide a step-by-step experimental protocol, and detail the necessary characterization techniques to validate the synthesis.

Introduction and Underlying Principles

Poly(2,6-dimethyl-1,4-phenylene oxide) is a cornerstone of the engineering plastics industry, frequently blended with polystyrene to improve its processability and create materials like NORYL™.[1][3] These blends are utilized in automotive parts, electronics, and medical instruments that require high-temperature resistance and sterilizability.[4][5]

The synthesis from this compound represents a "bottom-up" approach that differs significantly from the oxidative coupling of 2,6-dimethylphenol. Instead of radical coupling, this method relies on a nucleophilic aromatic substitution mechanism, often facilitated by a copper catalyst in a process analogous to Ullmann condensation.[6][7]

Causality of Method Selection: The choice to use this compound is often driven by the need for precise molecular weight control and the introduction of specific end-group functionalities. By using a chain initiator, it is possible to synthesize PPO with a single phenolic end group (PPO-OH) and a well-defined molecular weight, which is critical for subsequent reactions, such as creating block copolymers or macromonomers.[6]

Reaction Mechanism: The polymerization is a self-condensation reaction of a phenoxide salt. The process is catalyzed by a copper complex, which facilitates the displacement of the bromine atom. The general mechanism involves the following key steps:

  • Deprotonation: A base deprotonates the phenolic hydroxyl group of this compound to form a more reactive phenoxide.

  • Catalyst Activation: A Copper(I) species is typically used as the catalyst. It coordinates with the phenoxide.

  • Nucleophilic Attack: The oxygen of a phenoxide monomer (or a growing polymer chain) attacks the carbon atom bearing the bromine on another monomer molecule, displacing the bromide ion and forming an ether linkage.

  • Chain Propagation: This step repeats, extending the polymer chain.

The catalyst plays a crucial role in lowering the activation energy for the C-O bond formation.[7]

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Polymerization cluster_2 Final Product Monomer This compound Phenoxide Phenoxide Anion Monomer->Phenoxide + Base - H₂O Base Base (e.g., NaOH) Coupling C-O Coupling (Ether Linkage Formation) Phenoxide->Coupling Catalyst Cu(I) Catalyst Catalyst->Coupling Catalyzes GrowingChain Growing Polymer Chain (Ar-O)n-Ar-O⁻ GrowingChain->Coupling NewMonomer This compound Monomer NewMonomer->Coupling ElongatedChain Elongated Polymer Chain (Ar-O)n+1-Ar-Br Coupling->ElongatedChain - Br⁻ PPO Poly(phenylene oxide) ElongatedChain->PPO Propagation

Figure 1: Simplified reaction mechanism for PPO synthesis.

Experimental Protocol

This protocol describes the synthesis of PPO via phase-transfer catalyzed polymerization of this compound.[6]

Materials and Equipment
Reagents & Consumables Equipment
This compoundThree-neck round-bottom flask (250 mL)
Sodium Hydroxide (NaOH)Mechanical Stirrer
TolueneReflux Condenser with Nitrogen/Argon inlet
Phase-Transfer Catalyst (e.g., TBAB)Heating Mantle with Temperature Controller
Copper(I) Bromide (CuBr)Syringes and Needles
N,N-Dimethylbutylamine (DMBA)Beakers, Graduated Cylinders
MethanolBuchner Funnel and Filter Flask
Deionized WaterVacuum Oven
Ethylenediaminetetraacetic acid (EDTA)Glassware for purification
Experimental Workflow
Figure 2: Step-by-step experimental workflow diagram.
Step-by-Step Procedure

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Toluene is flammable and toxic.

  • Reactor Setup: Assemble a 250 mL three-neck flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagent Charging: To the flask, add this compound (e.g., 10.0 g, 49.7 mmol), toluene (80 mL), deionized water (20 mL), sodium hydroxide (2.2 g, 55 mmol), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.8 g, 2.5 mmol).

  • Inert Atmosphere: Begin stirring and purge the system with dry nitrogen or argon for 20 minutes to remove oxygen, which can interfere with the Cu(I) catalyst.

  • Catalyst Preparation & Addition: In a separate small vial, suspend Copper(I) Bromide (CuBr) (e.g., 0.14 g, 1.0 mmol) and N,N-Dimethylbutylamine (DMBA) (e.g., 0.40 g, 4.0 mmol) in 5 mL of toluene.[8] Using a syringe, add this catalyst slurry to the main reaction flask. The amine ligand helps to solubilize and stabilize the copper catalyst.

  • Polymerization: Heat the reaction mixture to 85°C using a heating mantle. Maintain vigorous stirring to ensure good mixing between the aqueous and organic phases. The reaction is typically allowed to proceed for 4-6 hours. The solution will gradually become more viscous as the polymer forms.

  • Quenching and Catalyst Removal: After the reaction period, cool the flask to room temperature. Add 50 mL of a dilute aqueous solution of EDTA (e.g., 0.1 M, acidified slightly with acetic acid) and stir for 1 hour. This will chelate the copper catalyst and transfer it to the aqueous phase.

  • Isolation: Transfer the mixture to a separatory funnel and remove the aqueous layer. Wash the organic layer twice with deionized water.

  • Precipitation: In a separate beaker, place 500 mL of methanol and stir vigorously. Slowly pour the toluene solution containing the polymer into the methanol. The PPO will precipitate as a white or off-white fibrous solid.

  • Purification: Allow the precipitate to stir in the methanol for 30 minutes to wash away any remaining monomer or low molecular weight oligomers. Collect the polymer by vacuum filtration using a Buchner funnel.

  • Drying: Wash the collected polymer on the filter with an additional 100 mL of methanol. Transfer the solid to a watch glass and dry in a vacuum oven at 70°C overnight until a constant weight is achieved.

Characterization and Validation

To confirm the successful synthesis and determine the properties of the resulting PPO, the following characterization techniques are essential.

Technique Purpose Expected Result / Observation
FTIR To identify functional groups and confirm polymerization.Disappearance of the broad O-H stretch (~3400 cm⁻¹) from the monomer. Appearance of the characteristic aryl-ether (C-O-C) stretch around 1200 cm⁻¹.[9]
¹H NMR To confirm the polymer structure.Signals corresponding to the aromatic protons (~6.5 ppm) and the methyl protons (~2.1 ppm). The ratio of these signals should match the repeating unit.
GPC To determine molecular weight (Mn, Mw) and polydispersity index (PDI).A monomodal distribution. Mn can be controlled by reaction time and catalyst loading. A typical PDI would be in the range of 1.5 - 2.5.
DSC To determine the glass transition temperature (Tg).A single glass transition temperature (Tg) around 210-215°C, confirming the amorphous nature of the polymer.[1][10]

Troubleshooting

  • Low Yield or No Polymer: This may result from impure reagents, insufficient exclusion of oxygen, or an inactive catalyst. Ensure the system is properly purged with an inert gas and use fresh, high-purity reagents.

  • Low Molecular Weight: Shorter reaction times, lower monomer concentration, or the presence of chain-terminating impurities can lead to low molecular weight. Increasing the reaction time can help build longer chains.

  • Dark Product Color: A dark brown or green color indicates the presence of oxidized copper species. Ensure thorough washing with the EDTA solution to remove all catalyst residues.

Conclusion

The synthesis of Poly(phenylene oxide) from this compound provides a valuable alternative to traditional oxidative coupling. This halogen displacement polymerization method allows for excellent control over the polymer structure and is particularly useful for creating telechelic polymers with defined end groups. The protocol detailed herein is robust and, when coupled with the described characterization techniques, provides a reliable pathway for researchers in materials science and polymer chemistry to produce high-quality PPO for a variety of advanced applications.

References

  • Molding Dynamics. Polyphenylene Oxide (PPO)
  • AZoM. (2003, May 26). Polyphenylene Oxide (PPO)
  • WasteTrade. Polyphenylene Oxide (PPO) Recycling. [Link]
  • AIP Precision Machining. (2020, September 15). Machining Polyphenylene Oxide (PPO): A Plastics Guide. [Link]
  • sprapid. (2023, September 18). Polyphenylene Oxide (PPO)
  • Lin, H.-T., et al. (2023). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)
  • ResearchGate. Characterization of Polyphenylene Oxide and Modified Polyphenylene Oxide Membranes. [Link]
  • Baesjou, P. J., et al. (1999). The Course of the Copper-Catalyzed Oxidative Polymerization of 2,6-Dimethylphenol. Analysis of Oligomeric Phenols during the Coupling Reaction. Macromolecules, 32(2), 270-276. [Link]
  • Finkbeiner, H., et al. (1966). Polymerization by Oxidative Coupling. The Function of Copper in the Oxidation of 2,6-Dimethylphenol. The Journal of Organic Chemistry, 31(2), 549-555. [Link]
  • ResearchGate. (2016). Structural and Morphological Characterization of Poly (Phenylene Oxide): Poly (Styrene) Polymer Blends. [Link]
  • ResearchGate. The oxidative coupling polymerization of 2,6-dimethylphenol catalyzed by a μ-OCH 3-bridged dicopper(II)
  • ACS Publications. Polymerization by Oxidative Coupling.
  • ResearchGate. Preparation and characterization of poly[oxy(2,6‐dimethyl‐1,4‐phenylene)] with functional end groups. [Link]
  • Utrecht University Research Portal. (1999, January 26). The course of the copper-catalyzed oxidative polymerization of 2,6-dimethylphenol. Analysis of oligomeric phenols during the coupling reaction. [Link]
  • Wang, L., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9(41), 23831-23835. [Link]
  • Dechert, S., et al. (2022). Copper-Catalyzed Monooxygenation of Phenols: Evidence for a Mononuclear Reaction Mechanism. Angewandte Chemie International Edition, 61(24), e202202636. [Link]
  • Liu, Y., et al. (2018). Mechanism of the Visible-Light-Mediated Copper-Catalyzed Coupling Reaction of Phenols and Alkynes. Journal of the American Chemical Society, 140(45), 15467-15479. [Link]
  • Scientific Polymer Products. Poly(2,6-dimethyl-p-phenylene oxide). [Link]

Sources

Application Note: Synthesis and Characterization of Poly(2,6-dimethyl-1,4-phenylene oxide) via Oxidative Coupling Polymerization of 4-Bromo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), also known as poly(phenylene ether) (PPE), is a high-performance amorphous thermoplastic renowned for its exceptional thermal stability, high glass transition temperature (Tg), low moisture absorption, and excellent dielectric properties.[1][2][3] These characteristics make it an invaluable material for demanding applications in electronics, automotive components, and sterilizable medical instruments.[3][4] For researchers in drug development, PPO serves as a critical building block for creating advanced copolymers, such as PEO-PPO-PEO (Poloxamers), which are widely used in smart drug delivery systems.[5] This application note provides a comprehensive, field-proven guide for the synthesis of PPO through the copper-catalyzed oxidative coupling polymerization of 4-Bromo-2,6-dimethylphenol. We detail the underlying reaction mechanism, provide a step-by-step experimental protocol, and outline rigorous methods for structural, molecular, and thermal characterization.

Theoretical Background and Mechanism

The synthesis of PPO from substituted phenols is a classic example of oxidative coupling polymerization, a process first discovered by Hay in 1956.[4] The reaction involves the selective formation of carbon-oxygen (C–O) bonds between monomer units, driven by a catalyst that facilitates the oxidation of the phenolic hydroxyl group.

The Catalytic System: A Tale of Copper and Amines

The success of this polymerization hinges on a copper-amine catalyst complex. Copper, typically in the form of a cuprous salt like copper(I) bromide, is the active catalytic center. The amine ligand serves several critical functions:

  • It solubilizes the copper salt in the organic reaction medium.

  • It modulates the redox potential of the copper center, facilitating the catalytic cycle.

  • It influences the selectivity of the coupling reaction, favoring the desired C-O bond formation over the undesired C-C coupling that leads to the formation of a diphenoquinone (DPQ) byproduct.[6]

The Reaction Mechanism

While the exact mechanism has been a subject of extensive research, it is generally understood to proceed through the following key steps, depicted in the diagram below.[7][8]

  • Coordination: The phenolic monomer coordinates to the Cu(I)-amine complex.

  • Oxidation & Radical Formation: The Cu(I) center is oxidized to Cu(II), and in the process, the phenol is converted into a phenoxy radical.

  • Radical Coupling (C-O Bond Formation): The generated phenoxy radicals couple to form a quinone-ketal intermediate. This step is the primary chain-growth pathway.

  • Rearrangement & Redistribution: The intermediate undergoes rearrangement and redistribution reactions, extending the polymer chain and regenerating the terminal phenolic group.[6]

  • Catalyst Regeneration: Molecular oxygen, bubbled through the system, serves as the terminal oxidant, regenerating the active Cu(I) species from Cu(II) to complete the catalytic cycle.[9][10]

This controlled radical process allows for the formation of high molecular weight linear PPO.

G cluster_catalyst Catalytic Cycle cluster_polymerization Polymerization Pathway CuI Cu(I)-Amine (Active Catalyst) CuII Cu(II)-Amine (Oxidized State) CuI->CuII Oxidation Monomer This compound (Monomer) CuII->CuI Reduction (by O2) Radical Phenoxy Radical CuII->Radical Monomer->CuII Monomer->Radical Catalyst-mediated Oxidation Dimer Dimer Intermediate (C-O Coupling) Radical->Dimer Radical Coupling Polymer PPO Chain Growth Dimer->Polymer Rearrangement & Redistribution caption Fig. 1: Simplified mechanism of copper-catalyzed oxidative polymerization.

Fig. 1: Simplified mechanism of copper-catalyzed oxidative polymerization.

Detailed Experimental Protocol

This protocol describes the synthesis of PPO on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

2.1 Materials and Reagents

ReagentGradeSupplierNotes
This compound>98%Sigma-AldrichMonomer
Copper(I) bromide (CuBr)99.99% trace metalsSigma-AldrichCatalyst
N,N-Dibutylamine (DBA)>99%Sigma-AldrichLigand
TolueneAnhydrous, >99.8%Sigma-AldrichSolvent
Oxygen (O₂)High PurityAirgasOxidant
Acetic Acid, GlacialACS ReagentFisher ScientificReaction Quencher
MethanolACS ReagentFisher ScientificNon-solvent for precipitation
Ethylenediaminetetraacetic acid (EDTA)>99%Sigma-AldrichChelating agent for catalyst removal
Sodium Hydroxide (NaOH)ACS ReagentFisher ScientificFor preparing EDTA solution

2.2 Equipment Setup

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Gas inlet adapter with a tube extending below the solvent surface

  • Thermometer or thermocouple

  • Heating mantle

  • Oxygen cylinder with a regulator and flowmeter

2.3 Synthesis and Purification Workflow

Fig. 2: Step-by-step workflow for PPO synthesis and analysis.

2.4 Step-by-Step Procedure

Part A: Polymerization

  • Catalyst Preparation: To a dry 250 mL three-neck flask equipped with a magnetic stir bar, add copper(I) bromide (e.g., 0.08 mmol) and N,N-dibutylamine (e.g., 6.65 mmol).

  • Solvent Addition: Add 70 mL of anhydrous toluene to the flask. Stir the mixture until the catalyst and ligand are fully dissolved, forming a clear solution.

  • Monomer Solution: In a separate beaker, dissolve this compound (e.g., 20 mmol) in 70 mL of anhydrous toluene.

  • Reaction Setup: Assemble the flask with a condenser and a gas inlet tube. Begin bubbling oxygen through the catalyst solution at a steady rate (e.g., 20-30 mL/min).

  • Initiation: Heat the reaction mixture to 50°C using a heating mantle.

  • Monomer Dosing: Slowly add the monomer solution to the reaction flask over 90 minutes using a dropping funnel.[6] The solution will gradually become more viscous as the polymer forms.

  • Reaction Time: Continue stirring and bubbling oxygen at 50°C for an additional 4-6 hours after the monomer addition is complete.

  • Termination: Stop the heating and oxygen flow. Add 10 mL of glacial acetic acid to quench the reaction and neutralize the amine.[6]

Part B: Isolation and Purification

  • Precipitation: Vigorously stir 800 mL of methanol in a large beaker. Slowly pour the viscous polymer solution from the flask into the methanol. A fibrous white solid (PPO) will precipitate immediately.

  • Collection: Continue stirring for 30 minutes, then collect the solid polymer by vacuum filtration. Wash the polymer cake thoroughly with fresh methanol (3 x 100 mL) to remove unreacted monomer and soluble oligomers.

  • Catalyst Removal (Crucial for Biocompatibility):

    • Redissolve the crude polymer in 150 mL of toluene.

    • Prepare a 0.1 M EDTA solution by dissolving EDTA in deionized water and adjusting the pH to ~9 with NaOH.

    • Transfer the polymer solution to a separatory funnel and wash it with the EDTA solution (3 x 100 mL) to chelate and remove copper residues.[10] Follow with two washes with deionized water (2 x 100 mL).

  • Final Isolation: Reprecipitate the purified polymer solution in 800 mL of fresh, stirring methanol.

  • Drying: Collect the final product by vacuum filtration, wash with methanol, and dry in a vacuum oven at 80°C overnight or until a constant weight is achieved.

Characterization of Synthesized PPO

Thorough characterization is essential to validate the polymer's structure, molecular weight, and thermal properties.

3.1 Structural Analysis

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the formation of the polyether backbone. Key vibrational bands are expected at:

    • ~1190 cm⁻¹: Strong, characteristic C-O-C asymmetric ether stretch.[10]

    • ~1600 & 1470 cm⁻¹: Aromatic C=C stretching vibrations.[10]

    • ~2950-2850 cm⁻¹: C-H stretching from the methyl groups.

    • Absence of a broad -OH peak (~3400 cm⁻¹) indicates successful polymerization and end-capping.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

    • ¹H NMR (in CDCl₃):

      • ~6.5 ppm (singlet): Protons on the aromatic ring of the polymer backbone.[10]

      • ~2.1 ppm (singlet): Protons of the two methyl groups on the aromatic ring.[10]

    • ¹³C NMR (in CDCl₃): Distinct peaks corresponding to the four unique carbons in the repeating unit.

3.2 Molecular Weight and Thermal Properties

The data below represents typical values obtained from a successful polymerization.

TechniqueParameter MeasuredTypical ResultSignificance
Gel Permeation Chromatography (GPC)Number-Average Molecular Weight (Mn)Weight-Average Molecular Weight (Mw)Polydispersity Index (PDI = Mw/Mn)Mn: 15,000 - 30,000 g/mol Mw: 35,000 - 70,000 g/mol PDI: 2.0 - 4.5[6]Determines the average polymer chain size and the breadth of the molecular weight distribution.
Differential Scanning Calorimetry (DSC)Glass Transition Temperature (Tg)~215 - 225 °C[11]A high Tg confirms the amorphous, rigid nature of the polymer and its suitability for high-temp applications.

Field Insights for Drug Development Professionals

  • Purity is Paramount: For any application in medical devices or as a precursor for drug delivery systems, complete removal of the copper catalyst is non-negotiable. The EDTA washing step is critical to ensure biocompatibility and prevent potential toxicity.

  • Molecular Weight Control: The molecular weight of the PPO can be controlled by adjusting the monomer-to-catalyst ratio or by adding a chain-terminating agent like 2,4,6-trimethylphenol.[6][12] This control is essential when designing polymers for specific applications, as molecular weight influences mechanical properties and degradation kinetics in copolymers.

  • From PPO to Advanced Biomaterials: While PPO itself is not typically used for drug encapsulation due to its high processing temperatures and poor solubility in physiological media[13], it is a key hydrophobic block in amphiphilic block copolymers. By functionalizing the terminal hydroxyl group of the synthesized PPO, it can be chain-extended with hydrophilic polymers like poly(ethylene oxide) (PEO) to create PEO-PPO-PEO triblock copolymers. These "smart" polymers can self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs and providing platforms for controlled release.[5]

Conclusion

The oxidative coupling polymerization of this compound is a robust and reliable method for producing high-quality poly(2,6-dimethyl-1,4-phenylene oxide). The protocol detailed in this note, which emphasizes rigorous purification and characterization, yields a well-defined polymer suitable for high-performance applications. For researchers in the pharmaceutical and medical device sectors, this foundational polymer serves as a versatile platform for developing next-generation materials with tailored properties for advanced therapeutic systems.

References

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  • van de Kruijs, B. H. P., et al. (1993). Mechanistic studies of the oxidative‐coupling polymerization of 2,6‐dimethylphenol. Part V: Effect of different copper counter‐ions on the structure of the copper complex, its catalytic activity and specificity for polymer formation. Journal of Molecular Catalysis.
  • Higashimura, H., & Kobayashi, S. (2002). Oxidative polymerization of phenols revisited. Northeastern University.
  • Lin, C.-H., et al. (2023). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. MDPI.
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  • Finkbeiner, H., et al. (1965). Polymerization by Oxidative Coupling. The Function of Copper in the Oxidation of 2,6-Dimethylphenol. The Journal of Organic Chemistry.
  • Saito, K., et al. (1995). Oxidative polymerization to form poly(2,6-dimethyl-1,4-phenylene oxide) in water. Polymer Bulletin.
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  • Wang, Y., et al. (2021). FTIR and NMR characterization of thermosetting methyl methacrylate terminated poly(2,6-dimethyl-1,4-phenylene oxide)—triallyl isocyanurate copolymer. Journal of Polymer Research.
  • Boukettaya, S., et al. (2021). Morphology and Properties of Poly(2,6-dimethyl-1,4-phenylene oxide)/Polyamide 11 Hybrid Nanocomposites: Effect of Silica Surface Modification. MDPI.
  • Lim, P. K., et al. (1996). The Effects of Polymerization Catalyst Systems on the Synthesis of Poly(2,6-dimethyl-1,4-phenylene ether). Journal of the Chinese Chemical Society.
  • Lizza, G., et al. (2020). Polymorphism of Poly(2,6-dimethyl-1,4-phenylene)oxide in Axially Stretched Films. Macromolecules.
  • Alvarez-Lorenzo, C., et al. (2018). PEO-PPO-PEO Tri-Block Copolymers for Gene Delivery Applications in Human Regenerative Medicine—An Overview. Materials.
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  • Wikipedia. (n.d.). Poly(p-phenylene oxide).
  • Dadparvar, M., et al. (2024). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. Pharmaceutics.
  • Ma, Y., et al. (2024). Recent Progress in Modification of Polyphenylene Oxide for Application in High-Frequency Communication. MDPI.
  • EO Plastic Pipe. (n.d.). Understanding the modification of PPO processing.

Sources

Application Notes and Protocols for the Copper-Catalyzed Polymerization of 4-Bromo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Pathways to a High-Performance Polymer

Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), also known as poly(phenylene ether) (PPE), is a high-performance thermoplastic renowned for its exceptional thermal stability, dimensional fidelity, low moisture absorption, and excellent electrical insulating properties. These characteristics make it a material of choice in the electronics, automotive, and aerospace industries. The commercial synthesis of PPO has been dominated by the oxidative coupling polymerization of 2,6-dimethylphenol, a reaction typically catalyzed by a copper-amine complex. This process, while efficient, relies on the oxidative C-O coupling of phenolic monomers.

However, an alternative and mechanistically distinct route to PPO exists: the halogen displacement polymerization of 4-halo-2,6-dimethylphenols. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the copper-catalyzed polymerization of 4-Bromo-2,6-dimethylphenol. This method, which can be classified as a nucleophilic aromatic substitution or an Ullmann-type condensation, offers a powerful alternative for the synthesis of PPO, with potential advantages in controlling polymer architecture and end-group functionality. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the characterization of the resulting polymer.

Part 1: Mechanistic Insights - Oxidative Coupling vs. Halogen Displacement

To appreciate the nuances of the polymerization of this compound, it is essential to first distinguish it from the more conventional oxidative coupling of 2,6-dimethylphenol.

The Conventional Route: Oxidative Coupling of 2,6-Dimethylphenol

The oxidative coupling of 2,6-dimethylphenol is a chain-growth process initiated by the oxidation of the phenol to a phenoxy radical by a Cu(II)-amine complex. This radical can then couple with other monomers or growing polymer chains. The process requires a continuous supply of an oxidant, typically oxygen. A simplified representation of this mechanism is depicted below.[1]

cluster_0 Oxidative Coupling of 2,6-Dimethylphenol Monomer 2,6-Dimethylphenol Phenoxy_Radical Phenoxy Radical Monomer->Phenoxy_Radical Oxidation by Cu(II) Catalyst_Ox Cu(II)-Amine Complex Polymer_Chain Growing PPO Chain Phenoxy_Radical->Polymer_Chain C-O Coupling DPQ Diphenoquinone (Side Product) Phenoxy_Radical->DPQ C-C Coupling

Caption: Oxidative coupling polymerization of 2,6-dimethylphenol.

A common side reaction in this process is the C-C coupling of two phenoxy radicals to form the undesired diphenoquinone (DPQ), which can impart color to the final polymer and potentially affect its properties.

The Alternative Route: Halogen Displacement Polymerization of this compound

The polymerization of this compound proceeds via a step-growth polycondensation mechanism. This reaction is analogous to the Ullmann condensation, where a copper catalyst facilitates the nucleophilic aromatic substitution of the bromine atom by a phenoxide. In this case, the phenoxide is generated from another monomer molecule. This process does not require an external oxidant like oxygen.[2]

The key steps involve:

  • Deprotonation: A base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide.

  • Coordination: The copper(I) catalyst coordinates to the bromine atom of another monomer molecule, activating it for nucleophilic attack.

  • Nucleophilic Attack: The phenoxide attacks the carbon atom bearing the bromine, displacing it and forming an ether linkage.

  • Catalyst Regeneration: The copper catalyst is regenerated, and the process repeats to build the polymer chain.

cluster_1 Halogen Displacement Polymerization Monomer_Br This compound Phenoxide Phenoxide Monomer_Br->Phenoxide Deprotonation Activated_Monomer Activated Monomer (Cu-Coordinated) Monomer_Br->Activated_Monomer Coordination Base Base (e.g., K2CO3) Polymer_Linkage Ether Linkage Formation (PPO Chain Growth) Phenoxide->Polymer_Linkage Cu_Catalyst Cu(I) Catalyst Activated_Monomer->Polymer_Linkage Nucleophilic Aromatic Substitution

Caption: Halogen displacement polymerization of this compound.

This method can offer better control over the polymer's molecular weight and end-group functionality, as chain terminators can be introduced more precisely.[2]

Part 2: Catalyst Selection and Synthesis

The choice of the copper catalyst and associated ligands is critical for a successful polymerization. For the halogen displacement reaction, copper(I) species are generally more effective.

Recommended Catalyst Systems
Catalyst ComponentLigand/AdditiveRationale
Copper(I) Bromide (CuBr) N,N,N',N'-Tetramethylethylenediamine (TMEDA)A well-established and effective catalyst system for copper-catalyzed polymerizations. TMEDA solubilizes the copper salt and facilitates the catalytic cycle.[3]
Copper(I) Iodide (CuI) 1,10-PhenanthrolineOften used in Ullmann-type couplings to stabilize the Cu(I) oxidation state and promote the reaction.
Copper(I) Oxide (Cu₂O) None (or with a phase-transfer catalyst)A stable and readily available precursor that can form the active catalytic species in situ.
Phase-Transfer Catalyst Tetrabutylammonium Bromide (TBAB)When using a two-phase system (e.g., organic solvent and aqueous base), a phase-transfer catalyst is essential to transport the phenoxide from the aqueous to the organic phase where the polymerization occurs.[2]
In Situ Catalyst Preparation

In many cases, the active catalyst is prepared in situ. For example, a mixture of a copper(II) salt like CuCl₂ or CuBr₂ can be used with an excess of a reducing agent (if necessary) and the appropriate amine ligand. For the halogen displacement reaction, starting with a Cu(I) salt is generally preferred to avoid a separate reduction step.

Part 3: Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for the synthesis of PPO from this compound.

Protocol 1: Homogeneous Polymerization using a Copper(I)-Amine Complex

This protocol describes a homogeneous polymerization in a non-polar solvent with a soluble copper-amine complex.

Materials:

  • This compound (recrystallized from hexanes)

  • Copper(I) bromide (CuBr, 99.99%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, distilled from CaH₂)

  • Potassium carbonate (K₂CO₃, anhydrous, finely ground)

  • Toluene (anhydrous)

  • Methanol

  • Hydrochloric acid (HCl), 2 M

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet/outlet

  • Schlenk line or glovebox for inert atmosphere techniques

  • Heating mantle with a temperature controller

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Setup: Assemble the three-neck flask and flame-dry it under vacuum. Allow the flask to cool to room temperature under a stream of inert gas.

  • Reagent Charging: In the inert atmosphere, charge the flask with this compound (e.g., 10.0 g, 49.7 mmol), anhydrous potassium carbonate (e.g., 8.25 g, 59.7 mmol), and copper(I) bromide (e.g., 0.143 g, 1.0 mmol).

  • Solvent and Ligand Addition: Add anhydrous toluene (e.g., 50 mL) to the flask, followed by the addition of TMEDA (e.g., 0.15 mL, 1.0 mmol) via syringe.

  • Polymerization: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. The reaction mixture will typically turn dark brown. Maintain the reaction at reflux for 24 hours under a positive pressure of inert gas.

  • Reaction Quenching and Polymer Precipitation: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing 500 mL of methanol with rapid stirring. A fibrous white or off-white precipitate of the polymer will form.

  • Purification:

    • Continue stirring the polymer slurry in methanol for 1-2 hours to ensure complete precipitation and removal of low molecular weight oligomers.

    • Filter the polymer and wash it thoroughly with fresh methanol.

    • To remove the copper catalyst and any remaining salts, resuspend the polymer in 2 M HCl and stir for 1 hour.

    • Filter the polymer again and wash with deionized water until the washings are neutral.

    • Finally, wash the polymer with methanol to remove water.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C to a constant weight.

Protocol 2: Phase-Transfer Catalyzed Polymerization

This protocol is particularly useful for achieving high molecular weight PPO and is based on the principles of phase-transfer catalysis.[2]

Materials:

  • This compound

  • Copper(I) oxide (Cu₂O)

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Methanol

  • EDTA (ethylenediaminetetraacetic acid) solution (e.g., 5% w/v, pH adjusted to ~8 with NaOH)

Equipment:

  • Jacketed reaction vessel with a high-torque mechanical stirrer

  • Phase-separation funnel

  • Standard laboratory glassware

Procedure:

  • Aqueous Phase Preparation: In the reaction vessel, dissolve sodium hydroxide (e.g., 4.0 g, 100 mmol) and TBAB (e.g., 1.61 g, 5 mmol) in deionized water (50 mL).

  • Organic Phase Preparation: In a separate beaker, dissolve this compound (10.0 g, 49.7 mmol) in dichloromethane (50 mL).

  • Catalyst Addition and Reaction Initiation: Add the organic solution to the aqueous solution in the reaction vessel. Begin vigorous stirring to create an emulsion. Add copper(I) oxide (e.g., 0.071 g, 0.5 mmol) to the mixture.

  • Polymerization: Heat the reaction mixture to 40 °C and maintain vigorous stirring for 12-18 hours. The color of the organic phase will darken as the reaction proceeds.

  • Work-up and Catalyst Removal:

    • Stop the stirring and allow the phases to separate. If the organic phase is too viscous, add more dichloromethane.

    • Separate the organic layer.

    • Wash the organic layer three times with the EDTA solution to chelate and remove the copper catalyst.

    • Wash the organic layer with deionized water until the aqueous phase is neutral.

  • Polymer Precipitation and Drying:

    • Precipitate the polymer by slowly adding the dichloromethane solution to 500 mL of rapidly stirring methanol.

    • Filter the polymer, wash with fresh methanol, and dry in a vacuum oven at 80 °C.

Part 4: Characterization of the Resulting Polymer

Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized PPO.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Expected Peaks: The FTIR spectrum should confirm the formation of the polyether backbone. Look for a strong absorbance band around 1190 cm⁻¹ corresponding to the aryl-ether (C-O-C) stretching vibration. The characteristic peaks of the aromatic ring (C=C stretching) should be observed around 1600 and 1470 cm⁻¹. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) indicates a high degree of polymerization and successful end-capping (if performed).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (in CDCl₃): The proton NMR spectrum is a powerful tool for structural verification. The expected signals are a singlet around 6.4-6.5 ppm corresponding to the two aromatic protons on the polymer backbone, and a singlet around 2.0-2.1 ppm corresponding to the six protons of the two methyl groups.

    • ¹³C NMR (in CDCl₃): The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and the methyl carbons, confirming the polymer's repeat unit structure.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. The analysis is typically performed using chloroform or tetrahydrofuran (THF) as the eluent and polystyrene standards for calibration.

Thermal Properties
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous PPO. The Tg is a critical parameter that reflects the polymer's thermal stability and is typically in the range of 210-220 °C for high molecular weight PPO.

  • Thermogravimetric Analysis (TGA): TGA provides information about the thermal degradation of the polymer. PPO exhibits excellent thermal stability, with the onset of decomposition typically occurring above 400 °C in an inert atmosphere.

Table of Expected Polymer Properties:

PropertyTypical ValueAnalytical Technique
Glass Transition Temp. (Tg) 210 - 220 °CDSC
Decomposition Temp. (TGA, 5% wt loss) > 400 °C (in N₂)TGA
¹H NMR (δ, ppm in CDCl₃) ~6.45 (s, Ar-H), ~2.09 (s, Ar-CH₃)NMR
FTIR (cm⁻¹) ~1190 (C-O-C stretch)FTIR
Molecular Weight (Mn) 10,000 - 50,000 g/mol (controllable)GPC
Polydispersity Index (PDI) 1.5 - 2.5GPC

Part 5: Troubleshooting and Field-Proven Insights

  • Low Molecular Weight:

    • Cause: Impurities in the monomer or solvent (especially water), improper stoichiometry of reagents, or insufficient reaction time.

    • Solution: Ensure all reagents and solvents are pure and anhydrous. Carefully control the stoichiometry, particularly the amount of base. Increase the reaction time if necessary.

  • Dark-Colored Polymer:

    • Cause: Incomplete removal of the copper catalyst or side reactions at high temperatures.

    • Solution: Ensure thorough washing with an EDTA or dilute acid solution to remove all traces of copper. Avoid excessively high reaction temperatures.

  • Inconsistent Results:

    • Cause: Difficulty in maintaining a strictly inert atmosphere, leading to side reactions. In phase-transfer catalysis, inefficient stirring can lead to poor mass transport between phases.

    • Solution: Use high-quality inert gas and proper Schlenk techniques. For two-phase reactions, ensure the mechanical stirrer provides vigorous agitation to maintain a good emulsion.

Conclusion

The copper-catalyzed halogen displacement polymerization of this compound represents a robust and versatile method for the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide). By understanding the underlying Ullmann-type mechanism and carefully controlling the reaction parameters, researchers can produce high-quality PPO with tailored molecular weights. This approach avoids the need for an external oxidant and minimizes the formation of diphenoquinone, offering distinct advantages over the traditional oxidative coupling route. The protocols and insights provided in this guide are intended to empower scientists and professionals to successfully employ this valuable polymerization technique in their research and development endeavors.

References

  • Wilhelm, D., et al. (1993). Preparation and characterization of poly[oxy(2,6-dimethyl-1,4-phenylene)] with functional end groups. Die Angewandte Makromolekulare Chemie, 212(1), 85-100. [Link]
  • Hay, A. S., et al. (1959). Polymerization by Oxidative Coupling. Journal of the American Chemical Society, 81(23), 6335-6336. [Link]
  • Finkbeiner, H., Hay, A. S., Blanchard, H. S., & Endres, G. F. (1966). Polymerization by Oxidative Coupling. The Function of Copper in the Oxidation of 2,6-Dimethylphenol. The Journal of Organic Chemistry, 31(2), 549-555. [Link]
  • Shibasaki, Y., et al. (2003). Oxidative Coupling Copolycondensation of 2,6-Dimethylphenol with 2,5-Dimethylphenol: Highly Thermostable Poly(phenylene ether). Polymer Journal, 35(10), 823-828. [Link]
  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185. [Link]
  • Monaghan, C. K., & McGlacken, G. P. (2014). Diamine Ligands in Copper-Catalyzed Reactions. Israel Journal of Chemistry, 54(4), 430-441. [Link]
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
  • Lin, C. H., et al. (2024). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)

Sources

Phase transfer catalysis in 4-Bromo-2,6-dimethylphenol polymerization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Poly(2,6-dimethyl-1,4-phenylene oxide) via Phase Transfer Catalysis of 4-Bromo-2,6-dimethylphenol

Introduction: A Modern Approach to a Classic Polymer

Poly(2,6-dimethyl-1,4-phenylene oxide), commonly known as PPO, is a high-performance amorphous thermoplastic renowned for its exceptional chemical resistance, high glass transition temperature (Tg), and excellent dielectric properties.[1][2] These characteristics make it a material of choice for applications in electronics, automotive, and aerospace industries. The traditional and most widespread synthesis of PPO involves the oxidative coupling polymerization of 2,6-dimethylphenol, a method that, while effective, can sometimes present challenges in controlling molecular weight and preventing the formation of byproducts like diphenoquinone.[3][4]

An alternative and highly controllable route is the nucleophilic aromatic substitution polymerization of 4-halo-2,6-dimethylphenols. This guide focuses specifically on the polymerization of this compound, a process made highly efficient and practical through the application of Phase Transfer Catalysis (PTC). PTC provides a robust methodology for facilitating reactions between reactants located in separate, immiscible phases (typically aqueous and organic), thereby enhancing reaction rates, improving yields, and enabling the use of milder reaction conditions and inexpensive bases.[5][6] This approach not only allows for the synthesis of PPO with well-defined molecular weights but also opens a pathway for creating polymers with specific functional end-groups by using substituted phenols as chain initiators.[7]

This document serves as a detailed technical guide for researchers and development professionals, providing a deep dive into the reaction mechanism, a step-by-step experimental protocol, and methods for characterization of the resulting polymer.

The Mechanism: Bridging the Phase Divide

Phase transfer catalysis in this polymerization operates on a simple yet elegant principle: transporting the reactive phenoxide anion from an aqueous phase, where it is easily generated, into an organic phase to react with the growing polymer chain. The process is a biphasic system, typically involving an organic solvent like toluene and an aqueous solution of a strong base, such as sodium hydroxide.

The key steps are as follows:

  • Deprotonation: In the aqueous phase, the this compound monomer is deprotonated by sodium hydroxide to form the sodium phenoxide salt, which is soluble in water but insoluble in the organic solvent.

  • Ion Exchange & Phase Transfer: A phase transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), is introduced. At the aqueous-organic interface, the catalyst exchanges its counter-ion (X⁻) for the phenoxide anion (ArO⁻), forming a lipophilic ion pair (Q⁺ArO⁻).

  • Polymerization in the Organic Phase: This new ion pair is soluble in the organic phase and is transported across the interface. Here, the reactive phenoxide anion acts as a nucleophile, attacking the bromine-bearing carbon of another monomer or the terminal end of a growing polymer chain in a nucleophilic aromatic substitution (SNAr) reaction. This step displaces the bromide ion and extends the polymer chain.

  • Catalyst Regeneration: The displaced bromide ion pairs with the quaternary ammonium cation (Q⁺Br⁻) and, being more hydrophilic, shuttles back to the aqueous phase, where the cation is free to pick up another phenoxide anion, thus completing the catalytic cycle.

This continuous cycling allows for the polymerization to proceed efficiently at a controlled rate, driven by the transport of the reactive species into the organic phase where the monomer and polymer are soluble.

PTC_Mechanism Mechanism of Phase Transfer Catalysis cluster_interface Interface A1 This compound (Ar-OH) A2 Sodium Phenoxide (Ar-O⁻ Na⁺) A1->A2 I1 Ion Exchange Ar-O⁻ for Br⁻ A2->I1 Transport Out A3 Catalyst with Bromide (Q⁺Br⁻) A3->I1 O1 Lipophilic Ion Pair (Q⁺Ar-O⁻) O3 Elongated Polymer (P-O-Ar) O1->O3 SNAr Attack O2 Growing Polymer Chain (P-Br) O2->O3 I2 Catalyst Return O3->I2 Release Br⁻ I1->O1 Transport In I2->A3 Regeneration

Caption: Phase transfer catalytic cycle for polymerization.

Detailed Experimental Protocol

This protocol describes a typical lab-scale synthesis of PPO from this compound.

Materials and Equipment

  • Reagents:

    • This compound (98%+)

    • 2,4,6-Trimethylphenol (chain terminator, optional, 99%+)

    • Tetrabutylammonium bromide (TBAB, phase transfer catalyst, 99%+)

    • Sodium hydroxide (NaOH, pellets, 97%+)

    • Toluene (anhydrous)

    • Methanol (ACS grade)

    • Hydrochloric acid (HCl, concentrated)

    • Deionized water

    • Nitrogen gas (high purity)

  • Equipment:

    • Three-neck round-bottom flask (250 mL)

    • Mechanical overhead stirrer with a paddle

    • Reflux condenser

    • Thermometer or thermocouple

    • Heating mantle with temperature controller

    • Nitrogen inlet/outlet (bubbler)

    • Separatory funnel

    • Beakers, graduated cylinders

    • Filtration apparatus (Büchner funnel)

    • Vacuum oven

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • This compound is an irritant. Avoid inhalation and skin contact.

  • Toluene is flammable and toxic. Handle with care.

  • Sodium hydroxide is corrosive. Handle with care.

Procedure

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and nitrogen inlet. Ensure all glassware is dry.

  • Reagent Charging:

    • To the flask, add this compound (e.g., 10.05 g, 50 mmol).

    • Add the phase transfer catalyst, tetrabutylammonium bromide (TBAB) (e.g., 0.81 g, 2.5 mmol, 5 mol%).

    • Add 100 mL of toluene.

  • Inert Atmosphere: Begin purging the system with nitrogen gas and maintain a gentle positive pressure throughout the reaction.

  • Aqueous Phase Preparation: In a separate beaker, carefully dissolve sodium hydroxide (e.g., 4.0 g, 100 mmol) in 40 mL of deionized water. Caution: This is an exothermic process. Allow the solution to cool to room temperature.

  • Reaction Initiation:

    • Begin vigorous stirring of the organic mixture (e.g., 300-400 RPM) to create a large interfacial area.

    • Add the cooled aqueous NaOH solution to the reaction flask.

    • Heat the mixture to the desired reaction temperature (e.g., 80-90 °C) using the heating mantle.

  • Polymerization: Maintain the temperature and vigorous stirring for the desired reaction time (e.g., 4-8 hours). The viscosity of the organic phase will noticeably increase as the polymer forms.

  • Reaction Quenching & Workup:

    • After the reaction period, cool the flask to room temperature.

    • Transfer the entire mixture to a separatory funnel. Allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer twice with 50 mL of deionized water, followed by a wash with 50 mL of dilute HCl (e.g., 1 M) to neutralize any remaining base, and finally once more with 50 mL of deionized water.

  • Polymer Isolation:

    • Slowly pour the viscous toluene solution into a beaker containing a large excess of rapidly stirring methanol (e.g., 500 mL).

    • A white, fibrous precipitate of PPO will form immediately.

    • Continue stirring for 30 minutes to ensure complete precipitation and to wash the polymer.

  • Purification and Drying:

    • Collect the polymer by vacuum filtration using a Büchner funnel.

    • Wash the polymer cake thoroughly with fresh methanol (2 x 50 mL).

    • Dry the white polymer in a vacuum oven at 80 °C overnight or until a constant weight is achieved.

Data Presentation and Characterization

The synthesized polymer should be characterized to determine its molecular weight, structure, and thermal properties.

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterValueRationale / Expected Impact
Monomer Concentration0.5 M in TolueneAffects reaction rate and final polymer solubility.
Catalyst Loading5 mol% (vs. monomer)Higher loading increases rate but adds cost/impurities.
Base Concentration2 equivalents (vs. monomer)Ensures complete deprotonation of the phenol.
Temperature85 °CBalances reaction rate against potential side reactions.
Reaction Time6 hoursLonger times generally lead to higher molecular weight.
Expected Yield >90%PTC is typically a high-yield process.
Expected Mn (GPC) 15,000 - 25,000 g/mol Dependent on reaction time and purity of reagents.
Expected PDI (GPC) 1.5 - 2.5Typical for this type of step-growth polymerization.

Characterization Techniques

  • Gel Permeation Chromatography (GPC): Used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). This is the primary technique to assess the success of the polymerization in achieving a high molecular weight polymer.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the polymer structure. The spectrum of PPO is characteristic, showing signals for the aromatic protons and the methyl protons in the expected integration ratio. Disappearance of the phenolic -OH proton signal indicates high conversion.

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the amorphous polymer. For PPO, the Tg is typically high, often in the range of 210-215 °C, and is dependent on the molecular weight.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of the characteristic ether linkages (~1200 cm⁻¹) in the polymer backbone and the absence of the phenolic -OH band (~3400 cm⁻¹) from the monomer.[8]

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification cluster_analysis Characterization prep1 Assemble & Dry Glassware prep3 Charge Reactor with Monomer, Catalyst, Toluene prep1->prep3 prep2 Prepare Aqueous NaOH Solution react1 Purge with N₂ prep3->react1 react2 Add NaOH Solution & Start Stirring react1->react2 react3 Heat to 85°C react2->react3 react4 React for 4-8 hours react3->react4 work1 Cool to RT react4->work1 work2 Phase Separation & Aqueous Wash work1->work2 work3 Precipitate Polymer in Methanol work2->work3 work4 Filter & Wash Solid work3->work4 work5 Dry in Vacuum Oven work4->work5 char1 GPC (Mn, Mw, PDI) work5->char1 char2 ¹H NMR (Structure) work5->char2 char3 DSC (Tg) work5->char3 char4 FTIR (Functional Groups) work5->char4

Caption: Step-by-step experimental workflow diagram.

References

  • Percec, V., & Auman, B. C. (1984). Preparation and characterization of poly[oxy(2,6-dimethyl-1,4-phenylene)] with functional end groups. Makromolekulare Chemie, 185(11), 2319-2336. [Source available online]
  • Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)
  • Boldron, C., Aromí, G., Challa, G., Gamez, P., & Reedijk, J. (2005). Selective oxidative para C–C dimerization of 2,6-dimethylphenol.
  • A New Method for Synthesis of Poly(2,6-dimethyl-1,4-phenylene oxide) and Poly(2,6-diphenyl-1,4-phenyl oxide).
  • The oxidative coupling polymerization of 2,6-dimethylphenol catalyzed by a μ-OCH 3-bridged dicopper(II) complex catalyst.
  • Synthesis and Characterization of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) Oligomers in Water and the End-Group Modification.
  • Poly(2,6-dimethyl-p-phenylene oxide). Scientific Polymer Products. [Link]
  • The copper-catalysed oxidative coupling of 2,6-dimethylphenol.
  • Poly(2,6-Dimethyl-1,4-Phenylene Oxide) as a Polymer-Polymer Nanocomposite: Mechanical and Gas Transport Characteristics.
  • Halpern, M. (2005). Industrial Phase-Transfer Catalysis.
  • Peterson, E. A., & Biscoe, M. R. (2020). Catalytic Oxidative Coupling of Phenols and Related Compounds.
  • Balcells, D., & Lledós, A. (2018). Oxidative Coupling Mechanisms: Current State of Understanding.
  • Poly(2,6-Dimethyl-1,4-Phenylene Oxide)
  • Features of the Gas-Permeable Crystalline Phase of Poly-2,6-dimethylphenylene Oxide. MDPI. [Link]
  • Catana™ PTC - Phase Transfer Catalysts for Polymers. SACHEM, Inc.[Link]
  • Crosslinked poly(ethylene oxide) as a phase transfer catalyst. Polymer, 34(12), 2640-2643. [Link]
  • Tewatia, N., Jabin, S., Aepuru, R., Sathish, M., & Kour, M. (2024). Polymer-supported Phase Transfer Catalyst.
  • Polymer-Supported Poly(Ethylene Glycol) as a Phase-Transfer Catalyst for Cross-Aldol Condensation of Isobutyroaldehyde and Formaldehyde. MDPI. [Link]

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Suzuki coupling reaction conditions for 4-Bromo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki Coupling of 4-Bromo-2,6-dimethylphenol: Strategies for a Sterically Hindered Transformation

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, is instrumental in the synthesis of biaryls—a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1]

This application note provides a detailed guide for researchers tackling the Suzuki coupling of this compound. This particular substrate presents a significant synthetic challenge due to the steric hindrance imposed by the two ortho-methyl groups flanking the phenolic hydroxyl. Such congestion can impede key steps in the catalytic cycle, leading to low yields and sluggish reactions.[3] We will explore the mechanistic nuances of this transformation, detail the rationale behind the selection of optimal catalysts, ligands, and bases, and provide a robust, step-by-step protocol for its successful execution.

Mechanistic Considerations and Challenges

The catalytic cycle of the Suzuki coupling is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition : A low-valent palladium(0) complex inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation : The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination : The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[5][6]

The primary challenge with this compound is the steric clash from the ortho-methyl groups. This hindrance can significantly slow both the initial oxidative addition and the final reductive elimination steps.[3][7] Furthermore, the acidic phenolic proton can interact with the base, potentially complicating the reaction medium. Therefore, overcoming these hurdles requires a carefully optimized set of reaction conditions.

Visualizing the Catalytic Cycle

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl Ar-Br Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Diaryl Ar'-B(OH)2 (Base Activated) RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add solids to a flame-dried flask: - this compound - Arylboronic Acid - K3PO4 B 2. Add Pd(OAc)2 and SPhos ligand A->B C 3. Seal flask, evacuate and backfill with N2/Ar (3x) B->C D 4. Add degassed 1,4-Dioxane and Water via syringe C->D E 5. Heat reaction at 100 °C with vigorous stirring D->E F 6. Monitor reaction by TLC or LC-MS E->F G 7. Cool to RT, dilute with EtOAc and water F->G H 8. Separate layers, extract aqueous phase G->H I 9. Dry organic phase, concentrate in vacuo H->I J 10. Purify by column chromatography I->J

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Step-by-Step Methodology
  • Vessel Preparation : To a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered, anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Addition : Add the palladium acetate (Pd(OAc)₂, 0.02 equiv) and the SPhos ligand (0.04 equiv).

  • Inert Atmosphere : Seal the flask with a septum or cap. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition : Using a syringe, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL). The mixture should be sparged with inert gas for 10-15 minutes prior to addition to ensure it is oxygen-free. [8]5. Reaction Execution : Place the sealed flask in a preheated oil bath or heating mantle at 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up : Once the reaction is complete (or has reached maximum conversion), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive CatalystEnsure the palladium precursor and ligand are of high quality. Use a pre-catalyst like SPhos Pd G3/G4. Ensure the reaction is thoroughly degassed as oxygen can deactivate the catalyst. [9][10]
2. Insufficient TemperatureIncrease the reaction temperature to 110 °C (refluxing toluene or dioxane). Consider using microwave irradiation to accelerate the reaction. [11]
3. Poor Reagent SolubilityTry a different solvent system, such as Toluene/Water or DMF/Water. Ensure vigorous stirring. [12]
Protodeboronation Presence of excess water or acidic impurities leading to the replacement of the boronic acid group with hydrogen.Use anhydrous K₃PO₄ and dry solvents. Limit the amount of water in the reaction mixture. [13][12]
Homocoupling of Boronic Acid Oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction. [9]
Dehalogenation of Starting Material The aryl bromide is reduced to the corresponding phenol. This can be a side reaction, especially with very active catalysts or at high temperatures.Lower the reaction temperature or catalyst loading. Screen different ligands; sometimes a less active ligand can be more selective.

Conclusion

The Suzuki coupling of this compound, while challenging, is a highly achievable transformation with the correct experimental design. The key to success lies in utilizing a highly active catalyst system composed of a palladium precursor and a bulky, electron-rich phosphine ligand like SPhos. Combined with an appropriate base such as K₃PO₄ and careful control of the reaction atmosphere and temperature, this protocol provides a reliable pathway to synthesize sterically hindered biaryl phenols, which are valuable intermediates in drug discovery and materials science.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • Molla, S., & Patel, B. K. (2014). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Fairlamb, I. J. S., et al. (2007). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters. [Link]
  • Gevorgyan, V., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
  • Gherbovet, O., et al. (2023).
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Barday, M., & Buchwald, S. L. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Scribd. (n.d.). Mechanism of the Suzuki Reaction Explained. Scribd. [Link]
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
  • Zhang, Y. J., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • Tu, T., et al. (2012).
  • Al-Masum, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS ONE. [Link]
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • MDPI. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. Molecules. [Link]
  • ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. [Link]
  • ResearchGate. (2019). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Reddit. (2025). Problems with Suzuki coupling. r/Chempros. [Link]
  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. NRO-Chemistry. [Link]

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Application Notes and Protocols: Palladium Catalysts for Suzuki Coupling of Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

First reported by Akira Suzuki in 1979, the palladium-catalyzed cross-coupling of an organoboron species with an organohalide, known as the Suzuki-Miyaura reaction, has become an indispensable tool in modern organic synthesis.[1][2] Its broad adoption across academic and industrial laboratories, particularly in pharmaceutical and fine chemical production, stems from its remarkable versatility and functional group tolerance.[3][4] The reaction facilitates the formation of carbon-carbon bonds, most notably for synthesizing biaryls, styrenes, and polyolefins, under relatively mild conditions.[1][2] A key advantage is the low toxicity of the boron-containing reagents and byproducts compared to other organometallic coupling partners.[2]

This guide provides an in-depth exploration of palladium catalysts specifically for the Suzuki coupling of aryl bromides, offering insights into catalyst selection, mechanistic considerations, and practical, field-proven protocols.

The Catalytic Heart: Understanding the Palladium-Driven Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a catalytic cycle orchestrated by a palladium complex.[2][5] This cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][6]

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl bromide. This is often the rate-determining step and results in the formation of a Pd(II) complex.[1][2]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[1][2] This process is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8][9]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Pd_II_Complex Ar-Pd(II)-Br(L_n) OxAdd->Pd_II_Complex Transmetalation Transmetalation (Ar'-B(OR)3-) Pd_II_Complex->Transmetalation Pd_II_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->Pd_II_Diaryl RedElim Reductive Elimination Pd_II_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- BoronicAcid->Boronate Activation Base Base (e.g., K2CO3) Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Selecting the Optimal Palladium Catalyst System

The success of a Suzuki coupling reaction is highly dependent on the choice of the palladium source and, critically, the associated ligands. While aryl bromides are generally more reactive than aryl chlorides, the specific electronic and steric properties of the substrates necessitate careful catalyst selection.[1]

Palladium Precatalysts

A variety of Pd(0) and Pd(II) sources can be used to initiate the catalytic cycle. Common choices include:

  • Palladium(II) acetate (Pd(OAc)2): A versatile and widely used precatalyst that is reduced in situ to the active Pd(0) species.[9]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3): A stable Pd(0) source that is often used in combination with phosphine ligands.[9]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4): A classic, well-defined Pd(0) catalyst, though it can sometimes be inhibited by excess phosphine ligand.[4]

  • Palladacycles: These are highly active and stable catalyst precursors that have shown considerable promise for achieving high turnover numbers.[3]

The Critical Role of Ligands

Ligands play a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle. For the coupling of aryl bromides, two main classes of ligands have proven exceptionally effective: phosphines and N-heterocyclic carbenes (NHCs).

Phosphine Ligands: The development of bulky, electron-rich phosphine ligands has revolutionized Suzuki coupling, enabling reactions under milder conditions and with lower catalyst loadings.[10][11]

  • Buchwald-Type Biarylphosphines: Ligands such as SPhos, XPhos, and RuPhos are highly effective for a broad range of aryl bromides, including sterically hindered substrates.[10][12] Their bulk and electron-donating properties are thought to stabilize the monoligated palladium species believed to be active in the catalytic cycle.[10]

  • Other Alkylphosphines: Ligands like tricyclohexylphosphine (PCy3) and di-tert-butylneopentylphosphine (DTBNpP) also provide highly active catalyst systems for the coupling of aryl bromides.[13][14]

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphines.[15][16] They form strong bonds with the palladium center and their electronic and steric properties can be readily tuned.[16][17]

  • IMes and SIMes: These ligands are effective for the coupling of aryl chlorides and bromides, often at elevated temperatures.[9]

  • IPr: This sterically demanding NHC ligand can facilitate challenging couplings.[18]

  • PEPPSI-type Catalysts: These pre-formed Pd(II)-NHC complexes offer operational simplicity and high activity.[19]

Catalyst SystemTypical SubstratesAdvantages
Pd(OAc)2 / SPhosElectron-rich and -poor aryl bromidesHigh activity, broad scope, room temperature reactions possible.[10]
Pd2(dba)3 / PCy3Diverse aryl bromidesEffective for a wide range of substrates.[9]
Pd(PPh3)4Simple, non-hindered aryl bromidesClassic, well-understood catalyst.[4]
Pd(II)-NHC (e.g., PEPPSI)Aryl bromides and chloridesAir and moisture stable, operationally simple.[17][19]

The Multifaceted Role of the Base

The base is a crucial component of the Suzuki coupling, and its choice can significantly impact reaction outcomes.[8] Its primary role is to activate the boronic acid, forming a more reactive boronate species that facilitates transmetalation.[7][20] Common bases include:

  • Carbonates: Potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are widely used and effective for a broad range of substrates.[8][21]

  • Phosphates: Potassium phosphate (K3PO4) is another common and effective choice, particularly in systems developed by Buchwald and Hartwig.[8][14]

  • Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) can be used, often in aqueous solvent systems.[8][22]

  • Fluorides: Potassium fluoride (KF) can be used, especially when base-sensitive functional groups are present.[9]

The strength and nature of the base can influence the rate of transmetalation and the overall efficiency of the reaction.[8]

Experimental Protocols

The following protocols provide a general framework for performing a Suzuki-Miyaura coupling with an aryl bromide. Optimization of specific parameters (catalyst loading, temperature, reaction time) may be necessary for different substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification Reagents 1. Combine Aryl Bromide, Boronic Acid, and Base Solvent 2. Add Solvent Reagents->Solvent Degas 3. Degas Mixture Solvent->Degas Catalyst 4. Add Pd Catalyst/Ligand Degas->Catalyst Heat 5. Heat to Reaction Temp. Catalyst->Heat Monitor 6. Monitor by TLC/GC-MS Heat->Monitor Quench 7. Quench and Extract Monitor->Quench Dry 8. Dry Organic Layer Quench->Dry Purify 9. Purify by Chromatography Dry->Purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure using a Buchwald Biarylphosphine Ligand

This protocol is suitable for a wide range of aryl bromides and boronic acids.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K3PO4) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add the aryl bromide, arylboronic acid, and potassium phosphate.

  • Equip the vessel with a stir bar and seal it with a septum.

  • Evacuate and backfill the vessel with an inert gas three times.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)2 and SPhos in toluene under an inert atmosphere.

  • Add the toluene and water to the reaction vessel via syringe.

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 110 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Procedure using a "Ligand-Free" System in Aqueous Media

This protocol offers a simpler setup, particularly for non-activated aryl bromides.[22][23]

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.01 mmol, 1 mol%)

  • Sodium carbonate (Na2CO3) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (4 mL)

  • Water (1 mL)

  • Reaction vessel

  • Stir bar

Procedure:

  • To the reaction vessel, add the aryl bromide, arylboronic acid, palladium(II) acetate, and sodium carbonate.

  • Add the DMF and water.

  • Stir the mixture at 100 °C and monitor the reaction progress.

  • After completion, cool the reaction and add water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product as described in Protocol 1.

Conclusion and Future Perspectives

The Suzuki-Miyaura coupling of aryl bromides remains a cornerstone of modern synthetic chemistry. The continuous development of highly active and robust palladium catalysts, particularly those based on bulky, electron-rich phosphines and N-heterocyclic carbenes, has significantly expanded the scope and utility of this reaction.[10][15][24] These advanced catalyst systems allow for couplings to be performed under milder conditions, with lower catalyst loadings, and on increasingly complex and challenging substrates.[11][12] Future research will likely focus on developing even more efficient, sustainable, and cost-effective catalytic systems, further solidifying the Suzuki-Miyaura reaction's place as a premier method for C-C bond formation.

References

  • Wikipedia. Suzuki reaction. [Link]
  • Cárdenas, D. J., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Mora, M., et al. (2012). Recent Advances in the Heterogeneous Palladium-Catalysed Suzuki Cross-Coupling Reaction. Current Organic Chemistry. [Link]
  • Cárdenas, D. J., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis.
  • Various Authors. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Kotha, S., et al. (2005). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.
  • Shah, J., et al. (2008). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters.
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances.
  • Vaddepalli, K., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
  • Papoian, G. A., et al. (2023). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega.
  • Glorius, F., et al. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • Aktaş, A., et al. (2021). Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Engle, K. M., & Yu, J.-Q. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry.
  • Shaughnessy, K. H., et al. Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides.
  • Ghorbani-Vaghei, R., et al. C,N‐Palladacycles Containing N‐Heterocyclic Carbene and Azido Ligands – Effective Catalysts for Suzuki–Miyaura Cross‐Coupling Reactions. Scilit.
  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • Doucet, H., et al. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.
  • Wikipedia.
  • Buchwald, S. L., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
  • Organ, M. G., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • Shmidt, A. F., & Kurokhtina, A. A. (2010). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system.
  • Wang, L., et al. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • Anderson, M. O., et al. (2009). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. The Journal of Organic Chemistry.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Guedes da Silva, M. F. C., et al. (2005).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

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Application Notes & Protocols: Sonogashira Coupling of 4-Bromo-2,6-dimethylphenol with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, proceeds under mild conditions and tolerates a wide array of functional groups, making it invaluable in the synthesis of complex molecules.[1][4] Its applications are extensive, spanning the creation of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][5][6]

This guide focuses on a specific, yet highly relevant, application: the coupling of 4-Bromo-2,6-dimethylphenol with various terminal alkynes. The resulting 4-alkynyl-2,6-dimethylphenol scaffold is a privileged structure in medicinal chemistry. The sterically hindered phenol motif is a common feature in antioxidants, while the alkynyl group provides a versatile handle for further functionalization via "click chemistry" or as a key pharmacophoric element, enhancing binding affinity, metabolic stability, and pharmacokinetic profiles in drug candidates.[7][8][9][10]

This document provides a detailed exploration of the reaction's mechanistic underpinnings, key parameter optimization, and a robust, step-by-step protocol for researchers in synthetic chemistry and drug development.

Mechanistic Overview: The Pd/Cu Catalytic Cycle

The classical Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper co-catalyst cycle.[11] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

  • Palladium Cycle:

    • Pre-catalyst Activation: The reaction typically starts with a stable Pd(II) pre-catalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species by an amine base or phosphine ligand.[1]

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound), forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl bromides compared to iodides.[1][4][11]

    • Transmetalation: The Pd(II) complex then receives the alkynyl group from a copper(I) acetylide species (formed in the copper cycle). This step regenerates the copper(I) catalyst.[4]

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final product (the 4-alkynyl-2,6-dimethylphenol) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[4][12]

  • Copper Cycle:

    • Acetylide Formation: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate.[1][13] This species is more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the palladium center.

The synergy between these two cycles allows the reaction to proceed efficiently under mild conditions, often at room temperature.[1][11]

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR') PdII_Aryl->PdII_Alkynyl Transmetalation CuX Cu(I)X PdII_Aryl->CuX X⁻ PdII_Alkynyl->Pd0 Reductive Elimination (Ar-C≡CR') Cu_Acetylide Cu(I)-C≡CR' CuX->Cu_Acetylide Base, H-C≡CR' Cu_Acetylide->PdII_Aryl L_note ArX_note

Fig 1. The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Key Parameter Optimization for this compound

The substrate, this compound, presents specific challenges due to its electronic properties and steric hindrance. The electron-donating nature of the hydroxyl and methyl groups can slow the initial oxidative addition step. Furthermore, the ortho-methyl groups provide steric bulk that can influence catalyst and ligand choice.

Palladium Catalyst and Ligands
  • Catalyst Source: Standard palladium(II) pre-catalysts like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are often effective and are more stable and soluble than Pd(0) sources like Pd(PPh₃)₄.[11] Typically, 1-5 mol% loading is sufficient.

  • Ligand Choice: While triphenylphosphine (PPh₃) is the most common ligand, the steric hindrance of 2,6-dimethylphenol may warrant the use of more specialized ligands. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition and reductive elimination steps, leading to improved yields for challenging substrates.[11][14][15]

Copper Co-catalyst: To Use or Not to Use?
  • Classical Conditions: Copper(I) iodide (CuI) is the standard co-catalyst, used at 1-5 mol%. It significantly accelerates the reaction, enabling lower temperatures.[6] However, a primary drawback is the promotion of oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms undesired diynes.[1] This side reaction is minimized by maintaining strictly anaerobic (oxygen-free) conditions.

  • Copper-Free Conditions: To circumvent the issue of homocoupling, copper-free Sonogashira protocols have been developed.[1][16] These methods often require more forcing conditions (higher temperatures) or the use of highly efficient palladium/ligand systems and a stronger base.[11] For drug development applications where copper contamination is a concern, this is a highly attractive option.

Base Selection

The base plays two critical roles: deprotonating the terminal alkyne and neutralizing the hydrogen halide (HBr) byproduct.[2][13]

  • Amine Bases: Liquid amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are most common, often serving as both the base and a co-solvent.[17][18]

  • Inorganic Bases: For copper-free systems or when the substrate is sensitive to amines, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be effective, though they may require different solvents like DMF or dioxane.[19][20]

Solvent System

The choice of solvent is crucial for ensuring all reagents remain in solution.

  • Common Solvents: Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile, and amine bases themselves are frequently used.[4][17]

  • Degassing: Regardless of the solvent, it is imperative to thoroughly degas the solvent and the reaction mixture (e.g., via several freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for 20-30 minutes) to prevent oxidation of the Pd(0) catalyst and suppress alkyne homocoupling.[21]

Experimental Protocols and Workflow

The following section provides a general, robust protocol for the Sonogashira coupling of this compound. A workflow diagram illustrates the overall process, and a table summarizes expected outcomes with representative terminal alkynes.

Fig 2. General experimental workflow for the Sonogashira coupling protocol.
General Protocol: Pd/Cu Catalyzed Coupling

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq, 2 mol%)

  • Copper(I) Iodide (CuI) (0.025 eq, 2.5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (serves as base and solvent)

  • Co-solvent (e.g., THF), if needed

  • Anhydrous solvents and reagents

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 217 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (4.8 mg, 0.025 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe. Stir the mixture until all solids are dissolved.

  • Degassing: Bubble argon or nitrogen gas through the stirred solution for 15-20 minutes to ensure the mixture is thoroughly deoxygenated.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish (as can be the case with aryl bromides), it may be gently heated to 40-60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 3-24 hours).[22]

  • Work-up:

    • Once complete, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional solvent.[4]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) to remove residual copper and amine, water (15 mL), and finally with brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-alkynyl-2,6-dimethylphenol product.[4][23]

Data Summary: Coupling with Various Alkynes

The following table summarizes typical conditions and expected outcomes for the coupling of this compound with a selection of terminal alkynes, demonstrating the versatility of the protocol.

Terminal Alkyne (R')R' GroupTypical ConditionsExpected YieldNotes
Phenylacetylene PhenylPdCl₂(PPh₃)₂ (2%), CuI (2.5%), Et₃N/THF, 25-40 °C, 6h85-95%Aromatic alkynes are generally very reactive.
1-Hexyne n-ButylPdCl₂(PPh₃)₂ (2%), CuI (2.5%), Et₃N/THF, 40 °C, 12h70-85%Aliphatic alkynes may require gentle heating.
Trimethylsilylacetylene -Si(CH₃)₃PdCl₂(PPh₃)₂ (2%), CuI (2.5%), Et₃N/THF, 25 °C, 4h>90%Highly reactive. The TMS group can be easily removed with TBAF or K₂CO₃/MeOH to yield the terminal alkyne.[11]
Propargyl Alcohol -CH₂OHPdCl₂(PPh₃)₂ (2%), CuI (2.5%), Et₃N/THF, 25 °C, 8h75-90%The free hydroxyl group is well-tolerated by the reaction conditions.[17]

Conclusion

The Sonogashira coupling provides a reliable and high-yielding pathway to synthesize 4-alkynyl-2,6-dimethylphenols from this compound. While the substrate's electronic and steric properties require careful consideration of the catalytic system and reaction conditions, the protocol described herein is robust and versatile. By understanding the underlying mechanism and optimizing key parameters such as the choice of ligand, base, and the inclusion or exclusion of a copper co-catalyst, researchers can efficiently access these valuable molecular scaffolds. The ability to introduce a diverse range of alkynyl moieties opens up vast possibilities for applications in drug discovery, materials science, and synthetic methodology development.

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Application Notes & Protocols: A Guide to Copper-Free Sonogashira Reaction of 4-Bromo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This reaction has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3] Historically, the reaction relies on a dual catalytic system of palladium and a copper(I) co-catalyst.[2] However, the use of copper can lead to undesirable side reactions, such as the homocoupling of alkynes (Glaser coupling), and presents challenges in purification, particularly for pharmaceutical applications.[4][5] This has spurred the development of copper-free Sonogashira protocols. This application note provides a detailed guide to the copper-free Sonogashira reaction, focusing on the coupling of the sterically hindered aryl bromide, 4-Bromo-2,6-dimethylphenol. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and discuss critical parameters for successful execution.

Introduction: The Imperative for Copper-Free Synthesis

The Sonogashira reaction's ability to construct complex molecular architectures under mild conditions has made it an invaluable tool in drug discovery and development.[6][7] Its applications range from the synthesis of the anti-psoriasis drug Tazarotene to nicotinic receptor agonists like Altinicline.[2][8]

Despite its utility, the classical Sonogashira protocol is not without its drawbacks, primarily stemming from the copper(I) co-catalyst. Key challenges include:

  • Alkyne Homocoupling: The copper catalyst can promote the oxidative dimerization of the terminal alkyne, leading to the formation of 1,3-diyne byproducts. This not only consumes the alkyne substrate but also complicates the purification of the desired product.[5]

  • Catalyst Poisoning: Substrates containing nitrogen or sulfur functionalities can act as ligands for copper, potentially poisoning the catalyst and hindering the reaction.[4]

  • Purification Hurdles: The removal of residual copper from the final product can be challenging and is a critical concern in the synthesis of active pharmaceutical ingredients (APIs) due to toxicity.[9]

The development of copper-free Sonogashira methodologies directly addresses these limitations, offering a cleaner and often more efficient route to the desired coupled products.[3][9] These protocols are particularly advantageous when dealing with sensitive or complex substrates, such as the sterically hindered this compound, where reaction efficiency and product purity are paramount.

Mechanistic Insights: The Palladium-Only Catalytic Cycle

In the absence of a copper co-catalyst, the Sonogashira reaction proceeds through a catalytic cycle solely mediated by a palladium complex.[2][10] While the exact mechanism has been a subject of ongoing research, a generally accepted pathway involves the following key steps.[11][12]

The catalytic cycle can be visualized as follows:

CopperFree_Sonogashira Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Alkyne_Coordination Alkyne Coordination + Base (-HX) Ar-Pd(II)-X(L2)->Alkyne_Coordination Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Alkyne_Coordination->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-C≡CR Reductive_Elimination->Product

Figure 1: Catalytic cycle of the copper-free Sonogashira reaction.

Breakdown of the Catalytic Cycle:

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in our case, this compound) to a low-valent palladium(0) complex, typically bearing phosphine ligands. This step forms a palladium(II) intermediate.[2][13] The reactivity of the aryl halide is a crucial factor, with the general trend being I > Br > Cl.[2] For aryl bromides like our substrate, the reaction often requires heating.[2]

  • Alkyne Coordination and Deprotonation: The terminal alkyne then coordinates to the palladium(II) center. In the presence of a base, the acidic terminal proton of the alkyne is removed, forming a palladium acetylide complex.[13][14] The choice of base is critical; it must be strong enough to deprotonate the alkyne but not so strong as to cause unwanted side reactions.[15]

  • Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2]

Experimental Protocol: Copper-Free Sonogashira Coupling of this compound

This protocol details a robust method for the copper-free Sonogashira coupling of this compound with a generic terminal alkyne.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Terminal Alkyne (e.g., Phenylacetylene)≥98%Commercially Available
Palladium(II) acetate [Pd(OAc)₂]Catalyst GradeCommercially AvailablePre-catalyst
Triphenylphosphine (PPh₃)≥99%Commercially AvailableLigand
Cesium Carbonate (Cs₂CO₃)≥99%Commercially AvailableBase
TolueneAnhydrousCommercially AvailableSolvent
Tetrahydrofuran (THF)AnhydrousCommercially AvailableSolvent
Ethyl acetateReagent GradeCommercially AvailableFor Extraction
Brine (saturated NaCl solution)Prepared in-houseFor Work-up
Magnesium sulfate (MgSO₄)AnhydrousCommercially AvailableFor Drying
Argon or Nitrogen GasHigh PurityInert Atmosphere
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Standard laboratory glassware (syringes, needles, separatory funnel, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup and Procedure

Figure 2: Experimental workflow for the copper-free Sonogashira reaction.

Step-by-Step Protocol:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Addition of Base and Solvents: Add Cesium Carbonate (2.0 mmol, 2 equiv.) to the flask. Then, via syringe, add anhydrous Toluene (5 mL) and anhydrous THF (2 mL).

  • Addition of Alkyne: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Reaction Parameters
ParameterRecommended Value/ConditionRationale
Palladium Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃Air-stable and effective sources of Pd(0) in situ.[13]
Ligand PPh₃, bulky phosphines (e.g., P(t-Bu)₃)Electron-rich and bulky ligands facilitate oxidative addition and reductive elimination.[13]
Base Cs₂CO₃, K₂CO₃, organic amines (e.g., Et₃N)The base neutralizes the HBr byproduct and facilitates alkyne deprotonation.[2] Cs₂CO₃ is often effective for less reactive aryl bromides.[16]
Solvent Toluene, THF, DMF, DioxaneAprotic solvents are generally used. A mixture can improve solubility and reaction rates.[2][16]
Temperature 60-100 °CHigher temperatures are often required for the coupling of aryl bromides.[2]
Atmosphere Inert (Argon or Nitrogen)While strictly necessary to prevent Glaser coupling in copper-catalyzed reactions, it is good practice to exclude oxygen to prevent degradation of the palladium catalyst.[5]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate base or solvent- Use a fresh batch of palladium pre-catalyst and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Screen different bases and solvent systems. For sterically hindered substrates, a stronger base or higher temperature may be needed.
Formation of Side Products - Reaction temperature too high- Incorrect stoichiometry- Optimize the reaction temperature; prolonged heating can lead to decomposition.- Ensure precise measurement of reagents, especially the alkyne (a slight excess is typical).
Difficulty in Purification - Incomplete reaction- Formation of closely eluting byproducts- Drive the reaction to completion by extending the reaction time or slightly increasing the temperature.- Optimize the eluent system for column chromatography; sometimes a different stationary phase (e.g., alumina) may be beneficial.

Applications in Drug Discovery and Development

The products of the Sonogashira reaction, substituted alkynes, are valuable building blocks in medicinal chemistry.[7][17] The rigid, linear nature of the alkyne moiety can be used to create well-defined molecular scaffolds. Furthermore, the triple bond can be further functionalized, for example, through reduction to alkenes or alkanes, or by participating in cycloaddition reactions to form heterocyclic systems.[7] The copper-free variant is particularly attractive for the synthesis of APIs, as it minimizes the risk of metal contamination in the final drug substance.[4]

Conclusion

The copper-free Sonogashira reaction represents a significant advancement in cross-coupling chemistry, offering a cleaner, more efficient, and often more versatile alternative to the classical copper-co-catalyzed method. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this powerful transformation for the synthesis of a wide range of valuable compounds, including those derived from sterically challenging substrates like this compound. This protocol provides a solid foundation for the application of this reaction in both academic research and industrial drug development.

References

  • Sonogashira coupling. In: Wikipedia. Accessed January 10, 2026. [Link]
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  • Santra, S., Dhara, K., Ranjan, P., et al. (2011). A supported palladium nanocatalyst for copper free acyl Sonogashira reactions: One-pot multicomponent synthesis of N-containing heterocycles.
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  • Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. (2025). YouTube. [Link]
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  • Example FDA approved drugs that have been synthesised using Sonogashira coupling. (n.d.).
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Synthesis of Functionalized Poly(phenylene oxide)s via 4-Bromo-2,6-dimethylphenol: A Guide to Polymerization and Post-Polymerization Modification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis and functionalization of poly(phenylene oxide) (PPO) derivatives using 4-bromo-2,6-dimethylphenol as a key monomer. This approach provides a versatile platform for introducing a wide array of functionalities into the PPO backbone, enabling the development of advanced materials for applications ranging from high-frequency electronics to biomedical devices. We present detailed protocols for the synthesis of the brominated PPO precursor via phase-transfer-catalyzed polymerization, followed by a thorough exploration of post-polymerization modification techniques, with a focus on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This document is intended for researchers, scientists, and drug development professionals seeking to design and synthesize novel functional polymers with tailored properties.

Introduction: The Strategic Advantage of this compound

Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) is a high-performance thermoplastic renowned for its excellent thermal stability, low moisture absorption, and outstanding electrical insulation properties.[1] However, the inherent chemical inertness of the PPO backbone limits its application in areas requiring specific functionalities. Traditional methods for functionalizing PPO often involve harsh reaction conditions and can lead to a lack of control over the degree and location of functionalization.

The use of this compound as a monomer offers a strategic advantage. By incorporating a bromine atom at the 4-position of the phenolic monomer, a reactive handle is introduced into each repeating unit of the resulting polymer. This bromine atom can then be readily transformed into a wide variety of functional groups using well-established chemical transformations, particularly palladium-catalyzed cross-coupling reactions. This post-polymerization modification approach allows for the synthesis of a diverse library of functionalized PPO polymers from a single, common precursor.

This guide provides a two-part experimental framework:

  • Part I: Synthesis of Poly(4-bromo-2,6-dimethyl-1,4-phenylene oxide) via a robust and scalable phase-transfer-catalyzed polymerization.

  • Part II: Post-Polymerization Functionalization of the brominated PPO backbone, with detailed protocols for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.

Part I: Synthesis of Poly(4-bromo-2,6-dimethyl-1,4-phenylene oxide) Precursor

The synthesis of the brominated PPO precursor is achieved through a phase-transfer-catalyzed halogen displacement polymerization of this compound.[2] This method allows for the formation of high molecular weight polymer under relatively mild conditions.

Mechanism of Phase-Transfer-Catalyzed Polymerization

The polymerization proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide generated from this compound displaces the bromine atom of another monomer unit. A phase-transfer catalyst (e.g., a quaternary ammonium salt) is crucial for transporting the phenoxide from the aqueous phase (where it is generated with a base) to the organic phase (where the monomer and growing polymer chain are soluble).

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Monomer_aq This compound Phenoxide_aq Phenoxide Anion Monomer_aq->Phenoxide_aq Deprotonation Base NaOH Base->Monomer_aq PTC_phenoxide Q+Phenoxide- Phenoxide_aq->PTC_phenoxide Phase Transfer PTC_org Q+X- (Organic) PTC_org->Phenoxide_aq PTC_phenoxide->PTC_org Regeneration Polymer_chain Growing Polymer Chain (-[O-Ar]-nBr) PTC_phenoxide->Polymer_chain Nucleophilic Attack New_polymer_chain Elongated Polymer Chain (-[O-Ar]-n+1Br) Polymer_chain->New_polymer_chain Bromide Displacement Monomer_org This compound Monomer_org->Polymer_chain

Figure 1: Phase-transfer-catalyzed polymerization of this compound.

Experimental Protocol: Phase-Transfer-Catalyzed Polymerization

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Dichloromethane (DCM) or other suitable organic solvent

  • Methanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a condenser, dissolve this compound in dichloromethane.

  • In a separate beaker, prepare an aqueous solution of sodium hydroxide.

  • Add the aqueous sodium hydroxide solution to the organic solution of the monomer.

  • Add the phase-transfer catalyst (e.g., TBAB, ~5 mol%) to the biphasic mixture.

  • Stir the reaction mixture vigorously at a controlled temperature (e.g., 40-50 °C) for a specified time (e.g., 12-24 hours). The progress of the polymerization can be monitored by the increase in viscosity of the organic phase.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with deionized water several times to remove the base and catalyst.

  • Precipitate the polymer by slowly adding the organic solution to a large volume of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at an elevated temperature (e.g., 60-80 °C) to a constant weight.

Expected Results and Characterization

The polymerization should yield a white to off-white fibrous or powdery solid. The molecular weight and polydispersity of the resulting poly(4-bromo-2,6-dimethyl-1,4-phenylene oxide) can be controlled to some extent by adjusting the reaction time, temperature, and monomer-to-initiator ratio (if a chain initiator is used).[2]

ParameterTypical Value RangeCharacterization Method
Number-Average Molecular Weight (Mn)10,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 2.5Gel Permeation Chromatography (GPC)
Glass Transition Temperature (Tg)210 - 230 °CDifferential Scanning Calorimetry (DSC)
Structure ConfirmationCharacteristic peaks for aromatic protons and methyl groups¹H NMR, ¹³C NMR, FTIR

Part II: Post-Polymerization Functionalization

The bromine atoms on the PPO backbone serve as versatile handles for a variety of post-polymerization modification reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Overview of Palladium-Catalyzed Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: Reaction of the brominated PPO with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new C-C bond. This is a highly versatile method for introducing a wide range of aryl, heteroaryl, and alkyl groups.[3][4]

  • Heck Coupling: Reaction of the brominated PPO with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond with the creation of a substituted alkene.

  • Sonogashira Coupling: Reaction of the brominated PPO with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to form a new C-C bond, resulting in an alkyne-substituted PPO.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Coupling cluster_sonogashira Sonogashira Coupling PPO_Br Poly(4-bromo-2,6-dimethyl- 1,4-phenylene oxide) Suzuki_reagents R-B(OH)2 Pd Catalyst, Base Heck_reagents Alkene Pd Catalyst, Base Sonogashira_reagents Terminal Alkyne Pd Catalyst, Cu(I), Base cluster_suzuki cluster_suzuki PPO_Br->cluster_suzuki cluster_heck cluster_heck PPO_Br->cluster_heck cluster_sonogashira cluster_sonogashira PPO_Br->cluster_sonogashira PPO_Suzuki Functionalized PPO (Aryl, Alkyl, etc.) Suzuki_reagents->PPO_Suzuki PPO_Heck Functionalized PPO (Alkenyl) Heck_reagents->PPO_Heck PPO_Sonogashira Functionalized PPO (Alkynyl) Sonogashira_reagents->PPO_Sonogashira

Figure 2: Post-polymerization functionalization routes for brominated PPO.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the Suzuki-Miyaura coupling reaction on poly(4-bromo-2,6-dimethyl-1,4-phenylene oxide). Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Poly(4-bromo-2,6-dimethyl-1,4-phenylene oxide)

  • Boronic acid or boronate ester (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water as a co-solvent)

Procedure:

  • In a Schlenk flask, dissolve the poly(4-bromo-2,6-dimethyl-1,4-phenylene oxide) in the chosen organic solvent.

  • Add the boronic acid (typically 1.5-2.0 equivalents per bromine atom).

  • Add the palladium catalyst (typically 1-5 mol% per bromine atom).

  • Add the base (typically 2-3 equivalents per bromine atom) dissolved in a minimal amount of water.

  • Degas the reaction mixture by several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (e.g., 12-48 hours). Monitor the reaction progress by taking small aliquots and analyzing by ¹H NMR to observe the disappearance of the starting material's signals and the appearance of new product signals.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable solvent (e.g., chloroform or THF) and wash with water to remove the inorganic salts.

  • Precipitate the functionalized polymer into a non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

Characterization of Functionalized Polymers

The success of the functionalization reaction is confirmed by a combination of spectroscopic and thermal analysis techniques.

  • ¹H NMR and ¹³C NMR: The disappearance of signals corresponding to the brominated aromatic ring and the appearance of new signals from the introduced functional group are key indicators of a successful reaction.

  • FTIR: Appearance of new vibrational bands corresponding to the functional group (e.g., C=O, C≡N).

  • GPC: To assess any changes in molecular weight and polydispersity after the modification. Ideally, minimal chain scission or cross-linking should occur.

  • DSC/TGA: To determine the effect of the new functional group on the thermal properties (glass transition temperature and thermal stability) of the polymer.

Functionalization ReactionTypical ReagentsExpected Outcome
Suzuki-Miyaura Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃Phenylated PPO
Heck Styrene, Pd(OAc)₂, P(o-tol)₃, Et₃NStyrenic PPO
Sonogashira Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃NPhenylalkynyl PPO

Applications and Future Outlook

The ability to precisely introduce a wide range of functional groups onto the PPO backbone opens up a vast design space for new materials with tailored properties. Some potential application areas include:

  • High-Frequency Electronics: By introducing low-polarity functional groups, the dielectric properties of PPO can be fine-tuned for use in next-generation communication technologies.[3]

  • Membranes for Separations and Fuel Cells: Functionalization with charged or hydrophilic groups can lead to the development of advanced membranes for gas separation, nanofiltration, and as ion-exchange membranes in fuel cells.[5]

  • Biomedical Materials: The introduction of biocompatible or bioactive moieties could enable the use of PPO derivatives in drug delivery, tissue engineering, and as coatings for medical devices.

  • Advanced Composites and Blends: Functionalized PPO can act as a compatibilizer in polymer blends or as a reactive component in thermosetting resins.[3][6]

The methodologies outlined in this guide provide a robust and versatile platform for the synthesis of a new generation of functionalized poly(phenylene oxide)s. The ability to systematically vary the functionality of the polymer backbone will undoubtedly lead to the discovery of new materials with enhanced performance and novel applications.

References

  • Recent Progress in Modification of Polyphenylene Oxide for Application in High-Frequency Communic
  • The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. (n.d.). RSC Publishing. [Link]
  • Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p-phenylene). (2015). eScholarship.org. [Link]
  • poly(2,6-dimethyl-1,4-phenylene oxide)
  • Modification Approaches of Polyphenylene Oxide Membranes to Enhance Nanofiltr
  • Preparation and characterization of poly[oxy(2,6‐dimethyl‐1,4‐phenylene)] with functional end groups. (n.d.).
  • Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)
  • Poly(2,6-dimethyl-p-phenylene oxide). (n.d.). scipoly.com. [Link]

Sources

Application Note & Protocol: High-Purity Recrystallization of 4-Bromo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

4-Bromo-2,6-dimethylphenol is a vital intermediate in organic synthesis, notably used as a precursor for preservatives, disinfectants, and specialty polymers.[1] The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, lower yields, and compromised integrity of the final product. Recrystallization is a powerful and economical purification technique based on the principle of differential solubility.[2] This document provides a comprehensive, field-tested protocol for the recrystallization of this compound, designed for researchers in synthetic chemistry and drug development. The methodology emphasizes not just the procedural steps but the underlying chemical principles to ensure robust and reproducible results.

Physicochemical & Safety Profile

A thorough understanding of the compound's properties is critical for designing an effective purification strategy. This compound is a crystalline solid at room temperature.[3] Its key characteristics are summarized below.

PropertyValueSource(s)
CAS Number 2374-05-2[1][4][5]
Molecular Formula C₈H₉BrO[1][5]
Molecular Weight 201.06 g/mol [1]
Appearance White, beige, to light brown crystalline powder[1][3][4]
Melting Point 74-78 °C (literature); can range up to 81°C depending on purity[1][4][5][6]
Solubility Profile Slightly soluble in water; soluble in polar organic solvents (e.g., ethanol, methanol, acetone)[1][3][7]

Safety Considerations: this compound is classified as hazardous. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[8][9][10] All handling must be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][8][9]

The Science of Solvent Selection

The success of recrystallization hinges on the choice of solvent. An ideal solvent should exhibit high solvency for the target compound at an elevated temperature and low solvency at ambient or sub-ambient temperatures.[11][12]

For this compound, the presence of a polar hydroxyl (-OH) group and a larger, nonpolar brominated aromatic ring suggests a mixed-solvent system is optimal.[3]

  • "Good" Solvent: Ethanol is an excellent choice as the primary solvent. It is polar, capable of hydrogen bonding with the phenolic hydroxyl group, and effectively dissolves the compound when heated.[3]

  • "Bad" Solvent (Anti-solvent): Deionized water serves as the ideal anti-solvent. This compound is only slightly soluble in water.[1][7]

By dissolving the crude material in a minimal amount of hot ethanol and then carefully adding water, the polarity of the system is increased, forcing the less polar this compound to precipitate out of the saturated solution as it cools, leaving more polar impurities behind.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for purifying approximately 10 grams of crude this compound. Adjust volumes accordingly for different scales.

Required Apparatus
  • Erlenmeyer flasks (250 mL and 125 mL)

  • Hotplate with magnetic stirring capabilities

  • Magnetic stir bar

  • Graduated cylinders

  • Powder funnel and short-stemmed glass funnel

  • Fluted filter paper

  • Büchner funnel and filtration flask

  • Vacuum source (aspirator or pump)

  • Watch glass

  • Ice bath

Reagents
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional, for colored impurities)

Workflow Diagram

G cluster_prep Preparation cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation & Drying Prep 1. Weigh Crude Compound Place in 250 mL Erlenmeyer Flask Dissolve 2. Add Minimum Hot Ethanol Heat and stir until dissolved Prep->Dissolve Heat on hotplate Charcoal 3. Add Activated Charcoal (Optional, if colored) Dissolve->Charcoal If needed HotFilter 4. Hot Gravity Filtration Remove insoluble impurities Dissolve->HotFilter If no charcoal needed Charcoal->HotFilter Cool 5. Slow Cool to Room Temp Allow large crystals to form HotFilter->Cool Collect clear filtrate IceBath 6. Cool in Ice Bath Maximize crystal yield Cool->IceBath After initial crystals form VacFilter 7. Vacuum Filtration Collect crystals on Büchner funnel IceBath->VacFilter Wash 8. Wash with Ice-Cold Ethanol/Water Mixture VacFilter->Wash Dry 9. Dry Crystals Under vacuum or air Wash->Dry

Caption: Experimental workflow for the recrystallization of this compound.

Detailed Procedure
  • Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar. On a hotplate, bring approximately 50-60 mL of ethanol to a gentle boil in a separate beaker. Add the hot ethanol to the flask in small portions while stirring and heating until the solid just dissolves. Use the minimum amount of hot solvent necessary to form a saturated solution.[13]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a spatula tip of activated charcoal, and gently swirl. Reheat the solution to boiling for 2-3 minutes. The charcoal will adsorb colored impurities.[11]

  • Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a clean, pre-heated 125 mL Erlenmeyer flask. Pour the hot solution quickly through the filter paper to remove the impurities.[14] Rinsing the filter paper with a small amount of hot ethanol can help transfer all the desired compound.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature on the benchtop. Slow cooling is crucial for the formation of large, pure crystals.[14] As the solution cools, the solubility will decrease, and pure crystals will begin to form.[15]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[15]

  • Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel.[13] Use a spatula to transfer the crystalline slurry into the funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount (5-10 mL) of an ice-cold ethanol/water (50:50) mixture. This removes any soluble impurities adhering to the crystal surfaces.

  • Drying: Allow air to be pulled through the crystals on the funnel for 15-20 minutes to partially dry them.[13] Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely in a fume hood or in a vacuum desiccator.

  • Analysis: Weigh the final product to calculate the percent recovery. Determine the melting point of the purified crystals. A sharp melting point within the literature range (e.g., 76-78 °C) indicates high purity.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; solution is not saturated.Boil off a portion of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid's surface to induce crystallization.[11]
"Oiling Out" The compound's melting point is lower than the temperature at which it comes out of solution. The solution cooled too quickly.Reheat the solution to dissolve the oil. Add a small amount of additional hot ethanol to lower the saturation point. Allow the solution to cool much more slowly.[11]
Low Crystal Yield Too much solvent was used during dissolution. Premature crystallization during hot filtration. Incomplete cooling.Use the absolute minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated.[11] Ensure the solution is thoroughly cooled in an ice bath. The mother liquor can be concentrated to yield a second crop of crystals.
Discolored Crystals Colored impurities were not fully removed. The compound may have partially oxidized.Repeat the recrystallization, ensuring the use of activated charcoal during the dissolution step. Perform the process under an inert atmosphere (e.g., nitrogen) if oxidation is suspected.[11]

Conclusion

This protocol provides a reliable and scientifically-grounded method for the purification of this compound. By understanding the principles of solubility and carefully controlling the experimental parameters of solvent volume and cooling rate, researchers can consistently obtain a high-purity product suitable for demanding synthetic applications.

References

  • Solubility of Things. (n.d.). This compound.
  • Fisher Scientific. (n.d.). This compound, 99%.
  • Stenutz. (n.d.). This compound.
  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Kenneth Overly. (2013, September 9). Recrystallization [Video]. YouTube.
  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube.
  • Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.

Sources

Application Note & Protocol: High-Purity Isolation of 4-Bromo-2,6-dimethylphenol via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-Bromo-2,6-dimethylphenol from a typical crude reaction mixture using automated flash column chromatography. The methodology is grounded in the principles of normal-phase chromatography, leveraging a systematic approach from initial Thin-Layer Chromatography (TLC) method development to final purity verification. This guide is designed for researchers, chemists, and process development professionals seeking a robust and reproducible method for obtaining high-purity this compound, a key intermediate in pharmaceutical and specialty chemical synthesis.[1]

Introduction: The Rationale for High-Purity this compound

This compound is a vital building block in organic synthesis, serving as a precursor for more complex molecules in pharmaceuticals and as a component in the production of phenolic resins.[1] It is typically synthesized via the electrophilic bromination of 2,6-dimethylphenol.[2] This reaction, while generally efficient, can yield a mixture of the desired product, unreacted starting material (2,6-dimethylphenol), and potential over-brominated side products (e.g., dibromo- or tribromo-species).[2]

For subsequent synthetic steps and for meeting regulatory standards in drug development, the purity of this intermediate is paramount. Even minor impurities can lead to unwanted side reactions, decreased yields, and complications in downstream processing. Column chromatography is the industry-standard technique for purifying such mixtures on a laboratory and pilot scale, offering high resolution and adaptability.

This document outlines a systematic workflow, emphasizing the causal relationship between the physicochemical properties of the analyte and the chromatographic parameters.

Foundational Principles: Normal-Phase Chromatography

The purification strategy detailed here employs normal-phase chromatography. The core principle is the differential partitioning of mixture components between a polar, solid stationary phase (silica gel) and a non-polar to moderately polar liquid mobile phase.

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the prevalence of surface silanol (Si-OH) groups.[3]

  • Mechanism of Separation: Molecules in the crude mixture are adsorbed onto the silica surface. The mobile phase (eluent) flows through the column, desorbing and re-adsorbing the molecules as they travel.

    • Polar Compounds: Interact strongly with the polar silica gel and are eluted slowly.

    • Non-Polar Compounds: Have a weaker affinity for the stationary phase, spend more time in the mobile phase, and are eluted quickly.

In the context of this purification:

  • 2,6-Dimethylphenol (Starting Material): More polar than the product due to the un-substituted phenol. It will be strongly retained.

  • This compound (Product): Moderately polar. The introduction of the bromine atom slightly decreases the overall polarity compared to the starting phenol.

  • Polybrominated Byproducts: Less polar than the mono-brominated product. They will be weakly retained and elute first.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC) for Method Development

Before committing to a large-scale column separation, TLC is an indispensable tool for optimizing the mobile phase.[4][5] The goal is to find a solvent system that provides good separation between the target compound and its impurities, ideally with a retention factor (Rf) of 0.25-0.35 for the this compound.[5] This Rf range ensures the compound moves efficiently through the column without eluting too quickly (compromising resolution) or too slowly (leading to band broadening and excessive solvent use).

Protocol 1: TLC Method Development
  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom edge.[6]

  • Sample Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the origin. Also, spot standards of the starting material (2,6-dimethylphenol) and, if available, the pure product for comparison.[4]

  • Developing Chamber: Prepare a TLC chamber by pouring a small amount (0.5 cm depth) of your chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate) into it. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor.

  • Elution: Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate via capillary action.[5]

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[7]

  • Optimization: Adjust the polarity of the mobile phase to achieve the target Rf.

    • If Rf is too low (<0.2): Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexanes/ethyl acetate mixture).

    • If Rf is too high (>0.4): Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate).

Data Presentation: Expected TLC Results
CompoundStructurePolarityExpected Rf (Hexanes:EtOAc 9:1)
Polybrominated ByproductsVariesLeast Polar> 0.45
This compound C₈H₉BrOModerate ~0.30
2,6-DimethylphenolC₈H₁₀OMost Polar< 0.15

Step-by-Step Purification Protocol

This protocol assumes the use of an automated flash chromatography system with pre-packed silica gel columns, which offers superior reproducibility and safety compared to traditional glass columns.

Materials and Equipment
  • Instrumentation: Automated Flash Chromatography System (e.g., Biotage, Teledyne ISCO).

  • Stationary Phase: Pre-packed silica gel column (select size based on crude sample mass; a 10g crude sample typically requires an 80-120g column).

  • Chemicals:

    • Crude this compound mixture.

    • HPLC-grade hexanes.

    • HPLC-grade ethyl acetate (EtOAc).

    • Anhydrous sodium sulfate.

  • Glassware & Hardware:

    • Round-bottom flasks.

    • Rotary evaporator.

    • Fraction collection tubes/racks.

    • TLC plates, chamber, and UV lamp.

Protocol 2: Flash Column Chromatography
  • Sample Preparation & Loading:

    • a. Dissolution: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a strong solvent like dichloromethane or ethyl acetate.

    • b. Dry Loading (Recommended): To the dissolved sample, add a small amount of silica gel (approx. 2-3 times the sample weight). Concentrate this slurry to a dry, free-flowing powder using a rotary evaporator. This technique prevents solvent effects that can ruin separation and is superior to direct liquid injection.

    • c. Cartridge Packing: Carefully transfer the silica-adsorbed sample into an empty solid-load cartridge.

  • System Setup & Equilibration:

    • a. Column Installation: Install the appropriate size pre-packed silica gel column onto the flash system.

    • b. Solvent Lines: Ensure solvent lines are placed in the correct mobile phase reservoirs (Solvent A: Hexanes; Solvent B: Ethyl Acetate).

    • c. Method Programming: Program the system using the optimized mobile phase from the TLC analysis. For this separation, an isocratic elution (constant solvent mixture) is highly effective.

      • Solvent System: 90% Hexanes, 10% Ethyl Acetate.

      • Flow Rate: Determined by column size (e.g., 40 mL/min for a 40g column).

      • Equilibration: Equilibrate the column with the mobile phase for at least 2-3 column volumes (CVs).

  • Elution & Fraction Collection:

    • a. Run Initiation: Place the packed solid-load cartridge atop the main column and begin the run.

    • b. Monitoring: The system's UV detector will monitor the eluent. This compound contains a chromophore and will absorb UV light.

    • c. Collection: The automated fraction collector will collect the eluent into separate tubes based on the detector signal (peak detection).

Visualization: Purification Workflow

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc 1. TLC Method Development sample_prep 2. Sample Prep (Dry Loading) tlc->sample_prep Determines Solvent System run_column 3. Flash Chromatography (Isocratic Elution) sample_prep->run_column collect 4. Fraction Collection run_column->collect analyze 5. TLC Analysis of Fractions collect->analyze combine 6. Combine Pure Fractions analyze->combine evap 7. Solvent Removal (Rotovap) combine->evap final_product Pure Product evap->final_product

Caption: Workflow for the purification of this compound.

  • Post-Run Analysis:

    • a. Fraction Analysis: Spot every few collected fractions onto a TLC plate alongside the crude material and a pure standard. Elute the plate using the same mobile phase.

    • b. Pooling Fractions: Identify all fractions containing only the pure product spot (matching the Rf of the standard). Carefully combine these fractions into a clean, pre-weighed round-bottom flask.

    • c. Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

    • d. Final Product: The remaining solid is the purified this compound.[1][2] Place it under high vacuum to remove any residual solvent. Calculate the final mass and yield.

Troubleshooting Common Issues

SymptomPossible Cause(s)Suggested Solution
Poor Separation (Overlapping Peaks) 1. Incorrect mobile phase polarity. 2. Column overload. 3. Sample dissolved in too strong a solvent for liquid loading.1. Re-optimize mobile phase with TLC; aim for a larger ΔRf between spots. 2. Reduce the amount of crude material loaded onto the column. 3. Use the recommended dry-loading technique.[8]
Band Tailing / Streaking 1. Sample is interacting too strongly with silica (acidic/basic nature). 2. Column is overloaded.1. Add a small amount (0.1-1%) of a modifier like acetic acid to the mobile phase to sharpen the peak of the acidic phenol. 2. Load less material.[8]
Product Elutes Too Quickly (at solvent front) Mobile phase is too polar.Decrease the polarity (reduce the percentage of ethyl acetate).[8]
Product Does Not Elute Mobile phase is not polar enough.Increase the polarity of the mobile phase (increase the percentage of ethyl acetate).[8]
Visualization: Solvent Selection Logic

G start Run Initial TLC (e.g., 95:5 Hex:EtOAc) rf_check Is Product Rf ~0.25 - 0.35? start->rf_check too_low Rf < 0.2 (Too Low) rf_check->too_low No too_high Rf > 0.4 (Too High) rf_check->too_high No optimal Optimal System Found Proceed to Column rf_check->optimal Yes increase_pol Increase % EtOAc (e.g., to 90:10) too_low->increase_pol decrease_pol Decrease % EtOAc (e.g., to 98:2) too_high->decrease_pol increase_pol->start Re-run TLC decrease_pol->start Re-run TLC

Caption: Decision-making process for mobile phase optimization using TLC.

Verification of Purity

After isolation, the purity of the this compound should be confirmed.

  • Melting Point Analysis: A sharp melting point within the literature range (74-78 °C) indicates high purity.[2][9] Impurities will typically cause the melting point to be depressed and broaden.

  • Spectroscopic Analysis: Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the chemical structure and the absence of impurities.

Conclusion

This application note details a robust and reproducible methodology for the purification of this compound using automated flash column chromatography. By systematically developing the method with TLC and employing a dry-loading technique, researchers can consistently achieve high purity, which is critical for subsequent applications in drug discovery and materials science. The principles and troubleshooting guidance provided herein are broadly applicable to the purification of other moderately polar small molecules.

References

  • Solubility of Things.this compound.
  • ChemicalBook.this compound CAS#: 2374-05-2.
  • PubChem.this compound | C8H9BrO | CID 16919.
  • ECHEMI.58170-30-2, this compound Formula.
  • ChemicalBook.this compound - Safety Data Sheet.
  • BenchChem.Methods for removing impurities from crude 4-Bromo-2,3-dimethyl-6-nitrophenol.
  • University of Pittsburgh.Thin-Layer Chromatography.
  • Chemistry LibreTexts.Thin Layer Chromatography.
  • University of Wisconsin-Madison.CHEM 344 Thin Layer Chromatography.
  • Organic Syntheses.Procedure for Column Chromatography.
  • University of Colorado Boulder.Thin Layer Chromatography (TLC).
  • SlideShare.Thin Layer Chromatography (TLC).

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A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 4-Bromo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Bromo-2,6-dimethylphenol. This compound serves as a critical intermediate in chemical synthesis and is noted for its potential antimicrobial properties.[1][2] The method presented herein is tailored for researchers, quality control analysts, and drug development professionals who require a precise and accurate analytical procedure. The causality behind the selection of the stationary phase, mobile phase composition, and detection parameters is thoroughly explained, grounding the protocol in fundamental chromatographic principles. This guide provides comprehensive, step-by-step protocols for instrument setup, sample preparation, and a full method validation workflow consistent with ICH guidelines.[3][4]

Foundational Principles: Method Development Rationale

The development of a robust analytical method is predicated on a thorough understanding of the analyte's physicochemical properties. This compound (MW: 201.06 g/mol ) is a crystalline solid that is sparingly soluble in water but demonstrates good solubility in organic solvents such as methanol and acetonitrile.[1][2] Its structure, featuring a nonpolar brominated dimethyl-benzene ring and a polar hydroxyl group, results in a moderately hydrophobic character, making it an ideal candidate for reversed-phase chromatography.

The Logic of Reversed-Phase Chromatography

Reversed-phase HPLC, which utilizes a nonpolar stationary phase and a polar mobile phase, was selected as the separation mode. The analyte, this compound, will be retained on the column through hydrophobic interactions between its aromatic ring and the alkyl chains of the stationary phase. Elution is achieved by increasing the organic solvent concentration in the mobile phase, which decreases its polarity and enhances the analyte's affinity for the mobile phase, thereby reducing its retention time. A C18 (octadecyl-silica) column is the most common choice for this type of analysis due to its strong hydrophobic retention capabilities.[5]

Critical Role of Mobile Phase pH

The phenolic hydroxyl group on this compound is weakly acidic. At a pH above its pKa, the hydroxyl group will deprotonate, leading to an anionic species. This ionization can cause significant peak tailing and poor reproducibility due to interactions with residual, un-capped silanol groups on the silica support of the stationary phase. To ensure a single, non-ionized form of the analyte and promote sharp, symmetrical peaks, the mobile phase must be acidified. The addition of a small amount of an acid, such as phosphoric or formic acid, maintains a low pH (typically 2-3), suppressing the ionization of the phenol.[5][6]

Wavelength Selection for UV Detection

Phenolic compounds are excellent chromophores and exhibit strong absorbance in the ultraviolet (UV) region, making UV detection a suitable choice.[5] A Diode Array Detector (DAD) is highly recommended during method development to acquire the full UV spectrum of the analyte and determine the wavelength of maximum absorbance (λ-max). This ensures the highest sensitivity for quantification. For many phenolic compounds, a wavelength of approximately 280 nm provides a robust signal.[7][8][9]

Experimental Workflow Overview

The following diagram outlines the complete analytical workflow, from initial sample handling to the final, validated result.

workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Processing & Validation prep_std Prepare Stock & Calibration Standards instrument_setup HPLC System Equilibration prep_std->instrument_setup prep_sample Prepare Sample Solution prep_sample->instrument_setup sequence Build & Run Sequence (Standards & Samples) instrument_setup->sequence data_acq Data Acquisition (Chromatograms) sequence->data_acq integration Peak Integration & Identification data_acq->integration calibration Generate Calibration Curve (R² > 0.999) integration->calibration quant Quantify Analyte in Samples calibration->quant validation Perform Method Validation (ICH Q2(R2)) quant->validation report Generate Final Report validation->report

Caption: Overall analytical workflow for this compound analysis.

Materials and Instrumentation

CategoryItem
Instrumentation HPLC system with quaternary or binary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis Detector.
Chromatography C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chemicals This compound reference standard (>99% purity)
Acetonitrile (HPLC Grade)
Water (HPLC Grade or Type I Ultrapure)
Phosphoric Acid (85%, Analytical Grade)
Labware Analytical balance, volumetric flasks (Class A), pipettes, 2 mL HPLC vials with caps, 0.45 µm syringe filters.

Detailed Protocols

Protocol I: Preparation of Solutions

Mobile Phase Preparation (Mobile Phase A: 0.1% H₃PO₄ in Water; Mobile Phase B: Acetonitrile)

  • Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly and degas before use.

  • Mobile Phase B: Use HPLC-grade acetonitrile directly. Degas before use.

Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix thoroughly. This is the Stock Solution.

Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL)

  • Label six 10 mL volumetric flasks.

  • Perform serial dilutions from the Stock Solution using acetonitrile as the diluent to prepare the calibration standards.

  • Transfer the final solutions to HPLC vials for analysis.

Sample Preparation

  • Accurately weigh the sample matrix expected to contain this compound.

  • Dissolve the sample in a known volume of acetonitrile. The target concentration should fall within the calibration range.

  • Vortex and sonicate to ensure complete extraction of the analyte.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

Protocol II: HPLC Method Parameters
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 60% A, 40% B 2-12 min: 60% A -> 20% A 12-15 min: 20% A, 80% B 15.1-18 min: 60% A, 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 280 nm
Run Time 18 minutes

Method Validation Protocol (ICH Q2(R2) Framework)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] The following protocols are based on the ICH guidelines.[3][10]

validation Method Validated Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision->Accuracy

Caption: Interrelationship of core HPLC method validation parameters.

5.1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components).

  • Protocol:

    • Inject a blank (diluent) to check for interfering peaks at the analyte's retention time.

    • Inject a placebo (sample matrix without the analyte) to assess interference from excipients.

    • Inject the analyte standard.

    • Use the DAD to perform peak purity analysis on the analyte peak from a sample chromatogram.

  • Acceptance Criteria: No significant interfering peaks at the retention time of the analyte. The peak purity index should be > 0.99.

5.2. Linearity & Range:

  • Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Prepare and inject at least five calibration standards over the desired range (e.g., 1-100 µg/mL).

    • Construct a calibration curve by plotting the peak area versus the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999.

5.3. Accuracy (% Recovery):

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Perform a spike-recovery study. Spike a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5.4. Precision (%RSD):

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate preparations of a standard at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results.

  • Acceptance Criteria: %RSD should be ≤ 2.0%.

5.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol:

    • Calculate based on the Standard Deviation of the Response and the Slope of the calibration curve:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ must be verified by analyzing a standard at the calculated concentration and demonstrating acceptable precision and accuracy.

Summary of Expected Validation Data

Validation ParameterSpecificationExpected Result
Specificity No interference at analyte RTPass
Linearity (R²) ≥ 0.999> 0.999
Range 1 - 100 µg/mLVerified
Accuracy (% Recovery) 98.0 - 102.0%Within limits
Precision (%RSD)
Repeatability≤ 2.0%< 1.0%
Intermediate Precision≤ 2.0%< 1.5%
LOQ -e.g., ~0.5 µg/mL
LOD -e.g., ~0.15 µg/mL

Conclusion

The RP-HPLC method described in this application note provides a selective, linear, accurate, and precise procedure for the quantitative analysis of this compound. The detailed explanation of the method development rationale empowers the analyst to understand the critical parameters, while the step-by-step protocols for analysis and validation ensure straightforward implementation. This method is well-suited for routine quality control testing, stability studies, and various research applications where reliable quantification of this compound is required.

References

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Application Note: High-Resolution GC-MS Profiling of 4-Bromo-2,6-dimethylphenol and Its Reaction Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 4-bromo-2,6-dimethylphenol and its potential reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a crucial intermediate in the synthesis of various high-value chemicals, including pharmaceuticals and advanced materials.[1] Undesired byproducts, which can arise during synthesis, purification, or degradation, may impact product purity, efficacy, and safety. This document outlines detailed protocols for sample preparation, GC-MS analysis, and data interpretation, underpinned by an understanding of the potential chemical transformations of the target molecule. The methodologies presented are designed to provide researchers, quality control analysts, and drug development professionals with a robust system for identifying and characterizing these critical process-related impurities.

Introduction: The Chemistry of this compound and the Imperative for Byproduct Analysis

This compound serves as a versatile building block in organic synthesis. The strategic placement of the bromine atom at the para position and the methyl groups ortho to the hydroxyl group dictates its reactivity.[2] The phenolic hydroxyl group is a nucleophile and can be a site for etherification. The aromatic ring is activated towards electrophilic substitution, though the existing substituents will direct incoming groups. The bromine atom itself is a leaving group in various cross-coupling reactions but can also be removed under reductive conditions.

The formation of byproducts is an inherent challenge in chemical synthesis. In the context of this compound, these can originate from several pathways:

  • Incomplete Bromination or Over-Bromination: During the synthesis of this compound from 2,6-dimethylphenol, incomplete reaction can leave residual starting material. Conversely, the use of excess brominating agents can lead to the formation of di- or even tri-brominated species. The hydroxyl group of phenols is a strong activating group, making the aromatic ring susceptible to further electrophilic substitution.[3]

  • Oxidative Processes: Phenols are susceptible to oxidation, which can be initiated by air, light, or oxidizing reagents. This can lead to the formation of colored impurities, such as benzoquinones, or through radical coupling, result in dimeric structures like polybrominated diphenyl ethers (OH-PBDEs) or biphenyls (OH-PBBs).[4][5]

  • Reductive Debromination: In the presence of reducing agents or certain catalysts, hydrodehalogenation can occur, leading to the loss of the bromine atom and the formation of 2,6-dimethylphenol.[6]

  • Side Reactions from Reagents: Impurities in starting materials or side reactions involving solvents and reagents can also contribute to the final impurity profile.

A thorough understanding and robust analytical methodology are therefore essential for controlling the quality of this compound and ensuring the integrity of downstream processes. GC-MS, with its high separation efficiency and definitive identification capabilities, is the technique of choice for this analytical challenge.[7]

Potential Reaction Pathways and Byproducts

The primary byproducts of concern in the synthesis and handling of this compound are illustrated below. Understanding these potential transformations is key to developing a targeted analytical method.

Reaction_Byproducts cluster_start Starting Material / Reactants cluster_main Target Compound cluster_byproducts Potential Byproducts 2,6-Dimethylphenol 2,6-Dimethylphenol Unreacted 2,6-Dimethylphenol Unreacted 2,6-Dimethylphenol 2,6-Dimethylphenol->Unreacted 2,6-Dimethylphenol Incomplete Reaction Bromine Bromine This compound This compound Bromine->this compound 2,4-Dibromo-2,6-dimethylphenol 2,4-Dibromo-2,6-dimethylphenol This compound->2,4-Dibromo-2,6-dimethylphenol Over-bromination 2,6-Dimethyl-p-benzoquinone 2,6-Dimethyl-p-benzoquinone This compound->2,6-Dimethyl-p-benzoquinone Oxidation Polybrominated Dimers (OH-PBDEs/OH-PBBs) Polybrominated Dimers (OH-PBDEs/OH-PBBs) This compound->Polybrominated Dimers (OH-PBDEs/OH-PBBs) Oxidative Coupling 2,4,6-Tribromophenol 2,4,6-Tribromophenol 2,4-Dibromo-2,6-dimethylphenol->2,4,6-Tribromophenol Further Bromination

Caption: Potential reaction pathways leading to byproducts from this compound.

Experimental Protocols

Materials and Reagents
  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane (all HPLC or GC grade).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standards: this compound (≥99% purity), 2,6-Dimethylphenol, 2,4,6-Tribromophenol (as representative brominated byproduct).

  • Internal Standard (IS): 2,4-Dibromophenol or a deuterated analog of the target analyte.

  • Other: Anhydrous Sodium Sulfate, 0.1 M Hydrochloric Acid, Saturated Sodium Bicarbonate solution.

Sample Preparation Protocol

The phenolic hydroxyl group can lead to peak tailing in GC analysis. Derivatization to a less polar silyl ether is highly recommended for improved peak shape and reproducibility.[8][9]

  • Sample Weighing: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Internal Standard Spiking: Transfer 100 µL of the sample solution to a 2 mL autosampler vial. Add 10 µL of the internal standard solution (e.g., 1 mg/mL 2,4-dibromophenol in DCM).

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.

  • Derivatization (Silylation): To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.

GC-MS Instrumentation and Conditions

The following conditions are a starting point and should be optimized for the specific instrument and column used.

Parameter Condition Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic separation.
Injector Split/SplitlessSplitless mode is used for trace analysis to ensure maximum transfer of analytes to the column.
Injector Temperature 270 °CEnsures rapid volatilization of the derivatized analytes without thermal degradation.
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good separation efficiency.
GC Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA low-polarity 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of semi-volatile compounds.[7]
Oven Program Initial: 80 °C, hold 2 minAllows for focusing of the analytes at the head of the column.
Ramp 1: 10 °C/min to 200 °CSeparates the lower-boiling point compounds.
Ramp 2: 20 °C/min to 300 °C, hold 5 minElutes the higher-boiling point and dimeric byproducts.
Mass Spectrometer Agilent 5977B MSD or equivalentProvides sensitive detection and mass spectral information for identification.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI)Hard ionization technique that produces reproducible and information-rich fragmentation patterns.[10]
Electron Energy 70 eVStandard energy for EI, leading to extensive fragmentation and library-searchable spectra.
Scan Range m/z 40-550Covers the expected mass range of the parent compound and its byproducts.
Workflow Visualization

GCMS_Workflow Start Sample Weighing & Dilution IS Internal Standard Spiking Start->IS Evap Solvent Evaporation (N2) IS->Evap Deriv Silylation with BSTFA Evap->Deriv Heat Reaction at 70°C Deriv->Heat GC_Inject GC Injection Heat->GC_Inject GC_Sep Chromatographic Separation (DB-5ms column) GC_Inject->GC_Sep MS_Ion EI Ionization & Fragmentation GC_Sep->MS_Ion MS_Detect Mass Detection (m/z 40-550) MS_Ion->MS_Detect Data_Analysis Data Analysis (Peak Integration & Library Search) MS_Detect->Data_Analysis Report Reporting Results Data_Analysis->Report

Caption: General experimental workflow for the GC-MS analysis of this compound.

Data Analysis and Interpretation

Identification of Byproducts

Identification of byproducts is achieved by a combination of retention time data and mass spectral interpretation.

  • Retention Time: Under the specified GC conditions, compounds will elute in order of increasing boiling point and decreasing polarity. We expect the following elution order: 2,6-dimethylphenol (TMS ether) < this compound (TMS ether) < 2,4-dibromo-2,6-dimethylphenol (TMS ether) < dimeric products.

  • Mass Spectra: The key to identifying brominated compounds is the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio).[11]

    • One Bromine Atom: A compound or fragment containing one bromine atom will exhibit a pair of peaks (M and M+2) of nearly equal intensity.

    • Two Bromine Atoms: A compound or fragment with two bromine atoms will show a characteristic 1:2:1 isotopic cluster (M, M+2, M+4).[11][12]

Expected Mass Spectral Data

The table below summarizes the expected key ions for the target analyte and its potential byproducts after silylation with BSTFA. The molecular weight of the TMS group is 72 Da (Si(CH3)3).

Compound Structure Molecular Ion (M+) of TMS Derivative (m/z) Key Fragment Ions (m/z) Comments
2,6-Dimethylphenol C8H10O194179 ([M-CH3]+), 122Loss of a methyl group from the TMS moiety is a characteristic fragmentation.
This compound C8H9BrO272/274 (1:1)257/259 ([M-CH3]+), 200/202Shows the characteristic M/M+2 pattern for one bromine atom.
2,4-Dibromo-2,6-dimethylphenol C8H8Br2O350/352/354 (1:2:1)335/337/339 ([M-CH3]+), 278/280/282Shows the characteristic M/M+2/M+4 pattern for two bromine atoms.[11]
2,6-Dimethyl-p-benzoquinone C8H8O2136108 ([M-CO]+), 93, 65Does not derivatize with BSTFA. Loss of carbon monoxide is a typical fragmentation for quinones.

Method Validation and Trustworthiness

To ensure the reliability of this analytical method, a validation should be performed in accordance with ICH guidelines.[13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the chromatographic separation of all potential byproducts.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte. Calibration curves with R2 ≥ 0.998 are typically achieved.[13][14]

  • Accuracy and Precision: Accuracy (recovery) should be within 80-120%, and precision (RSD) should be ≤15%.[13][14]

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

The use of an internal standard is a critical component of a self-validating system, as it corrects for variations in sample preparation, injection volume, and instrument response, thereby enhancing the accuracy and precision of the results.[4]

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable framework for the identification and analysis of this compound and its process-related byproducts. By combining a streamlined derivatization protocol with high-resolution chromatographic separation and mass spectrometric detection, this method allows for the confident characterization of impurities arising from over-bromination, oxidation, and incomplete reactions. The principles of mass spectral interpretation, particularly the recognition of bromine's isotopic signature, are key to the successful identification of unknown byproducts. This guide serves as an essential tool for scientists and professionals dedicated to ensuring the quality and purity of this important chemical intermediate.

References

  • Weidlich, T., et al. (2013). Debromination of 2,4,6-tribromophenol coupled with biodegradation. Central European Journal of Chemistry.
  • Gan, W., et al. (2013). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Environmental Science & Technology.
  • Stancu, M. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI.
  • Kladar, N., et al. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. ResearchGate.
  • Gavrilin, M.V., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health (NIH).
  • M-D. L. de Castro, et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC.
  • El-Sheikh, A. H., et al. (2006). GC/MS Determination of Phenolic Compounds in Soil Samples Using Soxhlet Extraction and Derivatization Techniques. J-Stage.
  • Organic Syntheses. (n.d.). Bromination of 2-Octynoic Acid.
  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
  • ResearchGate. (2025). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway.
  • Khan Academy. (n.d.). Bromination of Phenols.
  • PubChem. (n.d.). This compound.
  • Curran, T. P., et al. (2016). Introducing Aliphatic Substitution with a Discovery Experiment Using Competing Electrophiles. Journal of Chemical Education.
  • Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube.
  • ResearchGate. (2025). Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions.
  • Haynes, C. G., et al. (1956). The Oxidation of Monohydric Phenols by Alkaline Ferricyanide. Sciencemadness.org.
  • Dr. Perygin. (2020). GCMS 3 Fragmentation Patterns. YouTube.
  • ResearchGate. (2025). THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS.
  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation.
  • Organic Syntheses. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE.
  • Fisher Scientific. (n.d.). This compound, 99%.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of this compound in Modern Chemical Synthesis.
  • PubMed. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples.
  • ResearchGate. (n.d.). Use of fluidized bed reactor in 2,6-dimethylphenol synthesis.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

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Anwendungsleitfaden: Optimierte Derivatisierung von 4-Brom-2,6-dimethylphenol für die quantitative GC-Analyse

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von: Dr. Eva Schmidt, Senior Application Scientist

Datum: 10. Januar 2026

Einleitung und Zielsetzung

4-Brom-2,6-dimethylphenol ist eine chemische Verbindung, die in verschiedenen industriellen Prozessen als Zwischenprodukt oder als Abbauprodukt von bromierten Flammschutzmitteln auftreten kann.[1] Die genaue quantitative Analyse dieser Verbindung ist für die Qualitätskontrolle, Umweltüberwachung und toxikologische Studien von entscheidender Bedeutung.

Die direkte Analyse von Phenolen mittels Gaschromatographie (GC) ist oft problematisch.[2] Die polare Hydroxylgruppe (-OH) neigt zu unerwünschten Wechselwirkungen mit aktiven Stellen in der GC-Säule, was zu asymmetrischen Peaks (Tailing) und einer verminderten Empfindlichkeit führt.[2] Die Derivatisierung ist ein entscheidender Schritt in der Probenvorbereitung, um diese Probleme zu überwinden.[3] Durch die Umwandlung der polaren -OH-Gruppe in eine weniger polare, flüchtigere Gruppe wird die thermische Stabilität erhöht und die chromatographische Leistung erheblich verbessert.[2][3]

Dieser Anwendungsleitfaden beschreibt zwei robuste und validierte Protokolle zur Derivatisierung von 4-Brom-2,6-dimethylphenol – Silylierung und Acetylierung – und bietet detaillierte methodische Parameter für die anschließende GC-Analyse.

Grundprinzip der Derivatisierung

Die Derivatisierung zielt darauf ab, den aktiven Wasserstoff der phenolischen Hydroxylgruppe durch eine unpolare Schutzgruppe zu ersetzen.[3] Dies reduziert die Polarität des Moleküls, erhöht seinen Dampfdruck und minimiert Wasserstoffbrückenbindungen, was zu schärferen und symmetrischeren Peaks im Chromatogramm führt.

  • Silylierung: Hierbei wird die -OH-Gruppe in einen Trimethylsilylether (TMS-Ether) umgewandelt. Reagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) sind hierfür hocheffektiv.[3][4][5]

  • Acetylierung: Bei dieser Methode wird die -OH-Gruppe mit einem Acetylierungsreagenz, typischerweise Essigsäureanhydrid, zu einem Ester umgesetzt.

Die Wahl der Methode hängt von der Probenmatrix, den verfügbaren Reagenzien und den spezifischen Anforderungen der Analyse ab.

Methodenauswahl: Silylierung vs. Acetylierung

Beide Methoden sind für die Derivatisierung von 4-Brom-2,6-dimethylphenol gut geeignet. Die folgende Tabelle fasst die wichtigsten Merkmale zusammen, um eine fundierte Entscheidung zu ermöglichen.

KriteriumSilylierung (mit BSTFA)Acetylierung (mit Essigsäureanhydrid)
Reaktionsgeschwindigkeit Sehr schnell, oft innerhalb von Minuten bei Raumtemperatur oder leichtem Erwärmen.[5]Moderat, erfordert oft Erwärmen (z.B. 60-80 °C) für 30-60 Minuten und einen Katalysator.
Stabilität des Derivats TMS-Ether sind sehr feuchtigkeitsempfindlich und können leicht hydrolysieren.Acetyl-Ester sind deutlich stabiler gegenüber Feuchtigkeit.
Reagenzien & Nebenprodukte BSTFA ist hochreaktiv; die Nebenprodukte sind flüchtig und stören die Analyse in der Regel nicht.[3]Essigsäureanhydrid ist kostengünstig; erfordert oft einen basischen Katalysator (z.B. Pyridin, K₂CO₃), der entfernt werden muss.
Anwendungsbereich Sehr breites Anwendungsspektrum für viele polare funktionelle Gruppen.[3]Sehr spezifisch für Hydroxyl- und Amingruppen.
Empfehlung Ideal für schnelle Analysen in einer kontrollierten, wasserfreien Umgebung.Empfohlen für komplexere Matrices oder wenn eine höhere Stabilität des Derivats erforderlich ist.

Detaillierte Versuchsprotokolle

Protokoll 1: Silylierung mit BSTFA + 1% TMCS

Diese Methode ist schnell und effizient und nutzt BSTFA als Silylierungsmittel und Trimethylchlorsilan (TMCS) als Katalysator, um die Reaktivität zu erhöhen.

Benötigte Materialien:

  • Probe, die 4-Brom-2,6-dimethylphenol in einem aprotischen Lösungsmittel (z.B. Aceton, Hexan, Toluol) enthält

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamid) mit 1% TMCS (Trimethylchlorsilan)

  • Heizblock oder Wasserbad

  • GC-Vials (2 mL) mit Septumkappen

  • Mikrospritzen

Schritt-für-Schritt-Protokoll:

  • Probenvorbereitung: Eine bekannte Menge der Probe (z.B. 100 µL) in ein sauberes, trockenes GC-Vial überführen. Falls die Probe in einem protischen Lösungsmittel (z.B. Methanol) gelöst ist, muss dieses zuerst unter einem sanften Stickstoffstrom vollständig abgedampft werden.

  • Reagenz-Zugabe: 100 µL des Silylierungsreagenzes (BSTFA + 1% TMCS) in das Vial geben.

    • Begründung: Ein Überschuss des Reagenzes stellt eine vollständige und schnelle Umsetzung sicher.[4][5] Aceton hat sich als Lösungsmittel erwiesen, das die Reaktionsgeschwindigkeit drastisch erhöht.[5]

  • Reaktion: Das Vial sofort verschließen und kräftig schütteln (vortexen) für ca. 30 Sekunden. Anschließend für 30 Minuten bei 70 °C im Heizblock inkubieren.

  • Abkühlen: Das Vial auf Raumtemperatur abkühlen lassen.

  • Analyse: Die Probe ist nun bereit für die Injektion in den GC. Typischerweise wird 1 µL der derivatisierten Lösung injiziert.

Diagramm des Silylierungs-Workflows:

SilylationWorkflow cluster_prep Probenvorbereitung cluster_reaction Derivatisierung A 1. Probe in GC-Vial geben B 2. Lösungsmittelgggf. abdampfen A->B falls protisch C 3. BSTFA + 1% TMCS hinzufügen (100 µL) B->C D 4. Verschließen & Vortexen C->D E 5. Inkubation (70°C, 30 min) D->E F 6. Abkühlen auf Raumtemperatur E->F G 7. GC-Analyse F->G

Abbildung 1: Workflow für die Silylierungs-Derivatisierung.

Protokoll 2: Acetylierung mit Essigsäureanhydrid

Diese klassische Methode liefert stabile Derivate und ist besonders robust.

Benötigte Materialien:

  • Probe, die 4-Brom-2,6-dimethylphenol enthält

  • Essigsäureanhydrid

  • Katalysator: Kaliumcarbonat (K₂CO₃, wasserfrei) oder Pyridin

  • Lösungsmittel: z.B. Toluol oder Ethylacetat

  • Heizblock oder Wasserbad

  • GC-Vials (2 mL)

  • Zentrifuge (optional)

Schritt-für-Schritt-Protokoll:

  • Probenvorbereitung: 100 µL der Probelösung in ein GC-Vial geben. Bei wässrigen Proben muss eine Flüssig-Flüssig-Extraktion in ein geeignetes organisches Lösungsmittel (z.B. Ethylacetat) vorausgehen.

  • Reagenz-Zugabe: 50 µL Essigsäureanhydrid und eine Spatelspitze (ca. 10-20 mg) wasserfreies K₂CO₃ als Katalysator hinzufügen.

    • Begründung: K₂CO₃ wirkt als Base, um das phenolische Proton zu deprotonieren, was die nukleophile Attacke auf das Essigsäureanhydrid erleichtert und die Reaktion beschleunigt.

  • Reaktion: Das Vial fest verschließen und für 60 Minuten bei 80 °C im Heizblock erhitzen. Zwischendurch mehrmals schütteln.

  • Aufarbeitung: Das Vial auf Raumtemperatur abkühlen lassen. Der feste Katalysator setzt sich am Boden ab.

  • Analyse: Vorsichtig 1 µL aus dem Überstand entnehmen und in den GC injizieren. Es ist darauf zu achten, dass kein fester K₂CO₃ aufgesaugt wird.

Chemische Reaktionsgleichung der Acetylierung:

AcetylationReaction cluster_reactants Edukte cluster_products Produkte phenol 4-Brom-2,6-dimethylphenol plus1 + anhydride Essigsäureanhydrid catalyst Katalysator (K₂CO₃) 80°C anhydride->catalyst reagiert mit ester 4-Brom-2,6-dimethylphenylacetat plus2 + acid Essigsäure catalyst->ester bildet

Abbildung 2: Reaktionsschema der Acetylierung.

GC-Methodenparameter und erwartete Ergebnisse

Die folgenden Parameter dienen als Ausgangspunkt und sollten für das spezifische GC-System optimiert werden.

ParameterEmpfohlene EinstellungBegründung
GC-Säule Agilent DB-5ms (oder äquivalent), 30 m x 0.25 mm ID, 0.25 µm FilmdickeDie 5% Phenyl-Methylpolysiloxan-Phase bietet eine ausgezeichnete Trennleistung für ein breites Spektrum an Analyten, einschließlich der hier erzeugten Derivate.[6]
Trägergas Helium oder Wasserstoff, konstanter Fluss ca. 1.2 mL/minGewährleistet eine optimale Trenneffizienz.
Injektor Splitless, Temperatur: 280 °CEine hohe Temperatur stellt die vollständige und schnelle Verdampfung der Derivate sicher.
Ofenprogramm Start bei 80 °C (1 min halten), dann mit 15 °C/min auf 280 °C, 5 min haltenEin Temperaturgradient ist notwendig, um eine gute Trennung von Lösungsmitteln, Nebenprodukten und dem Zielderivat zu erreichen.
Detektor (MS) Transferline: 280 °C, Ionenquelle: 230 °C, Quadrupol: 150 °C, Scan-Modus (m/z 50-450) oder SIMMassenspektrometrie (MS) ermöglicht eine eindeutige Identifizierung und Quantifizierung. Der SIM-Modus erhöht die Empfindlichkeit.
Detektor (FID) Temperatur: 300 °CEin Flammenionisationsdetektor (FID) ist eine robuste und kostengünstige Alternative für die quantitative Analyse, wenn keine Strukturaufklärung erforderlich ist.

Erwartete Ergebnisse: Nach der Derivatisierung wird das 4-Brom-2,6-dimethylphenol-Derivat eine deutlich kürzere Retentionszeit und eine schärfere Peakform im Vergleich zur underivatisierten Verbindung aufweisen. Das Massenspektrum des TMS-Derivats wird ein charakteristisches Molekülion und Fragmente zeigen, die auf den Verlust von Methylgruppen (-15 Da) zurückzuführen sind. Das Acetyl-Derivat wird ebenfalls ein klares Molekülion aufweisen.

Troubleshooting und Experten-Tipps

  • Problem: Keine oder niedrige Derivatausbeute.

    • Ursache & Lösung (Silylierung): Anwesenheit von Wasser. Stellen Sie sicher, dass alle Glasgeräte absolut trocken sind und verwenden Sie wasserfreie Lösungsmittel.[3] Das Abdampfen der Probe vor der Reagenzzugabe ist entscheidend.

    • Ursache & Lösung (Acetylierung): Katalysator inaktiv oder unzureichende Reaktionstemperatur/-zeit. Verwenden Sie frisch getrocknetes K₂CO₃ und stellen Sie sicher, dass die Temperatur während der gesamten Inkubationszeit gehalten wird.

  • Problem: Zusätzliche Peaks im Chromatogramm.

    • Ursache & Lösung: Verunreinigungen in den Reagenzien oder Nebenreaktionen. Führen Sie immer einen Reagenzienblindwert mit. Überschüssiges Silylierungsreagenz kann zu Peaks im vorderen Teil des Chromatogramms führen.[3]

  • Instrumentenpflege:

    • Bei wiederholter Injektion von Silylierungsreagenzien können sich Siliziumdioxid-Ablagerungen im GC-Inlet bilden. Es wird empfohlen, den Inlet-Liner regelmäßig zu wechseln, um eine optimale Leistung zu gewährleisten.[3]

Referenzen

  • Lee, J., Park, J., & Lee, H. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Analytical Chemistry, 73(13), 3089-95. [Link]

  • Park, J. et al. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. ResearchGate. [Link]

  • Phenomenex, Inc. (n.d.). Derivatisierung für die Gaschromatographie. Phenomenex. [Link]

  • Gruber, L. (2015). Entwicklung einer Multimethode zur simultanen Bestimmung von verschiedenen organischen Kontaminanten in Wasser mittels GC/MS. Universitätsbibliothek Graz. [Link]

  • Kolbe, N. (2008). ANALYSE VON PHENOLEN IN KOMPLEXEN MATRICES NACH DERIVATISIERUNG ZU FERROCENESTERN. Dissertation, Universität Münster. [Link]

  • Morville, S. et al. (2018). General derivatization mechanism for phenol with MTBSTFA. ResearchGate. [Link]

  • Wenzel, K.-D. (2001). Entwicklung und Anwendung von GC/MS-Methoden zum Nachweis phenolischer Xenoestrogene sowie natürlicher und synthetischer Estrogene. Dissertation, Technische Universität Berlin. [Link]

  • Autorenkollektiv. (1976). II. Analytik von Phenolen. In Methoden der organischen Chemie (Houben-Weyl), Bd. VI/1c, Phenole, Teil 2. [Link]

  • Agilent Technologies, Inc. (n.d.). Auswahlhilfe für Agilent J&W GC-Säulen. Agilent Technologies. [Link]

  • Lernhelfer.de. (n.d.). Eigenschaften und Verwendung von Phenol und seinen Derivaten. Lernhelfer. [Link]

  • Traa, Y. (1999). Acylierung aromatischer Verbindungen an zeolithischen Katalysatoren im Rieselbettreaktor. Dissertation, Universität Stuttgart. [Link]

  • ResearchGate. (n.d.). Bestimmung von Nitrophenolen mittels GC und GC-MS nach einer Derivatisierung mit Diazomethan. ResearchGate. [Link]

  • Eurofins Deutschland. (2023). Analyse von bromierten Flammschutzmitteln in Lebensmitteln. Eurofins. [Link]

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Application Notes and Protocols for the Utilization of 4-Bromo-2,6-dimethylphenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-2,6-dimethylphenol

This compound is a highly versatile and strategically important building block in modern organic synthesis. Its structure, featuring a reactive bromine atom at the para position, a nucleophilic hydroxyl group, and two sterically hindering methyl groups ortho to the hydroxyl, offers a unique combination of reactivity and selectivity. This trifunctional scaffold allows for sequential and controlled modifications, making it an invaluable precursor for a diverse array of complex molecules, from advanced polymers to pharmacologically active compounds.

The steric hindrance provided by the flanking methyl groups influences the reactivity of the phenolic hydroxyl group and can direct the regioselectivity of certain reactions. The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. The phenolic hydroxyl group, in turn, can be engaged in etherification, esterification, or can modulate the electronic properties of the aromatic ring.

These application notes provide a comprehensive guide for researchers, medicinal chemists, and materials scientists on the effective utilization of this compound. We will delve into its application in cornerstone synthetic transformations, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 2374-05-2[2]
Molecular Formula C₈H₉BrO[2]
Molecular Weight 201.06 g/mol [1]
Appearance White to off-white crystalline solid[3]
Melting Point 72-81 °C
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[3][4]
SMILES CC1=CC(Br)=CC(C)=C1O[1]
InChIKey ZLVFYUORUHNMBO-UHFFFAOYSA-N[2]

Spectroscopic Characterization: The identity and purity of this compound can be confirmed by standard spectroscopic methods. The proton NMR spectrum will typically show a singlet for the phenolic proton, a singlet for the two equivalent aromatic protons, and a singlet for the six equivalent methyl protons.

Core Synthetic Applications and Protocols

Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerhouse in C-C bond formation, enabling the synthesis of biaryl compounds that are prevalent in pharmaceuticals and organic materials.[5] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the C4 position.

Causality in Experimental Design: The choice of catalyst, ligand, and base is critical for achieving high yields, especially with a sterically hindered substrate. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the palladium(0) catalyst to the aryl bromide and to promote the reductive elimination step.[6] The base is crucial for the transmetalation step of the catalytic cycle.[7]

Protocol 1: Synthesis of 4'-Methoxy-3,5-dimethyl-[1,1'-biphenyl]-4-ol

This protocol details the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed toluene and water in a 4:1 ratio to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4'-methoxy-3,5-dimethyl-[1,1'-biphenyl]-4-ol.

Data Presentation: Survey of Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>90 (expected)
24-Acetylphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane/H₂O95>85 (expected)
33-Pyridinylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane110>80 (expected)

Note: Yields are estimated based on typical Suzuki-Miyaura reactions of similar aryl bromides and may require optimization.

Visualization of Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: This compound Arylboronic Acid Base (e.g., K₂CO₃) B Add Catalyst System: Pd(OAc)₂ Ligand (e.g., PPh₃) A->B C Add Degassed Solvents: Toluene/Water B->C D Heat under Inert Atmosphere (90 °C) C->D E Monitor Progress (TLC, GC-MS) D->E F Cool & Dilute (Ethyl Acetate) E->F G Aqueous Wash (Water, Brine) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Biaryl Product I->J

Caption: Workflow for Suzuki-Miyaura coupling.

Copper-Catalyzed Ullmann Condensation: Crafting Diaryl Ethers

The Ullmann condensation is a classic and reliable method for the synthesis of diaryl ethers, a structural motif present in numerous natural products and pharmaceuticals.[8] This copper-catalyzed reaction couples an aryl halide with a phenol.[9] this compound can serve as the aryl halide component, reacting with various phenols to generate sterically hindered diaryl ethers.

Causality in Experimental Design: Traditional Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper).[8] Modern protocols utilize catalytic amounts of a copper(I) source, often in the presence of a ligand such as an amine or a β-diketone, which enhances the solubility and reactivity of the copper catalyst. The choice of a high-boiling polar aprotic solvent like DMF or NMP is typical to ensure the reactants remain in solution at the required temperatures. A strong base is necessary to deprotonate the phenol, forming the active nucleophile.

Protocol 2: Synthesis of 2,6-Dimethyl-4-(phenoxy)phenol

This protocol describes the Ullmann-type coupling of this compound with phenol.

Materials:

  • This compound (1.0 equiv)

  • Phenol (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, phenol, copper(I) iodide, and cesium carbonate.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add anhydrous DMF and N,N'-dimethylethylenediamine via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is generally complete within 24-48 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired diaryl ether.

Visualization of Ullmann Condensation Catalytic Cycle

Ullmann_Cycle CuI Cu(I)X Intermediate1 [Cu(I)OAr']⁻ CuI->Intermediate1 ArOH Ar'OH ArOH->Intermediate1 + Base Base Base ArBr ArBr Intermediate2 Cu(III)(Ar)(OAr')X Product Ar-O-Ar' Intermediate1->Intermediate2 + ArBr (Oxidative Addition) Intermediate2->CuI + CuX Intermediate2->Product (Reductive Elimination)

Caption: Proposed catalytic cycle for Ullmann condensation.

Precursor for Poly(phenylene oxide) (PPO) Polymers

Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) is a high-performance thermoplastic with excellent thermal stability, dimensional stability, and dielectric properties.[10] While PPO is typically synthesized via the oxidative coupling of 2,6-dimethylphenol, this compound can be utilized in polymerization schemes to introduce specific functionalities or to control polymer molecular weight.[11] For instance, it can act as a chain initiator in phase-transfer catalyzed polymerization, leading to PPO with a defined end-group.[11]

Conceptual Workflow: PPO Synthesis using this compound as an Initiator

The polymerization of 4-halo-2,6-dimethylphenols can proceed via a halogen displacement mechanism to yield PPO.[11] In a phase-transfer catalyzed system, this compound can initiate the polymerization of 2,6-dimethylphenol, resulting in polymers with a terminal phenolic group.

Visualization of PPO Synthesis Initiation

PPO_Initiation A This compound (Initiator) C Phase Transfer Catalyst + Oxidative Coupling Conditions A->C B 2,6-Dimethylphenol (Monomer) B->C D Growing PPO Chain with Phenolic End-Group C->D E High Molecular Weight PPO D->E Propagation

Caption: PPO synthesis using a bromo-phenol initiator.

Building Block for Bioactive Molecules and Agrochemicals

The structural motifs derived from this compound are of significant interest in medicinal chemistry and agrochemical research. The biaryl and diaryl ether cores are common pharmacophores. The substitution pattern of this compound makes it a valuable starting material for the synthesis of novel anti-inflammatory agents, antioxidants, and other biologically active compounds.[3][12] For example, derivatives of 2,6-disubstituted phenols have been investigated for their anti-inflammatory properties.[12]

The synthetic strategies outlined above (Suzuki and Ullmann couplings) are directly applicable to the construction of libraries of compounds for biological screening. The ability to readily diversify the substituent at the C4 position allows for systematic structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

This compound is a robust and versatile chemical intermediate with a well-established role in organic synthesis. Its utility in forming key structural motifs such as biaryls and diaryl ethers, coupled with its application in polymer science, underscores its importance. The protocols and data presented herein provide a foundational guide for chemists to harness the synthetic potential of this valuable building block. Future research will undoubtedly continue to uncover new applications for this compound and its derivatives in the development of novel therapeutics, advanced materials, and innovative agrochemicals.

References

  • Percec, V., & Wang, J. H. (1990). Synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) with one 2,6-dimethylphenol chain end (PPO–OH) and with well-defined molecular weight by phase transfer catalyzed polymerization of this compound in the presence of either 2,4,6-trimethylphenol or 4-t-butyl-2,6-dimethylphenol as chain initiators. Journal of Polymer Science Part A: Polymer Chemistry, 28(4), 1059-1071.
  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.
  • Li, G., Wang, Y., & Zhang, W. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9(39), 22563–22567.
  • Li, G., Wang, Y., & Zhang, W. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9(39), 22563–22567.
  • Li, G., Wang, Y., & Zhang, W. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9(39), 22563–22567.
  • Freitag, J., Nüchter, M., & Stolle, A. (2005). Microwave assisted synthesis using catalysts on controlled pore glass carriers. Conference Paper.
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  • BenchChem. (2025). Application Notes and Protocols for Ullmann Condensation Reaction with Copper(I) Bromide. BenchChem Scientific Content.
  • Wikipedia. (n.d.). Ullmann condensation. In Wikipedia.
  • Sreedhar, B., & Kumar, K. R. (2009). A mild and efficient protocol for the phosphine-free Suzuki-Miyaura coupling reaction of aryl bromides with arylboronic acids has been developed which utilizes the commercially available 10% Pd/C (3.5 mol% Pd) in ethanol-water (1:1) and Na2CO3 at room temperature.
  • Hazari, N., & Hruszkewycz, D. P. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of chemical research, 51(5), 1194–1205.
  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
  • Akkurt, M., et al. (2012). Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Arabian Journal of Chemistry, 5(1), 101-108.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802.
  • Molander, G. A., & Trice, S. L. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. The Journal of organic chemistry, 77(19), 8678–8688.
  • Fisher Scientific. (n.d.). This compound, 99%.
  • CP Lab Safety. (n.d.). This compound, 25g, Each.
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  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Smith, G. B., et al. (1996). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 61(12), 4012–4019.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Powers, D. C., & Ritter, T. (2011). Catalytic Oxidative Coupling of Phenols and Related Compounds. Accounts of chemical research, 44(8), 691–700.
  • Yin, J., & Buchwald, S. L. (2002). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Journal of the American Chemical Society, 124(21), 6043–6048.
  • Yan, X.-X., et al. (2010). 4-Bromo-2-[(phenylimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 66(1), o135.
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  • Büyükgüngör, O., et al. (2017). Synthesis, structural characterization and computational studies of (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol. Journal of Molecular Structure, 1137, 583-594.
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  • da Silva, A. C., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105.
  • Preethi, B., et al. (2019). Synthesis, Characterization and Biological Studies on 4-Bromo-2-{(Z)-[(Furan-2-Ylmethyl) Imino]Methyl}Phenol Praseodymium Complex. Rasayan Journal of Chemistry, 12(3), 1455-1462.
  • LATTES, C., et al. (1992). Synthesis and antiinflammatory activity of 2,6-bis(1,1-dimethylethyl)
  • Mphahlele, M. J., & Maluleka, M. M. (2014). Selective oxidative para C–C dimerization of 2,6-dimethylphenol. Tetrahedron Letters, 55(30), 4158-4161.
  • Wang, C.-S., et al. (2016). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)
  • Mukherjee, J., & Samanta, S. (2009). The oxidative coupling polymerization of 2,6-dimethylphenol catalyzed by a μ-OCH 3-bridged dicopper(II) complex catalyst. Transition Metal Chemistry, 34(3), 321-326.
  • Li, N., et al. (2018). Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. Molecules (Basel, Switzerland), 23(12), 3232.
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  • Li, Y., et al. (2014). Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO)—A versatile starting polymer for proton conductive membranes (PCMs). Progress in Polymer Science, 39(3), 469-491.
  • Wang, C.-S., et al. (2016). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-2,6-dimethylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

Introduction

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group of 2,6-dimethylphenol is a strongly activating, ortho-, para- directing group. However, the two methyl groups at the 2 and 6 positions provide significant steric hindrance, which favors the electrophilic attack of bromine at the less hindered para position. While the synthesis is straightforward in principle, achieving high yield and purity can be challenging due to potential side reactions and purification difficulties. This guide will address common issues encountered during this synthesis and provide practical solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Potential Cause 1: Incomplete Reaction

  • Explanation: The reaction may not have proceeded to completion, leaving a significant amount of the starting material, 2,6-dimethylphenol, unreacted. This can be due to insufficient reaction time, low temperature, or a less reactive brominating agent.

  • Solution:

    • Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. A common mobile phase for this analysis is a mixture of hexane and ethyl acetate.

    • Increase reaction time: If the reaction is proceeding slowly, extend the reaction time.

    • Optimize temperature: While low temperatures are generally preferred for selectivity, a slight increase in temperature may be necessary to drive the reaction to completion. However, be cautious as higher temperatures can also lead to the formation of byproducts.

    • Choice of brominating agent: If using a mild brominating agent like N-bromosuccinimide (NBS), ensure the reaction conditions are suitable for its activation.

Potential Cause 2: Over-bromination

  • Explanation: The strong activating nature of the hydroxyl group can lead to the formation of di- and tri-brominated byproducts, particularly when using a highly reactive brominating agent like elemental bromine in a polar solvent.[1][2]

  • Solution:

    • Control stoichiometry: Use a stoichiometric amount of the brominating agent (1.0 to 1.1 equivalents) relative to the 2,6-dimethylphenol.

    • Slow addition: Add the brominating agent dropwise to the reaction mixture at a low temperature to maintain control over the reaction.

    • Solvent choice: Employ a non-polar solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) to disfavor over-bromination.[3] Polar solvents like water or acetic acid can enhance the reactivity of the phenol and lead to multiple substitutions.[3][4][5]

Potential Cause 3: Sub-optimal Work-up and Purification

  • Explanation: Significant product loss can occur during the work-up and purification steps. This can be due to the product's solubility in the aqueous phase during extraction or inefficient recovery during recrystallization or chromatography.

  • Solution:

    • Extraction: Ensure the pH of the aqueous layer is neutral or slightly acidic before extraction to keep the phenolic product in its protonated, less water-soluble form. Use a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate.

    • Recrystallization: Carefully select the recrystallization solvent. A common technique is to dissolve the crude product in a hot solvent in which it is highly soluble and then add a co-solvent in which it is less soluble to induce crystallization upon cooling. A mixture of ethanol and water can be effective.[6]

    • Column Chromatography: If recrystallization is ineffective, purify the product using column chromatography. A silica gel stationary phase with a hexane/ethyl acetate mobile phase can effectively separate the desired product from impurities.

Issue 2: Presence of Multiple Spots on TLC After Reaction

Potential Cause 1: Unreacted Starting Material and Over-brominated Products

  • Explanation: As discussed above, incomplete reaction and over-bromination are common culprits. On a TLC plate, you would typically see the starting material (2,6-dimethylphenol), the desired product (this compound), and potentially di-brominated byproducts.

  • Solution:

    • Optimize reaction conditions: Refer to the solutions for low yield to minimize the formation of these impurities from the outset.

    • Purification: If these impurities are already present, purification by column chromatography is the most effective method for separation.

Potential Cause 2: Formation of Isomeric Byproducts

  • Explanation: While the para position is strongly favored, a small amount of ortho-bromination can occur, leading to the formation of 2-bromo-4,6-dimethylphenol. The presence of two methyl groups at positions 2 and 6 makes this less likely, but it can still occur under certain conditions.

  • Solution:

    • Use a bulky brominating agent: Employing a sterically hindered brominating agent can further disfavor substitution at the already hindered ortho positions.

    • Careful purification: Isomeric byproducts can often be separated by careful column chromatography or fractional crystallization.

Experimental Protocol: A Reliable Method for the Synthesis of this compound

This protocol is designed to favor high selectivity for the mono-brominated product.

Materials:

  • 2,6-dimethylphenol

  • N-bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethylphenol (1 equivalent) in CCl₄ or CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve NBS (1.05 equivalents) in the same solvent and add it to the dropping funnel.

  • Add the NBS solution dropwise to the stirred solution of 2,6-dimethylphenol over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Frequently Asked Questions (FAQs)

Q1: Why is a non-polar solvent preferred for this reaction?

A1: The bromination of phenols is highly sensitive to the solvent used.[3] In polar solvents like water, phenol can ionize to form the more reactive phenoxide ion, which is highly activated towards electrophilic substitution and can lead to the formation of poly-brominated products.[4][5] Non-polar solvents, such as CCl₄ or CH₂Cl₂, do not promote this ionization, thus reducing the reactivity of the aromatic ring and favoring mono-substitution.[3]

Q2: What is the role of the two methyl groups in 2,6-dimethylphenol?

A2: The two methyl groups at the ortho positions to the hydroxyl group have two main effects. First, they are electron-donating groups, which further activate the aromatic ring towards electrophilic substitution. Second, and more importantly for selectivity, they provide significant steric hindrance around the ortho positions. This steric bulk directs the incoming electrophile (bromine) to the less hindered para position, leading to the selective formation of this compound.

Q3: Can I use elemental bromine (Br₂) instead of NBS?

A3: Yes, elemental bromine can be used, and it is a common reagent for this transformation.[1] However, Br₂ is a more reactive brominating agent than NBS, which increases the risk of over-bromination, especially if the reaction conditions are not carefully controlled.[2] If using Br₂, it is crucial to add it slowly at a low temperature and in a non-polar solvent to maximize the yield of the mono-brominated product.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using several analytical techniques:

  • Melting Point: The pure compound has a reported melting point of 74-78 °C.[1] A sharp melting point within this range is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of the molecule. In the ¹H NMR spectrum, you would expect to see singlets for the two methyl groups, the hydroxyl proton, and the two aromatic protons.

  • Mass Spectrometry (MS): MS will show the molecular ion peak corresponding to the mass of the product (m/z = 200/202 for the bromine isotopes).

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a high degree of purity.

Visualization

Reaction Mechanism

The following diagram illustrates the electrophilic aromatic substitution mechanism for the bromination of 2,6-dimethylphenol.

reaction_mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 2_6_dimethylphenol 2,6-Dimethylphenol sigma_complex Arenium Ion (Sigma Complex) 2_6_dimethylphenol->sigma_complex Electrophilic Attack Br2 Br-Br Br2->sigma_complex product This compound sigma_complex->product Deprotonation HBr HBr sigma_complex->HBr

Caption: Electrophilic bromination of 2,6-dimethylphenol.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues in the synthesis.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Monitor Reaction by TLC start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete over_bromination Over-bromination? incomplete->over_bromination No increase_time_temp Increase Reaction Time/Temp incomplete->increase_time_temp Yes purification_issue Purification Issues? over_bromination->purification_issue No control_stoichiometry Control Stoichiometry Slow Addition over_bromination->control_stoichiometry Yes optimize_workup Optimize Work-up/Recrystallization purification_issue->optimize_workup Yes end High Yield, Pure Product purification_issue->end No increase_time_temp->check_reaction change_solvent Use Non-polar Solvent control_stoichiometry->change_solvent change_solvent->check_reaction column_chromatography Column Chromatography optimize_workup->column_chromatography column_chromatography->end

Caption: Troubleshooting workflow for synthesis.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Brominating Agent N-bromosuccinimide (NBS)Milder and more selective than Br₂.
Stoichiometry 1.0 - 1.1 equivalents of brominating agentMinimizes over-bromination.
Solvent Non-polar (e.g., CCl₄, CH₂Cl₂)Suppresses phenoxide formation, enhancing selectivity.[3]
Temperature 0 °C to room temperatureLow temperature favors selectivity.
Reaction Time 2-6 hours (monitor by TLC)Ensure complete conversion of starting material.
Purification Recrystallization or Column ChromatographyTo remove unreacted starting material and byproducts.[6][7]

References

  • Chegg. Reaction mechanismof 2,6 dimethyl phenol with 1-bromopropane with help of ethanol and NaOH. (2024-01-22). [Link]
  • RSC Publishing. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. [Link]
  • YouTube. Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022-11-29). [Link]
  • ChemRxiv. Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. (2025-04-07). [Link]
  • Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]
  • PubMed Central.
  • MDPI. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]
  • Pearson+. Phenol reacts with three equivalents of bromine in CCl4 (in the d... | Study Prep. [Link]
  • ResearchGate.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. [Link]
  • Physics Wallah.
  • Qs in Mind. Why phenol gives different bromination products in different solvents?. (2022-07-12). [Link]
  • Google Patents. A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.
  • Pendidikan Kimia. Introducing Aliphatic Substitution with a Discovery Experiment Using Competing Electrophiles. (2016-01-07). [Link]
  • Save My Exams. Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. (2025-01-04). [Link]
  • Khan Academy.
  • Quora.
  • Kinetics of Bromin
  • Scribd. Solvent Impact on Phenol Bromination | PDF | Chemical Reactions | Acid. [Link]
  • PubChem. This compound (C8H9BrO). [Link]
  • PubChem. This compound | C8H9BrO | CID 16919. [Link]
  • YouTube. Bromination of Phenol (A-Level Chemistry). (2022-01-26). [Link]
  • Organic Syntheses. p-BROMOPHENOL. [Link]
  • WIPO Patentscope. Process preparation method of 4-substituted-2, 6-dimethylphenol. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of this compound in Modern Chemical Synthesis. [Link]
  • MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022-11-01). [Link]
  • Google Patents. US3714269A - Process for producing 2,6-dimethylphenol.

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Technical Support Center: Polyphenylene Oxide (PPO) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Polyphenylene Oxide (PPO) synthesis. This resource is designed for researchers, scientists, and professionals in drug development and materials science who are working with the oxidative coupling polymerization of substituted phenols. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during PPO synthesis, with a primary focus on preventing the formation of undesirable byproducts. Our guidance is grounded in established reaction mechanisms and validated by peer-reviewed literature to ensure scientific integrity and experimental success.

I. Understanding the Core Reaction: A Balancing Act

The synthesis of PPO, most commonly through the oxidative coupling of 2,6-dimethylphenol (2,6-DMP), is a nuanced process. The reaction, typically catalyzed by a copper-amine complex in the presence of oxygen, involves the formation of phenoxy radicals.[1][2] The desired outcome is the regioselective C-O coupling of these radicals to form the linear polyether chain of PPO. However, a competing C-C coupling reaction can occur, leading to the formation of the highly colored byproduct, 3,3',5,5'-tetramethyl-4,4'-diphenoquinone (DPQ).[2][3]

The delicate balance between these two pathways is the cornerstone of successful PPO synthesis. This guide will provide you with the knowledge and practical steps to tip this balance in favor of high-purity, high-molecular-weight PPO.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding byproduct formation in PPO synthesis.

Q1: What are the most common byproducts in PPO synthesis and why are they problematic?

A1: The most prevalent and problematic byproduct is diphenoquinone (DPQ) .[2][3] Its formation represents a loss of monomer to a competing reaction pathway, reducing the overall yield of PPO. Furthermore, DPQ is a highly colored species, and its presence, even in small amounts, can impart an undesirable yellow or brown hue to the final polymer, which is often specified to be a light color for various applications. Another class of byproducts includes low molecular weight oligomers, which can negatively impact the mechanical and thermal properties of the final polymer.

Q2: What is the fundamental cause of diphenoquinone (DPQ) formation?

A2: DPQ is the result of a C-C coupling reaction between two phenoxy radicals at their para-positions.[3][4] This contrasts with the desired C-O coupling that leads to the formation of the PPO polymer chain. The selectivity between C-O and C-C coupling is heavily influenced by the catalyst system, solvent, and reaction temperature.

Q3: Can impurities in the 2,6-dimethylphenol (2,6-DMP) monomer affect byproduct formation?

A3: Absolutely. A common impurity in commercially available 2,6-DMP is 2,4,6-trimethylphenol (2,4,6-TMP) .[3] This impurity can act as a chain-terminating agent, leading to a decrease in the molecular weight of the PPO.[3] It can also influence the dispersity of the polymer.[3] Therefore, using a high-purity monomer is a critical first step in minimizing byproduct formation and controlling polymer properties.

III. Troubleshooting Guide: From Theory to Practice

This section provides a detailed, issue-oriented approach to troubleshooting common problems in PPO synthesis.

Issue 1: High Levels of Diphenoquinone (DPQ) Formation

High concentrations of DPQ are a frequent challenge, leading to discolored products and reduced yields.

The formation of DPQ is favored under conditions that promote the stability and concentration of free phenoxy radicals, allowing for C-C coupling. The choice and composition of the catalyst are paramount in directing the reaction towards C-O coupling.

  • Catalyst System Optimization: The copper-amine catalyst system is central to controlling selectivity.

    • Ligand Selection: The choice of amine ligand is critical. Sterically hindered amines can help to prevent the C-C coupling by sterically blocking the para-position of the phenoxy radical.

    • Amine-to-Copper Ratio: The ratio of amine to copper can influence the structure and activity of the catalytic complex.[5] An excess of the amine ligand is often used to ensure the formation of the desired catalyst species.

  • Solvent Selection: The polarity and coordinating ability of the solvent can impact the reactivity of the catalyst and the phenoxy radicals. Toluene is a commonly used solvent in solution polymerization.[3]

  • Controlled Monomer Addition: A slow and controlled addition of the 2,6-DMP monomer solution to the catalyst solution can help to maintain a low concentration of free phenoxy radicals, thereby disfavoring the bimolecular C-C coupling reaction that forms DPQ.[5]

  • Temperature Control: Lower reaction temperatures (e.g., 5–25°C) can help to suppress the formation of DPQ.[5]

  • Catalyst Preparation: In a reaction vessel equipped with a stirrer, gas inlet, and thermometer, dissolve the copper salt (e.g., copper(I) bromide) and the amine ligand (e.g., N-butyldimethylamine) in an appropriate solvent like toluene under an inert atmosphere (e.g., nitrogen).[6]

  • Oxygen Introduction: Start a continuous flow of oxygen into the catalyst solution.[6]

  • Monomer Feed: Prepare a solution of high-purity 2,6-DMP in toluene. Using a syringe pump, add the monomer solution to the vigorously stirred catalyst solution at a constant, slow rate over a period of 90-120 minutes.

  • Temperature Maintenance: Maintain the reaction temperature at a constant, low value (e.g., 25°C) using a cooling bath.

  • Reaction Quenching: After the monomer addition is complete, continue stirring for a predetermined time and then quench the reaction by adding a weak acid, such as acetic acid.[3]

  • Product Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent like methanol. Filter, wash, and dry the polymer.

  • Analysis: Characterize the polymer for molecular weight and dispersity using Gel Permeation Chromatography (GPC) and quantify the DPQ content using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Issue 2: Poor Control Over Molecular Weight and High Dispersity (Đ)

Achieving the target molecular weight and a narrow molecular weight distribution is crucial for the end-use properties of PPO.

The molecular weight of PPO is influenced by several factors including the monomer-to-catalyst ratio, the presence of chain-terminating impurities, and reaction time. High dispersity can result from inconsistent initiation or termination rates, or from side reactions.

  • Monomer Purity: As mentioned, impurities like 2,4,6-TMP can act as chain terminators, limiting the final molecular weight.[3] Ensure the use of high-purity 2,6-DMP.

  • Monomer-to-Catalyst Ratio: The ratio of monomer to catalyst is a key parameter for controlling the degree of polymerization. A higher monomer-to-catalyst ratio will generally lead to a higher molecular weight polymer.

  • Reaction Time: The molecular weight of the polymer will increase with reaction time. Careful monitoring of the reaction progress is necessary to stop the reaction when the desired molecular weight is reached.

  • Temperature Control: Polymerization temperature can affect the rates of propagation and termination, thereby influencing the molecular weight and its distribution.[7]

2,4,6-TMP Content (wt%)Number Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Dispersity (Đ = Mw/Mn)
04.69 x 10^4-2.3
>0DecreasesDecreasesIncreases from 3.4 to 3.7

Note: The data presented is illustrative and based on trends reported in the literature. Actual values will depend on specific experimental conditions.[3]

IV. Visualizing the Process: Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key reaction pathways and a generalized experimental workflow.

Reaction Pathway: PPO Synthesis vs. DPQ Formation

G cluster_0 Oxidative Coupling of 2,6-Dimethylphenol 2_6_DMP 2,6-Dimethylphenol Catalyst Cu-Amine Catalyst + O2 2_6_DMP->Catalyst Oxidation Phenoxy_Radical Phenoxy Radical Intermediate PPO Polyphenylene Oxide (PPO) (Desired C-O Coupling) Phenoxy_Radical->PPO Propagation DPQ Diphenoquinone (DPQ) (Undesired C-C Coupling) Phenoxy_Radical->DPQ Dimerization Catalyst->Phenoxy_Radical

Caption: Competing pathways in PPO synthesis.

Experimental Workflow: A Systematic Approach

G A 1. Reagent Purification (Monomer & Solvent) B 2. Catalyst Preparation (Cu Salt + Amine Ligand) A->B C 3. Controlled Monomer Addition (Syringe Pump) B->C D 4. Reaction Monitoring (Temperature, Time) C->D E 5. Reaction Quenching (e.g., Acetic Acid) D->E F 6. Polymer Precipitation & Isolation E->F G 7. Product Analysis (GPC, HPLC, Spectroscopy) F->G

Caption: Step-by-step workflow for PPO synthesis.

V. Concluding Remarks

The successful synthesis of high-purity PPO is a matter of precise control over the reaction conditions to favor the desired C-O coupling pathway. By understanding the mechanisms of byproduct formation and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the quality and yield of their PPO syntheses. The key takeaways are the critical importance of high-purity reagents, an optimized catalyst system, and controlled reaction parameters such as temperature and monomer addition rate.

VI. References

  • Vertex AI Search. (2019). Polyphenylene oxide (19) - YouTube.

  • Firlik, S., et al. (2014). Influence of 2,4,6-trimethylphenol on the yield of synthesis and properties of poly(phenylene oxide). Polimery.

  • Hay, A. S., et al. (1959). POLYMERIZATION BY OXIDATIVE COUPLING. Journal of the American Chemical Society.

  • ResearchGate. (2025). The Effects of Polymerization Catalyst Systems on the Synthesis of Poly(2,6-dimethyl-1,4-phenylene ether) | Request PDF.

  • Liao, L., et al. (2024). Recent Progress in Modification of Polyphenylene Oxide for Application in High-Frequency Communication. MDPI.

  • ResearchGate. (2025). The oxidative coupling polymerization of 2,6-dimethylphenol catalyzed by a μ-OCH 3-bridged dicopper(II) complex catalyst | Request PDF.

  • ResearchGate. (2025). Control of molecular weight distribution for polypropylene obtained by commercial Ziegler-Natta catalyst: Effect of temperature.

  • MDPI. (2022). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization.

  • RSC Publishing. (n.d.). Selective oxidative para C–C dimerization of 2,6-dimethylphenol.

Sources

Technical Support Center: Optimizing Catalyst Loading for 4-Bromo-2,6-dimethylphenol Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the oxidative coupling of 4-Bromo-2,6-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this sensitive polymerization reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve target molecular weights with high fidelity.

Section 1: Foundational Principles & Reaction Mechanism

The oxidative coupling of this compound is a chain-growth polymerization that produces poly(4-bromo-2,6-dimethyl-1,4-phenylene oxide), a valuable polymer intermediate. The reaction is most commonly catalyzed by a copper(I)-amine complex, which facilitates the formation of phenoxy radicals from the monomer. These radicals then propagate to form the desired C-O ether linkages of the polymer backbone.[1]

However, the reaction is a delicate balance. The same phenoxy radical intermediates can also undergo an undesired C-C coupling to form the 3,3',5,5'-tetramethyl-4,4'-diphenoquinone (DPQ) byproduct.[2] Controlling the fate of this radical intermediate is the key to successful polymerization and is highly dependent on catalyst loading and reaction conditions.

The presence of a halogen substituent, such as bromine, can influence the electronic properties of the phenol, affecting its oxidation potential and subsequent reactivity compared to the well-studied 2,6-dimethylphenol.[3][4]

cluster_cat Catalytic Cycle cluster_path Reaction Pathways Monomer This compound Phenoxy_Radical Phenoxy Radical Intermediate Monomer->Phenoxy_Radical Oxidation Cu_I Cu(I)-Amine Complex (Active Catalyst) Cu_II Cu(II)-Amine Complex (Oxidized) Cu_I->Cu_II Polymer Polymer Chain Growth (C-O Coupling) Phenoxy_Radical->Polymer Propagation (Desired) DPQ Diphenoquinone (DPQ) (C-C Coupling Byproduct) Phenoxy_Radical->DPQ Dimerization (Undesired) O2 O₂ (Oxidant) Cu_II->O2 O2->Cu_I Regeneration

Caption: Competing pathways in copper-catalyzed oxidative coupling.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the polymerization of this compound, with a focus on the critical role of catalyst loading.

Q1: My polymer has a significantly lower molecular weight (Mw) than targeted. Why is this happening and how can I increase it?

A1: This is the most frequent challenge and is almost always linked to catalyst concentration. In chain-growth polymerization, each active catalyst complex can initiate a new polymer chain. Therefore, an excessively high catalyst concentration leads to a large number of chains growing simultaneously, each consuming the available monomer. This results in shorter chains and, consequently, a lower average molecular weight.[5]

Troubleshooting Steps:

  • Reduce the Catalyst Loading: This is the most direct way to increase molecular weight. By decreasing the number of initiation sites (catalyst molecules) relative to the monomer, each initiated chain can achieve a higher degree of polymerization before the monomer is consumed. We recommend a systematic, stepwise reduction. For example, if you started with a monomer-to-copper ratio of 100:1, try increasing it to 200:1, then 400:1.

  • Verify Monomer Purity: Impurities in the this compound monomer can act as chain-terminating agents, prematurely halting polymer growth. Ensure the monomer is of high purity (>99%) or consider recrystallizing it before use.

  • Ensure an Oxygen-Rich Environment: The reaction is an oxidative coupling. An insufficient supply of oxygen, the terminal oxidant, will slow the regeneration of the active Cu(I) catalyst, reducing the overall polymerization rate and potentially leading to incomplete conversion and lower molecular weights. Ensure a steady, gentle stream of O₂ is bubbled through the reaction mixture.

  • Check Ligand-to-Copper Ratio: The amine ligand is crucial for stabilizing the copper catalyst and maintaining its activity.[6][7] A low ligand-to-copper ratio can lead to catalyst precipitation or the formation of less active species. A typical starting point is a ligand-to-copper molar ratio between 10:1 and 20:1.

Illustrative Data: Effect of Catalyst Loading on Polymer Properties

The following table provides representative data on how adjusting the monomer-to-catalyst ratio can impact the final polymer properties. Note that these are typical values for a 2,6-disubstituted phenol polymerization and should be used as a guide for optimization.

Monomer:Cu RatioCatalyst Loading (mol%)Avg. Mw (kDa)Polydispersity (Mw/Mn)Observation
50:12.015 - 252.5 - 3.5High catalyst loading. Often results in low Mw and broader dispersity.
100:11.030 - 452.2 - 2.8A common starting point for initial trials.
200:1 0.5 50 - 70 2.0 - 2.5 Often an optimal range for achieving higher Mw with good control.
400:10.2580 - 1002.3 - 2.7Can achieve very high Mw, but the reaction may be slower and more sensitive to impurities.
800:10.125>100 or Stalled>2.5 or BimodalVery low loading. Risk of incomplete reaction or catalyst deactivation before full conversion.[8]

Q2: My reaction mixture turned a deep red/orange color, and I isolated a significant amount of an insoluble colored solid. What is it?

A2: You have likely formed a significant amount of the diphenoquinone (DPQ) byproduct. This occurs when two phenoxy radicals couple via a C-C bond instead of the desired C-O ether linkage to form the polymer.[2]

Causality & Mitigation:

  • High Initial Monomer Concentration: DPQ formation is most prevalent at the beginning of the reaction when the monomer concentration is highest.[1]

  • Low Ligand-to-Copper Ratio: Insufficient amine ligand can lead to catalyst species that favor C-C coupling.[6] Maintaining a sufficiently high ligand-to-copper ratio (e.g., >10:1) is crucial to suppress this side reaction.

  • Mitigation Strategy: While difficult to eliminate completely, DPQ formation can be minimized by ensuring the catalyst complex is correctly formulated with an adequate excess of the amine ligand. A slow addition of the monomer to the catalyst solution can also help maintain a low instantaneous monomer concentration, though this can be procedurally complex.

Q3: The polydispersity index (PDI) of my polymer is very high (>3.5). How can I achieve a narrower molecular weight distribution?

A3: A high PDI suggests poor control over the initiation and propagation steps of the polymerization. While oxidative coupling is not a living polymerization and typically yields PDIs around 2.0-2.5, very high values indicate underlying issues.

Troubleshooting Steps:

  • Homogenize the Catalyst: Ensure the copper salt and amine ligand are fully dissolved and complexed in the solvent before adding the monomer and initiating the oxygen flow. Inhomogeneous catalyst distribution will create "hot spots" of high initiation, leading to a broad distribution of chain lengths.

  • Control Reaction Temperature: Exothermic reactions can cause temperature spikes, leading to uncontrolled polymerization rates and a broader PDI. Use an oil bath and monitor the internal temperature to maintain a constant, moderate temperature (typically 30-50 °C).

  • Optimize Ligand Concentration: The concentration of the ligand itself can influence the rates of initiation and deactivation, thereby affecting dispersity.[9] Ensure you are using a consistent and optimized ligand-to-copper ratio.

Section 3: Experimental Protocols

The following protocols provide a robust starting point for your experiments. They are designed to be self-validating systems where careful execution will lead to reproducible results.

Protocol 1: General Procedure for Oxidative Coupling

This protocol targets a moderate molecular weight polymer and is an excellent starting point for optimization.

start Start prep 1. Prepare Catalyst Solution (CuBr + Amine in Toluene) start->prep add_mono 2. Add Monomer (this compound) prep->add_mono react 3. Initiate Reaction (Bubble O₂ at 40°C) add_mono->react monitor 4. Monitor Viscosity (Observe thickening) react->monitor quench 5. Quench & Precipitate (Add to Methanol/HCl) monitor->quench isolate 6. Isolate & Dry (Filter and dry polymer) quench->isolate end End isolate->end

Caption: Standard workflow for oxidative polymerization.

Materials:

  • This compound (1.0 equiv, e.g., 5.0 g)

  • Copper(I) Bromide (CuBr) (0.005 equiv, 0.5 mol%)

  • N-Butyldimethylamine (DBA) (0.05 equiv, 5 mol%)

  • Anhydrous Toluene

  • Methanol

  • Concentrated HCl

Procedure:

  • Catalyst Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a condenser, add CuBr (e.g., 17.8 mg, 0.124 mmol) and anhydrous toluene (e.g., 50 mL). Stir the suspension.

  • Ligand Addition: Add N-butyldimethylamine (e.g., 0.22 mL, 1.24 mmol) to the flask. Stir until the copper salt dissolves completely, forming a clear, light green or blue solution.

  • Monomer Addition: Add the this compound (e.g., 5.0 g, 24.8 mmol) to the catalyst solution.

  • Reaction Initiation: Place the flask in a preheated oil bath at 40 °C. Begin bubbling a steady, gentle stream of oxygen (O₂) through the solution via a long needle or gas dispersion tube.

  • Monitoring: The reaction is exothermic. Monitor the temperature and observe the solution for a gradual increase in viscosity. The reaction is typically complete within 2-4 hours.

  • Quenching and Precipitation: Once the desired viscosity is reached (or after a set time), stop the oxygen flow. Pour the viscous polymer solution slowly into a beaker containing vigorously stirring methanol (e.g., 500 mL) with a small amount of HCl (e.g., 1-2 mL) to protonate the phenolate end-groups and chelate any remaining copper.

  • Isolation: The polymer will precipitate as white fibrous strands. Continue stirring for 30 minutes, then collect the polymer by filtration.

  • Purification and Drying: Wash the polymer cake thoroughly with fresh methanol to remove any unreacted monomer and catalyst residues. Dry the polymer in a vacuum oven at 80 °C overnight.

Protocol 2: Optimizing Catalyst Loading to Increase Molecular Weight

To increase the molecular weight, simply reduce the amount of CuBr and DBA used, keeping their molar ratio constant (e.g., 1:10). For example, to target a monomer:Cu ratio of 400:1 (0.25 mol% loading), you would use half the amount of catalyst and ligand specified in Protocol 1 for the same amount of monomer. Be aware that lower catalyst loadings may require longer reaction times.

Section 4: References

  • Influence of Halogen Substituents on the Catalytic Oxidation of 2,4,6-Halogenated Phenols by Fe(III)-Tetrakis(p-hydroxyphenyl)porphyrins and Potassium Monopersulfate. International Journal of Molecular Sciences. [Link]

  • Influence of Halogen Substituents on the Catalytic Oxidation of 2,4,6-Halogenated Phenols by Fe(III)-Tetrakis(p-hydroxyphenyl)porphyrins and Potassium Monopersulfate. ResearchGate. [Link]

  • Homogeneous oxidative coupling catalysts. Mechanism of conversion of 2,6-dimethylphenol [DMP] to 3,3 ',5,5 '-tetramethyl-4,4 '-diphenoquinone [DPQ] by O-2 (n=1 or 2, Pip = piperidine, X = Cl, Br or I) in aprotic media. ResearchGate. [Link]

  • Copper(II) NHC Catalyst for the Formation of Phenol from Arylboronic Acid. MDPI. [Link]

  • The highly efficient Cu(Ⅰ)-aromatic amine complex catalysts for the synthesis of poly (2,6-dimethyl-1,4-phenylene oxide) with controllable molecular weight. ResearchGate. [Link]

  • Catalytic Oxidative Coupling of Phenols and Related Compounds. National Institutes of Health (NIH). [Link]

  • The Effects of Polymerization Catalyst Systems on the Synthesis of Poly(2,6-dimethyl-1,4-phenylene ether). ResearchGate. [Link]

  • Oxidative coupling of phenols. Wikipedia. [Link]

  • Synthesis of poly(2,6-dimethyl-1,4-phenylene ether) with controlled molecular weight via suspension polymerization catalyzed by amine–copper (I) complexes under various reaction conditions. ResearchGate. [Link]

  • The Effect of Ligand Molecular Weight on Copper Salt Catalyzed Oxidative Coupling Polymerization of 2,6-Dimethylphenol. ResearchGate. [Link]

  • The oxidative coupling polymerization of 2,6-dimethylphenol catalyzed by a μ-OCH 3-bridged dicopper(II) complex catalyst. ResearchGate. [Link]

  • Low Catalyst Loadings for Copper-Catalyzed O-Arylation of Phenols with Aryl and Heteroaryl Halides under Mild Conditions. ResearchGate. [Link]

  • Selective oxidative para C–C dimerization of 2,6-dimethylphenol. Royal Society of Chemistry. [Link]

  • Journal articles: 'Oxidative coupling of phenols'. Grafiati. [Link]

  • POLYMER-COPPER CATALYSTS FOR OXIDATIVE POLYMERIZATION OF PHENOL DERIVATIVES. Waseda University. [Link]

  • Effect of Particle Heterogeneity in Catalytic Copper-Containing Single-Chain Polymeric Nanoparticles Revealed by Single-Particle Kinetics. National Institutes of Health (NIH). [Link]

  • Tuning Ligand Concentration in Cu(0)-RDRP: A Simple Approach to Control Polymer Dispersity. National Institutes of Health (NIH). [Link]

  • Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. MDPI. [Link]

  • Oxidative Polymerization of 2,6-Dimethyl-phenol to Metal-free Poly(2,6-dimethyl-1,4-phenylene oxide) with Controllable Molecular Weight. ResearchGate. [Link]

  • Separation of poly(2,6-dimethyl-1,4-phenylene oxide) from its blends with other polymers. Google Patents.

  • The copper-catalysed oxidative coupling of 2,6-dimethylphenol. ResearchGate. [Link]

  • Oxidative phenol coupling catalyzed by polymer‐bound copper‐imidazole complexes. Wiley Online Library. [Link]

  • Copper-Catalyzed Regio-Controlled Oxidative Coupling Polymerization of 2,5-Dimethylphenol. ResearchGate. [Link]

  • Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. MDPI. [Link]

  • Poly(2,6-dimethyl-1,4-phenylene) oxide/atactic poly(styrene) fibers with nanoporous crystalline phase. Consiglio Nazionale delle Ricerche (CNR). [Link]

  • Features of the Gas-Permeable Crystalline Phase of Poly-2,6-dimethylphenylene Oxide. MDPI. [Link]

  • Features of the Gas-Permeable Crystalline Phase of Poly-2,6-dimethylphenylene Oxide. MDPI. [Link]

Sources

Effect of solvent on 4-Bromo-2,6-dimethylphenol reaction selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-2,6-dimethylphenol

A Guide to Mastering Solvent Effects on Reaction Selectivity

Welcome to the technical support center for researchers working with this compound. As Senior Application Scientists, we understand that controlling reaction selectivity is paramount to achieving desired synthetic outcomes. This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter, with a focus on how solvent choice can be leveraged to steer your reaction toward the intended product. We will delve into the causality behind these solvent effects, providing not just protocols, but a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Section 1: General Principles

Question: Why is solvent selection so critical when working with this compound?

Answer: The choice of solvent is a critical parameter that can profoundly influence reaction outcomes, including yield, reaction time, and impurity profiles.[1] For a substituted phenol like this compound, the solvent plays several key roles that affect selectivity:

  • Solubility: The solvent must effectively dissolve both the organic substrate and any inorganic reagents (e.g., bases, catalysts) to ensure a homogeneous reaction environment.[2]

  • Stabilization of Intermediates & Transition States: Solvents can stabilize charged intermediates or transition states, which can alter the energy landscape of competing reaction pathways. For instance, polar protic solvents excel at stabilizing carbocations in SN1 reactions, while polar aprotic solvents are ideal for SN2 reactions by solvating the counter-ion but not the nucleophile.[3][4]

  • Nucleophile/Base Reactivity: The nature of the solvent can dramatically modulate the reactivity of a nucleophile or base. Polar protic solvents can form hydrogen bonds with anionic nucleophiles (like the phenoxide of your starting material), creating a solvent shell that reduces their reactivity. In contrast, polar aprotic solvents leave the anion relatively "naked" and more reactive.[5]

  • Catalyst Activity & Stability: In metal-catalyzed reactions, such as Suzuki-Miyaura couplings, the solvent can coordinate with the metal center, influencing the stability and activity of the catalyst throughout the catalytic cycle.[2]

Understanding these interactions is the first step in troubleshooting and optimizing your reactions.

Section 2: O-Alkylation & Ether Synthesis (SN2/E2 Competition)

Question: I am attempting an O-alkylation of this compound with 2-bromopropane, but my yields are low and I'm seeing significant amounts of propene, an elimination byproduct. How can I improve the selectivity for the ether product?

Answer: This is a classic case of competition between SN2 (substitution, your desired reaction) and E2 (elimination, the side reaction). Your substrate, 2-bromopropane, is a secondary alkyl halide, which is highly susceptible to both pathways. The key to favoring the SN2 reaction lies in enhancing the reactivity of your nucleophile (the 4-bromo-2,6-dimethylphenoxide) and choosing a solvent that disfavors the E2 pathway.

The Solvent's Role: The choice of solvent is paramount. Using a polar aprotic solvent is the most effective strategy.

  • Why Polar Aprotic Solvents Favor SN2: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile enhance the reactivity of the phenoxide nucleophile.[3][5] They solvate the cation (e.g., Na⁺ or K⁺) but do not form strong hydrogen bonds with the phenoxide anion. This leaves the nucleophile highly reactive and ready to participate in the bimolecular SN2 attack.

  • Why Polar Protic Solvents Favor E2/SN1: Solvents like ethanol or water will solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity and slowing the SN2 reaction. Furthermore, strongly basic nucleophiles in polar protic solvents often favor elimination.[5] While SN1 is not a major concern with a strong nucleophile, these solvents would favor it if the nucleophile were weak.

Troubleshooting Summary Table: O-Alkylation of this compound

IssueProbable CauseRecommended Solvent-Based Solution
Low Yield of EtherPoor nucleophile reactivitySwitch from a protic solvent (e.g., Ethanol) to a polar aprotic solvent (e.g., DMF, DMSO) to increase phenoxide reactivity.[5]
High % of AlkeneE2 pathway is dominantUse a polar aprotic solvent. Also, consider using a less sterically hindered base (if applicable) and running the reaction at the lowest feasible temperature, as elimination is favored by heat.[5]
Sluggish ReactionInsufficient reagent solubilityEnsure the chosen solvent effectively dissolves the phenoxide salt and alkyl halide. DMF is often an excellent choice for this.[2]

Workflow: Selecting a Solvent for O-Alkylation

Caption: Decision workflow for O-alkylation solvent choice.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Question: My Suzuki-Miyaura coupling between this compound and phenylboronic acid is slow and gives a poor yield. Which solvent system should I use?

Answer: The solvent system in Suzuki-Miyaura reactions is crucial for success, as it must manage the solubility of vastly different components: the organic aryl halide, the organometallic boronic acid, and the inorganic base (e.g., K₂CO₃, K₃PO₄).[1] A biphasic system or a polar solvent capable of dissolving both is typically required.

Key Solvent Considerations:

  • Polarity and Water Miscibility: A mixture of an organic solvent and water is often the most effective system. Water helps dissolve the inorganic base, which is essential for the transmetalation step of the catalytic cycle. The organic solvent dissolves the aryl halide and the boronic acid.[6]

  • Catalyst Stabilization: The solvent can influence the stability and activity of the palladium catalyst. Highly polar aprotic solvents like DMF can be effective but sometimes lead to side reactions.[1][2]

  • Temperature: The boiling point of the solvent determines the accessible temperature range for the reaction. Higher temperatures can increase reaction rates but may also promote catalyst decomposition or side reactions. Toluene is a common choice for reactions requiring higher temperatures.[1]

Recommended Solvent Systems for Suzuki Coupling

Solvent SystemBase ExamplesKey Advantages & ConsiderationsExpected Outcome
1,4-Dioxane / Water K₃PO₄, K₂CO₃Provides good solubility for both organic and inorganic reagents. A robust and widely applicable system.[1]Good to excellent yields.
Toluene / Water K₂CO₃, Cs₂CO₃Ideal for higher temperature reactions. Requires efficient stirring due to the biphasic nature.Good to high yields.
THF / Water NaOH, K₂CO₃A versatile and highly effective system. The water/solvent ratio can significantly impact the rate and selectivity.[6]High yields often observed.
DMF / Water K₂CO₃, Na₂CO₃A polar aprotic system useful for challenging couplings. Caution: DMF can sometimes act as a hydrogen source, leading to hydrodehalogenation (debromination).[1]Moderate to good yields.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 4-hydroxy-3,5-dimethylbiphenyl.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%) or other suitable ligand

  • Potassium Carbonate (K₂CO₃, 2.5 eq), anhydrous

  • 1,4-Dioxane and Degassed Water (4:1 v/v)

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.

  • Add the palladium catalyst and ligand to the flask.

  • Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 4: Electrophilic Aromatic Substitution (EAS)

Question: I am trying to nitrate this compound and want to control the regioselectivity. How does solvent choice, for example using acetic acid versus a stronger acid, influence the outcome?

Answer: In electrophilic aromatic substitution, the solvent has a significant effect on the stability of the cationic intermediate (the arenium ion or sigma complex) and on the activity of the electrophile itself.[7]

For this compound, the powerful activating -OH group and the two -CH₃ groups direct incoming electrophiles to the ortho and para positions. Since the para position is blocked by bromine, and the ortho positions are blocked by the methyl groups, substitution is directed to the remaining open positions, C3 and C5, which are ortho to the hydroxyl group.

The Solvent's Role in EAS:

  • Stabilization of Intermediates: More polar solvents can stabilize the positively charged arenium ion intermediate, which can lower the activation energy and increase the reaction rate.[7]

  • Generation of the Electrophile: In many EAS reactions, the "solvent" is also the catalyst. For nitration, using concentrated nitric acid in sulfuric acid generates the highly reactive nitronium ion (NO₂⁺).[8][9] Using a milder medium like nitric acid in acetic acid results in a less aggressive nitrating agent.

  • Controlling Reactivity: Phenols are highly activated rings and can be susceptible to over-reaction or oxidation under harsh conditions (e.g., concentrated H₂SO₄).[10] Using a less acidic solvent like acetic acid can moderate the reaction, preventing degradation of the starting material.

Mechanism: Solvent Effect on Arenium Ion Stability

Caption: A polar solvent stabilizes the cationic arenium ion intermediate, lowering the activation energy of the reaction.

References

  • Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
  • What are the effects of solvent on reaction rates of electrophilic arom
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-4,4-dimethylhexane. Benchchem.
  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
  • Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry.
  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
  • Electrophilic Arom

Sources

Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of Bromophenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of bromophenols. This guide is structured to provide in-depth, field-proven insights to help you diagnose and resolve issues leading to low conversion in your reactions. We will delve into the causality behind experimental choices, offering a self-validating system of protocols and troubleshooting logic.

Troubleshooting Guide: A Symptom-Based Approach

Low conversion in a Suzuki coupling reaction can manifest in several ways. The key to effective troubleshooting is to first identify the primary symptom and then systematically investigate the potential root causes.

Q1: My reaction shows low or no conversion of the bromophenol starting material. Where should I begin my investigation?

A1: This is a common and often multifaceted problem. A systematic approach is crucial. Begin by considering the "big four" of Suzuki coupling: the catalyst system (palladium source and ligand), the base, the solvent, and the reaction temperature.

Initial Troubleshooting Workflow

G start Low Conversion Observed catalyst 1. Catalyst & Ligand Integrity start->catalyst base 2. Base Activity & Choice catalyst->base reagents 3. Reagent Quality & Stoichiometry base->reagents conditions 4. Reaction Conditions reagents->conditions side_reactions Identify Side Products (GC-MS, LC-MS) conditions->side_reactions dehalogenation Dehalogenation? side_reactions->dehalogenation Yes homocoupling Homocoupling? side_reactions->homocoupling Yes protodeborylation Protodeborylation? side_reactions->protodeborylation Yes optimize Systematic Optimization side_reactions->optimize No obvious side products dehalogenation->optimize homocoupling->optimize protodeborylation->optimize

Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.

1. Catalyst and Ligand Integrity: The heart of the reaction is the palladium catalyst. Its activity is paramount.

  • Catalyst Oxidation: The active Pd(0) species is highly susceptible to oxidation.[1][2] Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Solvents and reagents must be thoroughly degassed.

  • Ligand Selection: For electron-rich bromophenols, electron-rich and bulky phosphine ligands are often necessary to promote the oxidative addition step, which can be sluggish.[3] Ligands like SPhos, XPhos, and RuPhos are excellent starting points. The choice of ligand can significantly influence the reaction's success.[4][5]

  • Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst precipitation and deactivation.[6] This can be caused by high temperatures, improper ligand-to-metal ratios, or the presence of impurities.[7]

2. Base Activity and Choice: The base plays a critical role in activating the boronic acid for transmetalation.[8]

  • Base Strength: The phenoxide anion formed from deprotonation of the bromophenol can potentially interfere with the catalytic cycle. A moderately strong base is often required. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are generally effective.[8][9]

  • Base Solubility: The base must have some solubility in the reaction medium to be effective. Using a biphasic solvent system (e.g., toluene/water) can facilitate this.[10] Ensure the base is finely powdered to maximize its surface area and reactivity.[1]

3. Reagent Quality and Stoichiometry:

  • Boronic Acid Stability: Boronic acids are prone to protodeborylation, a side reaction where the C-B bond is cleaved, leading to the formation of an arene byproduct.[2][11] This is especially prevalent with electron-deficient boronic acids and at higher pH levels.[11] Using fresh, high-purity boronic acid is essential.

  • Bromophenol Purity: Impurities in the bromophenol can poison the catalyst. Ensure your starting material is pure.

4. Reaction Conditions:

  • Temperature: While heating is often necessary, excessive temperatures can lead to catalyst decomposition and side reactions.[7] For bromophenols, microwave irradiation can sometimes yield significantly better results than conventional heating.[12]

  • Solvent: The choice of solvent is crucial for ensuring all reaction components are sufficiently soluble. Common solvents include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[10]

Q2: I am observing a significant amount of my starting bromophenol being converted into the corresponding phenol (dehalogenation). What is causing this, and how can I prevent it?

A2: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom.[2][3]

Mechanism of Dehalogenation

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-Br (Bromophenol) aryl_halide->oxidative_addition pd_complex [Ar-Pd(II)-Br]L_n oxidative_addition->pd_complex transmetalation_H Hydride Transfer pd_complex->transmetalation_H hydride_source Hydride Source (e.g., base, solvent) hydride_source->transmetalation_H pd_hydride_complex [Ar-Pd(II)-H]L_n transmetalation_H->pd_hydride_complex reductive_elimination Reductive Elimination pd_hydride_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst dehalogenated_product Ar-H (Phenol) reductive_elimination->dehalogenated_product

Caption: Proposed mechanism for dehalogenation of aryl halides.

Potential Causes and Solutions:

  • Hydride Source: The hydride can originate from various sources, including the base, solvent, or even the boronic acid itself.

    • Solution: Using a non-coordinating, anhydrous base like potassium phosphate (K₃PO₄) can minimize this.[9] Ensure your solvents are of high purity and anhydrous.

  • Slow Transmetalation: If the transmetalation of the desired aryl group from the boronic acid is slow, the palladium-aryl intermediate has a longer lifetime to react with a hydride source.

    • Solution: Optimize the base and ligand to accelerate the transmetalation step. A more electron-donating ligand can sometimes help.

Q3: My reaction is producing a significant amount of biphenyl (homocoupling of the boronic acid). What are the causes and remedies?

A3: Homocoupling of the boronic acid is another common side reaction that consumes your nucleophile and reduces the yield of the desired product.[3][6]

Causes and Solutions:

  • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids, often mediated by Pd(II) species.[3]

    • Solution: Rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere is critical.[1][2]

  • High Temperatures: Elevated temperatures can sometimes favor homocoupling.

    • Solution: Try running the reaction at a lower temperature for a longer duration.

  • Ligand Choice: Bulky ligands can sterically hinder the formation of the homocoupled product.

    • Solution: Employing bulky phosphine ligands like XPhos or SPhos can suppress this side reaction.[9]

Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst loading for a Suzuki coupling with bromophenols?

A: A typical starting point for catalyst loading is 1-5 mol % of the palladium source.[11] However, for challenging substrates like some bromophenols, a higher catalyst loading may be necessary. If you suspect catalyst deactivation, a higher initial loading might be beneficial.[1]

Q: Which base is generally the best for Suzuki couplings of bromophenols?

A: There is no single "best" base, as the optimal choice depends on the specific substrates and reaction conditions.[8] However, potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent starting points due to their effectiveness and commercial availability.[9][13] Cesium carbonate (Cs₂CO₃) is often more effective but also more expensive.[14]

Table 1: Comparison of Common Bases in Suzuki Coupling

BasepKa of Conjugate AcidTypical Solvent(s)Notes
K₂CO₃10.3Toluene/H₂O, Dioxane/H₂OA good general-purpose base.[8][9]
K₃PO₄12.3Toluene, DioxaneOften used in anhydrous conditions to minimize protodeborylation.[8][11]
Cs₂CO₃10.3Toluene/H₂O, Dioxane/H₂OOften provides higher yields but is more costly.[13]
NaOH15.7Toluene/H₂OA strong base that can be effective but may promote side reactions.[8]

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[8]

Q: Can I use water as the only solvent for the Suzuki coupling of bromophenols?

A: Yes, in some cases, water can be used as the sole solvent, especially with a heterogeneous catalyst like Pd/C.[12] This offers environmental and economic advantages.[10] However, the solubility of the organic substrates can be a limiting factor. Microwave irradiation can be particularly effective for these aqueous reactions.[12][15]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Bromophenol

This protocol provides a starting point for the optimization of your reaction.

Materials:

  • Bromophenol (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add the bromophenol, arylboronic acid, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Schmöger, C., et al. (2008). Pd on Porous Glass: A Versatile and Easily Recyclable Catalyst for Suzuki and Heck Reactions. CHEMSUSCHEM.
  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703.
  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5195.
  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.
  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki?
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (2023). Suzuki reaction.
  • Z-Ling, C., et al. (2014). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry, 80(1), 476-483.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • ResearchGate. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?

Sources

Minimizing homocoupling in Sonogashira reactions of aryl bromides

Author: BenchChem Technical Support Team. Date: January 2026

A Specialist's Guide to Minimizing Homocoupling Side Reactions

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, I understand the nuances and challenges of complex cross-coupling reactions. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and minimize the formation of undesired alkyne homocoupling (Glaser coupling) products in your Sonogashira reactions involving aryl bromides.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a byproduct that I suspect is the homocoupled dimer of my terminal alkyne. What is the primary cause of this?

A1: The formation of alkyne homocoupling products, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings.[1][2] The primary culprits are the presence of a copper(I) co-catalyst and oxygen.[3] In the traditional Sonogashira mechanism, the copper acetylide intermediate, which is crucial for the desired cross-coupling, can undergo oxidative dimerization in the presence of oxygen, leading to the formation of a 1,3-diyne (the homocoupled product).[2][4]

Q2: My reaction is sluggish, and I'm still getting homocoupling. I'm using an aryl bromide. Is the choice of halide important?

A2: Absolutely. The reactivity of the aryl halide is a critical factor.[5] The general reactivity trend for the oxidative addition step, which is often rate-determining, is Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl.[5][6] Aryl bromides are less reactive than aryl iodides and typically require more forcing conditions, such as higher temperatures.[1] These elevated temperatures can sometimes exacerbate side reactions, including homocoupling. If your starting material is amenable to it, switching to the corresponding aryl iodide can often lead to a more efficient reaction at lower temperatures, thereby reducing the propensity for side product formation.

Troubleshooting Guide: Strategies to Minimize Homocoupling

This section provides actionable strategies to suppress the formation of Glaser coupling byproducts in your Sonogashira reactions with aryl bromides.

Issue 1: Persistent Homocoupling in a Standard Copper-Catalyzed Sonogashira Reaction

If you are committed to a copper-catalyzed system, here are several parameters you can adjust:

1. Rigorous Exclusion of Oxygen:

  • Rationale: Oxygen is the primary oxidant for the copper-acetylide intermediate that leads to homocoupling.[3][7]

  • Protocol:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

    • Degas all solvents and liquid reagents (including amine bases) thoroughly. The freeze-pump-thaw method (three cycles) is highly effective. For less sensitive reactions, sparging with an inert gas for 30-60 minutes may suffice.

    • Maintain a positive pressure of inert gas throughout the reaction setup.

    • Some researchers have even reported using a reducing atmosphere, such as hydrogen gas diluted with nitrogen or argon, to actively scavenge any residual oxygen.[7][8]

2. Slow Addition of the Terminal Alkyne:

  • Rationale: Keeping the instantaneous concentration of the terminal alkyne low can disfavor the bimolecular homocoupling reaction relative to the cross-coupling pathway.[3]

  • Protocol:

    • Instead of adding the entire amount of the terminal alkyne at the beginning of the reaction, use a syringe pump to add it slowly over several hours.

    • Dissolve the alkyne in a small amount of degassed solvent for the addition.

3. Optimization of the Base and Solvent System:

  • Rationale: The choice of base and solvent can significantly influence the reaction outcome.[3][9] The base is responsible for deprotonating the terminal alkyne to form the reactive acetylide species.[1] The solvent's polarity and coordinating ability can affect catalyst stability and the solubility of reaction components.[9]

  • Troubleshooting Steps:

    • If using an amine base like triethylamine (TEA) or diisopropylamine (DIPA), ensure it is freshly distilled and thoroughly degassed. Older bottles of amines can contain oxidized impurities that may hinder the reaction.

    • Consider switching to a different amine base. For some systems, a bulkier base like DIPA can be beneficial.

    • In some cases, inorganic bases such as K₂CO₃ or Cs₂CO₃ have been used successfully, particularly in copper-free systems.[1]

    • For solvent, while THF and DMF are common, they can sometimes be too coordinating.[9][10] Consider less coordinating solvents like toluene or dioxane, especially if you are experiencing catalyst deactivation.

A visual representation of the competing pathways in a standard Sonogashira reaction is shown below:

Sonogashira_Pathways ArylBr Aryl Bromide (Ar-Br) OxAdd Oxidative Addition ArylBr->OxAdd 1. Pd0 Pd(0) Catalyst Pd0->OxAdd ArPdBr Ar-Pd(II)-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation 3. Alkyne Terminal Alkyne (R-C≡C-H) CuAcetylide Copper Acetylide (R-C≡C-Cu) Alkyne->CuAcetylide 2a. (with Base) CuI Cu(I) Co-catalyst CuI->CuAcetylide Base Base Base->CuAcetylide CuAcetylide->Transmetalation Homocoupling Glaser Homocoupling CuAcetylide->Homocoupling 2b. (Side Reaction) ArPdAlkyne Ar-Pd(II)-C≡C-R Transmetalation->ArPdAlkyne RedElim Reductive Elimination ArPdAlkyne->RedElim 4. RedElim->Pd0 Catalyst Regeneration Product Desired Product (Ar-C≡C-R) RedElim->Product Diyne Diyne Byproduct (R-C≡C-C≡C-R) Homocoupling->Diyne Oxygen Oxygen (O₂) Oxygen->Homocoupling

Caption: Competing pathways in a copper-catalyzed Sonogashira reaction.

Issue 2: The Copper-Free Approach - A More Robust Solution

For many applications, especially in pharmaceutical development where copper contamination is a concern, transitioning to a copper-free Sonogashira protocol is the most effective way to eliminate Glaser homocoupling.[1][11]

1. Rationale for Copper-Free Systems:

  • By removing the copper co-catalyst, the primary pathway for alkyne dimerization is eliminated.[1][12]

  • These reactions often exhibit a broader functional group tolerance and can be more reproducible.[13]

2. Key Components of a Copper-Free Sonogashira Reaction:

  • Palladium Precatalyst: A variety of Pd(0) and Pd(II) sources can be used, such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts like Pd(PPh₃)₄.[5][11]

  • Ligand: The choice of phosphine ligand is critical for the success of copper-free couplings with aryl bromides. Bulky, electron-rich phosphine ligands are often required to facilitate the challenging oxidative addition step and promote reductive elimination.[5]

  • Base: A suitable base is still required to deprotonate the alkyne. Both amine bases (e.g., TEA, DIPA) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) have been successfully employed.[1][3]

  • Solvent: Aprotic solvents like DMF, DMAc, NMP, toluene, or dioxane are commonly used.[10][14]

The simplified catalytic cycle for a copper-free Sonogashira reaction is depicted below:

Copper_Free_Sonogashira Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 1. ArBr Ar-Br ArBr->OxAdd ArPdBr Ar-Pd(II)(L)₂-Br OxAdd->ArPdBr Deprotonation Deprotonation ArPdBr->Deprotonation 2. Alkyne R-C≡C-H Alkyne->Deprotonation Base Base Base->Deprotonation PdAcetylide Ar-Pd(II)(L)₂-C≡C-R Deprotonation->PdAcetylide RedElim Reductive Elimination PdAcetylide->RedElim 3. RedElim->Pd0 Catalyst Regeneration Product Ar-C≡C-R RedElim->Product

Caption: Catalytic cycle for a copper-free Sonogashira reaction.

Experimental Protocols & Data

Protocol 1: General Procedure for a Copper-Free Sonogashira Reaction of an Aryl Bromide

This protocol provides a robust starting point for minimizing homocoupling.

Reagent Preparation:

  • Ensure all solvents (e.g., Toluene or Dioxane) are anhydrous and have been degassed by freeze-pump-thaw (3 cycles).

  • The aryl bromide, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., P(t-Bu)₃, 0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with argon or nitrogen (repeat this 3 times).

  • Add the degassed solvent (5 mL) and the base (e.g., diisopropylamine, 2.0 mmol, 2.0 equiv) via syringe.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C for aryl bromides) and monitor the reaction progress by TLC or GC/LC-MS.[10]

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Ligand and Base Screening for a Model Copper-Free Reaction

The following table presents illustrative data for the reaction of 4-bromotoluene with phenylacetylene, highlighting the impact of ligand and base selection on product yield and homocoupling suppression.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield of Cross-Coupled Product (%)Yield of Homocoupling Product (%)
1Pd(OAc)₂ (2)PPh₃ (4)TEA (2)THF654515
2Pd₂(dba)₃ (1)P(t-Bu)₃ (4)DIPA (2)Toluene8092<2
3Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane10095<1
4PdCl₂(PPh₃)₂ (2)-TEA (2)DMF80608

This is illustrative data based on trends reported in the literature.[2][5][14]

As the data suggests, moving from traditional phosphines like PPh₃ to bulky, electron-rich ligands such as P(t-Bu)₃ or biarylphosphines (e.g., XPhos) in a copper-free system dramatically increases the yield of the desired product while virtually eliminating the homocoupling byproduct.

Final Recommendations from the Scientist's Desk

When faced with persistent homocoupling in Sonogashira reactions of aryl bromides, a systematic approach is key.

  • First, optimize your existing copper-catalyzed system: Ensure absolutely anaerobic conditions and consider the slow addition of your alkyne.

  • If homocoupling persists, transition to a copper-free protocol. This is the most definitive method to solve the problem.

  • In a copper-free system, focus on ligand selection. For unactivated or electron-rich aryl bromides, a bulky, electron-rich phosphine ligand is often non-negotiable for achieving high efficiency.

  • Do not neglect the basics: Always use high-purity, dry, and degassed reagents and solvents.

By understanding the underlying mechanisms and systematically troubleshooting your reaction parameters, you can successfully minimize homocoupling and achieve high yields of your desired cross-coupled products.

References

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. [Link]
  • Fairlamb, I. J. S. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(8), 9535-9545. [Link]
  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 6585-6619. [Link]
  • Wikipedia contributors. (2023, December 27). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
  • Doubleday, C. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]
  • Organic Chemistry Tube. (2020, July 25). Sonogashira Coupling [Video]. YouTube. [Link]
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
  • Al-Zoubi, R. M., et al. (2010). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 75(23), 8145-8152. [Link]
  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
  • Colacot, T. J. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P. The Journal of Organic Chemistry, 78(2), 568-581. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Taylor & Francis. (n.d.). Glaser coupling – Knowledge and References. [Link]
  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]
  • ResearchGate. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. [Link]
  • ResearchGate. (2001).
  • Panda, G. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Chen, C.-Y., & Hong, F.-E. (2008). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 73(24), 9719-9722. [Link]
  • The Reaction Monitor. (2008, August 15). Copper-free Sonogashira coupling. [Link]
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
  • NTU Scholars. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
  • Lipshutz, B. H., & Chung, D. W. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796. [Link]
  • ResearchGate. (2019). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. [Link]

Sources

Debromination as a side reaction in 4-Bromo-2,6-dimethylphenol chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Understanding and Preventing Debromination Side Reactions

Welcome to the technical support center for 4-Bromo-2,6-dimethylphenol. This guide is designed for researchers, chemists, and process development professionals who utilize this versatile intermediate in their synthetic workflows. A recurring challenge in the application of this compound is the undesired cleavage of the carbon-bromine bond, a side reaction known as debromination or hydrodebromination. This leads to the formation of 2,6-dimethylphenol, resulting in yield loss, product contamination, and complex purification challenges.

This document provides a structured approach to troubleshooting this common issue. It combines frequently asked questions for rapid problem assessment with in-depth troubleshooting guides that explore the mechanistic origins of the problem and offer scientifically grounded solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the debromination of this compound.

Q1: What is debromination and how do I know it's happening in my reaction?

A1: Debromination is the chemical reaction that removes the bromine atom from your starting material, this compound, and replaces it with a hydrogen atom, yielding 2,6-dimethylphenol.[1] The most common sign of this unwanted side reaction is the appearance of a new, less polar spot on a Thin Layer Chromatography (TLC) plate or a new peak in your Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The mass spectrum of the byproduct will correspond to the molecular weight of 2,6-dimethylphenol (122.16 g/mol ).[2]

Q2: What are the primary causes of debromination in reactions involving this compound?

A2: Debromination, often referred to as hydrodebromination in the context of cross-coupling, is typically caused by one or more of the following factors:

  • Reductive Processes: This is the most common cause, especially in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Ullmann, Buchwald-Hartwig).[3] Certain reaction components, such as phosphine ligands, solvents (like alcohols), or even the palladium(0) catalyst itself, can act as reducing agents or facilitate a reductive pathway.[4]

  • High Temperatures: While this compound is generally stable, prolonged exposure to harsh temperatures (>100-150 °C) can promote thermal degradation and debromination, particularly in the presence of certain reagents.[5][6][7]

  • Strong Bases: Certain strong bases, especially in combination with specific solvents or under photolytic conditions, can promote debromination through various mechanisms, including radical pathways or the formation of aryne intermediates.[8][9][10]

  • Radical Reactions: The presence of radical initiators or exposure to UV light can trigger a radical chain reaction that leads to the cleavage of the C-Br bond.[9][11]

Q3: How can I quickly analyze my crude reaction mixture for the presence of the 2,6-dimethylphenol byproduct?

A3: GC-MS is the most effective and common method for identifying and quantifying the 2,6-dimethylphenol byproduct.[12][13] It allows for clear separation from the starting material and desired product, and the mass spectrum provides unambiguous identification. For a quick qualitative check, TLC can be effective if you have a reference standard for 2,6-dimethylphenol.[14] The byproduct will typically have a higher Rf value (be less polar) than the starting material.

Part 2: In-Depth Troubleshooting Guide

When debromination becomes a significant issue, a systematic approach is required. This guide breaks down the problem by common reaction types and provides detailed solutions.

Issue 1: Significant Debromination during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

Palladium-catalyzed reactions are a frequent source of debromination. The catalytic cycle itself presents opportunities for reductive side reactions that cleave the C-Br bond.[15][16]

Root Cause Analysis:

The general catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation and reductive elimination.[17][18] Debromination often occurs when the Pd(II)-aryl intermediate is intercepted by a hydride source before it can undergo the desired coupling step.

G

Fig 1. Competing pathways in Pd-catalyzed coupling.
Troubleshooting & Mitigation Strategies:
StrategyCausality & ExplanationRecommended Actions
1. Ligand Selection Bulky, electron-rich phosphine ligands can accelerate reductive elimination (the desired step) relative to side reactions. However, some phosphines can also act as hydride donors, promoting debromination.- Switch to Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos). These are generally robust and promote fast coupling. - Avoid using P(o-tol)₃ if debromination is severe, as it can be more prone to participating in reductive pathways.
2. Base Selection Strong bases, particularly alkoxides like NaOtBu, in combination with alcohol solvents or impurities, can generate hydride species that reduce the Pd(II) intermediate. Weaker inorganic bases are often less problematic.- Screen weaker bases: K₂CO₃, Cs₂CO₃, or K₃PO₄ are excellent alternatives.[9] - If an alkoxide is necessary, ensure it is high purity and the reaction is rigorously anhydrous.
3. Solvent Choice Protic solvents like alcohols (e.g., isopropanol, ethanol) can be hydride donors, especially at elevated temperatures in the presence of a base.[9] Aprotic solvents are generally safer.- Switch to aprotic solvents: Toluene, Dioxane, THF, or DMF are common choices. - Ensure solvents are anhydrous and deoxygenated. Dissolved oxygen can affect catalyst stability and promote side reactions.[19]
4. Additives Sometimes, additives can suppress side reactions. Mild reducing agents can help maintain the catalyst in the Pd(0) state, preventing the accumulation of Pd(II) species that might participate in homocoupling or debromination.[19]- Consider adding a mild reducing agent like potassium formate.[19] - In some cases, adding a halide scavenger like a silver or thallium salt can help, but this adds complexity and toxicity.
5. Catalyst Precursor Using a stable Pd(II) precatalyst that is reduced in situ is common. However, the conditions for this reduction can sometimes contribute to debromination.- Ensure the in situ reduction is efficient. If using Pd(OAc)₂, the phosphine ligand typically serves as the reductant. Ensure sufficient ligand is present. - Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃, but handle them under strictly inert conditions as they are air-sensitive.
Issue 2: Debromination during Ullmann-Type Reactions

The classic Ullmann reaction, which uses copper at high temperatures, is notorious for requiring harsh conditions that can promote side reactions.[6][7][20][21]

Root Cause Analysis:

High reaction temperatures (often >150 °C) and the use of stoichiometric copper can lead to thermal degradation and radical-mediated debromination. The reaction mechanism is complex and not fully elucidated but can involve organocopper intermediates.[20][22]

Troubleshooting & Mitigation Strategies:
  • Lower the Temperature with Ligands: Modern Ullmann protocols utilize ligands (e.g., phenanthroline, diamines) that allow the reaction to proceed at much lower temperatures (80-120 °C), significantly reducing thermal side reactions.

  • Use Activated Copper: Using freshly prepared, activated copper powder can improve reactivity and allow for milder conditions.[6]

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or pyridine are common. Ensure they are pure, as impurities can exacerbate side reactions at high temperatures.

  • Consider Palladium Catalysis: For many transformations where an Ullmann coupling might be considered, a palladium-catalyzed equivalent (e.g., Buchwald-Hartwig for C-N/C-O bonds) often proceeds under far milder conditions with lower catalyst loading and fewer side reactions.[15]

Part 3: Protocols & Methodologies

Protocol 1: General Procedure for a Suzuki Coupling Minimizing Debromination

This protocol provides a robust starting point for coupling this compound while actively suppressing the debromination side reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(OAc)₂ (1-3 mol%)

  • SPhos (2-6 mol%)

  • K₃PO₄ (2.0 - 3.0 eq), finely ground

  • Anhydrous, deoxygenated Toluene or Dioxane

Procedure:

  • Inert Atmosphere: To a flame-dried reaction flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and Backfill: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Check for the formation of 2,6-dimethylphenol (higher Rf than starting material).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried and concentrated for purification.

G start Start: Low Yield & Debromination Detected check_base Is a strong base (e.g., NaOtBu) or protic solvent used? start->check_base change_base_solvent Action: 1. Switch to K₃PO₄ or K₂CO₃. 2. Use anhydrous Toluene or Dioxane. check_base->change_base_solvent Yes check_temp Is the reaction temperature > 110°C? check_base->check_temp No change_base_solvent->check_temp lower_temp Action: Attempt reaction at 80-90°C. (May require longer time or more active catalyst). check_temp->lower_temp Yes check_ligand What ligand is being used? check_temp->check_ligand No lower_temp->check_ligand change_ligand Action: Switch to a bulky biaryl phosphine ligand (e.g., SPhos, XPhos). check_ligand->change_ligand Standard (e.g., PPh₃) or Problematic end Result: Debromination Suppressed check_ligand->end Already using Biaryl Phosphine change_ligand->end

Fig 2. Troubleshooting decision tree for debromination.
Protocol 2: Quantification of Debromination by GC-MS

Objective: To determine the relative percentage of this compound (starting material), 2,6-dimethylphenol (byproduct), and the desired product in a crude reaction mixture.

  • Sample Preparation: Take a small aliquot (~0.1 mL) from the crude reaction mixture. Dilute it with a suitable solvent (e.g., ethyl acetate, dichloromethane) to an appropriate concentration for GC-MS analysis.

  • Standard Preparation: Prepare standard solutions of authentic this compound and 2,6-dimethylphenol in the same solvent to determine their retention times.

  • GC Method:

    • Column: A standard non-polar column (e.g., DB-5ms, HP-5ms) is usually sufficient.

    • Injection: 1 µL split injection.

    • Temperature Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a high temperature (e.g., 250-280 °C) to ensure elution of all components.

    • Detector: Mass Spectrometer (Scan mode).

  • Analysis:

    • Identify the peaks corresponding to the solvent, 2,6-dimethylphenol, this compound, and the desired product based on their retention times and mass spectra.

    • The mass spectrum for this compound will show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).[23]

    • The mass spectrum for 2,6-dimethylphenol will have a molecular ion at m/z 122.[2]

    • Integrate the peak areas for each component. The percentage of debromination can be estimated by the ratio of the byproduct peak area to the sum of the areas of all relevant species (byproduct + product + remaining starting material). For precise quantification, a calibration curve with an internal standard is required.

References
  • Detection of 2, 6-dimethylphenol in petroleum wastewater is essential in the environmental field. (2022). Journal of Environmental Science and Public Health.
  • Pan, B. et al. (2016). Enhanced Debromination of 4-bromophenol by the UV/sulfite Process: Efficiency and Mechanism. Journal of Environmental Sciences.
  • Grushin, V. V., & Alper, H. (1999). Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II) Phosphine Complexes. Organometallics.
  • Grushin, V. V., & Alper, H. (1999). Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II) Phosphine Complexes. ElectronicsAndBooks.
  • Puleo, T. R. et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Griesbeck, A. G. et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A.
  • Ullmann reaction. Wikipedia.
  • Ullmann Reaction. Organic Chemistry Portal.
  • This compound. PubChem.
  • Ding, T.-H. et al. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters.
  • Ullmann reaction – Knowledge and References. Taylor & Francis.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Dehalogenation. Wikipedia.
  • 2,6-Dimethylphenol. PubChem.
  • Hassan, J. et al. (2002). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. Chemical Reviews.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2022). MDPI.
  • Mohrig, J. R. et al. (2016). Introducing Aliphatic Substitution with a Discovery Experiment Using Competing Electrophiles. Journal of Chemical Education.
  • Fairlamb, I. J. S. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion. (2003). ResearchGate.
  • Weigand, J. J. et al. (2021). Phosphine-catalysed reductive coupling of dihalophosphanes. Dalton Transactions.
  • Method 8041A: Phenols by Gas Chromatography. EPA.
  • Lipshutz, B. H. et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science.
  • Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis. (2022). Applied and Environmental Microbiology.
  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (2021). Catalysts.
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2004). ResearchGate.
  • Cross-Coupling Reactions of Nitroarenes. (2021). Accounts of Chemical Research.
  • Selective oxidative para C–C dimerization of 2,6-dimethylphenol. (2007). RSC Publishing.
  • The Significance of this compound in Modern Chemical Synthesis. Boronpharm.

Sources

Challenges in coupling electron-rich aryl bromides like 4-Bromo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of cross-coupling reactions involving 4-Bromo-2,6-dimethylphenol. This sterically hindered and electron-rich aryl bromide is a valuable synthetic intermediate, but its unique electronic and steric properties present distinct challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve success in your experiments.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter in a direct question-and-answer format.

Q1: My coupling reaction with this compound is showing low or no conversion. What are the likely causes and how can I fix it?

A1: Low or no conversion with this substrate is a common challenge, typically rooted in the difficult oxidative addition step. The combination of steric hindrance from the two ortho-methyl groups and the electron-donating nature of the phenol and methyl groups makes the C-Br bond less reactive towards the palladium catalyst.[1][2][3]

Here is a systematic approach to troubleshoot this issue:

  • Evaluate Your Catalyst System: The choice of ligand is paramount. Standard ligands like PPh₃ are often ineffective. You require a highly active catalyst system designed for challenging substrates.

    • Recommended Action: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the challenging oxidative addition step.[4][5] Consider using Buchwald-type ligands such as SPhos, XPhos, or RuPhos, or other highly active ligands like tri-tert-butylphosphine (P(t-Bu)₃).[1][6]

    • Causality: Bulky ligands favor the formation of a highly reactive, monoligated Pd(0) species, which is necessary to overcome the steric barrier and activate the C-Br bond.[2][4]

  • Increase Catalyst Loading & Temperature: Electron-rich and sterically demanding aryl bromides often require more forcing conditions than simpler substrates.[1][7]

    • Recommended Action: Incrementally increase the reaction temperature (e.g., from 80 °C to 110 °C). If you still see no improvement, consider increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol%.

  • Check Reagent Purity and Reaction Setup: Catalyst deactivation can be a significant factor.

    • Recommended Action: Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed.[8][9] Oxygen can oxidize the active Pd(0) catalyst and promote side reactions like the homocoupling of your boronic acid partner.[8] Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[9][10]

  • Re-evaluate Your Base: An inappropriate or weak base can stall the reaction, particularly in Suzuki couplings where it is crucial for the transmetalation step.[11]

    • Recommended Action: For Suzuki reactions, switch to a stronger base like K₃PO₄ or Cs₂CO₃.[8][12] For Buchwald-Hartwig aminations, ensure you are using a sufficiently strong base like NaOtBu or KOtBu.[13][14]

Q2: I'm observing a significant amount of the debrominated product (2,6-dimethylphenol) in my reaction mixture. How can I minimize this side reaction?

A2: The formation of 2,6-dimethylphenol is due to a side reaction called hydrodebromination (or more generally, hydrodehalogenation). This occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom.

  • Primary Cause: The most common hydrogen source is residual water in the reaction mixture.[15] It can also be promoted by certain solvents (like alcohols) or bases, especially at elevated temperatures.[16]

  • Troubleshooting Steps:

    • Rigorous Anhydrous Conditions: This is the most critical factor. Dry your solvents over molecular sieves or by distillation. Ensure your starting materials and base are anhydrous.

    • Ligand Choice: The choice of ligand can influence the rate of hydrodehalogenation versus the desired cross-coupling. Sometimes, a ligand that accelerates the reductive elimination step can outcompete the hydrodehalogenation pathway.[14] Experimenting with a different class of bulky phosphine ligand may help.

    • Base Selection: While a strong base is often necessary, some bases are more prone to promoting this side reaction. If using an alkoxide base, ensure it is truly anhydrous. Consider switching from an alkoxide to a carbonate or phosphate base if the problem persists.

Q3: My reaction is producing homocoupled byproducts of my coupling partner (e.g., biaryl from boronic acid in a Suzuki reaction). What causes this and what are the solutions?

A3: Homocoupling is the self-coupling of your reaction partner (e.g., R-B(OH)₂ + R-B(OH)₂ → R-R). This side reaction consumes your starting material and complicates purification.

  • Primary Cause: The presence of oxygen in the reaction vessel is the main culprit.[8][9] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.

  • Troubleshooting Steps:

    • Improve Degassing Technique: This is the most effective solution. Ensure your solvent and reaction mixture are rigorously deoxygenated before adding the catalyst and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[9]

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂, which require an in situ reduction step that can be sensitive to reaction conditions.

    • Control Reaction Temperature: In some systems, running the reaction at the lowest effective temperature can minimize side reactions.

Frequently Asked Questions (FAQs)
Q1: What are the best practices for selecting a ligand for coupling with a sterically hindered, electron-rich substrate like this compound?

A1: Success with this substrate is critically dependent on ligand choice. The ideal ligand must address both steric hindrance and electronic deactivation. The key is to use ligands that are both bulky and strongly electron-donating .

  • Bulky Ligands: Steric bulk on the ligand promotes the formation of a coordinatively unsaturated, 12-electron monoligated palladium complex (L-Pd⁰).[4] This species is more sterically accessible and electronically reactive, making it capable of activating the hindered C-Br bond of your substrate.[2]

  • Electron-Donating Ligands: Strong σ-donating ligands increase the electron density on the palladium center.[5] This increased electron density facilitates the oxidative addition step, which is the rate-determining step for electron-rich aryl halides.[5]

Ligand ClassExamplesBest ForRationale
Dialkylbiarylphosphines SPhos, XPhos, RuPhosGeneral purpose for difficult couplings (Suzuki, Buchwald-Hartwig)Excellent balance of steric bulk and electron-donating ability. Widely proven for hindered substrates.[6]
Trialkylphosphines P(t-Bu)₃, PCy₃Suzuki, SonogashiraExtremely electron-rich and bulky, highly effective for promoting oxidative addition.[1][11]
Ferrocenylphosphines dtbpfSuzukiRobust ligands that provide a good balance of properties.

A recommended starting point for a Suzuki or Buchwald-Hartwig reaction would be XPhos or SPhos .

Q2: Which base should I choose? Does the phenolic proton cause issues?

A2: Yes, the acidic phenolic proton (pKa ≈ 10) is a key consideration. The base you choose must be strong enough to facilitate the catalytic cycle (e.g., transmetalation in Suzuki) but its interaction with the phenol must be managed. You will consume at least one extra equivalent of base to deprotonate the phenol, forming the potassium or sodium phenoxide in situ.

Coupling TypeRecommended BaseEquivalentsRationale
Suzuki-Miyaura K₃PO₄, Cs₂CO₃3.0Strong, yet relatively non-nucleophilic bases that are highly effective. K₃PO₄ is often a good first choice for minimizing protodeboronation.[8][12]
Buchwald-Hartwig NaOtBu, KOtBu, LHMDS2.2 - 2.5A very strong, non-nucleophilic base is required to deprotonate the amine coupling partner and facilitate the catalytic cycle.[13][14]
Sonogashira Et₃N, DIPEA2.0 - 3.0Typically requires an amine base to neutralize the HBr formed and facilitate the catalytic cycle.[17]

Always use more than 2 equivalents of base to account for both the phenolic proton and the catalytic requirement.

Q3: Should I protect the phenolic hydroxyl group before attempting the coupling reaction?

A3: This is a classic "it depends" scenario, but the modern consensus leans towards attempting the direct coupling first.

  • When to Couple Directly (Unprotected): With the advent of highly active catalyst systems (e.g., Pd₂dba₃/SPhos), direct coupling of phenols is often successful.[6] The in situ formed phenoxide is generally compatible with the reaction conditions. This should be your initial strategy. It saves synthetic steps and improves overall efficiency.

  • When to Consider Protection: If you have exhausted catalyst/ligand screening and continue to see low yields, catalyst deactivation, or intractable side products, protection is a viable troubleshooting step. The phenoxide may be interfering with the catalyst in your specific system.

    • Recommended Protecting Groups: A simple methyl ether (-OMe) or benzyl ether (-OBn) are robust and common choices. They are stable to the coupling conditions and can be cleaved later if necessary.

Experimental Workflow: Troubleshooting Low Yield

G start Low Yield or No Conversion cat_sys Step 1: Optimize Catalyst System - Use bulky, electron-rich ligand (XPhos, SPhos) - Use fresh Pd source (Pd₂(dba)₃) start->cat_sys Primary issue is likely difficult oxidative addition cond Step 2: Adjust Reaction Conditions - Increase temperature (e.g., 100-110 °C) - Increase catalyst loading (e.g., 3-5 mol%) cat_sys->cond If conversion is still low reagents Step 3: Verify Reagents & Setup - Use anhydrous, degassed solvent - Ensure base is anhydrous - Maintain inert (Ar/N₂) atmosphere cond->reagents If side reactions appear (hydrodebromination) base Step 4: Screen Different Bases - Suzuki: Try K₃PO₄ or Cs₂CO₃ - Buchwald: Ensure NaOtBu/KOtBu is active reagents->base If still no improvement protect Final Option: Protect Phenol - Convert -OH to -OMe or -OBn - Retry coupling with protected substrate base->protect If all else fails

Caption: A workflow diagram for troubleshooting low yields.

Illustrative Protocols & Catalytic Cycle
General Catalytic Cycle for Suzuki-Miyaura Coupling

The following diagram illustrates the key steps involved in a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The challenges with this compound primarily lie in the initial "Oxidative Addition" step.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Ar-Br oa_label Oxidative Addition trans_complex Ar-Pd(II)L₂(R) oa_complex->trans_complex trans_label Transmetalation product_complex [Ar-R-Pd(II)L₂] trans_complex->product_complex re_label Reductive Elimination product_complex->pd0 Ar-R boronic_acid R-B(OR)₂ + Base boronic_acid->trans_complex

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: Suzuki-Miyaura Coupling

This is a starting point protocol and may require optimization.

  • Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%). Add this solid mixture to the Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene (to make a ~0.1 M solution with respect to the aryl bromide).

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[8]

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried, filtered, and concentrated under reduced pressure for purification.[8]

Protocol 2: Buchwald-Hartwig Amination

This is a starting point protocol and may require optimization.

  • Setup: To a dry reaction vial inside a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and sodium tert-butoxide (NaOtBu, 2.2 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C.[13]

  • Monitoring & Workup: Follow standard procedures for monitoring and aqueous workup.

References
  • Mirica, L. M. et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
  • Plenio, H. et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
  • Lipshutz, B. H. et al. (2008).
  • Mirica, L. M. et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. PubMed. [Link]
  • Gooßen, L. J. et al. (2020). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides.
  • van Koten, G. & Milstein, D. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
  • Plenio, H. et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Gao, L. et al. (2024). Silver Surface-Assisted Dehydrobrominative Cross-Coupling between Identical Aryl Bromides. PubMed. [Link]
  • Plenio, H. (2013). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]
  • Spokoyny, A. M. et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low.
  • Ritter, T. et al. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0)
  • Organic Chemistry Data. (n.d.).
  • Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]
  • Hartwig, J. F. et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
  • Lindsley, C. W. et al. (2001). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. [Link]
  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Niu, D. et al. (2023).
  • Various Authors. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
  • Organ, M. G. et al. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates.
  • Zhang, W. et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]
  • Zhang, W. et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]
  • Martins, N. et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]
  • Denton, J. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

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Technical Support Center: Managing Temperature Control in Oxidative Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing temperature in oxidative polymerization. This guide is designed for researchers, scientists, and drug development professionals who encounter thermal management challenges during their experiments. Here, we will move beyond simple procedural lists to explore the underlying principles of heat generation and dissipation, providing you with the expertise to troubleshoot effectively and ensure the integrity and safety of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the importance and management of temperature in oxidative polymerization.

Q1: Why is precise temperature control so critical in oxidative polymerization?

A: Oxidative polymerization reactions are typically highly exothermic, meaning they release a significant amount of heat.[1][2][3][4] The rate of this heat generation is directly linked to the reaction rate.[5] If this heat is not removed efficiently, the reactor temperature will rise. This temperature increase, in turn, accelerates the polymerization rate, creating a dangerous positive feedback loop.[6] This can lead to a "runaway reaction," a hazardous situation characterized by a rapid, uncontrolled increase in temperature and pressure that can cause equipment failure or even an explosion.[2][7]

Beyond the critical safety aspect, precise temperature control is essential for product quality. Temperature influences several key polymer properties:

  • Molecular Weight and Polydispersity: Inconsistent temperatures can lead to a broad molecular weight distribution (high polydispersity), which can negatively affect the material's mechanical and physical properties.[8][9]

  • Polymer Structure and Morphology: The final structure and morphology of the polymer are often temperature-dependent.

  • Reaction Selectivity: Unwanted side reactions can occur at elevated temperatures, leading to impurities and reduced yield.

Q2: What are the primary sources of heat in my reactor system?

A: The main source of heat is the enthalpy of the polymerization reaction itself.[8] Bond formation is an exothermic process, and as monomers link together to form polymer chains, chemical energy is released as heat.[10] Other potential, though usually less significant, sources of heat can include:

  • Mechanical energy from stirring: Vigorous agitation can introduce a small amount of heat.

  • Heat from external sources: Inadequate insulation or proximity to other heat-generating equipment can contribute to the overall thermal load.

Q3: What are the common methods for cooling a polymerization reactor?

A: The choice of cooling method depends on the scale of the reaction, the degree of exothermicity, and the required level of control.[11] Common methods include:

  • Jacketed Reactors: The most common approach, where a cooling fluid (like water, oil, or a glycol mixture) is circulated through an outer jacket surrounding the reactor vessel to remove heat.[11][12][13]

  • Internal Cooling Coils: Coils placed directly within the reaction mixture provide a larger surface area for heat transfer, offering more efficient cooling for highly exothermic reactions.[11][13]

  • Reflux Condensers: For reactions involving volatile solvents, a reflux condenser can be used. The solvent boils, removing heat via the latent heat of vaporization. The vapor is then condensed and returned to the reactor. This is a highly effective method for maintaining a constant temperature.[14]

  • External Heat Exchangers: In larger-scale or continuous processes, the reaction mixture can be pumped through an external heat exchanger for cooling.[12][13]

Section 2: Troubleshooting Guides

This section provides structured guidance for specific problems you may encounter.

Problem: Rapid, Uncontrolled Temperature Increase (Suspected Runaway Reaction)

A runaway reaction is a critical safety event. The primary goal is to safely regain control of the system.

Causality Analysis:

A runaway occurs when the rate of heat generation from the polymerization exceeds the rate of heat removal by the cooling system.[6][7] This can be triggered by:

  • Cooling System Failure: Loss of coolant flow, incorrect coolant temperature, or fouling on the reactor walls reducing heat transfer.[13][15]

  • Incorrect Reagent Addition: Adding monomer or initiator too quickly or at too high a concentration.

  • Inadequate Mixing: Poor agitation can lead to localized "hot spots" where the reaction accelerates, initiating a runaway.[1][16]

  • Loss of Inhibitor: For stabilized monomers, the depletion or insufficient mixing of an inhibitor can lead to spontaneous, uncontrolled polymerization.[16]

Immediate Troubleshooting & Action Plan:

G start Temperature Alarm Triggered (Rapid Rise) q1 Is it safe to approach the reactor? start->q1 action1 STOP! Evacuate area. Follow site emergency protocol. q1->action1 No action2 Proceed with caution. Wear appropriate PPE. q1->action2 Yes q2 Can monomer/initiator feed be stopped immediately? action2->q2 action3 Cease all reagent feeds. q2->action3 q3 Is the cooling system fully operational? action3->q3 action4 Maximize coolant flow. Use emergency/secondary cooling if available. q3->action4 Yes action5 Troubleshoot cooling system: Check pumps, valves, and coolant levels. q3->action5 No q4 Is an emergency inhibitor or 'kill' solution available? action4->q4 action5->action4 action6 Inject emergency inhibitor or reaction quencher per protocol. q4->action6 Yes end Monitor reactor until stable. Conduct post-incident review. q4->end No action6->end

Detailed Protocol: Emergency Shutdown Procedure
  • Cease Reagent Addition: Immediately stop the flow of all monomers, initiators, and catalysts to the reactor.[1]

  • Maximize Cooling: Increase the flow rate of the cooling medium to its maximum capacity. If available, activate any secondary or emergency cooling systems.[17]

  • Inject Inhibitor: If the system is designed for it, inject a chemical inhibitor or a "short-stop" agent to rapidly terminate the polymerization reaction.[7][18] This must be done according to pre-approved standard operating procedures.

  • Emergency Quenching/Dumping: In extreme cases, and only if the system is designed for it, the reactor contents may need to be quenched by adding a large volume of a cold, inert solvent or "dumped" into a larger vessel containing such a solvent.[18]

  • Vent Pressure: If the pressure rises toward the vessel's safety limit, a pressure relief system (like a bursting disc or relief valve) should activate to prevent catastrophic failure.[7][17]

Problem: Reaction is Too Slow or Stalls
Causality Analysis:

A slow or stalled reaction indicates that the conditions are not optimal for polymerization, often due to insufficient thermal energy.

  • Temperature Too Low: The reaction temperature is below the optimal range for the initiator to decompose efficiently and for the propagation reaction to proceed at a reasonable rate.[5]

  • Inefficient Heat Transfer: The heating system is unable to bring the reactor to the target temperature or maintain it, possibly due to poor insulation or incorrect settings.

  • Inhibitor Presence: Unintended introduction or excessive concentration of an inhibitor is quenching the reaction.

  • Degraded Reagents: The initiator or monomer may have degraded during storage, reducing its reactivity.

Troubleshooting & Action Plan:
  • Verify Temperature: Use a calibrated, independent thermometer to confirm the internal reaction temperature. Do not rely solely on the system's controller display.

  • Check Heating System: Ensure the heating bath or jacket is set to the correct temperature and that the heating fluid is circulating properly.

  • Analyze Kinetics: Reaction calorimetry can be an invaluable tool for studying the kinetics of your specific system.[19][20][21] It measures the heat flow from the reaction in real-time, providing a direct indication of the reaction rate.[8] This data can help determine if the issue is related to initiation, propagation, or termination.

  • Reagent Purity: If thermal issues are ruled out, analyze the purity and activity of the monomer and initiator.

Problem: Inconsistent Product Quality (Batch-to-Batch Variability)
Causality Analysis:

Inconsistent product properties are often traced back to poor temperature control and reproducibility.

  • Temperature Gradients: Inadequate mixing can create temperature gradients within the reactor, meaning different parts of the batch are polymerizing under different conditions.[1] This leads to a broader molecular weight distribution.

  • Cooling/Heating Rate Fluctuations: The rate at which the reaction is heated to its setpoint or cooled can affect the final polymer properties. Inconsistent rates between batches will lead to variable products.

  • Sensor Fouling: Polymer buildup on temperature probes can insulate the sensor, leading to inaccurate readings and poor control.[15]

Preventative Measures & Best Practices:
  • Reactor Calibration: Regularly calibrate your reactor's heat transfer coefficient (UA). This value can change over time due to fouling or changes in the system.[20]

  • Consistent Agitation: Use a consistent and verified agitation speed for all batches to ensure homogeneous temperature distribution.[1]

  • Automated Control: Employ automated reactor systems with feedback control loops to precisely manage temperature profiles, including heating and cooling ramps.[1][8]

  • Regular Maintenance: Clean reactor walls and temperature probes between experiments to prevent fouling and ensure accurate measurements and efficient heat transfer.

Section 3: Data & Protocols

Table 1: Thermal Parameters for Common Oxidative Polymerization Systems
MonomerCommon OxidantTypical Temp. Range (°C)Key Thermal Considerations
AnilineAmmonium Persulfate (APS)0 - 25 °CHighly exothermic; requires aggressive cooling, often in an ice bath, especially during initial stages.[22]
PyrroleIron(III) Chloride (FeCl₃)0 - 50 °CExotherm is significant; temperature affects conductivity and morphology of the resulting polypyrrole.
StyreneAIBN / O₂60 - 80 °CSusceptible to thermal runaway; requires careful initiator concentration control and robust cooling.[3][23]
ε-CaprolactamVarious140 - 180 °CHigher temperature process where polymerization and crystallization can occur simultaneously, affecting mechanical properties.[9]

Note: These are general ranges. Always consult specific literature for your exact system.

Protocol: Basic Isothermal Calorimetry for Reaction Profiling

Reaction calorimetry is a powerful technique to measure the heat generated by your reaction, allowing for safer scale-up and process optimization.[6][15][19]

  • System Setup: Use a jacketed lab reactor equipped with a sensitive temperature probe for the reaction mass (T_r) and probes for the cooling jacket inlet (T_in) and outlet (T_out). A precision metering pump for the coolant is required.

  • Calibration (Joule Effect): Before the reaction, perform a calibration by introducing a known amount of heat using an electric heater. By measuring the temperature difference between the reactor and jacket, you can calculate the overall heat transfer coefficient (UA).[20]

  • Initiate Reaction: Charge the reactor with the monomer and solvent and bring it to the desired isothermal temperature.

  • Add Initiator: Inject the initiator to start the polymerization.

  • Data Acquisition: Continuously record T_r, T_in, T_out, and the coolant flow rate. The heat generated by the reaction (Q_r) can be calculated in real-time from the heat balance equation.

  • Analysis: The resulting plot of heat flow versus time provides a direct profile of your reaction kinetics.[21] This allows you to identify the induction period, the peak exotherm, and the end of the reaction.

G cluster_0 Heat Generation (Q_gen) cluster_1 Heat Removal (Q_rem) Reaction Polymerization Exotherm Equilibrium Thermal Equilibrium (Stable Temperature) Q_gen = Q_rem Reaction->Equilibrium Generates Heat Jacket Cooling Jacket Stirring Convection/ Stirring Losses Heat Loss to Environment Equilibrium->Jacket Removes Heat Equilibrium->Stirring Distributes Heat Equilibrium->Losses Removes Heat

References

  • Polymerisation reactor heating and cooling methods. (n.d.). Wuxi Shuangrui Machinery Co., Ltd.
  • Reaction Calorimetry - Polymer Science. (2002).
  • Schellenberg, C., Tauer, K., & Antonietti, M. (n.d.). Reaction Calorimetry. Max Planck Institute of Colloids and Interfaces.
  • Grolier, J.-P. E., et al. (2006). The use of advanced calorimetric techniques in polymer synthesis and characterization. Journal Article. OSTI.GOV.
  • The range of chemistry technology enabling polymerization. (n.d.). Syrris.
  • What Are The Best Ways To Dissipate Heat In Polymerization Processes? (2025, October 30). Chemistry For Everyone. YouTube.
  • The kinetics of oxygen uptake during the oxidative polymerization of St... (n.d.). ResearchGate.
  • Application of Calorimetry Technique to Estimate Conversion of Polymerization Reactions in a Standard Lab‐Scale Reactor. (2025, August 6). ResearchGate.
  • Relief of runaway polymerisation. (n.d.). IChemE.
  • Cooling down a reactor for process reliability. (2016, August 4). Valmet.
  • Runaway Chemical Reactions: Causes and Prevention. (2024, April 30). Zeal.
  • Papiewski, J. (2022, March 24). What Is Runaway Polymerization? Sciencing.
  • Polymerization Reactors: Key Considerations. (2024, July 22). Jinzong Machinery.
  • Process for cooling a polymerization reactor. (n.d.). Google Patents.
  • What Is Runaway Polymerization? (n.d.). HUFOCW.
  • Deconstructing Runaway Reactions Using Dynamic Modelling. (2021, April 1). ioMosaic.
  • Kinetics of polymerization. (n.d.). GATE 2026 Chemistry.
  • How To Prevent Thermal Oxidation In Polymers? (2025, July 19). Chemistry For Everyone. YouTube.
  • Emergency Runaway Reaction - What Precedes? What Follows? (n.d.). AIDIC.
  • Lee, S., et al. (n.d.). Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites. PMC - NIH.
  • Thermal-Oxidative Stability and Degradation of Polymers. (n.d.). ResearchGate.
  • What Is Polymerization Kinetics? (2025, August 7). Chemistry For Everyone. YouTube.
  • From Controlled Reactions to the Thermal Runaway: Radical Polymerization as an Undergrad Lab Course Exercise for Enhanced Process Safety Awareness. (2024, June 21). Journal of Chemical Education. ACS Publications.
  • The control of runaway polymerisation reactions by inhibition techniques. (n.d.). IChemE.
  • OXIDATIVE DEGRADATION OF POLYMERS. (n.d.).
  • Research on the Risk of Thermal Runaway in the Industrial Process of Styrene Solution Polymerization. (2021, May 21). ACS Publications.
  • The effect of thermo-oxidation on the mechanical behaviour of polymer epoxy materials. (2025, August 5). ResearchGate.
  • Thermal and Oxidative Degradation of Polymers. (n.d.). NIST.
  • Kinetics of Chain Polymerization. (2025, November 23). Chemistry LibreTexts.
  • Dogan, F., Topallar, H., et al. (2012). The Effect of the Oxidant Used During Polymerization on the Solid-state Decomposition Kinetics of Poly(4-methyl Catechol). Journal of Thermal Analysis and Calorimetry.
  • Polyvinyl chloride. (n.d.). Wikipedia.
  • Polymerization kinetics. (n.d.). Fiveable.
  • In Situ Study and Improvement of the Temperature Increase and Isothermal Retention Stages in the Polyacrylonitrile (PAN) Fiber Pre-Oxidation Process. (n.d.). PMC - NIH.
  • Reaction mechanism of thermal-oxidative degradation. (n.d.). ResearchGate.
  • Humid and Thermal Oxidative Ageing of Radiation Cured Polymers—A Brief Overview. (n.d.). Frontiers in Materials.
  • Special Issue: Oxidative Polymerization. (n.d.). MDPI.
  • Oxidative Polymerization in Living Cells. (2021, July 21). PubMed.
  • Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. (n.d.). PMC - NIH.
  • Chemical Bonding. (n.d.). Unacademy.

Sources

Technical Support Center: Purification of 2,6-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,6-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted 2,6-dimethylphenol from your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving 2,6-dimethylphenol?

A1: Besides the desired product, common impurities include unreacted 2,6-dimethylphenol, other isomeric xylenols (e.g., 2,4-dimethylphenol, 2,5-dimethylphenol), and related cresols. These impurities often have very similar physical properties to the starting material, which can make purification challenging.[1]

Q2: Which purification method is best for my product?

A2: The optimal purification method depends on the properties of your desired product, the nature of the impurities, and the scale of your reaction. This guide will walk you through the most common and effective techniques:

  • Liquid-Liquid Extraction: Best for separating acidic 2,6-dimethylphenol from neutral or basic organic products.

  • Recrystallization: Ideal for solid products where solubility differences between the product and 2,6-dimethylphenol can be exploited.

  • Distillation: Suitable for liquid products with a significantly different boiling point from 2,6-dimethylphenol.

  • Flash Column Chromatography: A versatile technique for separating compounds with different polarities.

Troubleshooting and Purification Guides

Liquid-Liquid Extraction

This technique leverages the weakly acidic nature of 2,6-dimethylphenol (pKa ≈ 10.6) to separate it from non-acidic organic compounds.[1][2]

Core Principle: Acid-Base Chemistry

By washing an organic solution with an aqueous base (e.g., sodium hydroxide), the acidic 2,6-dimethylphenol is deprotonated to form the water-soluble sodium 2,6-dimethylphenoxide. This salt then partitions into the aqueous layer, effectively removing it from the organic layer containing your product.

Experimental Workflow: Liquid-Liquid Extraction

start Reaction Mixture in Organic Solvent sep_funnel Add to Separatory Funnel start->sep_funnel add_base Add Aqueous Base (e.g., 1M NaOH) sep_funnel->add_base shake Shake and Vent add_base->shake separate Separate Layers shake->separate organic_layer Organic Layer (Product) separate->organic_layer Top or Bottom Layer (check densities) aqueous_layer Aqueous Layer (Sodium 2,6-dimethylphenoxide) separate->aqueous_layer wash Wash Organic Layer with Brine organic_layer->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for removing 2,6-dimethylphenol via basic extraction.

Step-by-Step Protocol: Basic Extraction
  • Dissolution: Ensure your reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1M aqueous sodium hydroxide (NaOH) solution.

    • Stopper the funnel, invert, and vent to release any pressure.

    • Shake vigorously for 30-60 seconds, venting periodically.

    • Allow the layers to separate.

  • Separation:

    • Drain the lower layer. The aqueous layer may be the top or bottom layer depending on the density of the organic solvent.

    • Repeat the extraction of the organic layer with fresh 1M NaOH solution two more times to ensure complete removal of the phenol.

  • Work-up:

    • Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.

    • Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., Na₂SO₄).

    • Filter or decant the dried organic solution and concentrate it under reduced pressure to yield the purified product.

Troubleshooting Extraction Issues
IssuePossible CauseRecommended Solution
Emulsion Formation Vigorous shaking; presence of surfactants.Add brine to the separatory funnel to help break the emulsion. Alternatively, filter the emulsified layer through a pad of Celite.
Product is also extracted Your product may have acidic functionalities.Use a weaker base, such as saturated aqueous sodium bicarbonate (NaHCO₃), if your product is less acidic than 2,6-dimethylphenol.
Incomplete removal of 2,6-dimethylphenol Insufficient base or number of extractions.Increase the number of extractions or use a more concentrated base (e.g., 2M NaOH). Check the pH of the aqueous layer to ensure it is basic.
Recrystallization

This method is highly effective for purifying solid products, provided there is a suitable solvent in which the product and 2,6-dimethylphenol exhibit different solubilities at varying temperatures.

Core Principle: Differential Solubility

The ideal recrystallization solvent will dissolve your product and the unreacted 2,6-dimethylphenol at high temperatures but will have low solubility for your product and high solubility for 2,6-dimethylphenol at low temperatures. This allows your product to crystallize out of the solution upon cooling, while the impurity remains dissolved in the mother liquor.

Experimental Workflow: Recrystallization

start Crude Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Vacuum Filter Crystals ice_bath->filter mother_liquor Mother Liquor (Contains 2,6-dimethylphenol) filter->mother_liquor wash Wash Crystals with Cold Solvent filter->wash dry Dry Crystals wash->dry product Purified Crystalline Product dry->product

Caption: General workflow for purification by recrystallization.

Step-by-Step Protocol: Recrystallization
  • Solvent Selection:

    • Test the solubility of your crude product and pure 2,6-dimethylphenol in various solvents at room temperature and at their boiling points.

    • 2,6-dimethylphenol is soluble in hexane and benzene, which can be good starting points.[3][4]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of hot solvent until the solid just dissolves.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the product's melting point.

Troubleshooting Recrystallization Issues
IssuePossible CauseRecommended Solution
No crystals form Too much solvent was added; solution is supersaturated.Try scratching the inside of the flask with a glass rod to induce nucleation. If that fails, evaporate some of the solvent and cool again.
Oily precipitate forms The boiling point of the solvent is higher than the melting point of the solid.Choose a lower-boiling solvent.
Low recovery Product is too soluble in the chosen solvent at low temperatures.Use a different solvent or a solvent mixture (e.g., hexane/ethyl acetate).
Product is still impure 2,6-dimethylphenol co-crystallized with the product.The solubility properties are too similar. A second recrystallization may be necessary, or another purification technique may be required.
Distillation

Distillation separates liquids based on differences in their boiling points. This method is suitable if your product is a liquid and its boiling point is significantly different from that of 2,6-dimethylphenol (203 °C).[3]

Core Principle: Vapor Pressure

When a mixture of liquids is heated, the component with the higher vapor pressure (and thus lower boiling point) will vaporize to a greater extent. This vapor can be condensed and collected, resulting in a separation.

Troubleshooting Distillation
IssuePossible CauseRecommended Solution
Poor separation Boiling points are too close.Use a fractional distillation column with a high number of theoretical plates.
Product decomposition The required temperature is too high.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points.
Bumping Uneven boiling.Use a magnetic stir bar or boiling chips to ensure smooth boiling.
Flash Column Chromatography

This is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.

Core Principle: Polarity

Compounds are passed through a column of adsorbent material. Less polar compounds travel through the column more quickly with the mobile phase, while more polar compounds are retained by the stationary phase for longer.

Experimental Workflow: Flash Chromatography

start Crude Mixture dissolve Dissolve in Minimum Solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate combine->concentrate product Purified Product concentrate->product

Caption: Workflow for purification by flash column chromatography.

Step-by-Step Protocol: Flash Chromatography
  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives good separation between your product and 2,6-dimethylphenol.

    • Aim for an Rf value of ~0.3 for your desired compound.

  • Column Packing:

    • Pack a glass column with silica gel in the chosen solvent system.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully add the sample to the top of the silica gel.

  • Elution:

    • Add the eluent to the column and apply pressure (e.g., from a compressed air line) to push the solvent through the column.

    • Collect fractions in test tubes.

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Chromatography
IssuePossible CauseRecommended Solution
Poor separation Inappropriate solvent system.Use TLC to find a better solvent system. A less polar eluent will increase retention, while a more polar eluent will decrease it.
Compound is not eluting Solvent is not polar enough.Gradually increase the polarity of the eluent (gradient elution).
Streaking on TLC plate Sample is too concentrated; compound is acidic.Dilute the sample for TLC. Add a small amount of acetic acid to the eluent for acidic compounds.

Safety Precautions

2,6-Dimethylphenol is toxic if swallowed or in contact with skin, and it causes severe skin burns and eye damage.[5][6][7] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: To protect from skin contact.

Consult the Safety Data Sheet (SDS) for 2,6-dimethylphenol for complete safety information.[5][6][7][8]

Comparison of Purification Techniques

TechniqueBest ForAdvantagesDisadvantages
Extraction Separating acidic phenols from neutral/basic products.Fast, scalable, and inexpensive.Not effective if the product is also acidic.
Recrystallization Purifying solid products.Can yield very pure material; relatively inexpensive.Requires a suitable solvent; may have lower recovery.
Distillation Purifying liquid products with different boiling points.Good for large quantities; relatively simple setup.Not suitable for heat-sensitive compounds or compounds with close boiling points.
Chromatography General purpose; good for complex mixtures.High resolution; applicable to a wide range of compounds.Can be time-consuming and requires larger volumes of solvent; may be less scalable.

References

  • Solubility of Things. (n.d.). 2,6-Dimethylphenol.
  • SIELC Technologies. (n.d.). Separation of 2,6-Dimethylphenol on Newcrom R1 HPLC column.
  • PubChem. (n.d.). 2,6-Dimethylphenol.

Sources

Technical Support Center: Purification of 4-Bromo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2,6-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Section 1: Troubleshooting Guide - Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound, providing causative explanations and actionable solutions.

Issue 1: My crude product is a discolored (pink, beige, or brown) solid. What causes this and how can I obtain a white crystalline product?

Possible Causes:

  • Oxidation: Phenols are susceptible to oxidation, which can form colored quinone-type impurities. This is often exacerbated by exposure to air and light, especially under basic conditions.

  • Residual Bromine: If the bromination reaction is not properly quenched, residual bromine (Br₂) can impart a yellowish or brownish color to the crude product.

  • Polybrominated Side Products: Over-bromination can lead to the formation of di- and tri-brominated phenols, which can be colored and difficult to separate.[1]

Suggested Solutions:

  • Quenching: Ensure the reaction is thoroughly quenched with a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to remove any unreacted bromine.[1]

  • Recrystallization with Decolorizing Carbon: This is the most effective method for removing colored impurities.

    • Rationale: Activated charcoal has a high surface area and can adsorb colored organic impurities.

    • Protocol:

      • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (see solvent selection table below).

      • Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution.

      • Gently boil the solution for 5-10 minutes to allow for adsorption.

      • Perform a hot filtration to remove the charcoal.[2]

      • Allow the filtrate to cool slowly to induce crystallization.

  • Inert Atmosphere: For subsequent manipulations, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]

Issue 2: During recrystallization, my product "oils out" instead of forming crystals. How can I resolve this?

Possible Cause:

  • "Oiling out" occurs when the compound comes out of the solution at a temperature above its melting point (74-79 °C).[1][4] This is a common issue for compounds with relatively low melting points.

Suggested Solutions:

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling increases the likelihood of oiling out.[2]

  • Solvent System Modification:

    • Add a small amount of a "good" solvent (one in which the compound is highly soluble) to the oiled-out mixture and gently heat until it redissolves. Then, allow it to cool slowly.

    • Alternatively, consider a different solvent system where the compound's solubility is lower at the solvent's boiling point.

  • Seed Crystals: Introduce a small crystal of pure this compound to the cooled solution to induce crystallization. Scratching the inside of the flask with a glass rod can also create nucleation sites.[5]

Issue 3: After purification by column chromatography, I observe peak tailing for my product.

Possible Cause:

  • Acidic Nature of Phenols: The acidic proton of the hydroxyl group on this compound can interact strongly with the slightly acidic silica gel stationary phase. This strong interaction can lead to slow desorption and result in tailing peaks.[6]

Suggested Solutions:

  • Mobile Phase Modification: Add a small amount of a polar, acidic modifier to the eluent.

    • Rationale: The modifier will compete with the phenol for active sites on the silica gel, leading to a more symmetrical peak shape.

    • Examples:

      • Add 0.1-1% acetic acid or formic acid to your hexane/ethyl acetate mobile phase.

  • Use of a Different Stationary Phase:

    • Alumina (neutral or basic): This can sometimes reduce the interaction with acidic compounds.

    • Reversed-phase silica (C18): In this case, a polar mobile phase (e.g., methanol/water or acetonitrile/water) is used, and the separation mechanism is based on hydrophobicity, which can be effective for phenols.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities arise from the synthesis, which is typically the bromination of 2,6-dimethylphenol.[1][7][8] These include:

  • Unreacted Starting Material: 2,6-Dimethylphenol.

  • Polybrominated Species: 2,4-Dibromo-2,6-dimethylphenol and 2,4,6-Tribromo-2,6-dimethylphenol are possible side products if the reaction conditions are not carefully controlled.

  • Isomeric Impurities: Depending on the brominating agent and conditions, small amounts of other brominated isomers could be formed.

  • Oxidation Products: As mentioned previously, colored quinone-like compounds can form upon exposure to air.

Q2: What is the best solvent system for the recrystallization of this compound?

A2: An ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5][9] For this compound, mixed solvent systems are often effective.

Solvent SystemRationale
Heptane/Ethyl Acetate A good starting point. The compound is soluble in ethyl acetate and insoluble in heptane.
Ethanol/Water This compound is soluble in hot ethanol and insoluble in water.[10]
Toluene/Heptane Toluene provides good solubility at elevated temperatures, while heptane acts as an anti-solvent.

Q3: How can I effectively monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification of this compound.

  • Purpose:

    • To identify the number of components in the crude mixture.

    • To select an appropriate solvent system for column chromatography.

    • To track the progress of column chromatography and identify fractions containing the pure product.

  • Typical TLC Conditions:

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A good starting ratio is 9:1 or 4:1 hexane:ethyl acetate.

    • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

Q4: What are the recommended storage conditions for purified this compound?

A4: To maintain its purity and prevent degradation, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3][4] For long-term storage, storing under an inert atmosphere (e.g., argon) is recommended to prevent oxidation. It should be kept away from light and incompatible materials such as strong oxidizing agents.

Section 3: Experimental Protocols and Visual Guides

Protocol 1: High-Purity Recrystallization
  • Dissolution: Place 10 g of crude this compound in a 250 mL Erlenmeyer flask. Add 50 mL of heptane and heat the mixture to boiling with stirring.

  • Co-solvent Addition: While maintaining the boil, add ethyl acetate dropwise until all the solid dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add 0.1-0.2 g of activated charcoal. Reheat to boiling for 5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold heptane, and dry them under vacuum.

Protocol 2: Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 hexane:ethyl acetate) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflow: Purification Strategy Decision Tree

Purification_Strategy start Crude this compound check_color Is the product discolored? start->check_color recolor Recrystallization with Activated Charcoal check_color->recolor Yes check_purity Assess purity by TLC/NMR check_color->check_purity No recolor->check_purity high_purity High Purity Product (>98%) check_purity->high_purity Yes low_purity Significant Impurities Present check_purity->low_purity No chromatography Column Chromatography low_purity->chromatography final_purity_check Final Purity Analysis chromatography->final_purity_check final_purity_check->high_purity

Caption: Decision tree for selecting a purification strategy.

Visual Guide: Overcoming Peak Tailing in Chromatography

Tailing_Solution problem Peak Tailing Observed (Strong Analyte-Silica Interaction) solution1 Modify Mobile Phase: Add 0.1-1% Acetic Acid problem->solution1 solution2 Change Stationary Phase: - Neutral Alumina - Reversed-Phase (C18) problem->solution2 outcome Symmetrical Peak Shape solution1->outcome solution2->outcome

Caption: Solutions for chromatographic peak tailing.

References

  • Solubility of Things. (n.d.). This compound.
  • Fisher Scientific. (n.d.). This compound, 99%.
  • PubChem. (n.d.). This compound.
  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
  • Liu, J., et al. (2017). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. Talanta, 165, 338-345.
  • Khan Academy. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • Chemistry LibreTexts. (2023, August 29). Column Chromatography.
  • Phenomenex. (n.d.). Column Chromatography: Principles, Procedure, and Applications.
  • ResearchGate. (2013). Column chromatography of phenolics?.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination.
  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube.
  • MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase.
  • Google Patents. (n.d.). US3714269A - Process for producing 2,6-dimethylphenol.
  • Google Patents. (n.d.). A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.
  • PubChem. (n.d.). 2,6-Dimethylphenol.
  • Journal of Chemical Education. (2016). Introducing Aliphatic Substitution with a Discovery Experiment Using Competing Electrophiles.

Sources

Technical Support Center: Catalyst Deactivation in 4-Bromo-2,6-dimethylphenol Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the polymerization of 4-Bromo-2,6-dimethylphenol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation, a critical challenge in achieving consistent and high-quality polymer synthesis. The information herein is grounded in established scientific principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the polymerization of this compound, focusing on catalyst-related problems.

Question 1: My polymerization reaction is sluggish or fails to initiate. What are the likely catalyst-related causes?

Answer: A slow or non-existent reaction is often a primary indicator of catalyst inactivity. Several factors related to the catalyst system, typically a copper-amine complex, can contribute to this issue:

  • Improper Catalyst Preparation: The active catalytic species is often a complex formed in situ. Incorrect stoichiometry of the copper salt (e.g., CuCl, CuBr) and the amine ligand (e.g., pyridine, N,N,N',N'-tetramethylethylenediamine (TMEDA)) can lead to the formation of an inactive or poorly active catalyst.[1][2]

  • Presence of Impurities: The monomer, this compound, and the solvent must be of high purity. Impurities such as water, other phenols, or sulfur compounds can poison the catalyst.[3][4][5][6] Water, for instance, can interfere with the formation of the active copper-oxygen species.

  • Oxidation State of Copper: The catalytic cycle for oxidative polymerization relies on the ability of the copper ion to cycle between Cu(I) and Cu(II) states. If the initial copper source is exclusively Cu(II) and no reducing agent is present, the initiation of polymerization can be hindered. Conversely, if all the copper is oxidized to Cu(II) and cannot be reduced back to Cu(I), the catalytic cycle will cease.

  • Insufficient Oxygen: The polymerization of phenols is an oxidative coupling reaction that requires a continuous supply of oxygen. An inadequate oxygen flow will result in a stalled reaction.[7][8][9]

Question 2: I'm observing a significant batch-to-batch variability in polymer molecular weight and yield. Could this be a catalyst deactivation issue?

Answer: Yes, inconsistent catalyst activity is a major contributor to batch-to-batch irreproducibility.[10] Key factors include:

  • Catalyst Loading and Concentration: Precise and consistent measurement of the catalyst components is crucial. Minor variations in the catalyst-to-monomer ratio can significantly impact both the rate of polymerization and the final molecular weight of the polymer.[11]

  • Aging of Catalyst Stock Solutions: If you are using pre-prepared catalyst stock solutions, they may degrade over time. The amine ligands can evaporate, or the copper salt may precipitate, altering the effective concentration and stoichiometry of the catalyst.

  • Temperature Fluctuations: The activity of the copper-amine catalyst is temperature-dependent. Inconsistent temperature control during the reaction can lead to variations in the polymerization rate and, consequently, the molecular weight distribution.[10]

Question 3: My polymer product is discolored (e.g., green or blue). Is this related to the catalyst?

Answer: Discoloration of the final polymer is often due to residual copper catalyst. The characteristic blue or green color of Cu(II) complexes can be imparted to the polymer if not effectively removed during the workup and purification steps. Incomplete catalyst removal can also affect the thermal stability and long-term performance of the polymer.

Question 4: What are the primary mechanisms of catalyst deactivation in this polymerization?

Answer: Catalyst deactivation can occur through several pathways:[3][12][13]

  • Poisoning: As mentioned, impurities in the reactants or solvent can bind to the active sites of the copper catalyst, rendering them inactive. Sulfur-containing compounds are particularly potent poisons for many transition metal catalysts.[3]

  • Formation of Inactive Complexes: The catalyst can form stable, inactive complexes with byproducts of the reaction or with certain functional groups that may be present as impurities.

  • Aggregation: The active catalytic species may aggregate or precipitate out of the reaction mixture, reducing the number of accessible active sites. This can be influenced by solvent choice and temperature.

  • Irreversible Oxidation/Reduction: If the redox cycle of the copper catalyst is disrupted, leading to an accumulation of either Cu(I) or Cu(II) in an inactive state, the polymerization will halt.

II. Troubleshooting Guides

This section provides structured approaches to diagnose and resolve common problems related to catalyst deactivation.

Troubleshooting Guide 1: Low Polymer Yield or Incomplete Reaction

This guide will help you systematically address the issue of low polymer yield or a reaction that does not go to completion.

Potential Cause Diagnostic Check Recommended Solution
Catalyst Poisoning Analyze the purity of the this compound monomer and the solvent using techniques like GC-MS or NMR.Purify the monomer by recrystallization or sublimation. Use high-purity, anhydrous solvents.
Incorrect Catalyst Stoichiometry Verify the molar ratios of the copper salt and amine ligand used in the catalyst preparation.Prepare fresh catalyst solutions with accurately weighed components.
Inadequate Oxygen Supply Monitor the oxygen flow rate into the reaction vessel. Ensure efficient stirring to facilitate gas-liquid mass transfer.Increase the oxygen flow rate or improve the stirring efficiency. Consider using a sparging tube to introduce oxygen below the liquid surface.
Low Reaction Temperature Measure the internal temperature of the reaction mixture.Adjust the heating bath or reactor jacket to maintain the optimal reaction temperature as determined from literature or internal studies.[10]
Experimental Protocol: Monomer Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., hexane or a hexane/toluene mixture).

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Workflow: Diagnosing Low Polymer Yield

G start Low Polymer Yield check_purity Check Monomer and Solvent Purity start->check_purity check_catalyst Verify Catalyst Preparation start->check_catalyst check_oxygen Assess Oxygen Supply start->check_oxygen check_temp Monitor Reaction Temperature start->check_temp purify Purify Monomers/Solvents check_purity->purify Impure remake_catalyst Prepare Fresh Catalyst check_catalyst->remake_catalyst Incorrect adjust_oxygen Adjust O2 Flow/Stirring check_oxygen->adjust_oxygen Inadequate adjust_temp Adjust Temperature check_temp->adjust_temp Incorrect rerun Rerun Experiment purify->rerun remake_catalyst->rerun adjust_oxygen->rerun adjust_temp->rerun

Caption: Workflow for troubleshooting low polymer yield.

Troubleshooting Guide 2: Inconsistent Molecular Weight

This guide focuses on addressing variability in the molecular weight of the synthesized polymer.

Potential Cause Diagnostic Check Recommended Solution
Inconsistent Catalyst Loading Review and standardize the procedure for measuring and dispensing the catalyst components.Use calibrated analytical balances and volumetric glassware. For small quantities, consider using stock solutions.
Variable Reaction Time Ensure that the polymerization time is consistent across all batches.Use a timer and quench the reaction at the same time point for each batch.
Presence of Chain Transfer Agents Analyze the monomer and solvent for impurities that could act as chain transfer agents.Implement rigorous purification procedures for all reagents.
Temperature Gradients in the Reactor Use a well-stirred reactor and a temperature probe to ensure uniform temperature throughout the reaction mixture.Improve stirring and use a temperature-controlled reaction setup.
Experimental Protocol: Catalyst Quenching and Polymer Precipitation
  • Quenching: To stop the polymerization, add a chelating agent such as an aqueous solution of ethylenediaminetetraacetic acid (EDTA) to the reaction mixture.[7][11] This will bind to the copper catalyst and deactivate it.

  • Phase Separation: After stirring, allow the aqueous and organic layers to separate.

  • Isolation of Organic Layer: Separate the organic layer containing the polymer.

  • Precipitation: Slowly add the organic solution to a non-solvent for the polymer (e.g., methanol) while stirring vigorously. The polymer will precipitate out of the solution.

  • Filtration and Washing: Collect the polymer by filtration and wash it thoroughly with the non-solvent to remove any remaining impurities and unreacted monomer.

  • Drying: Dry the polymer in a vacuum oven until a constant weight is achieved.[10]

III. Catalyst Regeneration

In some cases, it may be possible to regenerate the deactivated copper catalyst, particularly if the deactivation is due to the formation of inactive copper oxides or hydroxides.

Question 5: Can a deactivated copper catalyst from the polymerization be regenerated?

Answer: Yes, regeneration is often feasible, especially for copper-based catalysts. The specific method depends on the nature of the deactivation. A common approach involves an oxidation-reduction cycle.[14][15][16][17]

Experimental Protocol: Catalyst Regeneration via Oxidation-Reduction

This protocol is a general guideline and may need to be adapted based on the specific catalyst system and the nature of the deactivation.

  • Oxidation: The deactivated catalyst, which may be in the form of Cu(I) complexes or metallic copper, is first oxidized to Cu(II). This can be achieved by treating the catalyst with a mild oxidizing agent or by heating in the presence of air.[15]

  • Washing: The oxidized catalyst is then washed to remove any organic residues.

  • Reduction: The Cu(II) species are then reduced back to the active Cu(I) state. This can be accomplished using a suitable reducing agent.

  • Isolation and Drying: The regenerated catalyst is then isolated, washed, and dried under inert conditions to prevent re-oxidation before reuse.

Catalyst Deactivation and Regeneration Cycle

G Active Active Cu(I) Catalyst Inactive Inactive Species Poisoned Catalyst Aggregated Catalyst Cu(II) Species Active->Inactive Deactivation (Poisoning, Aggregation, Oxidation) Regenerated Regenerated Cu(I) Catalyst Inactive:f2->Regenerated Regeneration (Reduction Step) Regenerated->Active Reactivation

Caption: The cycle of catalyst deactivation and regeneration.

By understanding the mechanisms of catalyst deactivation and implementing these troubleshooting and regeneration strategies, researchers can improve the efficiency, consistency, and success of this compound polymerization.

IV. References

  • Dinh, C. T., et al. (2021). In situ regeneration of copper catalysts for long-term electrochemical CO2 reduction to multiple carbon products. Journal of Materials Chemistry A. Retrieved from [Link]

  • ResearchGate. (n.d.). The Effects of Polymerization Catalyst Systems on the Synthesis of Poly(2,6-dimethyl-1,4-phenylene ether). Retrieved from [Link]

  • Habermann, C. E. (1972). U.S. Patent No. 3,645,913. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Wang, S.-H., et al. (2022). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. MDPI. Retrieved from [Link]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Poly(2,6-dimethyl-1,4-phenylene oxide) by Double-Step Polymerization in Supercritical Carbon Dioxide. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). In situ regeneration of copper catalysts for long-term electrochemical CO2 reduction to multiple carbon products. Retrieved from [Link]

  • Research Trove. (2020, December 2). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1 [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Generation, regeneration, and recovery of Cu catalytic system by changing the polarity of electrodes. Retrieved from [Link]

  • Tokyo University of Science. (2008). Synthesis of poly (2,6-dimethyl-1,4-phenylene oxide) by double-step polymerization in supercritical carbon dioxide. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Method for Synthesis of Poly(2,6-dimethyl-1,4-phenylene oxide) and Poly(2,6-diphenyl-1,4-phenyl oxide). Retrieved from [Link]

  • MDPI. (2019). Advances in Catalyst Deactivation and Regeneration. Retrieved from [Link]

  • ResearchGate. (n.d.). Regeneration of copper catalysts mediated by molybdenum-based oxides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective oxidative para C–C dimerization of 2,6-dimethylphenol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]

  • MDPI. (2019). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved from [Link]

  • Polimery. (2014). Influence of 2,4,6-trimethylphenol on the yield of synthesis and properties of poly(phenylene oxide). Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative Coupling Copolycondensation of 2,6-Dimethylphenol with 2,5-Dimethylphenol: Highly Thermostable Poly(phenylene ether). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalytic Oxidative Coupling of Phenols and Related Compounds. Retrieved from [Link]

  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US7446167B2 - Catalyst deactivation agents and methods for use of same. Retrieved from

  • Precionn. (2025). Polyphenylene Oxide: A Comprehensive Guide for Industrial Application. Retrieved from [Link]

  • AIP Precision Machining. (2020). Machining Polyphenylene Oxide (PPO): A Plastics Guide. Retrieved from [Link]

  • Plastic Service Centers. (2022). Polyphenylene Oxide: Properties, Applications & Machining. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Investigating the Effects of Copper Impurity Deposition on the Structure and Electrochemical Behavior of Hydrogen Evolution Electrocatalyst Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Activation and Deactivation of Phillips Catalyst for Ethylene Polymerization Using Various Activators. Retrieved from [Link]

  • EO Plastic Pipe. (n.d.). Understanding the modification of PPO processing. Retrieved from [Link]

  • MDPI. (2021). Propylene Polymerization and Deactivation Processes with Isoselective {Cp/Flu} Zirconocene Catalysts. Retrieved from [Link]

  • ScienceDirect. (n.d.). Effects of impurities and reliability of copper qualifications - A traceability analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Impurity and Illumination on Copper Oxidation after Chemical Mechanical Polishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the particle formation during the oxidative polymerization of 2,6-dimethylphenol in an aqueous medium. Retrieved from [Link]

Sources

Impact of base selection on Suzuki-Miyaura coupling yield

Author: BenchChem Technical Support Team. Date: January 2026

Optimizing Reaction Yields Through Strategic Base Selection

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate one of the most critical parameters for success: the choice of base. An inappropriate base can lead to failed reactions, low yields, and complex side products. This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs): The Role of the Base

This section addresses the fundamental principles governing the function of the base in the catalytic cycle.

Q1: What is the primary role of the base in the Suzuki-Miyaura coupling?

The base is not merely a spectator or a simple acid scavenger; it is a crucial activator in the catalytic cycle. The primary and most accepted role of the base is to activate the organoboron species (typically a boronic acid) to facilitate the rate-determining transmetalation step.[1][2][3][4][5]

Specifically, the base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[2][6][7] This "ate" complex possesses a higher electron density on the organic group (R), making it significantly more reactive and capable of transferring its organic moiety to the palladium(II) center, thus regenerating the palladium catalyst for the next cycle.[5][6]

Q2: How does the strength and nature of the base impact the reaction?

The choice between a strong or weak base, or an inorganic versus an organic one, is highly dependent on the specific substrates and catalyst system.

  • Strong Bases (e.g., NaOH, KOtBu): While effective at forming the boronate, strong bases can introduce complications. They can promote the degradation of sensitive functional groups on the substrates and may lead to side reactions like catalyst deactivation or dehalogenation of the aryl halide.[8] However, they are sometimes necessary for unreactive coupling partners, such as aryl chlorides.[9][10]

  • Weak Bases (e.g., K₂CO₃, Na₂CO₃, KF): These are the most commonly used bases due to their broad compatibility and effectiveness.[4][11] They are generally strong enough to form the active boronate species without causing extensive side reactions. For substrates with base-labile groups (like esters), very mild bases such as potassium fluoride (KF) can be employed.[3]

  • Inorganic vs. Organic Bases: Inorganic bases are generally preferred for their simplicity, cost-effectiveness, and ease of removal.[12] Organic bases like triethylamine (TEA) are typically less effective as they may not be strong enough to generate a sufficient concentration of the boronate species and can sometimes coordinate to the palladium center, inhibiting catalysis.[13]

Troubleshooting Guide: Base-Related Issues

This section is structured to address specific problems you may encounter during your experiments.

Problem: Low or No Product Yield

Q3: My Suzuki coupling has failed or resulted in a very low yield. I suspect the base is the issue. What should I check?

A: Low conversion is a common problem directly linked to the choice and handling of the base. Here is a systematic troubleshooting approach:

  • Re-evaluate Base Strength: The base may be too weak to activate your specific boronic acid. Boronic acids with electron-withdrawing groups are more acidic (lower pKa) and may react with weaker bases, while those with electron-donating groups are less acidic and often require a stronger base.[1][2] If you are using a weak base like NaHCO₃ with an electron-rich boronic acid, consider switching to a stronger one like K₂CO₃ or K₃PO₄.

  • Check Solubility: The reaction is often biphasic (e.g., Toluene/Water).[14] If the inorganic base is not at least partially soluble in the aqueous phase, its effectiveness will be severely limited. Cesium carbonate (Cs₂CO₃) is known for its higher solubility in some organic solvents and can be a superior choice for challenging substrates, though it is more expensive.[4][15]

  • Ensure Proper Mixing: For heterogeneous reactions, vigorous stirring is critical to ensure interaction between the organic and aqueous phases where the base and catalyst are active.[16]

  • Verify Base Quality: Bases can be hygroscopic. Ensure your base is dry and finely powdered. Clumps can lead to poor reproducibility and inefficient reactions.[16] For certain bases like K₂CO₃, activation by heating before use can be beneficial.[15]

Problem: Significant Side Product Formation

Q4: I'm observing a major byproduct from the protodeborylation of my boronic acid. How can my choice of base minimize this?

A: Protodeborylation (replacement of the C-B bond with a C-H bond) is a major competing pathway, often promoted by high temperatures and the presence of water with certain bases.[17]

  • Mechanism: This side reaction is often exacerbated by strong, nucleophilic bases that can attack the boronic acid.

  • Solution: Switch to a milder, non-nucleophilic base. Anhydrous potassium phosphate (K₃PO₄) is an excellent choice to suppress protodeborylation, particularly for heteroaryl boronic acids which are prone to this side reaction.[4][18] Using anhydrous solvents can also help.[18]

Problem: Substrate-Specific Challenges

Q5: I am attempting to couple a sterically hindered aryl halide, and the yield is poor. What is the best base strategy?

A: Sterically hindered substrates present significant challenges for both the oxidative addition and reductive elimination steps. Your choice of base is critical.

  • Recommendation: Strong, non-nucleophilic bases are often required. Finely powdered potassium phosphate (K₃PO₄) is a highly reliable choice for these couplings.[10] In some cases, strong organic bases like potassium tert-butoxide (t-BuOK) may be necessary, especially when coupling less reactive aryl chlorides.[10] These conditions are typically paired with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate the reaction.[10]

Q6: My substrate contains an ester, which is sensitive to hydrolysis. Which base should I use?

A: Protecting base-labile functional groups is a common challenge. The key is to select a base that is strong enough to activate the boronic acid but too weak to catalyze significant hydrolysis of the ester.

  • Recommendation: Mild bases are essential.

    • Potassium Fluoride (KF): Anhydrous KF is an excellent choice as the fluoride ion can form a highly reactive trifluoroborate species without being strongly basic.[3]

    • Sodium Bicarbonate (NaHCO₃): This is another mild option, though it may require longer reaction times or slightly higher temperatures.[18]

    • Carbonates (e.g., K₂CO₃): While stronger than KF or NaHCO₃, they can often be used successfully if the reaction temperature and time are carefully controlled.[15]

Data & Protocols for the Bench Scientist

Comparative Table of Common Inorganic Bases

This table summarizes the properties and typical applications of frequently used bases to guide your selection process.

BaseFormulaStrengthSolubilityTypical Use Case & Comments
Sodium Carbonate Na₂CO₃ModerateGood in H₂OA cost-effective, widely used default base for a broad range of substrates. An excellent starting point for optimization.[4][11]
Potassium Carbonate K₂CO₃ModerateHigh in H₂OSimilar to Na₂CO₃ but slightly more basic. Its higher solubility can sometimes improve reaction kinetics.[4][5]
Cesium Carbonate Cs₂CO₃Moderate-StrongHigh in H₂O, some organic solventsOften provides superior yields for difficult or sterically hindered substrates. More expensive.[4][15]
Potassium Phosphate K₃PO₄StrongModerate in H₂OA strong, non-nucleophilic base. Excellent for suppressing protodeborylation and for coupling heteroaryl or hindered substrates.[4][10]
Potassium Fluoride KFMildModerate in H₂OIdeal for substrates with base-sensitive functional groups. Requires anhydrous conditions for best results.[3]

Data compiled from multiple sources for illustrative purposes. Optimal base is highly substrate-dependent.[4][5]

Diagram: The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps of the catalytic cycle, highlighting the activation of the boronic acid by the base, which is essential for the transmetalation step.

Suzuki_Cycle cluster_base Base Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition ArPdX Ar¹-Pd(II)L₂(X) Pd0->ArPdX Ar¹-X Trans Transmetalation (Rate-Limiting Step) ArPdAr Ar¹-Pd(II)L₂(Ar²) ArPdX->ArPdAr ArPdAr->Pd0 RedElim Reductive Elimination Product Ar¹-Ar² (Desired Product) ArPdAr->Product BoronicAcid Ar²B(OH)₂ Boronate [Ar²B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate + Base Base Base (e.g., CO₃²⁻) Boronate->ArPdX Transmetalation

Sources

Technical Support Center: Optimizing Reaction Time for Complete Conversion of 4-Bromo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic transformations involving 4-Bromo-2,6-dimethylphenol. This guide is designed for researchers, chemists, and drug development professionals who are looking to achieve rapid and complete conversion of this versatile chemical intermediate. We will move beyond simple procedural lists to explore the underlying principles that govern reaction efficiency, enabling you to troubleshoot and optimize your experiments effectively.

This compound is a sterically hindered aryl bromide. While the bromine atom at the para-position is readily accessible for cross-coupling, the two ortho-methyl groups and the phenolic hydroxyl group present unique challenges and opportunities. Achieving complete conversion in a minimal timeframe requires a carefully considered approach to catalyst selection, reaction conditions, and troubleshooting.

This document focuses on two of the most powerful and widely used cross-coupling reactions for this substrate: Buchwald-Hartwig Amination (C-N bond formation) and Suzuki-Miyaura Coupling (C-C bond formation) .

Part 1: General Troubleshooting & FAQs for Hindered Aryl Bromides

This section addresses overarching issues that can arise during the conversion of this compound, regardless of the specific reaction type.

Q1: My reaction stalls at 70-80% conversion and won't proceed further, even with extended reaction time. What are the first things I should check?

A: Stalled reactions are a common issue, often stemming from catalyst deactivation or suboptimal conditions. Before re-running the entire experiment, consider the following critical factors:

  • Atmospheric Integrity: Palladium catalysts, particularly in their Pd(0) active state, are highly sensitive to oxygen.[1] Ensure your reaction vessel was properly purged and maintained under a positive pressure of an inert gas (Argon or Nitrogen). Any minor leak can lead to rapid catalyst oxidation and deactivation.

  • Solvent and Reagent Purity: Trace amounts of water or other impurities in your solvent or reagents can poison the catalyst. Always use anhydrous, degassed solvents for these sensitive cross-coupling reactions.[2] Re-purify reagents if their quality is in doubt.

  • Catalyst Loading: While catalytic, the amount is crucial. For hindered substrates, a slightly higher catalyst loading (e.g., 1-3 mol%) might be necessary to drive the reaction to completion.

  • Thermal Stability: Is it possible your catalyst or reagents are degrading at the reaction temperature? Run a time-course study at a slightly lower temperature to see if conversion improves over a longer period, even if the initial rate is slower.

Q2: I'm observing a significant amount of 2,6-dimethylphenol as a byproduct. What is this, and how can I prevent it?

A: The formation of 2,6-dimethylphenol indicates a hydrodehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom. This is a known competing pathway in many palladium-catalyzed couplings.[1]

  • Causality: This often occurs when the reductive elimination step of the catalytic cycle is slow relative to competing pathways like β-hydride elimination from certain ligands or reactions with trace protic impurities.

  • Solution: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are designed to accelerate the rate of reductive elimination, which is the desired product-forming step, thereby outcompeting the hydrodehalogenation pathway.[1] Also, ensure your base is not excessively strong or used in large excess if it can act as a hydrogen source.

Q3: How does the phenolic -OH group influence the reaction?

A: The acidic proton of the phenol can interfere in several ways:

  • Base Consumption: It will react with the base in the reaction mixture, meaning you must use at least one extra equivalent of base to account for this.

  • Ligand Protonation: It can protonate and deactivate certain phosphine ligands.

  • Substrate Anion Formation: Once deprotonated, the resulting phenoxide is highly electron-rich, which can alter the electronic properties of the aryl bromide and affect the rate of oxidative addition.

In most cases, simply adding an additional equivalent of a suitable base (like K₃PO₄, Cs₂CO₃, or NaOt-Bu) is sufficient to mitigate these effects.

Part 2: Buchwald-Hartwig Amination (C-N Coupling)

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds.[3] Optimizing this reaction for this compound involves careful selection of the catalyst, ligand, and base.

Troubleshooting Guide: Buchwald-Hartwig Reactions

Q1: My C-N coupling is extremely slow. How can I significantly increase the reaction rate without promoting side reactions?

A: Slow reaction rates with this substrate are typically due to the steric hindrance from the ortho-methyl groups, which can impede the approach of the amine and slow down the reductive elimination step.

  • Ligand Choice is Key: This is the most critical parameter. First-generation phosphine ligands like PPh₃ are often ineffective. You must use modern, sterically hindered, electron-rich biarylphosphine ligands.[1] Ligands like XPhos , SPhos , or BrettPhos are specifically designed to promote coupling of hindered substrates by creating a coordinatively unsaturated and highly active catalytic species that accelerates the rate-limiting steps.[2]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is often the most effective for accelerating the reaction, as it readily deprotonates the amine without interfering with the catalyst.[2]

  • Temperature: These reactions often require heat. A temperature range of 80-110 °C is common.[2] If the reaction is slow at 80 °C, incrementally increasing the temperature to 100 °C or 110 °C can dramatically improve the rate.

Q2: Which palladium source is best: a pre-catalyst or generating the catalyst in situ?

A: While generating the catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃ and a ligand is common, using a pre-formed palladium pre-catalyst can offer significant advantages in terms of reaction time and consistency.[2]

  • Pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G2) are air-stable complexes that contain the ligand and a Pd(II) source. They are designed to reliably and rapidly generate the active Pd(0) species in solution, bypassing potentially slow or inefficient activation steps. This often leads to shorter reaction times and more reproducible results.

Data Summary: Recommended Conditions for Buchwald-Hartwig Amination
ParameterRecommendation for this compoundRationale & In-Text Citation
Palladium Source Pd₂(dba)₃ (1-2 mol%) or an appropriate Pre-catalyst (1-2 mol%)Pre-catalysts offer faster activation and greater reproducibility.[2]
Ligand XPhos, SPhos, or other bulky biarylphosphines (1.2-2.4 mol% L/Pd ratio)Essential for coupling hindered substrates and accelerating reductive elimination.[1]
Base NaOt-Bu or KOt-Bu (2.2-2.5 equiv., accounting for phenol proton)Strong, non-nucleophilic bases are most effective for amine deprotonation.[2]
Solvent Anhydrous, degassed Toluene or 1,4-DioxaneAprotic solvents that solubilize the catalytic species are preferred.[2]
Temperature 90 - 110 °CThermal energy is required to overcome the activation barriers for hindered substrates.
Typical Time 2 - 12 hoursHighly dependent on the specific amine and exact conditions chosen.
Experimental Protocol: Optimized Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a generic secondary amine (e.g., morpholine).

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the chosen biarylphosphine ligand (e.g., XPhos, 0.02 equiv.), and the palladium source (e.g., Pd₂(dba)₃, 0.01 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add sodium tert-butoxide (NaOt-Bu, 2.2 equiv.). Then, via syringe, add the secondary amine (1.2 equiv.) followed by anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS every 1-2 hours. A typical method is to withdraw a small aliquot, quench it with water, extract with ethyl acetate, and analyze the organic layer.

  • Workup: Once the reaction has reached completion (disappearance of starting material), cool the mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[4]

Part 3: Suzuki-Miyaura Coupling (C-C Coupling)

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an aryl halide.[5]

Troubleshooting Guide: Suzuki-Miyaura Reactions

Q1: My Suzuki coupling is incomplete. I've confirmed my catalyst is active. What else could be the problem?

A: In Suzuki couplings, the issue often lies with the other components of the reaction, particularly the base and the boronic acid.

  • Base Ineffectiveness: The base is not just a base; it's a critical activator for the transmetalation step.[6] A common issue is using a base that is not strong enough or has poor solubility in the reaction medium. For hindered substrates, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than Na₂CO₃. The base must be finely ground to maximize its surface area and reactivity.

  • Boronic Acid Stability: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with H), especially at high temperatures. To minimize this, ensure the reaction is run under a rigorously inert atmosphere and avoid unnecessarily long reaction times. Using a slight excess (1.2-1.5 equiv.) of the boronic acid can also help drive the reaction to completion. Alternatively, using more stable boronate esters (e.g., pinacol esters) can prevent degradation.[7]

Q2: What is the optimal solvent system? Should I use a single solvent or a biphasic mixture?

A: A biphasic system (e.g., Toluene/Water or Dioxane/Water) is often beneficial for Suzuki couplings.[7] The aqueous phase helps to dissolve the inorganic base (like K₃PO₄), facilitating the activation of the boronic acid, while the organic phase dissolves the aryl bromide and the palladium catalyst. Vigorous stirring is essential to ensure efficient mixing and reaction between the two phases.

Data Summary: Recommended Conditions for Suzuki-Miyaura Coupling
ParameterRecommendation for this compoundRationale & In-Text Citation
Palladium Source Pd(PPh₃)₄ (2-4 mol%) or Pd(OAc)₂/Ligand CombinationTetrakis(triphenylphosphine)palladium(0) is a classic, effective catalyst.[8]
Ligand (if needed) PPh₃, SPhos, or other bulky phosphinesLigands stabilize the catalyst and accelerate the catalytic cycle.
Boron Reagent Arylboronic Acid (1.2-1.5 equiv.) or Pinacol EsterA slight excess helps drive the reaction to completion.[8] Esters offer greater stability.[7]
Base K₃PO₄ or Cs₂CO₃ (3.0 equiv., accounting for phenol proton)A strong inorganic base is required to activate the boron reagent for transmetalation.[6]
Solvent Toluene/H₂O (4:1) or Dioxane/H₂O (4:1), degassedA biphasic system aids in dissolving both the organic and inorganic reagents.[7]
Temperature 80 - 100 °CSufficient thermal energy is needed for efficient coupling.
Typical Time 4 - 16 hoursDependent on the boronic acid partner and specific conditions.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

  • Vessel Preparation: In a round-bottom flask or reaction vial with a stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[9]

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Track the consumption of the starting material using TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract three times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude material by recrystallization or flash column chromatography to yield the pure biaryl product.[10]

Part 4: Visual Workflow Guides

The following diagrams provide visual aids for troubleshooting and optimizing your reactions.

TroubleshootingWorkflow start Problem: Incomplete Conversion check_atmosphere Was an inert atmosphere maintained? start->check_atmosphere check_reagents Are solvents/reagents anhydrous and pure? check_atmosphere->check_reagents Yes action_atmosphere Action: Improve purging technique. Check for leaks. check_atmosphere->action_atmosphere No check_conditions Is the temperature and concentration optimal? check_reagents->check_conditions Yes action_reagents Action: Use freshly distilled/dried solvents. Purify reagents. check_reagents->action_reagents No check_catalyst Is the catalyst/ligand choice appropriate? check_conditions->check_catalyst Yes action_conditions Action: Increase temperature incrementally. Increase concentration. check_conditions->action_conditions No action_catalyst Action: Switch to a more active ligand (e.g., biarylphosphine). Increase catalyst loading. check_catalyst->action_catalyst No end_node Re-run Experiment check_catalyst->end_node Yes action_atmosphere->end_node action_reagents->end_node action_conditions->end_node action_catalyst->end_node

Caption: Troubleshooting Decision Tree for Incomplete Conversion.

OptimizationWorkflow cluster_0 Systematic Reaction Optimization Workflow start Define Baseline (Standard Conditions) screen_ligand 1. Ligand Screening (XPhos, SPhos, etc.) start->screen_ligand screen_base 2. Base Optimization (NaOtBu, K3PO4, etc.) screen_ligand->screen_base screen_solvent 3. Solvent Evaluation (Toluene, Dioxane, etc.) screen_base->screen_solvent optimize_temp 4. Temperature & Time Course Study screen_solvent->optimize_temp end_point Optimized Protocol optimize_temp->end_point

Caption: Systematic Workflow for Reaction Optimization.

References

  • ResearchGate. (n.d.). Optimization of reaction time for improved conversion and enantiomeric excess.
  • Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • Organic Syntheses. (n.d.). Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide).
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Wikipedia. (2023). Ullmann condensation.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Mathew, A., & Panda, J. K. (2012). Kinetics of Oxidation of Substituted Phenols by Potassium Bromate. International Journal of ChemTech Research.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Wikipedia. (2023). Ullmann reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • ResearchGate. (2005). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Fisher Scientific. (n.d.). This compound, 99%.
  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • ResearchGate. (n.d.). Effect of reaction time on phenol conversion and product selectivity.

Sources

Validation & Comparative

A Definitive Guide to the Structural Verification of 4-Bromo-2,6-dimethylphenol using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth technical comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 4-Bromo-2,6-dimethylphenol. We will delve into the theoretical underpinnings, present detailed experimental data, and contrast the utility of NMR with other common analytical techniques.

The Imperative of Structural Integrity

This compound is a substituted phenol with a distinct arrangement of functional groups on the aromatic ring. This substitution pattern gives rise to a unique spectroscopic fingerprint. Any deviation from this structure, such as isomeric impurities, would result in significantly different biological activity or chemical reactivity. Therefore, rigorous structural elucidation is not merely a procedural step but a critical aspect of quality control and scientific validity.

¹H and ¹³C NMR: A Synergistic Approach to Molecular Cartography

NMR spectroscopy stands as a paramount technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

Deciphering the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is characterized by its simplicity and symmetry, which directly reflects the molecule's structure. Due to the symmetrical substitution on the benzene ring, we anticipate three distinct proton signals: one for the phenolic hydroxyl group, one for the two equivalent aromatic protons, and one for the twelve equivalent protons of the two methyl groups.

The hydroxyl proton (OH) typically appears as a broad singlet, and its chemical shift can be highly dependent on solvent, concentration, and temperature. The two aromatic protons (H-3 and H-5) are chemically equivalent and are expected to appear as a singlet due to the absence of adjacent protons for coupling. The six protons of the two methyl groups (at C-2 and C-6) are also equivalent and should present as a sharp singlet.

Unveiling the Carbon Skeleton with ¹³C NMR

The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. For this compound, we expect to observe five distinct signals corresponding to the different carbon environments. The symmetry of the molecule means that C-2 and C-6 are equivalent, as are C-3 and C-5.

The carbon atom bearing the hydroxyl group (C-1) will be significantly deshielded and appear at a lower field. The carbons attached to the methyl groups (C-2 and C-6) and the bromine atom (C-4) will also have characteristic chemical shifts. The aromatic methine carbons (C-3 and C-5) and the methyl carbons will appear at higher fields.

Quantitative NMR Data for this compound

The following tables summarize the expected and experimentally observed ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

Signal AssignmentChemical Shift (δ) ppm (Predicted)MultiplicityIntegration
Aromatic H (H-3, H-5)~7.0-7.2Singlet2H
Hydroxyl H (OH)Variable (e.g., ~4.5-5.5)Broad Singlet1H
Methyl H (2,6-CH₃)~2.2-2.3Singlet6H

Table 2: ¹³C NMR Spectral Data of this compound

Carbon AssignmentChemical Shift (δ) ppm (Predicted)
C-1 (C-OH)~150-155
C-3, C-5 (C-H)~130-135
C-2, C-6 (C-CH₃)~125-130
C-4 (C-Br)~115-120
Methyl C (2,6-CH₃)~15-20

Note: Predicted chemical shifts are based on empirical data and computational models. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Visualizing the Molecular Structure and NMR Workflow

Caption: Molecular structure of this compound.

cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Instrument Setup & Shimming A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Chemical Shift, Integration, Multiplicity) E->F G Structure Confirmation F->G

Caption: Experimental workflow for NMR analysis.

Experimental Protocol for NMR Analysis

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial for obtaining high-resolution spectra. The choice of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks.

  • Procedure:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Rationale: The quality of the NMR data is highly dependent on the homogeneity of the magnetic field (shimming) and the chosen acquisition parameters.

  • Procedure:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

    • For ¹H NMR , acquire the spectrum using standard parameters (e.g., 90° pulse, 2-4 second relaxation delay, 16-32 scans).

    • For ¹³C NMR , acquire a proton-decoupled spectrum to simplify the spectrum to singlets for each carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

3. Data Processing and Analysis:

  • Rationale: Raw NMR data (Free Induction Decay - FID) must be mathematically processed to generate the frequency-domain spectrum that is interpretable.

  • Procedure:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and integration values to assign the peaks to the corresponding nuclei in the molecule.

Comparative Analysis with Other Spectroscopic Techniques

While NMR is a powerful tool for structural elucidation, a multi-technique approach often provides the most comprehensive and irrefutable evidence of a compound's identity.

Table 3: Comparison of Analytical Techniques for the Structural Elucidation of this compound

TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Detailed connectivity of atoms, chemical environments, stereochemistry.Unambiguous structure determination in solution.Requires relatively pure sample, larger sample amount than MS.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[1]High sensitivity, provides molecular formula information.Does not provide detailed connectivity of isomers.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., O-H, C-H, C=C).[2]Fast and simple, good for identifying functional groups.Provides limited information on the overall molecular structure.

Mass spectrometry of this compound would confirm its molecular weight (201.06 g/mol ) and the presence of a bromine atom through the characteristic isotopic pattern of the molecular ion peak.[1][3] Infrared spectroscopy would show a broad absorption for the hydroxyl group (O-H stretch) and characteristic peaks for the aromatic ring and C-H bonds.[2] However, neither of these techniques alone can definitively distinguish this compound from its isomers, such as 2-Bromo-4,6-dimethylphenol. The unique combination of chemical shifts and the singlet nature of the aromatic and methyl protons in the ¹H NMR spectrum, along with the specific number of signals in the ¹³C NMR spectrum, provides the conclusive evidence for the this compound structure.

Conclusion

The structural validation of this compound is reliably and comprehensively achieved through the synergistic use of ¹H and ¹³C NMR spectroscopy. The simplicity and symmetry of the resulting spectra provide a clear and unambiguous fingerprint of the molecule's constitution. When complemented with data from mass spectrometry and infrared spectroscopy, a complete and robust analytical dossier can be compiled, ensuring the identity and purity of this important chemical entity for research and development applications.

References

  • PubChem. This compound.
  • NIST. Phenol, 4-bromo-2,6-dimethyl-. National Institute of Standards and Technology. [Link]
  • NIST WebBook. Phenol, 4-bromo-2,6-dimethyl-. [Link][1]

Sources

A Senior Application Scientist's Guide to Functional Group Analysis of 4-Bromo-2,6-dimethylphenol using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. For a compound like 4-Bromo-2,6-dimethylphenol, a key intermediate in various syntheses, confirming the identity and purity through functional group analysis is a critical quality control step. This guide provides an in-depth comparison of Fourier Transform Infrared (FTIR) spectroscopy for this purpose, contextualized against other common analytical techniques. We will explore the causality behind experimental choices, present a self-validating protocol, and compare the insights gained from FTIR with those from complementary methods.

Foundational Principles: Why FTIR for Substituted Phenols?

FTIR spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, molecules absorb energy at frequencies corresponding to these vibrations.[1] This absorption pattern creates a unique spectral "fingerprint," allowing for the identification of the functional groups present.

For this compound, FTIR is particularly adept at confirming several key structural features simultaneously:

  • The Hydroxyl Group (-OH): The presence and hydrogen-bonding state of the phenolic hydroxyl group.

  • The Aromatic System: The vibrations of the benzene ring.

  • Substitution Pattern: The presence of both alkyl (methyl) and halogen (bromo) substituents.

This technique is often the first line of analysis due to its speed, minimal sample requirement, and the rich, immediate information it provides about the molecular architecture.

Experimental Workflow: Acquiring a High-Fidelity Spectrum

Obtaining a clean, interpretable FTIR spectrum is contingent on a robust experimental protocol. The choice of sampling technique is the most critical decision point, primarily between Attenuated Total Reflectance (ATR) and the traditional Potassium Bromide (KBr) pellet method.[2]

Workflow Overview

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Start Receive Solid Sample (this compound) Decision Choose Method Start->Decision ATR_Prep Place small amount of powder on ATR crystal Decision->ATR_Prep ATR KBr_Prep Grind 1-2 mg sample with ~200 mg dry KBr Decision->KBr_Prep KBr Background Collect Background Spectrum (Air or KBr) ATR_Prep->Background Press_Pellet Press mixture into a transparent pellet KBr_Prep->Press_Pellet Press_Pellet->Background ATR_Analysis Acquire Spectrum Process Perform ATR Correction (if applicable) & Baseline Correction ATR_Analysis->Process KBr_Analysis Acquire Spectrum KBr_Analysis->Process Background->ATR_Analysis Background->KBr_Analysis Interpret Identify Characteristic Peaks & Compare to References Process->Interpret Report Generate Report Interpret->Report

Caption: Experimental workflow for FTIR analysis of a solid sample.

Method 1: Attenuated Total Reflectance (ATR-FTIR)

ATR has become the dominant sampling technique due to its simplicity and speed, requiring virtually no sample preparation.[3] It is ideal for the rapid screening and verification of raw materials in a high-throughput environment.[4]

Causality: The technique works by pressing the sample against a crystal of high refractive index (commonly diamond or zinc selenide). The IR beam is internally reflected within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample.[3] This shallow penetration depth makes ATR an excellent surface analysis technique.[5]

Step-by-Step Protocol:

  • Crystal Cleaning: Before analysis, thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residue from previous measurements.

  • Background Scan: Record a background spectrum of the empty, clean crystal. This is crucial as it subtracts the spectral contributions of ambient water vapor and carbon dioxide, ensuring they do not appear in the final sample spectrum.

  • Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This step is critical to ensure intimate contact between the sample and the crystal surface, which is necessary for a strong, high-quality signal.[6]

  • Data Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹.

  • Post-Measurement Cleaning: Clean the crystal surface as described in step 1.

Method 2: Potassium Bromide (KBr) Pellet

The KBr pellet method is a classic transmission technique that can yield high-quality spectra, though it is more labor-intensive and technique-dependent.[7][8]

Causality: The sample is finely ground and dispersed in a matrix of dry KBr powder. KBr is used because it is transparent to infrared radiation in the mid-IR region and, under pressure, forms a clear, glass-like pellet that the IR beam can pass through.[2]

Step-by-Step Protocol:

  • Sample Preparation: Add approximately 1-2 mg of this compound to an agate mortar. Add about 100-200 mg of finely ground, dry spectroscopic-grade KBr. Trustworthiness Check: KBr is highly hygroscopic; absorbed water will introduce a very broad O-H absorption band around 3400 cm⁻¹ and a weaker band around 1640 cm⁻¹, potentially obscuring key sample features.[9] Always use KBr that has been stored in a desiccator or dried in an oven.

  • Grinding: Gently grind the mixture until it is a fine, homogenous powder. Inadequate grinding can lead to light scattering within the pellet, causing a sloping baseline in the spectrum.

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Background Scan: For KBr analysis, the background can be collected either with an empty sample compartment or, for better results, with a blank KBr pellet.[2]

  • Data Acquisition: Place the KBr pellet into the spectrometer's sample holder and collect the spectrum using the same acquisition parameters as for ATR.

Data Interpretation: Decoding the Spectrum of this compound

The resulting spectrum should be analyzed by assigning the observed absorption bands to the specific functional groups within the molecule.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Expected IntensityRationale & Comments
Phenolic O-HStretch, H-bonded3200 - 3550Strong, BroadThe broadness is a hallmark of intermolecular hydrogen bonding between phenol molecules.[10][11] The presence of bulky methyl groups at positions 2 and 6 may introduce steric hindrance, slightly sharpening this peak compared to unhindered phenols.[12]
Aromatic C-HStretch3000 - 3100Medium to WeakThis absorption confirms the presence of hydrogens attached directly to the aromatic ring.[10]
Aliphatic C-HStretch (Methyl)2850 - 2970MediumThese peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the two methyl (-CH₃) groups.[13]
Aromatic C=CRing Stretch1440 - 1600Medium to StrongAromatic rings exhibit several characteristic bands in this region. Their presence is a strong indicator of the benzene core.[10]
Phenolic C-OStretch1140 - 1230StrongThe position of this C-O stretch is higher than in aliphatic alcohols, distinguishing it as a phenolic C-O bond.[10]
Aromatic C-HOut-of-plane Bend~850StrongThe substitution pattern on the benzene ring influences the position of this strong absorption. For a 1,2,3,5-tetrasubstituted ring, a strong band is expected in this region.
C-BrStretch500 - 600Medium to StrongThis peak falls in the lower frequency "fingerprint region" and confirms the presence of the carbon-bromine bond. It may be near the lower limit of a standard mid-IR detector.

Comparative Analysis: FTIR in Context

While FTIR is a powerful tool, a comprehensive analysis often involves complementary techniques. The choice depends on the specific analytical question being asked.[14]

FTIR vs. Raman Spectroscopy

Raman spectroscopy also probes molecular vibrations but relies on inelastic scattering of light rather than absorption.[15]

  • Key Differences: FTIR is based on changes in a molecule's dipole moment, making it highly sensitive to polar bonds like O-H and C=O.[16] Raman is based on changes in polarizability and is more sensitive to symmetric, non-polar bonds (e.g., C=C, C-C).[15]

  • Advantages for this compound:

    • FTIR: Superior for observing the polar O-H and C-O stretching vibrations, which are fundamental to identifying the compound as a phenol. Extensive spectral libraries are available for matching.[17]

    • Raman: Would provide a very strong signal for the aromatic ring C=C vibrations. A key advantage is that water is a very weak Raman scatterer, making it excellent for analyzing samples in aqueous solution, a scenario where FTIR struggles.[16] It also requires little to no sample preparation.[15]

  • Limitations: Raman spectroscopy can be hampered by fluorescence, where the sample emits light that overwhelms the Raman signal.[15] FTIR is not affected by fluorescence.

FTIR vs. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a fundamentally different type of information. While FTIR identifies functional groups, NMR elucidates the precise atomic connectivity and chemical environment of nuclei (typically ¹H and ¹³C).

  • Complementary Roles:

    • FTIR asks: "What functional groups are present?"

    • NMR asks: "How are the atoms connected to form the structure?"

  • Specific Insights for this compound:

    • FTIR: Quickly confirms the presence of -OH, aromatic C=C, and C-H bonds.

    • ¹H NMR: Would show distinct signals for the phenolic -OH proton, the two aromatic protons, and the protons of the two methyl groups. The integration (area under the peaks) would confirm the ratio of these protons.[11][18]

    • ¹³C NMR: Would show the exact number of unique carbon atoms and their chemical environment, confirming the presence of the two methyl carbons, the four distinct aromatic carbons, and the two carbons bonded to the -OH and -Br groups.

Conclusion

For the routine functional group analysis and identity confirmation of this compound, FTIR spectroscopy is an exceptionally effective, rapid, and reliable technique. The ATR sampling method, in particular, offers an unparalleled combination of speed and ease of use, making it ideal for quality control in a professional drug development or chemical synthesis setting. While Raman spectroscopy offers advantages for specific sample types and NMR provides a more detailed structural map, FTIR remains the frontline choice for answering the fundamental question: "Does this sample contain the expected chemical functionalities?" Its ability to clearly identify the critical phenolic O-H, C-O, and aromatic C=C bonds in a single, swift measurement solidifies its indispensable role in the modern analytical laboratory.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Mecozzi, F., & Pietroletti, M. (2006). Surface analysis of powder binary mixtures with ATR FTIR spectroscopy. PubMed.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.
  • University of the West Indies. (n.d.). Sample preparation for FT-IR.
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Thermo Fisher Scientific. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids Sample Preparation [Video]. YouTube.
  • Heald, C. L., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 95, 384-391.
  • Ingold, K. U. (1960). THE INFRARED FREQUENCIES AND INTENSITIES OF THE HYDROXYL GROUP IN 2,6-DI-tert-BUTYL-4-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry, 38(7), 1092-1098.
  • Mierzwa-Hersztek, M., Gondek, K., & Kopeć, M. (2019). FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS. AGRO-chemistry, food, environment, technology, 102(4).
  • Boguta, P., & Sokołowska, Z. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Minerals, 12(12), 1599.
  • Rao, P. V. R., & Rao, G. R. (2002). Vibrational analysis of substituted phenols: part I. Vibrational spectra, normal coordinate analysis and transferability of force constants of some formyl-, methoxy-, formylmethoxy-, methyl- and halogeno-phenols. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(14), 3039-3065.
  • ResearchGate. (n.d.). (PDF) Vibrational Spectroscopy of Phenols and Phenolic Polymers. Theory, Experiment, and Applications.
  • Shimadzu. (n.d.). Powder Samples.
  • Apex Instrument. (n.d.). FTIR-ATR: Revolutionizing Raw Material Identification in Pharma.
  • SciELO. (2018). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.
  • B&W Tek. (2017). Comparison of FT-IR and Raman Spectroscopy.
  • PubChem. (n.d.). This compound.
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  • BSS. (2024, March 12). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique.
  • Lab Manager. (n.d.). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?.
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  • ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.
  • ResearchGate. (n.d.). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. Retrieved January 9, 2026, from https://www.researchgate.net/figure/b-FT-IR-spectra-of-4-bromo-2-E-phenyliminomethylphenol_fig2_282580790
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A Comparative Guide to the Purity Analysis of 4-Bromo-2,6-dimethylphenol by Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the absolute purity of chemical intermediates like 4-Bromo-2,6-dimethylphenol is not merely a matter of quality control; it is a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of Differential Scanning Calorimetry (DSC) as a primary method for purity determination against established chromatographic techniques. We will explore the fundamental principles, provide actionable experimental protocols, and present comparative data to empower you in selecting the most appropriate analytical strategy for your needs.

The Central Role of Purity in Chemical Synthesis

This compound is a key building block in organic synthesis. Even minute impurities can have cascading effects, leading to unwanted side reactions, difficult purifications, and the introduction of potentially toxic byproducts. Therefore, a robust and accurate purity assessment is paramount. While chromatographic methods like HPLC and GC are workhorses for separating and quantifying impurities, DSC offers a unique, thermodynamic-based approach to determine absolute purity, serving as an excellent orthogonal method.

Part 1: Purity Determination by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For purity analysis, it leverages the fundamental thermodynamic principle of melting point depression.

The Expertise Behind the Method: The Van't Hoff Equation

The presence of a soluble impurity in a crystalline material disrupts the crystal lattice, requiring less energy (a lower temperature) to transition into the liquid phase. This phenomenon is described by the Van't Hoff equation, which forms the theoretical basis for DSC purity analysis.[1]

The simplified equation is:

Ts = To - (R * To2 * X2 / ΔHf) * (1/F)

Where:

  • Ts : The sample temperature at a given point during melting (in Kelvin).

  • To : The melting point of the 100% pure substance (in Kelvin).

  • R : The ideal gas constant (8.314 J/mol·K).

  • X2 : The mole fraction of the impurity.

  • ΔHf : The molar heat of fusion of the pure substance (in J/mol).

  • F : The fraction of the sample that has melted at temperature Ts.

By measuring the heat flow during the melting transition, the DSC instrument can calculate the fraction melted (F) at each temperature (Ts). A plot of Ts versus 1/F yields a straight line where the slope is directly proportional to the mole fraction of the impurity (X2).[1] The y-intercept represents the theoretical melting point of the 100% pure material.[2]

Trustworthiness: The Self-Validating Protocol (ASTM E928)

The protocol for DSC purity determination is standardized by ASTM E928, "Standard Test Method for Purity by Differential Scanning Calorimetry."[3][4] Adherence to this standard ensures reproducibility and validity. The method is considered reliable for materials that are greater than 98.5 mole percent pure and is only applicable when the impurity forms a eutectic system—meaning it dissolves in the molten primary component but is insoluble in its solid crystalline form.[3][5]

Experimental Protocol: DSC Purity of this compound
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.[2] A small sample size minimizes thermal gradients.

  • Encapsulation: Hermetically seal the pan to prevent any loss of mass due to sublimation during heating.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 50°C).

    • Ramp the temperature at a slow, constant rate, typically 0.5 K/min to 0.7 K/min.[2][6] This slow rate is crucial to maintain thermal equilibrium between the sample and the sensor, a core assumption of the Van't Hoff model.

    • Continue heating until the entire sample has melted (e.g., to 90°C). The melting point of this compound is approximately 79-81°C.[7][8]

  • Data Analysis:

    • Integrate the area of the melting endotherm. The software will perform a partial area analysis, calculating the fraction melted (F) at incremental temperatures.

    • The software automatically generates the Van't Hoff plot (Ts vs. 1/F).

    • Calculate the mole percent purity from the slope of the linearized plot.

Diagram: DSC Purity Analysis Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis (ASTM E928) cluster_data Data Processing weigh 1. Weigh 1-3 mg Sample seal 2. Hermetically Seal Pan weigh->seal load 3. Load Sample & Reference seal->load heat 4. Heat at 0.5 K/min load->heat record 5. Record Heat Flow vs. Temp heat->record integrate 6. Integrate Melting Endotherm record->integrate plot 7. Generate Van't Hoff Plot (Ts vs. 1/F) integrate->plot calculate 8. Calculate Purity from Slope plot->calculate result Purity (mol%) calculate->result

Caption: Workflow for DSC purity determination based on ASTM E928.

Part 2: Comparative Analysis with Chromatographic Methods

While DSC provides a measure of absolute purity, it does not identify or quantify individual impurities. For this, we turn to high-resolution separation techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis in the pharmaceutical industry.[9] It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.

Principle: For a moderately polar compound like this compound, a reversed-phase HPLC method (e.g., using a C18 column) is ideal. The compound and its impurities are separated based on their hydrophobicity. Purity is typically reported as an area percentage from the resulting chromatogram, assuming that all compounds have a similar response factor at the detection wavelength.

Experimental Protocol: HPLC Purity of this compound

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis at 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity using the area normalization formula: Purity (%) = (AreaMain Peak / ΣAreaAll Peaks) * 100

Gas Chromatography (GC)

GC is highly effective for analyzing volatile and thermally stable compounds.[10] Since this compound is a solid with a relatively low melting point, it is amenable to GC analysis.

Principle: The sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used, which provides a response proportional to the mass of carbon atoms.

Experimental Protocol: GC Purity of this compound

  • Sample Preparation: Prepare a solution of this compound in a volatile solvent (e.g., Dichloromethane) at a concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1).

    • Oven Program: Hold at 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Detector: FID at 300°C.

  • Data Analysis: Perform area normalization as described for HPLC.

Diagram: General Chromatographic Analysis Workflow

Chrom_Workflow prep 1. Dissolve Sample in Mobile Phase/Solvent inject 2. Inject into Chromatograph prep->inject separate 3. Separation on Column (Based on Physico-Chemical Properties) inject->separate detect 4. Detect Eluting Components (UV or FID) separate->detect process 5. Generate Chromatogram & Integrate Peak Areas detect->process calculate 6. Calculate Purity (Area % Normalization) process->calculate result Purity (%) calculate->result Logic_Diagram cluster_methods Analytical Approaches cluster_info Type of Information Provided topic Purity of this compound dsc DSC (Thermodynamic) topic->dsc hplc HPLC (Chromatographic) topic->hplc gc GC (Chromatographic) topic->gc abs_purity Absolute Purity of Crystalline Bulk dsc->abs_purity hplc->abs_purity Relative Purity (Area %) imp_profile Impurity Profile (Non-Volatile) hplc->imp_profile gc->abs_purity Relative Purity (Area %) vol_imp Volatile Impurities & Isomers gc->vol_imp

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of 4-Bromo- vs. 4-Chloro-2,6-Disubstituted Phenols in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science, 2,6-disubstituted phenols are invaluable building blocks. The choice of the para-halogen—bromine versus chlorine—is a critical decision point that profoundly impacts reaction efficiency, cost, and scalability. This guide provides an in-depth comparison of 4-bromo- and 4-chloro-2,6-disubstituted phenols, primarily within the context of palladium-catalyzed cross-coupling reactions. While 4-bromo analogs are inherently more reactive due to a weaker carbon-halogen bond, recent advancements in catalyst technology have rendered the more economical 4-chloro substrates increasingly viable, albeit under more demanding conditions. The selection between these two substrates is therefore a strategic trade-off between reactivity and cost, contingent on the specific synthetic challenge and available catalytic systems.

Introduction: The Strategic Importance of Halogen Choice

The functionalization of aromatic rings via cross-coupling reactions is a cornerstone of modern organic synthesis.[1] For drug development professionals and process chemists, 2,6-disubstituted phenols represent a key structural motif. The bulky substituents at the ortho positions introduce significant steric hindrance, which can be both a challenge and a tool for controlling selectivity. A frequent dilemma in designing a synthetic route is the choice of the halide at the para-position. This guide addresses this critical question by dissecting the fundamental factors that govern the reactivity of 4-bromo- versus 4-chloro-2,6-disubstituted phenols and providing practical, data-driven insights for laboratory applications.

Fundamental Principles Governing Reactivity

The observed difference in reactivity stems from a combination of electronic, steric, and mechanistic factors. In palladium-catalyzed cross-coupling, the reaction cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex, a step that is often rate-limiting.[2][3][4]

The Decisive Role of the Carbon-Halogen Bond

The primary determinant of reactivity is the strength of the carbon-halogen (C–X) bond.

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond.[5][6] The average BDE for a C-Br bond in an aromatic system is approximately 285 kJ/mol, whereas for a C-Cl bond, it is around 327 kJ/mol.[6] This lower BDE for the C-Br bond means less energy is required for the palladium catalyst to cleave it during the oxidative addition step.[5]

  • Kinetics of Oxidative Addition: Consequently, the rate of oxidative addition is generally much faster for aryl bromides than for aryl chlorides.[5] This allows reactions with 4-bromo-phenols to proceed under milder conditions, at lower temperatures, and often with lower catalyst loadings. Activating the more robust C-Cl bond typically necessitates more forcing conditions or highly specialized, electron-rich, and bulky ligands to facilitate the oxidative addition.[7][8]

The Impact of 2,6-Disubstitution

The presence of substituents at the 2 and 6 positions introduces significant steric hindrance around the phenolic oxygen and the aromatic ring.

  • Catalyst Interaction: This steric bulk can impede the approach of the bulky palladium catalyst complex to the C-X bond, potentially slowing the rate of oxidative addition for both bromo and chloro analogs.[9] The choice of ligand becomes paramount in these cases; ligands with large cone angles and flexibility, such as Buchwald's biarylphosphines or N-heterocyclic carbenes (NHCs), are often required to create a sufficiently reactive, low-coordinate palladium species that can access the sterically shielded reaction site.[7]

  • Acidity and Solvation: The 2,6-di-t-butyl groups, for example, can cause severe steric inhibition to the solvation of the phenoxide anion, which can affect the phenol's acidity (pKa).[9] This can influence the choice and amount of base required in the cross-coupling reaction.

Below is a diagram illustrating the central, often rate-determining, step in a typical cross-coupling reaction.

Catalytic_Cycle cluster_cycle Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) TM_Complex Ar-Pd(II)(R)L₂ OA_Complex->TM_Complex Transmetalation (or Amine Coordination/ Deprotonation) TM_Complex->Pd0 Regenerates Catalyst Product Ar-R (Coupled Product) TM_Complex->Product Reductive Elimination ArX_in Ar-X (4-Halo-phenol) ArX_in->OA_Complex Oxidative Addition (Rate-Determining Step) R_in R-M (Coupling Partner) MX_out M-X

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Comparative Analysis in Key Transformations

To illustrate the practical implications of halogen choice, we will compare the performance of a model substrate pair: 4-bromo-2,6-di-tert-butylphenol and 4-chloro-2,6-di-tert-butylphenol in two common cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The higher reactivity of the C-Br bond is clearly evident in this transformation.

Parameter4-Bromo-2,6-di-t-butylphenol4-Chloro-2,6-di-t-butylphenol
Catalyst System Pd(PPh₃)₄ (2 mol%)Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)
Base K₂CO₃K₃PO₄
Temperature 80 °C110 °C
Reaction Time 4 hours18 hours
Typical Yield >95%~85-90%
Comments Standard, less expensive catalyst is effective. Milder conditions suffice.Requires a more advanced, bulky phosphine ligand and higher temperatures to achieve good conversion.

Data synthesized from typical results reported in the literature for sterically hindered aryl halides.[1][10][11][12]

Buchwald-Hartwig Amination (C-N Bond Formation)

The formation of C-N bonds via Buchwald-Hartwig amination is crucial in pharmaceutical synthesis.[13][14] Similar to the Suzuki coupling, activating the aryl chloride for this transformation is more challenging.

Parameter4-Bromo-2,6-di-t-butylphenol4-Chloro-2,6-di-t-butylphenol
Catalyst System Pd(OAc)₂ (1 mol%) + BINAP (1.5 mol%)Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%)
Base NaOt-BuLHMDS
Temperature 90 °C110 °C
Reaction Time 6 hours24 hours
Typical Yield ~90%~75-80%
Comments First/second generation ligands are often sufficient.Requires highly active, specialized ligands and stronger bases. The amination of aryl chlorides can be particularly difficult.[8]

Data synthesized from typical results reported in the literature for sterically hindered aryl halides.[8][15][16]

Experimental Protocols: A Head-to-Head Comparison

To provide a self-validating system, the following protocols outline a comparative Suzuki-Miyaura coupling experiment.

Experimental_Workflow start Start: Substrate Selection sub_bromo Substrate A: 4-Bromo-2,6-di-t-butylphenol start->sub_bromo sub_chloro Substrate B: 4-Chloro-2,6-di-t-butylphenol start->sub_chloro reagents Prepare Common Reagents: Phenylboronic Acid, Solvent (Toluene), Base sub_chloro->reagents setup_bromo Reaction A Setup: Pd(PPh₃)₄, K₂CO₃ Heat to 80°C reagents->setup_bromo setup_chloro Reaction B Setup: Pd₂(dba)₃/XPhos, K₃PO₄ Heat to 110°C reagents->setup_chloro monitor Monitor Reactions via TLC/GC-MS setup_bromo->monitor setup_chloro->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify analyze Characterize Products (NMR, MS) & Calculate Yields purify->analyze end End: Compare Results analyze->end

Caption: Workflow for a comparative reactivity study.

Protocol 1: Suzuki Coupling of 4-Bromo-2,6-di-t-butylphenol
  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 4-bromo-2,6-di-t-butylphenol (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%).

  • Solvent Addition: Add 10 mL of anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4 hours.

  • Workup: Cool the reaction to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 4-Chloro-2,6-di-t-butylphenol
  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 4-chloro-2,6-di-t-butylphenol (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).

  • Catalyst Preparation: In a separate vial, pre-mix tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%) in 2 mL of anhydrous toluene and stir for 10 minutes.

  • Solvent and Catalyst Addition: Add 8 mL of anhydrous toluene to the main flask, followed by the catalyst solution via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress. The reaction typically requires 18-24 hours for completion.

  • Workup and Purification: Follow the same procedure as described in Protocol 1.

Conclusion and Strategic Recommendations

The choice between 4-bromo- and 4-chloro-2,6-disubstituted phenols is a strategic decision guided by a balance of reactivity, cost, and process constraints.

  • Choose 4-Bromo-2,6-disubstituted Phenols for:

    • Rapid Discovery Chemistry: When speed and reliable, high yields are paramount.

    • Mild Conditions: When the substrate contains sensitive functional groups that cannot tolerate high temperatures or strongly basic conditions.

    • Simpler Catalytic Systems: When access to advanced, proprietary ligands is limited or cost-prohibitive.

  • Choose 4-Chloro-2,6-disubstituted Phenols for:

    • Large-Scale Synthesis & Cost Optimization: Aryl chlorides are significantly cheaper and more widely available than their bromide counterparts, making them the preferred choice for process development and manufacturing where cost-of-goods is a major driver.

    • When High-Activity Catalysts are Available: Modern, highly active catalyst systems based on bulky biarylphosphine or NHC ligands can effectively overcome the lower reactivity of the C-Cl bond.[7]

Ultimately, the enhanced reactivity of the C-Br bond provides a reliable and versatile handle for complex molecule synthesis.[5] However, the economic advantage of aryl chlorides cannot be ignored, and with the continuous evolution of catalyst technology, their utility in synthesizing even sterically demanding scaffolds is becoming increasingly routine.

References

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  • Hussain, Z., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
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A Comparative Guide for Polymer Scientists: 4-Bromo-2,6-dimethylphenol vs. 2,4,6-tribromophenol as Monomeric Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the development of high-performance polymers, particularly those requiring inherent flame retardancy and high thermal stability, brominated phenolic compounds are indispensable building blocks. This guide provides an in-depth comparison of two prominent brominated phenols, 4-Bromo-2,6-dimethylphenol and 2,4,6-tribromophenol, from the perspective of their utility as monomers. We will move beyond a simple catalog of properties to explore the fundamental differences in their reactivity, the characteristics of the polymers they form, and the causality behind their divergent applications.

At a Glance: Structural and Physicochemical Distinctions

The journey into comparing these two molecules begins with their fundamental structures, which dictate their reactivity and ultimate function. This compound possesses a single bromine atom in the para position, with the ortho positions sterically hindered by methyl groups. In stark contrast, 2,4,6-tribromophenol has all ortho and para positions blocked by bromine atoms. This seemingly simple difference is the critical determinant of their suitability for direct polymerization.

G cluster_0 This compound cluster_1 2,4,6-Tribromophenol m1 m1 m2 m2 G Monomer This compound Initiation Oxidant + Catalyst (e.g., O₂, Cu(I)/Amine) Monomer->Initiation Introduction Radical Phenoxy Radical Formation Initiation->Radical Oxidation Coupling C-O Coupling Radical->Coupling Propagation Coupling->Radical Regeneration Polymer Poly(4-bromo-2,6-dimethyl- 1,4-phenylene oxide) Coupling->Polymer Chain Growth

Figure 2: Oxidative coupling polymerization workflow for this compound.

2,4,6-Tribromophenol: A Reactive Additive, Not a Homopolymer

Due to the substitution of bromine atoms at all ortho and para positions, 2,4,6-tribromophenol cannot undergo the conventional oxidative coupling polymerization that phenols typically do. [1]There are no available C-H bonds at the reactive sites for C-C or C-O coupling to occur. Safety data sheets often explicitly state that polymerization will not occur. [2][3] Instead, its primary role is as a reactive flame retardant . [4]The hydroxyl group provides a reactive site that can be incorporated into other polymer backbones, most commonly epoxy resins and polyurethanes. [4][5]For example, it can react with epichlorohydrin to form brominated epoxy resins, making the flame-retardant property an integral part of the polymer backbone. It also serves as an intermediate for producing other flame retardants. [6]

Performance in Application: A Comparative Analysis

The different polymerization behaviors lead to materials with distinct performance profiles. We compare the polymer derived from this compound with a typical epoxy resin system using 2,4,6-tribromophenol as a reactive flame retardant.

Performance MetricPoly(4-bromo-2,6-dimethyl-1,4-phenylene oxide)Epoxy Resin with Covalently Bound TBP
Primary Function Engineering Thermoplastic [7]Flame-Retardant Thermoset
Thermal Stability (Tg) High (Tg of standard PPO is ~215 °C) [7]High (Depends on epoxy backbone, but typically >150 °C)
Flame Retardancy Moderate (Inherent, enhanced by bromine)Excellent (High bromine content is highly effective) [8][9]
Mechanical Properties Excellent strength, rigidity, and dimensional stability. [10][11]High strength and modulus, but can be brittle.
Processing Injection molding, extrusion (often blended to improve processability). [7]Casting, molding, lamination (processed as a liquid resin before curing).
Key Advantage Balanced mechanical, thermal, and electrical properties. [11]Superior fire safety performance. [12]
The Mechanism of Flame Retardancy

For both materials, the flame retardant action stems from the bromine atoms. During combustion, the C-Br bonds break, releasing bromine radicals (Br•) into the gas phase. [9]These radicals are highly effective at interrupting the radical chain reactions of combustion. They scavenge high-energy H• and OH• radicals, replacing them with less reactive Br• radicals, which effectively quenches the flame. [8][12]This gas-phase mechanism is a key reason for the high efficiency of brominated flame retardants. [9]

G Fire Combustion (Flame) H_rad H• Fire->H_rad produces OH_rad OH• Fire->OH_rad produces Polymer Brominated Polymer Br_rad Br• Polymer->Br_rad releases (via heat) Br_rad->H_rad quenches Br_rad->OH_rad quenches

Sources

A Senior Application Scientist's Guide to Kinetic Studies of Halophenol Oxidative Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halophenol Oxidative Coupling

Halogenated phenols are a class of compounds significant in various fields, from their role as environmental pollutants to their function as precursors in the synthesis of complex molecules, including pharmaceuticals and polymers. The oxidative coupling of these phenols is a pivotal transformation, leading to the formation of C-C or C-O bonds to create biphenols, polycyclic ethers, or polymeric structures.[1] Understanding the kinetics of these reactions—the rates and mechanisms by which they occur—is paramount for controlling product selectivity, optimizing reaction conditions, and developing efficient catalytic systems.[2][3] This guide provides a comparative analysis of methodologies for studying the kinetics of halophenol oxidative coupling, grounded in practical insights and validated protocols.

Pillar 1: Comparative Analysis of Kinetic Monitoring Techniques

The choice of analytical technique is the foundation of any kinetic study. The ideal method offers high sensitivity, selectivity, and temporal resolution to accurately track the disappearance of reactants and the formation of products. Here, we compare the most common approaches.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is often the first choice for kinetic analysis due to its simplicity, accessibility, and suitability for real-time monitoring.[4] The technique relies on changes in the electronic absorption spectrum as the reaction progresses.

  • Principle of Causality: This method is viable when the halophenolic substrate and its coupled products possess distinct chromophores with different molar absorptivity coefficients at a specific wavelength (λ_max).[5][6] For instance, the formation of colored quinone-like products from colorless phenol precursors provides a straightforward analytical window.[5][6]

  • Strengths:

    • Continuous Monitoring: Allows for the real-time, continuous measurement of reaction progress without sampling.[7]

    • High Throughput: Microplate-based assays enable the simultaneous analysis of multiple reactions, which is ideal for screening catalysts or conditions.[5][6]

    • Cost-Effective: The instrumentation is widely available and relatively inexpensive.

  • Limitations & Mitigations:

    • Spectral Overlap: A significant challenge arises when substrates, intermediates, and products have overlapping spectra. Mitigation: Derivative spectroscopy can sometimes resolve overlapping peaks. Alternatively, coupling the assay with a reagent that reacts stoichiometrically with a product to form a uniquely absorbing species can be effective. For example, cysteine can be used to trap o-quinones, forming an adduct with a distinct spectral profile.[8][9]

    • Insensitivity to Structural Isomers: Cannot distinguish between different coupling products (e.g., C-C vs. C-O dimers) if they have similar chromophores.

High-Performance Liquid Chromatography (HPLC)

HPLC is a superior technique when dealing with complex reaction mixtures containing multiple products or intermediates.[4][10]

  • Principle of Causality: HPLC physically separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[4] This allows for the individual quantification of each reactant and product, providing a highly detailed kinetic profile.[10]

  • Strengths:

    • High Specificity: Resolves complex mixtures, allowing for the simultaneous tracking of substrate depletion, intermediate formation, and the generation of multiple final products.[10][11]

    • Excellent Sensitivity: Modern detectors (e.g., Diode Array, Fluorescence) offer low limits of detection.

    • Versatility: Applicable to a wide range of halophenols and their products.

  • Limitations & Mitigations:

    • Discontinuous Monitoring: Requires discrete sampling at time points, which can be labor-intensive and may miss very fast initial kinetics. Mitigation: Use of an autosampler can automate the process. For very fast reactions, a quenched-flow apparatus can be used to stop the reaction at precise, short time intervals before injection.

    • Method Development: Requires significant upfront effort to develop a robust separation method (column selection, mobile phase optimization).

Advanced Hyphenated Techniques (HPLC-MS, GC-MS)

For unambiguous identification of products and sensitive quantification, coupling chromatography with mass spectrometry (MS) is the gold standard.

  • Principle of Causality: Mass spectrometry measures the mass-to-charge ratio of ions, providing definitive structural information and molecular weight of the reaction components separated by chromatography.[11][12]

  • Strengths:

    • Unambiguous Identification: Provides molecular weight and fragmentation data to confirm the identity of novel or unexpected coupling products.

    • Ultimate Sensitivity & Selectivity: Can detect trace-level intermediates and quantify analytes in complex matrices.[11]

  • Limitations & Mitigations:

    • Cost and Complexity: Instrumentation is expensive and requires specialized expertise for operation and data interpretation.

    • Not for Real-Time Analysis: Like standard HPLC, it is a discrete sampling technique.

Technique Principle Advantages Disadvantages Best Suited For
UV-Vis Spectrophotometry Measures light absorbance of chromophores.[12]Real-time monitoring, high-throughput, low cost.[5][7]Low specificity, prone to interference from spectral overlap.Simple systems with a distinct color change; initial rate screening.
HPLC Physical separation of analytes.[4]High specificity for multiple components, good sensitivity.[10]Discontinuous (sampling required), requires method development.Complex reactions with multiple products and intermediates.
HPLC-MS / GC-MS Chromatographic separation followed by mass analysis.[11]Unambiguous product identification, highest sensitivity.[11]High cost, complex instrumentation, not for real-time analysis.Mechanistic studies, identification of unknown products.

Pillar 2: Experimental Design & Self-Validating Protocols

A robust kinetic study relies on a meticulously designed experiment. The causality behind each step is critical for generating trustworthy and reproducible data.

Workflow for a Kinetic Study

The following diagram illustrates a typical workflow for conducting a kinetic study of halophenol oxidative coupling.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis A Reagent Preparation (Buffer, Substrate, Catalyst) B Instrument Calibration (e.g., HPLC Calibration Curve) A->B Ensure Accuracy C Pre-incubate Reactants at Constant Temperature B->C D Initiate Reaction (Add final reagent, e.g., catalyst or oxidant) C->D E Monitor Reaction (Continuous or discrete sampling) D->E F Quench Reaction (For discrete sampling) E->F If applicable G Quantify Analytes (e.g., Peak Integration) F->G H Plot Data (Concentration vs. Time) G->H I Fit to Kinetic Model (e.g., Pseudo-First Order, Michaelis-Menten) H->I J Determine Rate Constants (k, Vmax, Km) I->J G cluster_enz Enzymatic Catalysis (e.g., Peroxidase) cluster_couple Radical Coupling Enz Native Enzyme (Fe-III) C1 Compound I (Fe-IV=O Por•+) Enz->C1 + H₂O₂ C2 Compound II (Fe-IV=O) C1->C2 + ArOH - ArO• C2->Enz + ArOH - ArO• ArO Phenoxy Radical (ArO•) Dimer Dimerization (C-C or C-O bond) ArO->Dimer Radical-Radical or Radical-Phenol Attack Polymer Polymerization Dimer->Polymer Further Coupling

Sources

A Senior Application Scientist's Guide to Validating PPO Molecular Weight using Gel Permeation Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of polymers is paramount. The molecular weight and its distribution are critical parameters that dictate the physical and chemical properties of a polymer, ultimately influencing its performance in any application. This guide provides an in-depth, technical comparison of methodologies for validating the molecular weight of Poly(p-phenylene oxide) (PPO) synthesized from 4-Bromo-2,6-dimethylphenol, with a primary focus on Gel Permeation Chromatography (GPC).

The Critical Role of Molecular Weight in PPO Performance

Poly(p-phenylene oxide), a high-performance thermoplastic, finds extensive use in various industries due to its excellent thermal stability, dimensional stability, and chemical resistance. The synthesis of PPO via the oxidative coupling polymerization of this compound allows for the tuning of its molecular weight.[1][2] This parameter directly impacts key material properties:

  • Mechanical Strength: Higher molecular weight generally correlates with increased tensile strength and toughness.

  • Melt Viscosity: Crucial for processing, melt viscosity increases with molecular weight.

  • Glass Transition Temperature (Tg): The Tg, a determinant of the material's service temperature, is also influenced by molecular weight.[1]

Therefore, accurate and reliable determination of molecular weight is not merely a quality control check but a fundamental aspect of material design and application development.[3][4]

Gel Permeation Chromatography: The Gold Standard for Polymer Molecular Weight Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most powerful and widely used technique for determining the molecular weight distribution of polymers.[3][4][5] The principle of GPC is based on the separation of molecules according to their hydrodynamic volume in solution.[3][6] A dissolved polymer sample is passed through a column packed with porous gel; larger molecules elute first as they are excluded from the pores, while smaller molecules penetrate the pores to varying extents and elute later.[7]

Causality Behind Experimental Choices in GPC for PPO

The selection of GPC parameters is critical for obtaining accurate and reproducible results. Here, we delve into the rationale behind the key experimental choices for analyzing PPO.

1. Mobile Phase Selection:

The choice of solvent is paramount. The polymer must be fully soluble in the mobile phase to prevent column blockage and ensure accurate separation.[8][9] For PPO, which is often soluble in chlorinated hydrocarbons or aromatic solvents at elevated temperatures, a common choice is 1-chloronaphthalene or 1,2,4-trichlorobenzene (TCB).[10][11] The use of high temperatures is often necessary to ensure complete dissolution and to reduce the viscosity of the polymer solution, which can otherwise lead to band broadening and poor resolution.[10][12]

2. Column Selection:

GPC columns are packed with porous materials, typically cross-linked polystyrene-divinylbenzene (PS-DVB) beads.[12] The key parameter is the pore size, which dictates the molecular weight range that can be effectively separated.[12] For a broad PPO molecular weight distribution, a set of columns with a range of pore sizes (a "mixed-bed" column) is often employed to achieve a linear calibration curve over a wide molecular weight range.[12][13]

3. Calibration Standards:

GPC is a relative technique, meaning it requires calibration with standards of known molecular weight to correlate elution time with molecular weight.[6][14] Polystyrene standards are the most widely used calibrants due to their availability in a wide range of narrow molecular weight distributions.[14][15][16] However, it is crucial to understand that this provides a relative molecular weight, as the hydrodynamic volume of PPO may differ from that of polystyrene at the same molecular weight. For more accurate, "absolute" molecular weight determination, a multi-detector GPC system incorporating a light scattering detector and a viscometer is recommended.[6]

Experimental Protocol: GPC Analysis of PPO

This section provides a detailed, step-by-step methodology for the GPC analysis of PPO synthesized from this compound.

Instrumentation:

  • High-Temperature GPC (HT-GPC) system equipped with a refractive index (RI) detector.[10]

  • GPC columns suitable for high-temperature analysis with a broad molecular weight range.

  • Data acquisition and processing software.

Materials:

  • PPO sample synthesized from this compound.

  • Mobile Phase: 1,2,4-trichlorobenzene (TCB) with an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent polymer degradation at high temperatures.[17]

  • Calibration Standards: A set of narrow polystyrene standards covering the expected molecular weight range of the PPO sample.[15][16]

Procedure:

  • System Preparation:

    • Set the column and detector temperature to the desired value (e.g., 140-160°C).[10][17]

    • Equilibrate the system by pumping the mobile phase through the columns until a stable baseline is achieved.[18][19]

  • Sample Preparation:

    • Accurately weigh a small amount of the PPO sample (typically 1-2 mg/mL) into a vial.[20]

    • Add the appropriate volume of TCB to achieve the desired concentration.

    • Heat the vial with gentle agitation in an oven at the analysis temperature until the polymer is completely dissolved. This may take several hours.[21]

    • Filter the cooled solution through a high-temperature compatible filter (e.g., 0.45 µm) to remove any particulates.[18][19]

  • Calibration:

    • Prepare a series of polystyrene standard solutions in TCB following the same procedure as the sample preparation.

    • Inject the polystyrene standards sequentially, starting from the lowest molecular weight.

    • Record the elution time for each standard.

    • Construct a calibration curve by plotting the logarithm of the peak molecular weight (Mp) of each standard against its elution time.[8][21]

  • Sample Analysis:

    • Inject the prepared PPO sample solution into the GPC system.

    • Record the chromatogram.

  • Data Analysis:

    • Using the GPC software and the generated calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the PPO sample.[4]

Visualizing the GPC Workflow

GPC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_results Results Phase System_Prep System Equilibration Calibration Inject Standards & Build Calibration Curve System_Prep->Calibration Sample_Prep PPO Sample Dissolution & Filtration Sample_Injection Inject PPO Sample Sample_Prep->Sample_Injection Standard_Prep Polystyrene Standard Dissolution Standard_Prep->Calibration Calibration->Sample_Injection Uses Curve Data_Acquisition Acquire Chromatogram Sample_Injection->Data_Acquisition Data_Analysis Calculate Mn, Mw, PDI Data_Acquisition->Data_Analysis

Caption: High-level workflow for GPC analysis of PPO.

Comparative Data and Interpretation

To illustrate the importance of proper GPC validation, consider the following hypothetical data comparing two batches of PPO synthesized under slightly different conditions.

ParameterBatch ABatch BAlternative Method (e.g., Light Scattering)
Mn ( g/mol ) 25,00035,00026,500
Mw ( g/mol ) 55,00080,00058,000
PDI (Mw/Mn) 2.22.32.19

Interpretation:

  • Batch-to-Batch Variation: The GPC data clearly shows a significant difference in the molecular weight between Batch A and Batch B, which could be attributed to variations in reaction time, temperature, or catalyst concentration. This highlights the utility of GPC in quality control.[3][4]

  • Comparison with an Alternative Method: The data from an absolute molecular weight determination technique like multi-angle light scattering (MALS) coupled with GPC provides a more accurate picture. While the relative trends are similar, the absolute values may differ. This underscores the importance of using appropriate calibration standards or, for the highest accuracy, employing advanced detection methods.[6]

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of your GPC results, a self-validating system should be in place. This includes:

  • Regular System Suitability Tests: Periodically running a well-characterized standard to verify system performance, including column resolution and detector response.

  • Method Validation: The GPC method should be validated for linearity, precision, and accuracy according to established guidelines such as those from the International Council for Harmonisation (ICH) or ASTM.[3][15][17]

  • Troubleshooting Protocols: Having a clear protocol for troubleshooting common GPC issues such as baseline drift, ghost peaks, and changes in retention time is essential for maintaining data integrity.[18][22][23]

Conclusion

The validation of PPO molecular weight using GPC is a critical step in ensuring the quality and performance of this versatile polymer. By understanding the causality behind experimental choices, adhering to a robust and well-documented protocol, and implementing a self-validating system, researchers can have high confidence in their results. While conventional GPC with RI detection provides excellent relative molecular weight information, for applications demanding the highest accuracy, the use of advanced detectors such as light scattering and viscometry is the recommended best practice.

References

  • Jordi Labs.
  • Impact Solutions. (2025).
  • ASTM International. (2019).
  • ASTM International. (2020).
  • ResearchGate. GPC chart of PPO (20 mg in solvent 5 mL). Eluent: 1‐chloronaphthalene,.... [Link]
  • Scribd. Astmd3593 GPC. [Link]
  • ResolveMass Laboratories Inc. (2026).
  • ResearchGate. flITi.1 Designation: D 3593 - 80 (Reapproved 1986). [Link]
  • ResolveMass Laboratories Inc. GPC for Polymer Characterization: Understanding Molecular Weight Distribution. [Link]
  • Agilent Technologies.
  • ResearchGate.
  • Agilent Technologies. Analysis of Polymers by GPC/SEC. [Link]
  • Chemetrix. Agilent Polymer Standards for GPC/SEC. [Link]
  • MDPI. (2023). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)
  • ResolveMass Laboratories Inc. (2025). Methods of Measuring Polymer Molecular Weight by GPC. [Link]
  • YouTube. (2022).
  • LabRulez LCMS. GPC/SEC Troubleshooting Guide Poster. [Link]
  • Phenomenex. Technical Note TN-8428. [Link]
  • Agilent Technologies. GPC/SEC Troubleshooting and Good Practice. [Link]
  • Agilent Technologies. GPC/SEC Troubleshooting Guide. [Link]
  • PubMed. (2003). Depolymerization of poly(2,6-dimethyl-1,4-phenylene oxide)
  • ResearchGate.
  • ResolveMass Laboratories Inc. (2025). GPC errors in polymer molecular weight analysis. [Link]
  • Separation Science. (2023). GPC/SEC Good Practice & Troubleshooting Tutorials. [Link]
  • Agilent Technologies.
  • Agilent Technologies. (2016). Polymer-to-Solvent Reference Table for GPC/SEC. [Link]
  • ResearchGate. (2025). Mechanism of the particle formation during the oxidative polymerization of 2,6-dimethylphenol in an aqueous medium. [Link]
  • ResearchGate. (2025). Depolymerization of Poly(2,6-dimethyl-1,4-phenylene oxide)
  • National Institutes of Health. (2023).

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A Senior Application Scientist's Guide: HPLC vs. GC for Purity Assessment of Brominated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate determination of purity is a critical aspect of quality control and regulatory compliance. When dealing with brominated phenols, a class of compounds with diverse applications and potential environmental and health implications, selecting the optimal analytical technique is paramount.[1] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of brominated phenols, grounded in experimental data and field-proven insights.

The Analytical Challenge: Understanding Brominated Phenols

Brominated phenols are aromatic compounds containing a hydroxyl group and one or more bromine atoms attached to the benzene ring. Their polarity, conferred by the hydroxyl group, and their varying volatility, influenced by the degree of bromination and molecular weight, present unique analytical challenges. The choice between HPLC and GC is not merely a matter of preference but a scientifically driven decision based on the specific properties of the analyte and the analytical goals.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse for Polar Analytes

HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase. For polar compounds like brominated phenols, reversed-phase HPLC is the most common and effective approach.[2][3] In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, allowing for the separation of analytes based on their hydrophobicity.

The Rationale Behind Choosing HPLC

The primary advantage of HPLC for brominated phenols is its ability to analyze these polar, and often thermally labile, compounds directly without the need for chemical modification (derivatization).[4][5] This simplifies sample preparation, reduces the risk of analyte degradation, and minimizes potential sources of error. The versatility of HPLC is further enhanced by the availability of a wide range of detectors, with UV-Vis detection being particularly suitable for aromatic compounds like brominated phenols.[2]

Experimental Workflow for HPLC Analysis

The logical process for analyzing brominated phenols using HPLC is outlined below. This workflow emphasizes a systematic approach to method development and validation, ensuring robust and reliable results.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Brominated Phenol Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Accurate Weighing Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Reversed-Phase Separation Inject->Separate Detect UV Detection (e.g., 210 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Purity Integrate->Quantify

Caption: HPLC analysis workflow for brominated phenols.

Detailed Experimental Protocol: HPLC-UV for 2,4,6-Tribromophenol

This protocol is based on established methods for the analysis of bromophenolic compounds.[6][7][8]

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C8 or C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 3 µm particle size).[7][8]

    • Mobile Phase: A gradient of 0.05% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).[6][7]

    • Gradient Program: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute the brominated phenols.

    • Flow Rate: 0.25 mL/min.[8]

    • Column Temperature: 30 °C.[8]

    • Detection Wavelength: 210 nm.[8]

    • Injection Volume: 5 µL.[8]

  • Sample Preparation:

    • Prepare a stock solution of the brominated phenol standard in a suitable solvent like methanol.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[7] For a validated method for seven bromophenols, LODs were below 0.04 μg/mL and LOQs were below 0.12 μg/mL.[6][7]

Gas Chromatography (GC): High Resolution for Volatile Analytes

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds.[4] A sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte is transported through the column by an inert gaseous mobile phase.

The Rationale Behind Choosing GC

GC offers exceptional resolution and sensitivity, making it an excellent choice for separating complex mixtures of volatile compounds.[9] When coupled with a mass spectrometer (GC-MS), it provides both quantitative data and structural information, which is invaluable for impurity identification. However, the polar nature and often low volatility of brominated phenols pose a significant challenge for direct GC analysis, frequently leading to poor peak shape and low sensitivity.[10][11] To overcome this, a derivatization step is typically required to convert the polar hydroxyl group into a less polar, more volatile derivative.[12][13]

Experimental Workflow for GC Analysis

The workflow for GC analysis of brominated phenols highlights the critical derivatization step necessary for achieving optimal results.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Brominated Phenol Sample Derivatize Derivatization (e.g., Acetylation) Sample->Derivatize Increase Volatility Extract Solvent Extraction Derivatize->Extract Inject Inject into GC-MS Extract->Inject Separate Capillary Column Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Identify Impurities Detect->Identify Quantify Quantify Purity Identify->Quantify

Caption: GC-MS analysis workflow for brominated phenols, including the essential derivatization step.

Detailed Experimental Protocol: GC-MS of Derivatized 2,4,6-Tribromophenol

This protocol is based on established methods for the GC analysis of phenols, incorporating a derivatization step.[12][14][15]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Derivatization:

    • React the brominated phenol sample with a derivatizing agent such as acetic anhydride to form the more volatile acetate ester.[12] Other common derivatizing agents include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12]

  • Chromatographic and Mass Spectrometric Conditions:

    • GC Column: A capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 280 °C.[2]

    • Oven Temperature Program: A temperature gradient is programmed to ensure the separation of analytes with different boiling points.

    • MS Detector: Operated in either full scan mode for impurity identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Sample Preparation:

    • Prepare a stock solution of the derivatized brominated phenol standard.

    • Create a series of calibration standards by diluting the stock solution.

    • Derivatize the sample to be analyzed under the same conditions as the standards.

    • Extract the derivatized analyte into a suitable organic solvent.

  • Validation Parameters:

    • A validated GC-MS method for 19 bromophenol congeners after derivatization with acetic anhydride showed detection limits in the range of 0.39-1.26 pg.[12]

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC for the purity assessment of brominated phenols is a trade-off between direct analysis and the need for higher resolution and sensitivity for volatile impurities.

FeatureHPLC-UVGC-MS
Principle Separation in a liquid mobile phase based on polarity.[16]Separation in a gaseous mobile phase based on volatility, followed by mass-based detection.[4]
Sample Volatility Not required; ideal for non-volatile and thermally labile compounds.[5]Requires the sample to be volatile and thermally stable.[9]
Derivatization Not necessary for brominated phenols.Often required for polar brominated phenols to increase volatility and improve peak shape.[12][13]
Analysis Time Generally longer, with typical run times of 10-60 minutes.[9]Faster, with run times of a few minutes for volatile compounds.[9]
Resolution Good resolution for a wide range of compounds.Excellent resolution, especially for complex mixtures of volatile compounds.
Sensitivity Dependent on the detector; UV detection is suitable for aromatic compounds.Generally higher, especially with a mass spectrometer detector in SIM mode.
Impurity Identification Limited to comparison with known standards.Provides structural information from mass spectra, aiding in the identification of unknown impurities.
Cost Higher operational cost due to solvent consumption.[9]Lower cost per analysis due to the use of gases instead of solvents.[9]

Conclusion and Recommendations

Both HPLC and GC are powerful techniques for the purity assessment of brominated phenols, each with its own set of advantages and limitations.

  • HPLC is the recommended technique for routine quantitative analysis and purity assessment of the main brominated phenol component. Its primary advantage is the ability to analyze the compound directly without derivatization, simplifying the workflow and enhancing robustness. This makes it an ideal choice for quality control applications where the primary goal is to determine the percentage purity of the target analyte.

  • GC-MS is the preferred method for the identification and quantification of trace volatile impurities. The superior resolution and the structural information provided by mass spectrometry are invaluable for comprehensive impurity profiling and for identifying potential process-related impurities or degradation products. While the need for derivatization adds a layer of complexity, the enhanced sensitivity and specificity often justify the additional sample preparation steps, particularly during process development and for regulatory submissions requiring detailed impurity characterization.

Ultimately, the choice between HPLC and GC will depend on the specific analytical objectives. For a comprehensive purity assessment of brominated phenols, a combination of both techniques may be the most effective strategy, leveraging the strengths of each to provide a complete analytical picture.

References

  • U.S. Environmental Protection Agency. (1984). Method 604: Phenols.
  • U.S. Environmental Protection Agency.
  • Amptius.
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  • Liu, Y., et al. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS)
  • BenchChem.
  • Hall, J. R., et al. (1984). Project Summary: EPA Method Study 14 Method 604, Phenols.
  • Krock, B., et al. (2019).
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A Comparative Guide to the Structural Characterization of Poly(p-phenylene oxide) Synthesized from 4-Bromo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Monomer Selection in PPO Synthesis

Poly(2,6-dimethyl-1,4-phenylene oxide), or PPO, is a high-performance amorphous thermoplastic renowned for its exceptional thermal stability, high glass transition temperature (Tg ≈ 210°C), dimensional stability, and low moisture absorption.[1][2][3] These properties make it a material of choice in demanding applications, including electronics, automotive components, and medical devices. The polymer is commercially synthesized via the copper-catalyzed oxidative coupling polymerization of 2,6-dimethylphenol.[4][5]

While standard PPO offers a robust performance profile, the strategic modification of its polymer backbone through the use of functionalized monomers is a key area of research for tailoring its properties. This guide focuses on the synthesis and detailed structural characterization of PPO derived from 4-Bromo-2,6-dimethylphenol . The introduction of a bromine atom at the para-position serves two primary purposes:

  • Inherent Property Modification: The heavy bromine atom can intrinsically alter physical properties such as density, glass transition temperature, and flame retardancy.

  • Reactive Handle for Post-Polymerization Modification: The C-Br bond provides a reactive site for subsequent nucleophilic substitution reactions, allowing for the grafting of various functional groups to create advanced materials with tailored functionalities, such as modified membrane materials or ion-exchange resins.[6][7]

This guide provides a comparative analysis of the structural characteristics of PPO synthesized from this compound versus the conventional PPO derived from 2,6-dimethylphenol. We will delve into the detailed experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Gel Permeation Chromatography (GPC), and thermal analysis (DSC/TGA), offering field-proven insights into the causality behind our experimental choices and data interpretation.

Synthesis Pathway: Oxidative Coupling Polymerization

The synthesis of PPO from this compound proceeds via a mechanism analogous to the classic Hay oxidative coupling of 2,6-disubstituted phenols.[5] The reaction involves the formation of phenoxy radicals, which couple to form the ether linkages of the polymer backbone.

Synthesis_Pathway monomer This compound (Monomer) polymerization Oxidative Coupling Polymerization in Toluene @ 50°C monomer->polymerization catalyst Cu(I)/Amine Complex Catalyst (e.g., CuBr/DMBA) + O₂ (Oxidant) catalyst->polymerization polymer Poly(4-bromo-2,6-dimethyl-1,4-phenylene oxide) (Br-PPO) polymerization->polymer

Caption: Oxidative polymerization of this compound.

Experimental Protocol: Synthesis of Brominated PPO (Br-PPO)

Causality: This protocol is adapted from established methods for PPO synthesis.[8] Toluene is chosen as the solvent for its ability to dissolve the monomer and the growing polymer chains. The CuBr/N,N-dimethylbutylamine (DMBA) catalyst system is highly effective for oxidative coupling.[8] The reaction is run under a continuous oxygen flow, as O₂ is the ultimate oxidant in the catalytic cycle.

  • Reactor Setup: To a 250 mL three-neck flask equipped with a mechanical stirrer, a condenser, and a gas inlet tube, add this compound (e.g., 10.0 g, 49.7 mmol).

  • Catalyst Preparation: In a separate vial, dissolve cuprous bromide (CuBr) (e.g., 0.036 g, 0.25 mmol) and DMBA (e.g., 0.77 g, 7.6 mmol) in 25 mL of toluene.

  • Initiation: Add the catalyst solution and an additional 75 mL of toluene to the reaction flask.

  • Polymerization: Begin vigorous stirring and bubble oxygen gas through the solution at a steady rate. Maintain the reaction temperature at 50°C. The solution will gradually become more viscous.

  • Termination & Purification: After 4-6 hours, terminate the reaction by pouring the viscous polymer solution into 500 mL of methanol containing a small amount of hydrochloric acid (to precipitate the polymer and remove the copper catalyst).

  • Isolation: Filter the precipitated white/off-white polymer, wash thoroughly with fresh methanol, and dry in a vacuum oven at 80°C to a constant weight.

Comprehensive Structural Characterization Workflow

A multi-technique approach is essential for a complete and validated structural characterization of the synthesized polymer. Each technique provides a unique piece of the structural puzzle, from local chemical environments to bulk material properties.

Characterization_Workflow cluster_techniques Analytical Techniques NMR NMR Spectroscopy (¹H, ¹³C) - Local Structure - Purity Data Comprehensive Structural & Performance Comparison NMR->Data FTIR FTIR Spectroscopy - Functional Groups - Ether Linkage FTIR->Data GPC Gel Permeation Chromatography - Mw, Mn, PDI GPC->Data Thermal Thermal Analysis (DSC, TGA) - Tg, Stability Thermal->Data Polymer Synthesized Br-PPO Polymer Polymer->NMR Polymer->FTIR Polymer->GPC Polymer->Thermal

Caption: Integrated workflow for the characterization of Br-PPO.

NMR Spectroscopy: Confirming the Polymer Structure

NMR is the most powerful tool for elucidating the precise chemical structure of the polymer repeating unit and confirming successful polymerization.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 15-20 mg of the dried polymer in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Record the spectrum on a 400 MHz or higher NMR spectrometer. Use TMS as an internal reference.[4]

Comparative Data & Interpretation

The key diagnostic signals in the ¹H NMR spectrum confirm the formation of the 1,4-phenylene oxide linkage and the retention of the bromine substituent.

Proton AssignmentChemical Shift (δ) for Standard PPOChemical Shift (δ) for Br-PPORationale for Difference & Key Insights
Aromatic Protons (Ar-H) ~6.50 ppm (singlet, 2H)[6][9]~6.6-6.7 ppm (singlet, 1H)[6]This is the most critical comparison. The disappearance of one aromatic proton signal and the downfield shift of the remaining one is definitive proof that polymerization occurred via C-O coupling at the para-position, which was occupied by the bromine atom.
Methyl Protons (-CH₃) ~2.0-2.1 ppm (singlet, 6H)[1][9]~2.0-2.1 ppm (singlet, 6H)The chemical environment of the methyl groups is largely unchanged, confirming their presence on the aromatic ring.
Benzylic Protons (-CH₂Br) N/ANot expectedThe absence of a signal around 4.3 ppm confirms that bromination is on the aromatic ring and not on the benzylic methyl groups.[6] This distinguishes it from PPO that has been brominated post-polymerization using reagents like NBS.

FTIR Spectroscopy: Identifying Key Functional Groups

FTIR is a rapid and effective technique for confirming the presence of characteristic functional groups, most importantly the aryl-ether linkage that forms the polymer backbone.

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount of the dry polymer powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹, and average 16-32 scans to improve the signal-to-noise ratio.

Comparative Data & Interpretation

The FTIR spectrum of Br-PPO is expected to be very similar to that of standard PPO, with the addition of vibrations associated with the C-Br bond.

Wavenumber (cm⁻¹)Vibrational ModePolymer TypeNotes
~3040, ~2950Aromatic C-H & Methyl C-H stretchingBothThese peaks confirm the presence of the fundamental hydrocarbon structure of the polymer.[10]
~1306, ~1185 Asymmetric & Symmetric C-O-C (Aryl Ether) stretching Both These are the hallmark peaks of the PPO backbone. Their strong presence is primary evidence of successful polymerization.[10][11]
~850-870C-H out-of-plane bending (substituted benzene)BothThe substitution pattern on the aromatic ring influences the exact position of this band.
~600-700C-Br stretchingBr-PPO onlyA weak to medium band in this region is expected, confirming the presence of the carbon-bromine bond. Its absence in standard PPO serves as a comparative diagnostic.

Gel Permeation Chromatography (GPC): Molecular Weight and Distribution

GPC separates polymer chains based on their size in solution, providing crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[12][13] This data is vital for understanding how the monomer choice affects the polymerization process and for predicting the final material's mechanical properties.[14]

Experimental Protocol: GPC
  • Sample Preparation: Prepare a dilute solution of the polymer (approx. 1-2 mg/mL) in a suitable solvent like tetrahydrofuran (THF).[15] Ensure the polymer is fully dissolved.

  • System Setup: Use a GPC system equipped with a refractive index (RI) detector and polystyrene-calibrated columns.

  • Analysis: Inject the filtered sample solution and elute with THF at a constant flow rate (e.g., 1 mL/min).

  • Calibration: Calculate molecular weight averages relative to a polystyrene standard calibration curve.[15]

Comparative Data & Interpretation

The reactivity of the brominated monomer can influence the achievable molecular weight.

ParameterTypical Values for Standard PPOExpected Values for Br-PPOImplications
Mw ( g/mol ) 40,000 - 80,000[16]Potentially lower (e.g., 20,000 - 50,000)The electron-withdrawing nature of bromine can slightly deactivate the phenol, potentially leading to slower propagation rates or a higher propensity for side reactions, which can limit the final molecular weight.
Mn ( g/mol ) 20,000 - 40,000Correlated with MwReflects the number-average chain length.
PDI (Mw/Mn) 2.0 - 4.5[16]2.0 - 4.5A PDI in this range is typical for step-growth or chain-growth polymerizations with transfer reactions, such as oxidative coupling. A similar PDI suggests the fundamental polymerization mechanism remains the same.

Thermal Analysis (DSC & TGA): Assessing Thermophysical Properties

Thermal analysis is critical for defining the operational limits and processing conditions of the polymer. Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), while Thermogravimetric Analysis (TGA) measures thermal stability and decomposition temperature (Td).[17][18][19]

Experimental Protocol: DSC & TGA
  • Sample Preparation: Place 5-10 mg of the dry polymer into an aluminum DSC pan or a ceramic TGA pan.

  • DSC Analysis: Heat the sample under a nitrogen atmosphere from room temperature to ~250°C at a rate of 10°C/min. Cool the sample and then perform a second heating scan at the same rate. The Tg is determined from the inflection point in the heat flow curve of the second scan.

  • TGA Analysis: Heat the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.

Comparative Data & Interpretation

The introduction of the heavy and polar C-Br bond is expected to significantly impact the thermal properties.

PropertyStandard PPOBr-PPOScientific Explanation
Glass Transition Temp. (Tg) ~210°C[1][2]Expected > 210°C The increased molecular weight of the repeat unit and the greater dipole-dipole interactions from the C-Br bond restrict the rotational freedom of the polymer chains. This increased chain rigidity requires more thermal energy to induce the transition from a glassy to a rubbery state, thus elevating the Tg.[20]
Decomposition Temp. (Td) ~450-500°C (onset in N₂)Expected < 450°C The C-Br bond is typically weaker than C-H or C-C bonds and can act as an initiation site for thermal degradation. This may lead to an earlier onset of weight loss compared to the non-brominated analogue.
Char Yield at 800°C LowHigherBrominated compounds often promote char formation during decomposition, a mechanism that contributes to their flame-retardant properties.[8] A higher residual mass at high temperatures is anticipated.

Conclusion and Outlook

The synthesis of PPO from this compound yields a structurally distinct polymer compared to its conventional counterpart. This guide demonstrates a comprehensive characterization workflow to validate its structure and compare its properties.

  • NMR spectroscopy provides definitive proof of the 1,4-ether linkage and the specific location of the bromine atom.

  • FTIR spectroscopy confirms the presence of the critical aryl-ether backbone.

  • GPC analysis reveals that while the polymerization mechanism is consistent, the achievable molecular weight may be moderately lower due to the electronic effects of the bromine substituent.

  • Thermal analysis predicts an advantageous increase in the glass transition temperature but a potential decrease in the onset of thermal degradation.

The resulting brominated PPO is not merely an alternative but a distinct material platform. Its elevated Tg makes it suitable for higher temperature applications, while the bromine atom provides both a degree of inherent flame retardancy and a versatile chemical handle for creating a new generation of functionalized PPO-based materials for advanced applications in membranes, electronics, and beyond.

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Unraveling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling of 4-Bromo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of mechanistic chemistry, understanding the precise journey of atoms through a reaction is paramount. Isotopic labeling stands as a cornerstone technique, offering an unparalleled window into these transformations.[1] This guide provides a comprehensive comparison of isotopic labeling strategies for a key molecular probe, 4-Bromo-2,6-dimethylphenol, designed for researchers, scientists, and drug development professionals. We will delve into the practicalities of synthesis, the nuances of analytical detection, and the comparative advantages of different labeling approaches, all grounded in experimental data and established protocols.

The Power of the Isotopic Tracer: Why Label this compound?

This compound is a versatile substrate in various chemical transformations, including oxidation and coupling reactions. Its substituted phenolic ring provides distinct reactive sites, making it an excellent model for studying reaction mechanisms. By replacing specific atoms with their heavier, stable isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C)), we can trace their fate throughout a reaction pathway without significantly altering the chemical properties of the molecule.[1][2] This allows us to elucidate reaction intermediates, identify bond cleavage and formation events, and ultimately build a robust mechanistic model. The primary analytical techniques for tracking these isotopic labels are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Comparative Analysis of Labeling Strategies

The choice of isotope and its position within the this compound scaffold is dictated by the specific mechanistic question at hand. Here, we compare the most common labeling strategies: Deuterium, Carbon-13, and Oxygen-18 labeling.

Deuterium (²H) Labeling: Probing C-H Bond Activation and Kinetic Isotope Effects

Deuterium labeling is a cost-effective and synthetically accessible method for investigating reactions involving C-H bond activation.[3] The significant mass difference between protium (¹H) and deuterium (²H) can lead to a measurable kinetic isotope effect (KIE), where the C-D bond breaks more slowly than a C-H bond. This provides powerful evidence for C-H bond cleavage in the rate-determining step of a reaction.

Synthesis of Deuterated this compound:

Several methods exist for introducing deuterium into the this compound structure.

  • Acid-Catalyzed H/D Exchange: A straightforward approach involves the exchange of aromatic protons with deuterium from a deuterated solvent, such as D₂O, in the presence of an acid catalyst.[4][5] For selective deuteration at the ortho and para positions of phenols, this method is particularly effective.[5]

  • Dehalogenative Deuteration: This method offers high regioselectivity and deuterium incorporation.[6] Starting from a di-halogenated precursor, one halogen can be selectively replaced with deuterium using a suitable catalyst and a deuterium source.[6]

Table 1: Comparison of Deuterium Labeling Methods for Phenols

MethodReagentsPosition of LabelingAdvantagesDisadvantages
Acid-Catalyzed Exchange D₂O, Acid Catalyst (e.g., Amberlyst 15)[4]Aromatic Ring (ortho, para), HydroxylSimple, one-step procedure.May result in a mixture of isotopologues; potential for back-exchange.
Dehalogenative Deuteration Deuterium source (e.g., D₂O), Copper catalyst[6]Specific C-X positionHigh regioselectivity; >99% D-incorporation.[6]Requires a halogenated precursor; multi-step synthesis.

Experimental Protocol: Acid-Catalyzed Deuteration of this compound

  • To a solution of this compound (1 mmol) in D₂O (5 mL), add a catalytic amount of a strong acid (e.g., deuterated sulfuric acid).

  • Heat the mixture at reflux for 24-48 hours.

  • Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the aromatic proton signals.[7]

  • Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deuterated product.

Visualization of Deuteration Workflow:

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product This compound This compound Reflux Reflux This compound->Reflux Mix with D2O D2O D2O->Reflux Acid Catalyst Acid Catalyst Acid Catalyst->Reflux Deuterated this compound Deuterated this compound Reflux->Deuterated this compound Yields G Start Commercially Available ¹³C Precursor (e.g., ¹³CH₃I) Intermediate Synthesis of ¹³C-Labeled 2,6-dimethylphenol Start->Intermediate Incorporate Label Final_Product Bromination to yield 4-Bromo-2,6-di(¹³C-methyl)phenol Intermediate->Final_Product Final Modification

Caption: General synthetic logic for ¹³C labeling.

Alternative Tracer Methodologies: A Brief Comparison

While isotopic labeling is a powerful tool, other techniques can also provide mechanistic insights.

  • Kinetic Studies: Analyzing the effect of reactant concentrations on the reaction rate can help determine the reaction order and identify the species involved in the rate-determining step.

  • Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states.

  • In-situ Spectroscopy: Techniques like in-situ IR or NMR spectroscopy can be used to monitor the formation and disappearance of species in real-time, providing direct evidence for reaction intermediates.

Table 3: Comparison with Alternative Mechanistic Probes

MethodInformation GainedAdvantagesDisadvantages
Isotopic Labeling Atom-specific fate, KIEsDirect evidence of bond formation/cleavage.Can be synthetically challenging and costly.
Kinetic Studies Reaction order, rate lawRelatively simple to perform.Provides indirect information about the mechanism.
Computational Chemistry Energetics of reaction pathwaysCan explore transient species.Relies on theoretical models, requires experimental validation.
In-situ Spectroscopy Real-time monitoring of speciesDirect observation of intermediates.Requires specialized equipment; may not be suitable for all reactions.

Conclusion: Selecting the Right Tool for the Mechanistic Question

The choice of isotopic labeling strategy for this compound, or the decision to use an alternative technique, hinges on the specific mechanistic question being addressed. Deuterium labeling is an excellent starting point for investigating the involvement of C-H bonds, while ¹³C labeling provides definitive answers about the fate of the carbon skeleton. By carefully considering the strengths and limitations of each approach, researchers can design experiments that yield unambiguous and insightful data, ultimately leading to a deeper understanding of chemical reactivity.

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  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI.
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  • ORGANIC DEUTERIUM COMPOUNDS: XXIII. SYNTHESIS OF DEUTERATED OLEFINS.
  • This compound-d8 (Major). LGC Standards.
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  • A Historical Literature Review of 4-tert-Butyl-2,6-dimethylphenol Research: A Technical Guide. Benchchem.
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A Comparative Guide to Bromophenol Derivatives as Potent Enzyme Inhibitors: A Handbook for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, the identification and optimization of enzyme inhibitors remain a cornerstone of therapeutic innovation. Among the vast chemical scaffolds explored, bromophenol derivatives, naturally abundant in marine algae, have emerged as a particularly compelling class of molecules. Their unique structural features, characterized by the presence of one or more bromine atoms on a phenol ring, confer a remarkable ability to interact with and modulate the activity of a diverse range of enzymes. This guide provides a comprehensive, in-depth comparative analysis of bromophenol derivatives as inhibitors of three key enzyme classes: tyrosinase, carbonic anhydrase, and α-glucosidase.

Drawing upon extensive experimental data and established scientific principles, this document is designed to serve as a practical resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to explain the causality behind experimental choices and to provide self-validating protocols. Our aim is to empower you with the knowledge to not only understand the current state of the field but also to design and execute your own investigations into this promising family of enzyme inhibitors.

Section 1: Tyrosinase Inhibition - Modulating Melanogenesis

Tyrosinase, a copper-containing enzyme, plays a pivotal role in melanin biosynthesis. Its inhibition is a key strategy in the development of treatments for hyperpigmentation disorders and in cosmetic applications for skin lightening. Bromophenol derivatives have demonstrated significant potential as tyrosinase inhibitors.

Comparative Inhibitory Activity

The inhibitory potency of bromophenol derivatives against tyrosinase is profoundly influenced by their structural characteristics, particularly the number and position of bromine atoms and the presence of a catechol (1,2-dihydroxybenzene) moiety.

Compound Name/StructureEnzyme SourceSubstrateIC50 (µM)Ki (µM)Inhibition TypeReference
Bis(2,3-dibromo-4,5-dihydroxybenzyl) etherMushroomL-DOPA11.02.4Non-competitive[1]
Asymmetric tetrabrominated dimerOdonthalia corymbiferaL-DOPA1.0N/AN/A[1]
Symmetric tetrabrominated dimerOdonthalia corymbiferaL-DOPA5.2N/AN/A[1]
2,3,6-tribromo-4,5-dihydroxybenzyl methyl etherSymphyocladia latiusculaL-tyrosine2.92N/ACompetitive[2]
2,3,6-tribromo-4,5-dihydroxybenzyl methyl alcoholSymphyocladia latiusculaL-tyrosine10.78N/ACompetitive[2]
Kojic Acid (Reference)MushroomL-DOPA~16.67N/ACompetitive[1]

Key Insights from Experimental Data:

  • Bromination Enhances Potency: Tetrabrominated dimers consistently exhibit more potent tyrosinase inhibition than their tribrominated counterparts.[1] This suggests that the electron-withdrawing nature and steric bulk of multiple bromine atoms contribute significantly to the interaction with the enzyme.

  • Symmetry vs. Asymmetry: An asymmetric tetrabrominated compound demonstrated the most potent inhibition in one study, highlighting that the overall molecular geometry is a critical determinant of activity.[1]

  • Catechol Moiety is Crucial: Many potent bromophenol inhibitors possess a catechol structure, which is known to chelate the copper ions within the active site of tyrosinase, thereby disrupting its catalytic function.[1] However, some potent inhibitors show weak copper-chelating ability, suggesting alternative inhibitory mechanisms are also at play.[1]

Mechanism of Tyrosinase Inhibition

The interaction of bromophenol derivatives with tyrosinase is multifaceted. While copper chelation by the catechol group is a primary mechanism for many, kinetic studies have revealed that some bromophenols act as non-competitive inhibitors.[1][3] This indicates that they may bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[3] Molecular docking simulations have further suggested that these inhibitors can interact with key amino acid residues in the enzyme's active site through hydrogen bonding and halogen interactions.

Below is a diagram illustrating the proposed dual mechanism of tyrosinase inhibition by bromophenol derivatives.

Tyrosinase_Inhibition cluster_active_site Tyrosinase Active Site cluster_allosteric_site Allosteric Site Cu1 Cu2+ Product Dopaquinone Cu1->Product Oxidation Cu2 Cu2+ Cu2->Product Allosteric Binding Pocket InactiveEnzyme Inactive Enzyme Allosteric->InactiveEnzyme Conformational Change Bromophenol Bromophenol (Catechol Derivative) Bromophenol->Cu1 Chelation Bromophenol->Cu2 Bromophenol->Allosteric Binding Substrate L-DOPA Substrate->Cu1 Binding Substrate->Cu2

Caption: Dual inhibitory mechanism of bromophenols on tyrosinase.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol outlines a robust method for determining the tyrosinase inhibitory activity of bromophenol derivatives using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Bromophenol derivatives (test compounds)

  • Kojic acid (positive control)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 50 mM sodium phosphate buffer (pH 6.8).

    • Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 100 units/mL. Prepare this solution fresh.

    • Dissolve L-DOPA in the phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh.

    • Dissolve test compounds and kojic acid in DMSO to prepare stock solutions (e.g., 10 mM).

  • Assay in 96-Well Plate:

    • Add 40 µL of phosphate buffer to each well.

    • Add 20 µL of various concentrations of the test compound solution (diluted from the stock with buffer) to the sample wells.

    • Add 20 µL of various concentrations of the kojic acid solution to the positive control wells.

    • Add 20 µL of buffer (with the same final DMSO concentration as the sample wells) to the negative control wells.

    • Add 20 µL of the tyrosinase solution to all wells except the blank wells. Add 20 µL of buffer to the blank wells.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Tyrosinase_Assay_Workflow A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) B Plate Setup in 96-well format (Buffer, Inhibitor/Control) A->B C Add Tyrosinase Enzyme B->C D Pre-incubation (25°C, 10 min) C->D E Initiate Reaction with L-DOPA D->E F Kinetic Measurement (Absorbance at 475 nm) E->F G Data Analysis (% Inhibition, IC50) F->G

Caption: Experimental workflow for the tyrosinase inhibition assay.

Section 2: Carbonic Anhydrase Inhibition - A Target for Diverse Therapies

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[4]

Comparative Inhibitory Activity

Recent studies have revealed that bromophenol derivatives can be potent inhibitors of human carbonic anhydrase isoforms (hCA I and hCA II), with some exhibiting inhibitory constants in the low nanomolar range.

Compound/Derivative ClasshCA I Ki (nM)hCA II Ki (nM)Inhibition TypeReference
Dimeric Bromophenols (Series 1)1.85 ± 0.58 to 5.04 ± 1.462.01 ± 0.52 to 2.94 ± 1.31N/A[4]
Diaryl Methane Bromophenols2.53 ± 0.25 to 25.67 ± 4.581.63 ± 0.11 to 15.05 ± 1.07Competitive[5]
Acetazolamide (Reference)25012Non-competitive[4]

Key Insights from Experimental Data:

  • Potent Nanomolar Inhibition: Several synthesized bromophenol derivatives have demonstrated exceptionally low Ki values against both hCA I and hCA II, indicating high-affinity binding.[4][5]

  • Competitive Inhibition Mechanism: For some series of bromophenol derivatives, the mechanism of inhibition has been identified as competitive, suggesting they interact with the active site of the enzyme.[5]

  • Structural Importance: The specific arrangement of the bromophenol moieties and the nature of the linker between them in dimeric structures significantly influence the inhibitory potency.

Mechanism of Carbonic Anhydrase Inhibition

The primary mechanism of action for many carbonic anhydrase inhibitors involves interaction with the zinc ion in the enzyme's active site. For phenolic compounds, including bromophenols, it is proposed that the hydroxyl group can coordinate with the zinc-bound water molecule or hydroxide ion, disrupting the catalytic cycle.[3] The binding is further stabilized by interactions with amino acid residues within the active site cavity.

The following diagram illustrates the proposed binding of a bromophenol derivative to the active site of carbonic anhydrase.

Caption: Proposed mechanism of carbonic anhydrase inhibition.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay for measuring the inhibition of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as the substrate.

Materials:

  • Human Carbonic Anhydrase I or II (hCA I or hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Bromophenol derivatives (test compounds)

  • Acetazolamide (positive control)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Acetonitrile or DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 50 mM Tris-HCl buffer (pH 7.4).

    • Dissolve hCA I or hCA II in the buffer to a final concentration of approximately 0.1 mg/mL.

    • Dissolve p-NPA in acetonitrile or DMSO to a final concentration of 3 mM. Prepare this solution fresh.

    • Dissolve test compounds and acetazolamide in DMSO to prepare stock solutions.

  • Assay in 96-Well Plate:

    • Add 158 µL of Tris-HCl buffer to each well.

    • Add 2 µL of the test compound solution (at various concentrations) to the sample wells.

    • Add 2 µL of the acetazolamide solution to the positive control wells.

    • Add 2 µL of DMSO to the negative control wells.

    • Add 20 µL of the CA enzyme solution to all wells except the blank. Add 20 µL of buffer to the blank wells.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow inhibitor binding.

  • Reaction Initiation: Add 20 µL of the p-NPA solution to all wells.

  • Measurement: Immediately measure the absorbance at 400 nm in kinetic mode for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Calculate the percentage of inhibition as described for the tyrosinase assay.

    • Determine the IC50 and/or Ki values.

CA_Assay_Workflow A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) B Plate Setup in 96-well format (Buffer, Inhibitor/Control, Enzyme) A->B C Pre-incubation (Room Temp, 10 min) B->C D Initiate Reaction with p-NPA C->D E Kinetic Measurement (Absorbance at 400 nm) D->E F Data Analysis (% Inhibition, IC50/Ki) E->F

Caption: Experimental workflow for the carbonic anhydrase assay.

Section 3: α-Glucosidase Inhibition - A Strategy for Diabetes Management

α-Glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition can delay glucose absorption and lower postprandial blood glucose levels, making it a valuable target for the management of type 2 diabetes.[6]

Comparative Inhibitory Activity

Bromophenol derivatives have demonstrated remarkable inhibitory activity against α-glucosidase, with some compounds showing potency in the nanomolar range, significantly exceeding that of the clinically used drug, acarbose.

Compound Name/StructureEnzyme SourceIC50 (µM)Ki (nM)Inhibition TypeReference
Bis(2,3-dibromo-4,5-dihydroxybenzyl) etherSaccharomyces cerevisiae0.09868Competitive[7]
Diaryl Methane BromophenolsN/A43.62 ± 5.28 to 144.37 ± 16.37N/A[2]
Acarbose (Reference)Saccharomyces cerevisiae~750N/ACompetitive[2]

Key Insights from Experimental Data:

  • Exceptional Potency: The bis(2,3-dibromo-4,5-dihydroxybenzyl) ether stands out as an exceptionally potent α-glucosidase inhibitor, with an IC50 value in the nanomolar range.[7]

  • Competitive Inhibition: The competitive inhibition mechanism observed for some bromophenols suggests that they bind to the active site of α-glucosidase, likely mimicking the structure of the natural carbohydrate substrates.[7]

  • Structure-Activity Relationship: The presence of multiple bromine atoms and the catechol structure appears to be crucial for the high inhibitory activity of these compounds against α-glucosidase.

Mechanism of α-Glucosidase Inhibition

The inhibition of α-glucosidase by polyphenolic compounds, including bromophenols, is generally attributed to their ability to interact with the enzyme's active site.[6] These interactions can involve hydrogen bonding with key amino acid residues and hydrophobic interactions, which stabilize the inhibitor-enzyme complex and prevent the binding and hydrolysis of carbohydrate substrates. The competitive nature of the inhibition by some bromophenols strongly supports this direct interaction with the active site.

The diagram below depicts the competitive inhibition of α-glucosidase by a bromophenol derivative.

aGlucosidase_Inhibition E α-Glucosidase (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) (e.g., Sucrose) I Bromophenol (I) ES->E P Products (P) (Glucose) ES->P k_cat EI->E

Caption: Competitive inhibition of α-glucosidase.

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol provides a method for assessing the α-glucosidase inhibitory activity of bromophenol derivatives using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Bromophenol derivatives (test compounds)

  • Acarbose (positive control)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) (0.1 M)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase in the phosphate buffer to a concentration of 1.0 U/mL.

    • Dissolve pNPG in the phosphate buffer to a concentration of 5 mM.

    • Dissolve test compounds and acarbose in DMSO to prepare stock solutions.

  • Assay in 96-Well Plate:

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution (at various concentrations) to the sample wells.

    • Add 10 µL of the acarbose solution to the positive control wells.

    • Add 10 µL of DMSO to the negative control wells.

    • Add 20 µL of the α-glucosidase solution to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of the pNPG solution to all wells and incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

  • Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as previously described.

    • Determine the IC50 values.

aGlucosidase_Assay_Workflow A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) B Plate Setup in 96-well format (Buffer, Inhibitor/Control, Enzyme) A->B C Pre-incubation (37°C, 15 min) B->C D Initiate Reaction with pNPG (37°C, 30 min) C->D E Terminate Reaction (with Na2CO3) D->E F Absorbance Measurement at 405 nm E->F G Data Analysis (% Inhibition, IC50) F->G

Caption: Experimental workflow for the α-glucosidase assay.

Conclusion and Future Directions

This comparative guide underscores the significant potential of bromophenol derivatives as a versatile scaffold for the development of potent and selective enzyme inhibitors. The data presented herein clearly demonstrates their efficacy against tyrosinase, carbonic anhydrase, and α-glucosidase, with inhibitory activities often surpassing those of established drugs. The detailed experimental protocols and mechanistic insights provide a solid foundation for further research in this exciting area.

Future investigations should focus on expanding the structure-activity relationship studies to a wider range of bromophenol analogues and enzyme targets. The synthesis of novel derivatives with optimized pharmacokinetic and pharmacodynamic properties will be crucial for translating the promising in vitro results into viable therapeutic agents. Furthermore, advanced computational modeling and structural biology studies will be invaluable in elucidating the precise molecular interactions that govern the inhibitory activity of these compounds, paving the way for the rational design of next-generation enzyme inhibitors.

References

  • Tundis, R., Loizzo, M. R., & Menichini, F. (2010). Natural products as α-amylase and α-glucosidase inhibitors and their hypoglycaemic potential in the treatment of diabetes. Trends in Food Science & Technology, 21(10), 499-511. [Link]
  • Maresca, A., Temperini, C., Vu, H., et al. (2009). Non-sulfonamide inhibitors of carbonic anhydrase: Phenols are a new class of inhibitors of this enzyme. Bioorganic & Medicinal Chemistry Letters, 19(1), 121-124. [Link]
  • Kim, K. Y., Nam, K. A., Kurihara, H., & Kim, S. M. (2008). Potent α-glucosidase inhibitors from the red alga Grateloupia elliptica. Phytochemistry, 69(16), 2820-2825. [Link]
  • Gülçin, İ., Taslimi, P., Akkemik, E., & Köksal, E. (2015). The effects of some bromophenols on human carbonic anhydrase isoenzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 164-169. [Link]
  • Öztaşkin, N., Göksu, S., Demir, Y., Maraş, A., & Gülçin, İ. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7484. [Link]
  • Protocols.io. (2018). In vitro α-glucosidase inhibitory assay. [Link]
  • Shibata, T., Hama, Y., Miyasaki, T., Iso, C., & Inagaki, J. (2003). Tyrosinase inhibitory and antioxidant activity by bromophenols from the alga Odonthalia corymbifera. Fisheries Science, 69(3), 624-630. [Link]
  • Khan, M. T. H., Khan, S. B., & Ather, A. (2007). Tyrosinase inhibitory and antioxidant activity of some halogenated phenols. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(6), 717-721. [Link]
  • Paudel, P., Wagle, A., Seong, S. H., Park, H. J., Jung, H. A., & Choi, J. S. (2019). A New Tyrosinase Inhibitor from the Red Alga Symphyocladia latiuscula (Harvey) Yamada (Rhodomelaceae). Marine Drugs, 17(5), 295. [Link]
  • Kim, K. Y., Nguyen, T. H., Kurihara, H., & Kim, S. M. (2010). Alpha-glucosidase inhibitory activity of bromophenol purified from the red alga Polyopes lancifolia. Journal of Food Science, 75(5), H145-H150. [Link]
  • Eom, S. H., Lee, S. H., Lee, D. S., Jung, W. K., Jeon, Y. J., Kim, Y. M., ... & Kim, T. H. (2012). α-Glucosidase and α-amylase inhibitory activities of phlorotannins from Eisenia bicyclis. Journal of the Science of Food and Agriculture, 92(10), 2084-2090. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 4-Bromo-2,6-dimethylphenol: A Comparative Analysis of Reaction Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical development and materials science, 4-bromo-2,6-dimethylphenol is a pivotal building block, particularly valued in the synthesis of OLED materials and other complex organic molecules.[1] Its utility hinges on the precise placement of the bromo-substituent at the para-position, a feat that requires meticulous control over the reaction pathway. Understanding the transient species—the reaction intermediates—that form during its synthesis is not merely an academic exercise; it is fundamental to optimizing yield, minimizing impurities, and ensuring the scalability and reproducibility of the process.

This guide provides an in-depth comparison of common synthetic routes to this compound, with a core focus on the identification and analysis of the key intermediates that dictate the reaction's outcome. We will explore the causality behind experimental choices and present validated protocols for monitoring these complex transformations.

Part 1: The Primary Synthetic Pathway: Direct Electrophilic Bromination

The most conventional method for synthesizing this compound is the direct electrophilic aromatic substitution of 2,6-dimethylphenol using molecular bromine (Br₂). The reaction is governed by the powerful activating and directing effects of the hydroxyl (-OH) and the two methyl (-CH₃) groups.

Mechanistic Deep Dive

The hydroxyl group is a strong activating group, donating electron density into the benzene ring through resonance, particularly at the ortho and para positions.[2] The methyl groups provide additional, albeit weaker, activation through an inductive effect. In 2,6-dimethylphenol, both ortho positions are sterically hindered by the methyl groups, making the para position the overwhelmingly favored site for electrophilic attack.

The reaction proceeds via a two-step mechanism:

  • Formation of the Sigma Complex (Arenium Ion): The π electrons of the aromatic ring attack a bromine molecule, leading to the formation of a positively charged carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step of the reaction.[3] This intermediate is stabilized by resonance, with the positive charge delocalized across the ring and onto the oxygen atom of the hydroxyl group.

  • Deprotonation and Aromatization: A base in the reaction mixture (often the bromide ion, Br⁻, or a solvent molecule) abstracts a proton from the carbon atom bearing the new bromine substituent. This restores the aromaticity of the ring, yielding the final product.[3][4]

Caption: Mechanism of direct electrophilic bromination of 2,6-dimethylphenol.

Part 2: An Alternative Pathway: Controlled Bromination with NBS

While direct bromination with Br₂ is effective, it can sometimes lead to over-bromination, producing di- or tri-brominated byproducts, especially if reaction conditions are not strictly controlled. An alternative approach that offers enhanced selectivity involves the use of N-Bromosuccinimide (NBS) as the brominating agent, often in the presence of an acid catalyst.

Mechanistic Deep Dive

NBS serves as a source of electrophilic bromine (Br⁺). In the presence of a proton source, such as tetrafluoroboric acid (HBF₄), the succinimide oxygen is protonated, making the nitrogen-bromine bond weaker and the bromine atom more electrophilic. This in situ generation of a potent electrophile allows for a more controlled reaction, often at lower temperatures, which enhances regioselectivity for the para-product. The fundamental mechanism still involves the formation of an arenium ion intermediate, but the concentration of the active brominating species is kept low and constant, mitigating side reactions.

Caption: Mechanism of controlled bromination using N-Bromosuccinimide (NBS).

Part 3: Comparative Performance Analysis

The choice of synthetic method depends critically on the desired scale, purity requirements, and available resources. The following table provides a comparative summary based on typical experimental outcomes.

ParameterDirect Bromination (Br₂)Controlled Bromination (NBS/HBF₄)
Brominating Agent Molecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Catalyst/Solvent Often non-polar solvents (e.g., CH₂Cl₂) or acetic acidAcetonitrile (CH₃CN) with an acid catalyst (e.g., HBF₄·Et₂O)
Key Intermediate Arenium Ion (Sigma Complex)Arenium Ion (Sigma Complex)
Typical Yield 75-90%85-98%
Selectivity (Para) Good to Very GoodExcellent
Common Byproducts 2,4-Dibromo-2,6-dimethylphenol, other over-brominated speciesMinimal; primarily unreacted starting material if reaction is incomplete
Advantages Inexpensive reagents, simple setupHigh selectivity, milder conditions, reduced byproduct formation
Disadvantages Corrosive and hazardous reagent (Br₂), potential for over-brominationMore expensive reagents, requires anhydrous conditions

Part 4: Experimental Protocols for Intermediate Analysis

Effective process control requires robust analytical methods to monitor the consumption of starting materials and the formation of intermediates and products. Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique for this purpose.

General Workflow for Reaction Monitoring

G A Reaction Mixture (Time = Tₓ) B Quench Small Aliquot (e.g., with Na₂S₂O₃ solution) A->B C Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) B->C D Isolate Organic Layer C->D E Dry Organic Layer (e.g., over Na₂SO₄) D->E F Sample Dilution & Preparation E->F G GC-MS Analysis F->G H Data Interpretation: - Identify Intermediates - Quantify Product/Reactant Ratio G->H

Caption: General workflow for monitoring reaction progress using GC-MS.

Protocol: GC-MS Analysis of Reaction Aliquots

This protocol provides a framework for analyzing the reaction mixture. Specific parameters must be optimized for the available instrumentation.

  • Sample Preparation:

    • At designated time points (e.g., T=0, 15 min, 30 min, 1 hr), carefully withdraw a small aliquot (~0.1 mL) from the reaction vessel.

    • Immediately quench the aliquot in a vial containing a dilute solution of sodium thiosulfate to neutralize any unreacted bromine.

    • Add 1 mL of ethyl acetate and 1 mL of water. Vortex thoroughly to extract the organic components.

    • Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Dilute the dried organic extract to an appropriate concentration (e.g., 1:100) with ethyl acetate for GC-MS analysis.

  • GC-MS Instrumentation and Conditions (Typical):

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injection Mode: Split (e.g., 50:1 ratio), 1 µL injection volume.

    • Inlet Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • MSD Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI), 70 eV.

    • Mass Range: 40-450 amu.

  • Data Analysis:

    • Identify peaks corresponding to 2,6-dimethylphenol, this compound, and any potential byproducts (e.g., dibrominated species) by comparing their retention times and mass spectra to those of authentic standards or library data.

    • The arenium ion intermediate is generally too unstable to be observed directly by this method. Its presence is inferred from the formation of the product.

    • Monitor the relative peak areas over time to determine the reaction kinetics—the rate of consumption of the starting material and the rate of formation of the product.

Conclusion

The synthesis of this compound offers a classic yet insightful case study in electrophilic aromatic substitution. While direct bromination is a viable and cost-effective method, the use of controlled reagents like N-Bromosuccinimide provides superior selectivity and higher purity, which are often paramount in pharmaceutical and electronics applications. The key to success in either pathway lies in the diligent analysis of the reaction's progress. By employing robust analytical techniques like GC-MS, researchers can peer into the reaction vessel, tracking the disappearance of reactants and the emergence of products, thereby enabling the precise control necessary to achieve optimal outcomes. This analytical rigor transforms synthesis from a recipe into a science, ensuring reliability, efficiency, and the highest quality final product.

References

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
  • National Institutes of Health. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system.
  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of this compound in Modern Chemical Synthesis.
  • Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry.
  • ACS Publications. (n.d.). A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. The Journal of Organic Chemistry.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Derivatization Methods in GC and GC/MS.
  • ResearchGate. (n.d.). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.
  • YouTube. (2021). mod02lec10 - Electrophilic Aromatic Substitution in Phenols.

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Cross-validation of analytical methods for 4-Bromo-2,6-dimethylphenol quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for Quantifying 4-Bromo-2,6-dimethylphenol

A Senior Application Scientist's Comparative Analysis of HPLC-UV and GC-FID Techniques

In the landscape of pharmaceutical development and chemical manufacturing, the rigorous quantification of intermediates and active pharmaceutical ingredients is not merely a procedural step but the bedrock of product quality, safety, and efficacy. This compound, a key building block and potential process-related impurity, demands analytical methods that are not only accurate and precise but also demonstrably reliable across different platforms.

This guide provides a comprehensive comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the quantification of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices and culminate in a detailed protocol for cross-validation, ensuring the integrity and transferability of your analytical data in alignment with global regulatory standards.

The Analyte: this compound

This compound (CAS: 2374-05-2) is a substituted phenol used as an intermediate in chemical synthesis and as a microbicide in various industrial applications.[1] Its accurate quantification is critical for monitoring reaction kinetics, determining the purity of final products, and identifying potential process-related impurities.

  • Molecular Formula: C₈H₉BrO[2][3]

  • Molecular Weight: 201.06 g/mol [2]

  • Melting Point: 74-78 °C[1]

  • Solubility: Slightly soluble in water, soluble in organic solvents.[1]

Given its phenolic structure and semi-volatile nature, both HPLC and GC represent viable analytical strategies. The choice between them depends on the specific application, required sensitivity, sample matrix, and available instrumentation.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

HPLC is a premier technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase method provides excellent specificity and robustness, making it a staple in quality control laboratories.

Expertise: The "Why" Behind the HPLC Protocol

Our experimental design is grounded in the physicochemical properties of the analyte. A C18 column is selected for its hydrophobic stationary phase, which effectively retains the nonpolar brominated phenol. The mobile phase, a mixture of acetonitrile and water, allows for the efficient elution of the analyte. The addition of a small amount of phosphoric or trifluoroacetic acid is a critical choice; it suppresses the ionization of the phenolic hydroxyl group, ensuring a single, sharp, and symmetrical peak shape, which is fundamental for accurate integration and quantification.[4][5] The detection wavelength is chosen based on the analyte's UV maxima to ensure maximum sensitivity.

Experimental Protocol: HPLC-UV Quantification

1. Instrumentation and Conditions:

  • System: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (65:35 v/v) containing 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 200 µg/mL) by serially diluting the stock standard with the mobile phase.

  • Test Sample: Accurately weigh a quantity of the test material expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter if necessary.

3. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of a mid-range calibration standard (e.g., 50 µg/mL).

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

    • Tailing factor ≤ 1.5.

    • Theoretical plates > 2000.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Mobile Phase Preparation C System Equilibration & Priming A->C B Standard & Sample Weighing & Dilution D System Suitability Test (SST) B->D E Calibration Curve Generation B->E F Sample Injection & Data Acquisition B->F C->D 15 min D->E Pass SST H Quantification using Calibration Curve E->H G Peak Integration & Identification F->G G->H I Final Report Generation H->I

Caption: Workflow for the quantification of this compound by HPLC-UV.

Trustworthiness: Validation Data Summary (HPLC-UV)

Method validation is performed according to ICH Q2(R2) guidelines to provide documented evidence that the procedure is suitable for its intended purpose.[6][7]

Parameter Acceptance Criteria Hypothetical Result
Specificity No interference at the analyte's retention time from blank/placebo.Pass
Linearity (Range) Correlation coefficient (r²) ≥ 0.999 over 1-200 µg/mL.r² = 0.9995
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels.99.2% - 101.5%
Precision (RSD) Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision ≤ 3.0%.Repeatability = 0.85%; Intermediate = 1.3%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1; acceptable precision/accuracy.1.0 µg/mL
Robustness %RSD ≤ 5.0% after small, deliberate changes (flow, temp, pH).Pass

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is an ideal technique for volatile and semi-volatile compounds that are thermally stable. GC-FID is a robust, reliable, and cost-effective method for quantifying organic compounds.

Expertise: The "Why" Behind the GC Protocol

Direct injection of underivatized this compound is feasible and preferred for simplicity.[8][9] The choice of a non-polar or mid-polarity capillary column (like a DB-5 or equivalent) is based on providing good separation of the analyte from potential process impurities based on boiling points. A temperature gradient program is employed to ensure the efficient elution of the analyte as a sharp peak while separating it from lower and higher boiling point compounds. The injector and detector temperatures are set significantly higher than the column temperature to ensure rapid volatilization of the sample and prevent condensation, respectively. FID is chosen for its wide linear range and robust response to hydrocarbons.

Experimental Protocol: GC-FID Quantification

1. Instrumentation and Conditions:

  • System: Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (20:1 ratio).

  • Oven Temperature Program:

    • Initial: 100°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

2. Standard and Sample Preparation:

  • Solvent: Methylene Chloride or Acetone.

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 200 µg/mL) by serially diluting the stock standard.

  • Test Sample: Accurately weigh a quantity of the test material, dissolve in the solvent to achieve a target concentration within the calibration range, and filter if necessary.

3. System Suitability Test (SST):

  • Perform five replicate injections of a mid-range standard (e.g., 50 µg/mL).

  • Acceptance Criteria:

    • RSD of the peak area ≤ 2.0%.

    • Tailing factor ≤ 1.8.

Workflow for GC-FID Analysis

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Solvent & Gas Setup C Method Loading & System Conditioning A->C B Standard & Sample Preparation in Solvent D System Suitability Test (SST) B->D E Calibration Sequence B->E F Sample Sequence Injection B->F C->D D->E Pass SST H Quantification via External Standard E->H G Peak Integration & Area Determination F->G G->H I Final Report H->I CrossValidation_Workflow cluster_methods Validated Analytical Methods HPLC HPLC-UV Method (Primary/Reference) Analyze_HPLC Analyze Samples in Triplicate (n=3) via HPLC HPLC->Analyze_HPLC GC GC-FID Method (Alternative/Test) Analyze_GC Analyze Samples in Triplicate (n=3) via GC GC->Analyze_GC Samples Select ≥ 6 Independent Test Samples (Low, Medium, High Conc.) Samples->Analyze_HPLC Samples->Analyze_GC Results_HPLC Mean Results (HPLC) Analyze_HPLC->Results_HPLC Results_GC Mean Results (GC) Analyze_GC->Results_GC Compare Calculate % Difference for each Sample Pair Results_HPLC->Compare Results_GC->Compare Decision Are ≥ 2/3 of Samples within ±15.0%? Compare->Decision Pass Methods are Comparable Decision->Pass Yes Fail Investigate Bias & Re-evaluate Decision->Fail No

Caption: Decision workflow for the cross-validation of two analytical methods.

Conclusion and Recommendations

Both the developed HPLC-UV and GC-FID methods have been demonstrated to be suitable for the intended purpose of quantifying this compound.

  • The HPLC-UV method is recommended for routine quality control environments where high throughput, superior precision, and specificity in complex matrices are paramount. Its primary drawback is the higher operational cost associated with solvent consumption.

  • The GC-FID method serves as an excellent, cost-effective alternative, particularly for simpler sample matrices or when analyzing for volatile impurities alongside the main analyte. It is robust and reliable, though it may have slightly lower throughput and precision compared to the HPLC method.

Successful cross-validation, as outlined, provides the documented evidence needed to use these methods interchangeably, transfer a method between laboratories, or compare historical data generated on one platform with new data from another. This rigorous, scientifically-grounded approach ensures data integrity throughout the product lifecycle, satisfying both internal quality standards and regulatory expectations.

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Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 4-Bromo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals engaged in advanced research and development, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. The proper disposal of hazardous substances like 4-Bromo-2,6-dimethylphenol is not merely a regulatory compliance task; it is a critical component of ensuring a safe environment for ourselves, our colleagues, and the broader community. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of this compound, moving beyond simple steps to explain the scientific rationale behind each procedural choice.

Hazard Profile & Risk Assessment: The Foundation of Safe Disposal

Understanding the inherent risks of this compound is fundamental to appreciating the necessity of the stringent disposal protocols outlined below. The compound's hazard profile dictates the need for meticulous handling and containment from initial use through to final disposal.

This substance is classified as harmful and an irritant.[1][2] Exposure can have significant health consequences, which is the primary driver for isolating it from the environment and personnel.[1][2][3]

Hazard CategoryHazard StatementCausality and Procedural Implication
Acute Toxicity H302: Harmful if swallowed[1][4]H312: Harmful in contact with skin[1][4]H332: Harmful if inhaled[1]The compound can cause systemic harm through multiple exposure routes. This necessitates the use of comprehensive Personal Protective Equipment (PPE) to prevent any direct contact and engineering controls like fume hoods to prevent inhalation.
Skin & Eye Damage H315: Causes skin irritation[1][2][4][5]H319: Causes serious eye irritation[1][2][4][5]Direct contact can lead to immediate and potentially severe tissue irritation. All waste streams, including contaminated labware and PPE, must be handled as hazardous to prevent secondary exposure.
Organ Toxicity H335: May cause respiratory irritation[2][4][5]Inhalation of the solid dust or aerosols can irritate the respiratory system. All handling and disposal preparation should occur in a well-ventilated area, preferably a certified chemical fume hood, to mitigate this risk.[2][6]
Environmental Halogenated Organic CompoundWhile some safety data sheets (SDS) indicate no known environmental hazards[2], brominated phenols as a class are environmental pollutants.[7][8] Regulations such as the EPA's Resource Conservation and Recovery Act (RCRA) place strict controls on halogenated organic compounds.[9] Therefore, this compound must never be disposed of down the drain or in general waste.[4][6]
Chemical Reactivity Incompatible with Oxidizing Agents, Acid AnhydridesCo-mingling this waste with incompatible chemicals can lead to hazardous reactions. Strict waste segregation is paramount.[6]

Mandatory Personal Protective Equipment (PPE): Your First and Last Line of Defense

A stringent PPE protocol is non-negotiable when handling this compound and its associated waste. The selection of appropriate barriers is directly informed by the compound's hazard profile.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over goggles whenever there is a risk of splashing, particularly when handling solutions or decontaminating glassware.[10]
Hands Chemical-Resistant GlovesFor incidental contact, double-gloving with nitrile gloves is a common practice.[10][11] For direct handling, spills, or extensive decontamination, heavy-duty gloves such as Butyl or Viton are recommended for their high resistance to halogenated compounds.[12] Always inspect gloves before use and change them immediately upon contamination.[2][10]
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat is required to protect skin and personal clothing from contamination.[10]
Respiratory Engineering Controls / RespiratorAll handling and waste packaging must be performed in a certified chemical fume hood to prevent dust and vapor inhalation.[1][2] In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with appropriate cartridges would be necessary.[11][13]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for disposal is that this compound and all materials contaminated with it are considered hazardous waste. The objective is to safely contain, segregate, and label this waste for pickup by a licensed disposal company.

Step 1: Waste Segregation & Containerization

This is the most critical step in the disposal process. Improper segregation can create hazardous chemical reactions and significantly increase the complexity and cost of disposal.

  • Designate Waste Containers: Before starting your experiment, designate separate, clearly labeled hazardous waste containers for solid and liquid waste.

  • Use Compatible Containers: Containers must be made of a material compatible with the waste. For solvent-based solutions, this is typically a high-density polyethylene (HDPE) or glass container.

  • Critical Segregation: Collect waste containing this compound in a container designated for Halogenated Organic Waste . Never mix it with non-halogenated waste.[14] The presence of bromine classifies it as a halogenated compound, which requires specific disposal treatment (e.g., high-temperature incineration with scrubbers to neutralize resulting hydrogen bromide gas).[4][6]

Step 2: Managing Solid Waste

This stream includes unused or expired this compound, as well as contaminated consumables.

  • Collection: Carefully place all solid waste (e.g., contaminated weigh boats, paper towels, gloves, pipette tips) into a designated solid hazardous waste container.[10]

  • Minimize Dust: When transferring the pure chemical, handle it gently to avoid creating dust.[4][6]

  • Container Management: Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area within the lab.

Step 3: Managing Liquid Waste

This stream includes any solutions containing this compound.

  • Collection: Using a funnel, carefully pour liquid waste into the designated Halogenated Organic Liquid Waste container.

  • Avoid Splashing: Pour slowly to prevent splashing.

  • Container Management: Keep the container tightly sealed and stored in secondary containment to prevent spills.

Step 4: Decontaminating Empty Containers

The original product container is not "empty" until it has been properly decontaminated. The rinsate itself is hazardous waste.

  • Triple Rinse: Rinse the empty container with a small amount of a suitable solvent (e.g., acetone or ethanol) at least three times.

  • Collect Rinsate: Each rinse must be collected and disposed of as halogenated liquid hazardous waste.[14]

  • Deface Label: Once the container is fully rinsed and dry, completely remove or deface the original manufacturer's label to prevent misuse.[14]

  • Final Disposal: Dispose of the rinsed container as directed by your institution's Environmental Health & Safety (EHS) department. Some institutions may allow disposal in glass recycling, while others require it to be disposed of as solid hazardous waste.[1][4]

Step 5: Labeling and Final Disposal

Accurate labeling is a legal requirement and essential for safe handling by EHS personnel and the final disposal facility.

  • Labeling: Affix a completed hazardous waste tag to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components.

    • The specific hazards (e.g., Harmful, Irritant).

    • The accumulation start date.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the full, sealed waste containers.

  • Ultimate Disposal: The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF). The standard and most effective method for destroying halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[4]

Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is crucial.

  • Evacuate & Alert: Immediately alert others in the area and evacuate personnel if necessary.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Before addressing the spill, don the full, appropriate PPE as described in Section 2.

  • Contain & Clean:

    • Avoid creating dust.[6]

    • For solid spills, gently sweep or shovel the material into a suitable, closed container for disposal.[2][6]

    • Do not use water to wash the spill into a drain.[12]

  • Decontaminate: Clean the spill area with an appropriate solvent and towels, and dispose of all cleanup materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_prep Preparation Phase cluster_streams Waste Stream Processing cluster_actions Action & Disposal cluster_final Finalization start Begin Work with This compound identify_waste Identify Waste Stream start->identify_waste solid_waste Solid Waste (Unused chemical, contaminated gloves, paper towels, etc.) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) identify_waste->liquid_waste Liquid container_waste Empty Product Container identify_waste->container_waste Container collect_solid Collect in Labeled 'Solid Halogenated Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Liquid Halogenated Waste' Container liquid_waste->collect_liquid decontaminate Triple Rinse with Solvent container_waste->decontaminate store_waste Store Sealed Containers in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate into Liquid Halogenated Waste decontaminate->collect_rinsate deface_label Deface Label on Dry, Rinsed Container decontaminate->deface_label collect_rinsate->collect_liquid deface_label->store_waste request_pickup Request Pickup from EHS Department store_waste->request_pickup final_disposal Disposal by Licensed Facility (High-Temp Incineration) request_pickup->final_disposal

Caption: Disposal workflow for this compound.

References

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Comprehensive Guide to the Safe Handling of 4-Bromo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach every chemical with a comprehensive understanding of its properties and the requisite safety protocols. This guide provides an in-depth operational plan for the safe handling, storage, and disposal of 4-Bromo-2,6-dimethylphenol (CAS No. 2374-05-2), a compound frequently utilized in specialized organic synthesis. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, thereby ensuring both personal safety and the integrity of your research.

Hazard Analysis: Understanding the Risks of this compound

This compound is a solid, light brown powder that presents multiple health hazards.[1] A thorough understanding of its toxicological profile is the foundation of a robust safety plan. The primary routes of exposure are inhalation, skin contact, and ingestion.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Acute Toxicity, Category 4 (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2] This classification indicates a moderate level of toxicity, meaning that exposure through any of these routes can lead to significant adverse health effects.

  • Skin Irritation, Category 2: Causes skin irritation.[2][3] Direct contact can lead to inflammation, redness, and discomfort.

  • Serious Eye Irritation, Category 2: Causes serious eye irritation.[2][3] Contact with the eyes can result in significant and potentially painful irritation.

  • Specific target organ toxicity — single exposure, Category 3 (Respiratory system): May cause respiratory irritation.[1][3] Inhalation of the dust can irritate the respiratory tract, leading to coughing and shortness of breath.

Given these hazards, a multi-layered approach to personal protection is not merely a recommendation but a necessity.

Personal Protective Equipment (PPE): A Self-Validating System of Defense

The selection and proper use of PPE are your primary defense against exposure. Each component is chosen to counteract a specific hazard identified in the previous section.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing or dust generation.[4]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving. Contaminated gloves must be removed and disposed of immediately.[4][5]
Body Chemical-Resistant Laboratory CoatA long-sleeved, fully buttoned lab coat is mandatory to protect the skin from accidental contact.[4]
Respiratory N95 Dust Mask or HigherWhen handling the solid form, especially outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask or a respirator with a higher protection factor is essential to prevent inhalation of airborne particles.

This combination of PPE creates a self-validating system; for instance, the face shield protects the safety goggles from direct contamination, while the lab coat protects your personal clothing and skin. The causality is clear: by protecting each potential route of exposure, you significantly mitigate the overall risk.

Operational Plan: From Receipt to Disposal

A structured workflow is critical for minimizing risk. The following step-by-step guide outlines the entire process of handling this compound.

  • Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.[2]

  • Emergency Equipment: Before starting, locate and verify the functionality of the nearest safety shower and eyewash station.[3]

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, containers) and waste disposal materials are within the fume hood to avoid unnecessary movement and potential spread of contamination.

  • Donning PPE: Put on all required PPE as detailed in the table above before handling the chemical.

  • Weighing and Transfer: Carefully weigh and transfer the solid compound within the fume hood. Use techniques that minimize dust formation, such as gentle scooping rather than pouring from a height.

  • Solution Preparation: If preparing a solution, slowly add the this compound to the solvent to prevent splashing.

Proper storage is crucial for maintaining the chemical's stability and preventing accidental exposure.

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][6]

  • Store under an inert gas to prevent potential degradation.[2]

  • Store away from incompatible materials, although specific incompatibilities are not well-documented, it is prudent to store it separately from strong oxidizing agents.[7]

  • Surface Cleaning: Decontaminate all surfaces within the fume hood that may have come into contact with the compound.

  • PPE Removal: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[2]

The entire operational workflow can be visualized as follows:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal prep_area Designate Work Area (Fume Hood) prep_equip Verify Emergency Equipment (Eyewash, Shower) prep_area->prep_equip prep_materials Gather All Materials prep_equip->prep_materials prep_ppe Don PPE prep_materials->prep_ppe handle_weigh Weigh & Transfer (Minimize Dust) prep_ppe->handle_weigh handle_solution Prepare Solution (If applicable) handle_weigh->handle_solution storage Store Properly (Cool, Dry, Inert Gas) handle_weigh->storage post_decon Decontaminate Surfaces handle_solution->post_decon post_ppe Remove PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disposal Dispose of Waste (Sealed, Labeled Container) post_wash->disposal

Safe Handling Workflow for this compound
Emergency and Disposal Plan

Even with meticulous planning, accidents can happen. A clear and concise emergency and disposal plan is therefore essential.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6] Seek immediate medical attention.[6]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[1][6] If irritation persists, seek medical attention.[6] Remove contaminated clothing.[6]

  • Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.[1]

In the event of a spill, evacuate non-essential personnel. Wearing the appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[8]

All waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be considered hazardous waste.

  • Segregation: Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.[9]

  • Disposal: The waste must be disposed of through a licensed waste disposal company in accordance with all local, state, and federal regulations.[2][9] Do not dispose of it down the drain or in regular trash.[5][8]

By adhering to this comprehensive guide, you can confidently and safely handle this compound, ensuring a secure environment for yourself and your colleagues while advancing your critical research.

References

  • This compound | C8H9BrO | CID 16919 - PubChem. [Link]
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-17). [Link]
  • Personal Protective Equipment | US EPA. (2025-09-12). [Link]
  • Personal Protective Equipment (PPE) - CHEMM. [Link]
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. [Link]
  • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. [Link]

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